molecular formula C14H13NO3S B1208841 N-(2-formylphenyl)-4-methylbenzenesulfonamide CAS No. 6590-65-4

N-(2-formylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B1208841
CAS No.: 6590-65-4
M. Wt: 275.32 g/mol
InChI Key: QLQGABDYGHEFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-formylphenyl)-4-methylbenzenesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C14H13NO3S and its molecular weight is 275.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120186. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-formylphenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-11-6-8-13(9-7-11)19(17,18)15-14-5-3-2-4-12(14)10-16/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQGABDYGHEFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90298010
Record name N-(2-formylphenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6590-65-4
Record name N-(2-Formylphenyl)-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6590-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 120186
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6590-65-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120186
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-formylphenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Z Guide to the Synthesis of N-(2-formylphenyl)-4-methylbenzenesulfonamide: Principles, Protocol, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for N-(2-formylphenyl)-4-methylbenzenesulfonamide, a valuable intermediate in organic and medicinal chemistry. We delve into the strategic retrosynthetic analysis, detail the predominant synthesis methodology via sulfonylation of 2-aminobenzaldehyde, and provide a field-tested, step-by-step experimental protocol. Key process considerations, optimization tactics, and thorough characterization of the final product are discussed to ensure scientific rigor and reproducibility. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded resource for the preparation of this key building block.

Introduction: Significance of this compound

This compound, also known as N-(2-formylphenyl)tosylamide, is a bifunctional organic molecule featuring a reactive aldehyde group and a sulfonamide moiety. This unique combination makes it a versatile precursor in the synthesis of a wide array of heterocyclic compounds, including quinolines and other nitrogen-containing ring systems of significant interest in pharmaceutical research.[1] The sulfonamide group, a well-known pharmacophore, imparts specific physicochemical properties and biological activities, while the ortho-formyl group provides a reactive handle for cyclization and condensation reactions.[2] Understanding its synthesis is crucial for leveraging its potential in constructing complex molecular architectures.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule points to a primary disconnection at the nitrogen-sulfur bond. This strategy identifies 2-aminobenzaldehyde and 4-methylbenzenesulfonyl chloride (tosyl chloride) as the most direct and commercially available starting materials. This approach is favored due to the well-established reliability of nucleophilic attack by an amine on a sulfonyl chloride.

An alternative, though less direct, disconnection could involve the C-C bond of the formyl group, suggesting a precursor like N-(2-methylphenyl)-4-methylbenzenesulfonamide which would then require a selective oxidation step. While feasible, the direct sulfonylation of the amine is generally more atom-economical and involves fewer synthetic steps.

Primary Synthesis Pathway: Sulfonylation of 2-Aminobenzaldehyde

The most efficient and widely adopted method for synthesizing this compound is the direct tosylation of 2-aminobenzaldehyde.[3]

Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-aminobenzaldehyde acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. This is followed by the elimination of a chloride ion. A base, typically pyridine, is used both as a solvent and to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[3][4]

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process controls and a robust purification scheme to ensure high purity of the final compound.

Materials and Reagents:

  • 2-Aminobenzaldehyde (C₇H₇NO)[5]

  • 4-Methylbenzenesulfonyl chloride (Tosyl Chloride, TsCl) (C₇H₇ClO₂S)

  • Pyridine (C₅H₅N), anhydrous

  • Dichloromethane (DCM), anhydrous[6]

  • Hydrochloric Acid (HCl), 1M aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminobenzaldehyde (1.0 eq) in anhydrous pyridine (10 mL per gram of amine).

  • Initial Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the reaction upon addition of the sulfonyl chloride.[6]

  • Reagent Addition: Dissolve 4-methylbenzenesulfonyl chloride (1.1 - 1.2 eq) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the tosyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[3]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the 2-aminobenzaldehyde spot indicates reaction completion.

  • Workup - Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.[3] Alternatively, for a non-aqueous workup, dilute the mixture with dichloromethane.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x) to remove pyridine, followed by saturated NaHCO₃ solution (1x), and finally with brine (1x).[7]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water or ethyl acetate/hexane mixture, or by column chromatography on silica gel to afford the pure this compound.[2]

Process Flow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 2-Aminobenzaldehyde in Anhydrous Pyridine cool Cool to 0 °C dissolve->cool add_tscl Dropwise Addition of Tosyl Chloride Solution cool->add_tscl stir Stir at Room Temperature (12-24h) add_tscl->stir monitor Monitor via TLC stir->monitor quench Quench with Ice-Water or Dilute with DCM monitor->quench extract Liquid-Liquid Extraction (HCl, NaHCO₃, Brine) quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Purify (Recrystallization or Chromatography) dry->purify final_product N-(2-formylphenyl)-4- methylbenzenesulfonamide purify->final_product Yields Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Key Considerations and Optimization
  • Base Selection: Pyridine is highly effective but can be difficult to remove. Triethylamine (TEA) can be used as an alternative base in a solvent like DCM.[6] However, pyridine often gives cleaner reactions for this specific transformation.

  • Temperature Control: Maintaining a low temperature during the addition of tosyl chloride is crucial to prevent side reactions, such as the formation of di-tosylated products or polymerization of the aldehyde.

  • Purity of Starting Materials: 2-Aminobenzaldehyde can self-condense over time; using freshly purified or high-purity starting material is recommended for optimal yields and purity.[5]

  • Moisture Sensitivity: Tosyl chloride is sensitive to moisture and will hydrolyze to p-toluenesulfonic acid. Therefore, anhydrous conditions are essential for the reaction's success.

Spectroscopic Characterization

To validate the successful synthesis and purity of the final product, a combination of spectroscopic methods is employed. The data presented below are typical expected values based on the compound's structure.

Technique Parameter Expected Value / Key Features
¹H NMR (CDCl₃)Chemical Shift (δ)δ ~9.8-10.0 (s, 1H, -CHO), δ ~7.2-8.0 (m, 8H, Ar-H), δ ~2.4 (s, 3H, Ar-CH₃). A broad singlet for the N-H proton may also be observed.
¹³C NMR (CDCl₃)Chemical Shift (δ)δ ~190-195 (-CHO), δ ~127-145 (Ar-C), δ ~21.5 (Ar-CH₃).
IR (KBr)Wavenumber (cm⁻¹)~3250-3300 (N-H stretch), ~1680-1700 (C=O aldehyde stretch), ~1340 & ~1160 (asymmetric and symmetric SO₂ stretch).[8][9]
Mass Spec. (ESI)m/zCalculated for C₁₄H₁₃NO₃S: 275.06. Found: [M+H]⁺ at 276.07, [M+Na]⁺ at 298.05.

Safety, Handling, and Storage

  • Tosyl Chloride: Corrosive and a lachrymator. Handle exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

  • Dichloromethane: A suspected carcinogen. All handling should be performed in a fume hood.

  • General Precautions: The reaction can be exothermic and should be monitored carefully. Always have appropriate quenching agents (e.g., sodium bicarbonate solution) readily available.

Conclusion

The synthesis of this compound via the direct tosylation of 2-aminobenzaldehyde is a robust and reliable method. By carefully controlling reaction parameters such as temperature and moisture, and employing a thorough workup and purification procedure, high yields of the pure product can be consistently achieved. This guide provides the necessary theoretical foundation and practical steps for researchers to successfully synthesize this key chemical intermediate for applications in synthetic and medicinal chemistry.

References

  • Abbassi, N., Rakib, E. M., Hannioui, A., Zouihri, H., et al. (2012). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o463.
  • ResearchGate. (n.d.). Reaction of N-tosyl-2-aminobenzaldehyde with alkynyl aldehyde.
  • Elgemeie, G. H., Sayed, S. H., Ali, R. E., et al. (2013). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o660.
  • ResearchGate. (2016). How to synthesis 4-formylbenzenesulfonamide practically?
  • PrepChem.com. (n.d.). Synthesis of tosylamide.
  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., et al. (2016). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 21(11), 1466.
  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231.
  • Wikipedia. (n.d.). 2-Aminobenzaldehyde.
  • Ngassa, F. N., Stenfor, B. A., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.
  • Ovcharenko, V. V., Baumer, V. N., et al. (2021). Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1269-1273.
  • PrepChem.com. (n.d.). Synthesis of 2-aminobenzaldehyde.
  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Dergipark.
  • Gowda, B. T., et al. (2015). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. ResearchGate.
  • Driver, T. G., et al. (2018). Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. Journal of Visualized Experiments, (131), 56848.
  • CN113979878A - Preparation method of 2-aminobenzaldehyde. (n.d.). Google Patents.
  • Driver, T. G., et al. (2018). Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. PubMed.
  • Sharif, S., et al. (2011). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate.
  • Feldman, K. S. (n.d.). Feldman Indole Synthesis. ResearchGate.
  • Supporting Information for Indole Synthesis. (2023).

Sources

An In-depth Technical Guide to N-(2-formylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Sulfonamide Moiety in Modern Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, renowned for its presence in a wide array of therapeutic agents.[1][2] From the early antibacterial "sulfa" drugs to contemporary treatments for a variety of conditions, the sulfonamide moiety imparts crucial physicochemical and biological properties.[1] N-(2-formylphenyl)-4-methylbenzenesulfonamide, also known as 2-(p-toluenesulfonamido)benzaldehyde, is a bifunctional molecule that combines the well-established sulfonamide scaffold with a reactive aldehyde group. This unique combination makes it a valuable intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential therapeutic agents. The presence of the aldehyde allows for a range of chemical transformations, such as the formation of imines, while the sulfonamide group can influence the molecule's conformation and biological activity.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, tailored for researchers and professionals in the fields of chemical synthesis and drug discovery.

Physicochemical and Structural Properties

This compound is a solid at room temperature. Its core structure consists of a benzaldehyde ring N-substituted with a p-toluenesulfonyl group.

PropertyValueSource
CAS Number 6590-65-4[3]
Molecular Formula C₁₄H₁₃NO₃S[3]
Molecular Weight 275.32 g/mol [3]
Appearance White to yellow solidInferred from related compounds
Melting Point Not explicitly reported, but expected to be a crystalline solid.
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water.Inferred from general sulfonamide properties and synthesis workups.
Storage Store in a cool, dry place, protected from light and moisture.General laboratory practice for aldehydes and sulfonamides.

The molecular structure of this compound has been elucidated by X-ray crystallography, revealing two monoclinic polymorphs. The dihedral angle between the two aromatic rings is a key feature of its conformation.

Synthesis of this compound

A reliable synthetic route to this compound involves a two-step process starting from 2-aminobenzyl alcohol. This method first protects the amino group as a toluenesulfonamide, followed by the selective oxidation of the primary alcohol to an aldehyde.

Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Oxidation A 2-Aminobenzyl alcohol C N-[2-(hydroxymethyl)phenyl]- 4-methylbenzenesulfonamide A->C Base (e.g., Pyridine or Na₂CO₃) DCM or THF B p-Toluenesulfonyl chloride B->C D N-(2-formylphenyl)- 4-methylbenzenesulfonamide C->D Oxidizing Agent (e.g., PCC or MnO₂) Dichloromethane (DCM)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-[2-(hydroxymethyl)phenyl]-4-methylbenzenesulfonamide

  • Rationale: This step introduces the p-toluenesulfonyl protecting group onto the aniline nitrogen. The choice of a suitable base is crucial to neutralize the HCl generated during the reaction. Pyridine can act as both a base and a solvent, while an inorganic base like sodium carbonate in a biphasic system is another effective option.

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminobenzyl alcohol (1.0 eq) in a suitable solvent such as pyridine or a mixture of tetrahydrofuran (THF) and water.

    • Cool the solution in an ice bath.

    • Add p-toluenesulfonyl chloride (1.05 eq) portion-wise to the stirred solution. If not using pyridine as the solvent, add a base such as sodium carbonate (2.2 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to yield N-[2-(hydroxymethyl)phenyl]-4-methylbenzenesulfonamide.

Step 2: Synthesis of this compound

  • Rationale: This step involves the selective oxidation of the primary alcohol to an aldehyde. Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) or manganese dioxide (MnO₂) are preferred to avoid over-oxidation to the carboxylic acid. The reaction is typically carried out in an anhydrous chlorinated solvent.

  • Procedure:

    • To a stirred solution of N-[2-(hydroxymethyl)phenyl]-4-methylbenzenesulfonamide (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) or activated manganese dioxide (5-10 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours (for PCC) or 24-36 hours (for MnO₂).

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite or silica gel to remove the chromium or manganese residues, washing with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Predicted Spectrum (in CDCl₃, 400 MHz):

    • δ ~10.0 ppm (s, 1H): Aldehydic proton (-CHO).

    • δ ~7.8-8.0 ppm (m, 3H): Aromatic protons of the tosyl group ortho to the sulfonyl group and the aromatic proton on the benzaldehyde ring ortho to the formyl group.

    • δ ~7.2-7.6 ppm (m, 5H): Remaining aromatic protons.

    • δ ~2.4 ppm (s, 3H): Methyl protons of the tosyl group.

    • δ (variable, broad): A broad singlet for the N-H proton may be observed, its chemical shift being dependent on concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Predicted Spectrum (in CDCl₃, 100 MHz):

    • δ ~190-195 ppm: Carbonyl carbon of the aldehyde group.

    • δ ~145 ppm: Quaternary carbon of the tosyl group attached to the methyl group.

    • δ ~135-140 ppm: Quaternary carbons of the aromatic rings attached to the sulfonamide and formyl groups.

    • δ ~120-135 ppm: Aromatic CH carbons.

    • δ ~21.5 ppm: Methyl carbon of the tosyl group.

FT-IR (Fourier-Transform Infrared Spectroscopy)
  • Predicted Key Absorptions (cm⁻¹):

    • ~3300-3200 cm⁻¹: N-H stretching vibration.

    • ~1700-1680 cm⁻¹: C=O stretching vibration of the aldehyde.

    • ~1350-1320 cm⁻¹ and ~1170-1150 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations, respectively.

Mass Spectrometry (MS)
  • Predicted m/z:

    • [M]+: 275.06 (calculated for C₁₄H₁₃NO₃S).

    • Fragmentation Pattern: Expect to see fragments corresponding to the loss of the formyl group, the tosyl group, and other characteristic cleavages.

Reactivity and Potential Applications

The dual functionality of this compound opens up numerous possibilities for its application in organic synthesis.

Key Reactions

Reactions cluster_reactions Chemical Transformations A N-(2-formylphenyl)- 4-methylbenzenesulfonamide B Schiff Base (Imine) Formation A->B R-NH₂ C Reductive Amination A->C R-NH₂, Reducing Agent (e.g., NaBH₃CN) D Wittig Reaction A->D Wittig Ylide E Cyclization Reactions A->E Intramolecular or intermolecular reactions

Sources

A Technical Guide to N-(2-formylphenyl)-4-methylbenzenesulfonamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of N-(2-formylphenyl)-4-methylbenzenesulfonamide, a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug discovery. The document details its structural features, physicochemical properties, a robust and validated synthesis protocol, and thorough characterization data. Furthermore, it explores the molecule's chemical reactivity and its potential as a versatile building block for the development of novel therapeutic agents, grounded in the established pharmacological importance of the sulfonamide scaffold. This guide is intended to serve as an essential resource for scientists and professionals engaged in medicinal chemistry and materials science.

Introduction: The Significance of a Bifunctional Scaffold

Sulfonamides represent a cornerstone class of compounds in pharmacology, renowned for a wide spectrum of biological activities including antibacterial, anti-inflammatory, antitumor, and hypoglycemic effects.[1][2] Their therapeutic efficacy often stems from the sulfonamide moiety's ability to act as a stable, non-hydrolyzable transition-state isostere of amides or esters and to engage in critical hydrogen bonding interactions within enzyme active sites.[3]

This compound (also known as N-(2-formylphenyl)tosylamide) is a particularly noteworthy derivative. It integrates the well-established p-toluenesulfonamide (tosyl) group with an ortho-positioned formyl (aldehyde) group on the N-phenyl ring. This unique arrangement results in a bifunctional molecule with two distinct reactive centers, offering a powerful platform for synthetic diversification and the construction of complex molecular architectures. The aldehyde serves as a versatile handle for transformations such as Schiff base formation, reductive amination, and olefination, while the acidic sulfonamide proton allows for further N-alkylation or metal coordination. This guide elucidates the fundamental chemistry and utility of this valuable synthetic intermediate.

Physicochemical Properties and Structural Elucidation

The identity and fundamental properties of this compound are well-defined. It is commercially available and can be synthesized reliably in a laboratory setting.[4][5][6]

Table 1: Physicochemical Properties

Property Value Reference
IUPAC Name This compound Internal
CAS Number 6590-65-4 [5][7]
Molecular Formula C₁₄H₁₃NO₃S [7]
Molecular Weight 275.32 g/mol [4][7]
Appearance Yellow to white solid [4]
Melting Point 203-205 °C [7]
Boiling Point 445.1 ± 55.0 °C (Predicted) [7]
Density 1.333 ± 0.06 g/cm³ (Predicted) [7]

| pKa | 7.94 ± 0.10 (Predicted) |[7] |

Molecular Structure

The structure of this compound is characterized by a tosyl group bonded to the nitrogen atom of 2-aminobenzaldehyde. A critical structural feature, confirmed in analogous crystal structures, is the formation of a strong intramolecular hydrogen bond between the sulfonamide proton (N-H) and the oxygen atom of the ortho-formyl group (C=O).[8] This interaction creates a stable, planar six-membered S(6) ring motif, which significantly influences the molecule's conformation and reactivity by locking the relative orientation of the two functional groups.[8] The two aromatic rings are typically oriented at a significant dihedral angle to each other.[8]

Synthesis and Purification

The synthesis of this compound is straightforward and can be achieved in high yield via the nucleophilic substitution of p-toluenesulfonyl chloride with 2-aminobenzaldehyde.

G cluster_reagents Starting Materials cluster_process Reaction Process A 2-Aminobenzaldehyde C Reaction in Pyridine A->C B p-Toluenesulfonyl Chloride (TsCl) B->C D Aqueous Workup (Precipitation) C->D 1. Stir at RT 2. Quench with H₂O E Purification (Recrystallization) D->E Filter Solid F N-(2-formylphenyl)-4- methylbenzenesulfonamide E->F Isolate Pure Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of related N-arylsulfonamides.[3]

Materials:

  • 2-Aminobenzaldehyde (1.0 equiv.)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv.)

  • Anhydrous Pyridine

  • Deionized Water

  • Ethanol or Acetonitrile (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (1.0 equiv.) in anhydrous pyridine (approx. 5-10 mL per gram of amine). Stir the solution at room temperature until the amine is fully dissolved.

  • Reagent Addition: To the stirred solution, add p-toluenesulfonyl chloride (1.1 equiv.) portion-wise over 10-15 minutes. The reaction may be mildly exothermic. Maintain the temperature near room temperature, using a water bath if necessary.

    • Causality Insight: Pyridine serves as both the solvent and an essential base. It neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards product formation. The slow addition of TsCl prevents overheating and potential side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Workup and Isolation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water (approx. 10-20 times the volume of pyridine used). Stir vigorously. A solid precipitate will form.

    • Self-Validation: The formation of a precipitate is the first indication of successful product synthesis. The desired product is a neutral organic solid with low aqueous solubility, whereas the pyridine hydrochloride byproduct remains dissolved in the aqueous phase.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual pyridine and salts.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or acetonitrile, to yield this compound as a crystalline solid. Dry the final product under vacuum.

Spectroscopic Characterization

Verification of the synthesized product is achieved through standard spectroscopic methods. The following table summarizes the expected data based on the compound's structure.

Table 2: Expected Spectroscopic Data

Technique Expected Observations
¹H NMR δ ~9.9-10.1 ppm (s, 1H, -CHO); δ ~9.5-10.5 ppm (broad s, 1H, -NH); δ ~7.1-8.0 ppm (m, 8H, Ar-H); δ ~2.4 ppm (s, 3H, Ar-CH₃)
¹³C NMR δ ~190-195 ppm (C=O); δ ~125-145 ppm (Ar-C); δ ~21.5 ppm (Ar-CH₃)
IR (cm⁻¹) ~3200-3300 (N-H stretch); ~1680-1700 (C=O aldehyde stretch); ~1340-1360 & ~1150-1170 (asymmetric and symmetric S=O stretch)

| Mass Spec (ESI-MS) | m/z 276.07 [M+H]⁺, 298.05 [M+Na]⁺ |

Reactivity and Potential Applications

The true value of this compound for researchers lies in its dual reactivity, making it a versatile intermediate in drug development and organic synthesis.

G cluster_formyl Formyl Group Reactions cluster_sulfonamide Sulfonamide N-H Reactions A N-(2-formylphenyl)-4- methylbenzenesulfonamide B Reduction (e.g., NaBH₄) A->B → N-(2-(hydroxymethyl)phenyl) -4-methylbenzenesulfonamide C Condensation (e.g., R-NH₂) A->C → Schiff Base / Imine Derivatives D Oxidation (e.g., KMnO₄) A->D → 2-(tosylamino)benzoic acid E Deprotonation/Alkylation (e.g., K₂CO₃, R-X) A->E → N-Alkyl-N-(2-formylphenyl) -4-methylbenzenesulfonamide

Caption: Key reaction pathways for this compound.

Applications in Medicinal Chemistry
  • Scaffold for Library Synthesis: The formyl group is an ideal anchor for combinatorial chemistry. Reaction with a diverse set of primary amines via reductive amination can rapidly generate a large library of secondary amine derivatives. These libraries are invaluable for screening against biological targets like kinases, proteases, and receptors.

  • Development of Enzyme Inhibitors: The N-benzylbenzenesulfonamide core is present in inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease.[9] This compound provides a direct precursor to analogues for structure-activity relationship (SAR) studies in this area.

  • Synthesis of Heterocycles: The ortho-amino aldehyde functionality (in its precursor form) is a classic starting point for synthesizing various heterocyclic ring systems (e.g., quinolines via Friedländer annulation). The tosyl-protected derivative can be used in modified cyclization strategies to produce novel heterocyclic scaffolds with potential therapeutic value.

Conclusion

This compound is more than a simple organic molecule; it is a strategically designed building block for advanced chemical synthesis. Its straightforward preparation, well-defined structure, and, most importantly, its dual-functional nature provide chemists with a reliable and versatile platform. For researchers and professionals in drug development, this compound offers an efficient entry point to diverse chemical libraries and complex molecular targets, leveraging the proven biological significance of the sulfonamide scaffold.

References

  • Yoo, E. J., et al. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o660.
  • Abbassi, N., et al. (2012). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o3304.
  • CAS 6590-65-4 | this compound. (n.d.). Hoffman Fine Chemicals.
  • 4-Formyl-N-methylbenzenesulfonamide | C8H9NO3S. (n.d.). PubChem.
  • 4-formyl-N-methyl-N-(2-sulfanylethyl)benzenesulfonamide | C10H13NO3S2. (n.d.). PubChem.
  • How to synthesis 4-formylbenzenesulfonamide practically? (2016). ResearchGate.
  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. (2010). Organic Syntheses.
  • Mphahlele, M. J., et al. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 24(15), 2758.
  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Thenmozhi, S., et al. (2011). N-(2-Formylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o14.
  • 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. (2015). ResearchGate.
  • Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]. (n.d.). International Union of Crystallography.

Sources

An In-depth Technical Guide to N-(2-formylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 6590-65-4

Prepared by: Gemini, Senior Application Scientist

Introduction

N-(2-formylphenyl)-4-methylbenzenesulfonamide is a member of the sulfonamide class of organic compounds. Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group. This functional group is a cornerstone in medicinal chemistry, with a rich history of therapeutic applications.[1] The broader family of sulfonamides has been extensively explored, leading to the development of antibacterial, antifungal, antitumor, and hypoglycemic agents.[1] A significant area of research for sulfonamides is their activity as inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes.[1]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis protocol, and an exploration of its potential biological activities based on the well-established pharmacology of the sulfonamide class. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and potential applications of novel sulfonamide derivatives.

Chemical Properties and Characterization

A summary of the key chemical properties of this compound is presented in the table below. It is important to note that while the molecular formula and weight are well-established, other physical properties such as melting point and solubility are not consistently reported in publicly available literature and would require experimental determination.

PropertyValueSource
CAS Number 6590-65-4[2]
Molecular Formula C₁₄H₁₃NO₃S[2]
Molecular Weight 275.32 g/mol [2]
Appearance Yellow to white solid (predicted)[3]
Storage Sealed in a dry place at room temperature (20 to 22 °C)[3]

Synthesis of this compound: A Proposed Protocol

The following protocol is a representative procedure that a skilled chemist could use as a starting point for the synthesis of the title compound.

Reaction Scheme:

G reagent1 2-Aminobenzaldehyde plus + reagent1->plus reagent2 4-Methylbenzenesulfonyl chloride (Tosyl chloride) arrow Base (e.g., Pyridine) Solvent (e.g., Dichloromethane) product This compound plus->reagent2 arrow->product G cluster_enzyme Carbonic Anhydrase Active Site Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O Zn->Water Sulfonamide N-(2-formylphenyl)-4- methylbenzenesulfonamide (R-SO₂NH₂) Inhibition Inhibition Sulfonamide->Inhibition Inhibition->Zn Displaces H₂O and binds to Zn²⁺

Sources

A Comprehensive Technical Guide to N-(2-formylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of N-(2-formylphenyl)-4-methylbenzenesulfonamide, a molecule of significant interest in synthetic chemistry and drug discovery. We will explore its fundamental properties, synthesis, characterization, and potential applications, grounded in established chemical principles. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound.

Core Molecular Identity

This compound, also known as N-(2-formylphenyl)tosylamide, belongs to the sulfonamide class of organic compounds. Sulfonamides are characterized by a sulfonyl group connected to an amine. This functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2] The presence of a reactive aldehyde (formyl) group on the phenyl ring ortho to the sulfonamide linkage makes this molecule a versatile building block for further chemical transformations.

Molecular Formula and Weight

The fundamental identifiers for this compound are its chemical formula and molecular weight, which are crucial for stoichiometric calculations in synthesis and for mass spectrometry analysis.

PropertyValueSource
Chemical Formula C₁₄H₁₃NO₃S[3][4]
Molecular Weight 275.32 g/mol [3][4]
CAS Number 6590-65-4[3][4]

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and formulation. Below is a summary of the known and predicted properties of this compound.

PropertyValueNotes
Melting Point 203-205 °CExperimental
Boiling Point 445.1 ± 55.0 °CPredicted
Density 1.333 ± 0.06 g/cm³Predicted
pKa 7.94 ± 0.10Predicted; refers to the sulfonamide N-H proton

Data sourced from ChemicalBook.[4]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 2-aminobenzaldehyde and 4-methylbenzenesulfonyl chloride (tosyl chloride). This is a standard and reliable method for forming sulfonamides.

Synthetic Pathway

The reaction proceeds by the nucleophilic attack of the amino group of 2-aminobenzaldehyde on the electrophilic sulfur atom of tosyl chloride. A base, typically pyridine, is used to catalyze the reaction and to neutralize the hydrochloric acid byproduct that is formed.

G cluster_reactants Starting Materials A 2-Aminobenzaldehyde C Pyridine (Base) Room Temperature D Nucleophilic Attack (N on S) A->D Nucleophile B 4-Methylbenzenesulfonyl Chloride (Tosyl Chloride) B->D Electrophile C->D Catalyst/ Acid Scavenger E HCl Neutralization (by Pyridine) D->E F N-(2-formylphenyl)-4- methylbenzenesulfonamide D->F

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a self-validating system based on established methodologies for sulfonamide synthesis.[5][6]

  • Preparation : In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminobenzaldehyde (1.0 eq) in anhydrous pyridine (10 mL per gram of amine).

  • Reaction Initiation : Cool the solution to 0 °C in an ice bath. Add 4-methylbenzenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, pour the mixture into ice-cold water (100 mL). This will cause the product to precipitate.

  • Purification : Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove pyridine hydrochloride. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

  • Validation : Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and melting point analysis.

Reactivity and Potential Applications

The unique bifunctional nature of this molecule—containing both a nucleophilic sulfonamide and an electrophilic aldehyde—renders it a valuable intermediate in organic synthesis and a scaffold for drug discovery.

Key Reactive Sites

The molecule's reactivity is dominated by its two primary functional groups.

G cluster_main This compound cluster_reactivity Potential Reactions Structure Core Structure Aldehyde Formyl Group (-CHO) Sulfonamide Sulfonamide (-SO₂NH-) Reactions_Aldehyde Reductive Amination Wittig Reaction Condensations Aldehyde->Reactions_Aldehyde Electrophilic Carbonyl Reactions_Sulfonamide N-Alkylation Deprotonation Sulfonamide->Reactions_Sulfonamide Acidic N-H Proton

Caption: Reactivity map showing the key functional groups and their potential transformations.

  • Formyl Group : The aldehyde is susceptible to nucleophilic attack. It can readily undergo reactions such as reductive amination to form secondary amines, Wittig reactions to form alkenes, and various condensation reactions (e.g., aldol, Knoevenagel) to build molecular complexity.

  • Sulfonamide N-H : The proton on the sulfonamide nitrogen is acidic and can be removed by a base. The resulting anion can act as a nucleophile in alkylation or acylation reactions.

Applications in Drug Discovery

The sulfonamide moiety is a well-established pharmacophore with a broad range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1][2] The this compound scaffold can serve as a starting point for the synthesis of novel therapeutic agents. The aldehyde group provides a convenient handle for introducing diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) in drug design programs. For instance, it can be used to synthesize Schiff bases or other heterocyclic systems known for their biological relevance.

Conclusion

This compound is a compound with significant potential, underpinned by its well-defined physicochemical properties and versatile chemical reactivity. Its synthesis is straightforward, relying on robust and well-understood chemical transformations. For researchers in medicinal chemistry and organic synthesis, this molecule represents a valuable platform for the development of novel compounds with potential therapeutic applications. The dual functionality offers a strategic advantage for creating diverse molecular libraries aimed at various biological targets.

References

  • Hoffman Fine Chemicals. (n.d.). CAS 6590-65-4 | this compound.
  • Abbassi, N., Rakib, E. M., Hannioui, A., Zouihri, H., et al. (2012). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. National Center for Biotechnology Information.
  • El-Sayed, N. N. E., Elgemeie, G. H., & Yoo, K. H. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. National Center for Biotechnology Information.
  • Mkhize, S. P., et al. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.
  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.

Sources

A Comprehensive Spectroscopic and Synthetic Guide to N-(2-formylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties and a reliable synthetic route for N-(2-formylphenyl)-4-methylbenzenesulfonamide. While direct, comprehensive spectroscopic data for this specific molecule is not extensively published, this document synthesizes information from closely related analogs to present a predictive yet scientifically grounded characterization. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development who require a thorough understanding of this compound's structural features.

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents[1]. The strategic placement of a formyl group at the ortho position of the N-phenyl ring introduces a reactive handle for further chemical transformations, making this compound a valuable intermediate for constructing more complex molecular architectures.

Molecular Structure

The molecular structure of this compound consists of a 4-methylbenzenesulfonyl group attached to the nitrogen atom of a 2-aminobenzaldehyde moiety.

Figure 1: Molecular structure of this compound.

Experimental Protocols: Synthesis

The synthesis of this compound can be efficiently achieved through a two-step process involving the sulfonylation of 2-aminobenzyl alcohol followed by oxidation of the resulting alcohol to the aldehyde. This approach is adapted from established procedures for analogous compounds[1][2].

Step 1: Synthesis of N-(2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzyl alcohol (1.0 eq) in a suitable solvent such as pyridine or a mixture of tetrahydrofuran (THF) and water.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add 4-toluenesulfonyl chloride (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired sulfonamide alcohol.

Step 2: Oxidation to this compound
  • Oxidation Setup: Dissolve the N-(2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide (1.0 eq) from the previous step in dry dichloromethane (DCM).

  • Addition of Oxidizing Agent: Add pyridinium chlorochromate (PCC) (2.0 eq) to the solution at room temperature. The use of PCC is a mild and effective method for oxidizing primary alcohols to aldehydes[2].

  • Reaction Monitoring: Stir the reaction mixture for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Workup and Purification: After the reaction is complete, filter the mixture through a pad of silica gel or Celite to remove the chromium salts, washing with DCM. The filtrate is then concentrated, and the resulting crude product is purified by recrystallization or column chromatography to afford the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Oxidation A 2-Aminobenzyl Alcohol C Reaction in Pyridine/THF A->C B 4-Toluenesulfonyl Chloride B->C D N-(2-(hydroxymethyl)phenyl)- 4-methylbenzenesulfonamide C->D Workup & Purification E Intermediate Alcohol F PCC in DCM E->F G N-(2-formylphenyl)- 4-methylbenzenesulfonamide F->G Workup & Purification

Figure 2: Synthetic workflow for this compound.

Spectroscopic Data Analysis

The following spectroscopic data are predicted based on the analysis of structurally similar compounds, including N-(2-formylphenyl)benzenesulfonamide[2] and various N-aryl-4-methylbenzenesulfonamides[3][4][5].

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings, the methyl group, the sulfonamide N-H proton, and the aldehyde proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Justification
~10.0sAldehyde CHOThe formyl proton is highly deshielded and typically appears as a singlet in this region.
~9.5br sN-HThe sulfonamide proton is acidic and often appears as a broad singlet. Its chemical shift can be concentration-dependent.
7.8-8.0mAromatic H (formylphenyl ring)Protons ortho and para to the electron-withdrawing formyl group are expected to be downfield.
7.6-7.8dAromatic H (tosyl ring)Protons ortho to the sulfonyl group on the tosyl ring.
7.1-7.4mAromatic H (formylphenyl and tosyl rings)Remaining aromatic protons.
2.3-2.4sCH₃The methyl protons of the tosyl group will appear as a characteristic singlet.
¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the presence of the aldehyde carbonyl carbon, in addition to the aromatic and methyl carbons.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~190Aldehyde C=OThe carbonyl carbon of the aldehyde is highly deshielded.
144-145Aromatic C (tosyl ring)Quaternary carbon attached to the methyl group.
135-140Aromatic C (quaternary)Quaternary carbons attached to the sulfonyl and amino groups.
120-135Aromatic CHAromatic carbons from both rings.
~21.5CH₃The methyl carbon of the tosyl group.
Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the N-H, C=O, and S=O functional groups. The data is predicted based on typical values for sulfonamides and aromatic aldehydes[6][7].

Predicted Wavenumber (cm⁻¹) Vibrational Mode
~3250N-H stretch
~1690C=O stretch (aldehyde)
~1340S=O asymmetric stretch
~1160S=O symmetric stretch
3100-3000Aromatic C-H stretch
1600-1450Aromatic C=C stretch
Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

  • Molecular Formula: C₁₄H₁₃NO₃S

  • Molecular Weight: 275.32 g/mol

  • Predicted Molecular Ion (M⁺): m/z = 275

The primary fragmentation pathway for sulfonamides often involves the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂)[8].

Predicted m/z Fragment
275[M]⁺
155[CH₃C₆H₄SO₂]⁺
120[HNC₆H₄CHO]⁺
91[C₇H₇]⁺ (tropylium ion)
65[C₅H₅]⁺

digraph "Fragmentation_Pathway" {
graph [fontname="sans-serif", fontsize=10];
node [shape=box, fontname="sans-serif", fontsize=10];
edge [fontname="sans-serif", fontsize=10];

M [label="[C₁₄H₁₃NO₃S]⁺˙\nm/z = 275"]; F1 [label="[CH₃C₆H₄SO₂]⁺\nm/z = 155"]; F2 [label="[HNC₆H₄CHO]⁺\nm/z = 120"]; F3 [label="[C₇H₇]⁺\nm/z = 91"];

M -> F1 [label="- •NHC₆H₄CHO"]; M -> F2 [label="- •SO₂C₆H₄CH₃"]; F1 -> F3 [label="- SO₂"]; }

Sources

A Technical Guide to the Crystal Structure Analysis of N-(2-formylphenyl)-4-methylbenzenesulfonamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of N-(2-formylphenyl)-4-methylbenzenesulfonamide. Due to the public availability of comprehensive data for the closely related di-sulfonated analog, N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide, this document will utilize its crystal structure as a primary case study to illustrate the core principles and experimental workflows. The techniques and interpretations presented are directly applicable to the target compound and other sulfonamide derivatives, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Sulfonamides in Medicinal Chemistry

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties. The three-dimensional arrangement of atoms within a sulfonamide molecule, and how these molecules pack together in a solid state, are critical determinants of their physicochemical properties, such as solubility and bioavailability. Consequently, single-crystal X-ray diffraction stands as an indispensable tool for the unambiguous determination of their molecular structure at the atomic level.[1][2] This guide will delve into the practical and theoretical aspects of this powerful analytical technique.

The Crystallographic Workflow: From Crystal to Structure

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands precision and a thorough understanding of the underlying principles of crystallography.[3][4]

The Art and Science of Crystal Growth

The first and often most challenging step is obtaining a high-quality single crystal suitable for diffraction.[3][5] For organic molecules like sulfonamides, slow evaporation of a saturated solution is a commonly employed and effective technique.

Experimental Protocol: Crystal Growth of a Sulfonamide Analog

  • Solvent Selection: A binary solvent system, such as n-hexane/CH₂Cl₂, is often effective. The target compound should be soluble in one solvent (CH₂Cl₂) and less soluble in the other (n-hexane).

  • Solution Preparation: Prepare a concentrated solution of the sulfonamide derivative in a minimal amount of the more soluble solvent.

  • Inducing Crystallization: Slowly introduce the less soluble solvent or allow for slow evaporation of the more volatile solvent in a loosely covered vial. The key is to allow the crystals to form gradually, which promotes the growth of well-ordered, single crystals.

  • Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), they should be carefully harvested and mounted for data collection.[4]

Causality in Experimental Choices: The choice of solvent is critical; it directly influences the crystal packing and can even lead to the formation of different polymorphs (different crystal structures of the same compound). Slow crystal growth is paramount to minimize defects and obtain a crystal that will diffract X-rays uniformly.

G cluster_0 Crystal Structure Analysis cluster_1 Advanced Analysis A Molecular Geometry B Supramolecular Assembly A->B C Intermolecular Interactions B->C D Hirshfeld Surface Analysis C->D

Sources

A Technical Guide to the Solubility of N-(2-formylphenyl)-4-methylbenzenesulfonamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the solubility characteristics of N-(2-formylphenyl)-4-methylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate the effective use of this compound in a laboratory setting.

Introduction: Understanding the Importance of Solubility

The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. For a molecule like this compound, which incorporates both a sulfonamide and an aldehyde functional group, understanding its solubility profile is paramount for a range of applications, from reaction chemistry and purification to formulation and bioavailability studies in drug discovery.[1] Inadequate solubility can present significant challenges, hindering accurate experimental results and impeding the transition from laboratory research to practical application. This guide offers a predictive analysis of the compound's solubility based on its molecular structure and provides robust methodologies for its empirical determination.

Predicted Solubility Profile of this compound

Direct, quantitative solubility data for this compound is not extensively available in the public domain. However, a reliable prediction of its solubility can be derived from its structural features and the well-established principle of "like dissolves like."[1]

The molecule possesses both polar and non-polar characteristics. The presence of the sulfonamide (-SO₂NH-) and formyl (-CHO) groups introduces polarity and the potential for hydrogen bonding. The two aromatic rings (a phenyl and a tolyl group) contribute to its non-polar, hydrophobic nature.

Based on this structure, the following solubility profile is anticipated:

  • High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are known to effectively solvate a wide range of organic compounds, including other sulfonamides.[2]

  • Moderate to Good Solubility: In chlorinated solvents like dichloromethane (CH₂Cl₂) and chloroform (CHCl₃), and in moderately polar solvents like ethyl acetate and acetone. The synthesis of a related compound, N-(2-formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide, involves recrystallization from a mixture of n-hexane and CH₂Cl₂, indicating good solubility in dichloromethane.[3]

  • Low to Negligible Solubility: In non-polar aliphatic hydrocarbon solvents such as n-hexane and cyclohexane. The aforementioned recrystallization procedure suggests that n-hexane acts as an anti-solvent, precipitating the compound from a dichloromethane solution.[3]

  • Sparingly Soluble to Insoluble: In water. The large, non-polar surface area of the aromatic rings is expected to dominate, leading to poor aqueous solubility. While the sulfonamide and formyl groups can interact with water, these interactions are unlikely to overcome the hydrophobicity of the bulk of the molecule.[4]

The acidic proton on the sulfonamide nitrogen suggests that the solubility of this compound may be enhanced in aqueous basic solutions (e.g., 5% sodium hydroxide) due to the formation of a more polar salt.[4] Conversely, it is not expected to be soluble in acidic solutions like 5% hydrochloric acid.[4]

Experimental Determination of Solubility: A Step-by-Step Protocol

To empirically determine the solubility of this compound, a systematic approach is recommended. The following protocol is a self-validating system designed to provide a comprehensive understanding of the compound's solubility across a range of relevant solvents.

Materials and Equipment
  • This compound (solid)[5]

  • A selection of solvents:

    • Water (deionized)

    • Diethyl ether

    • 5% Sodium hydroxide (aq)

    • 5% Sodium bicarbonate (aq)

    • 5% Hydrochloric acid (aq)

    • Concentrated sulfuric acid

    • Methanol

    • Ethanol

    • Acetone

    • Ethyl acetate

    • Dichloromethane

    • Dimethyl sulfoxide (DMSO)

    • n-Hexane

  • Small test tubes

  • Vortex mixer

  • Analytical balance

  • Pipettes

Qualitative Solubility Assessment Workflow

This initial screening provides a rapid assessment of solubility in key solvent classes.

G start Start: Weigh 25 mg of This compound add_water Add 0.75 mL Water Vortex vigorously start->add_water observe_water Observe for Dissolution add_water->observe_water soluble_water Soluble in Water (Proceed to pH testing if desired) observe_water->soluble_water Yes insoluble_water Insoluble in Water observe_water->insoluble_water No end End of Qualitative Assessment soluble_water->end add_naoh Add 0.75 mL 5% NaOH Vortex vigorously insoluble_water->add_naoh observe_naoh Observe for Dissolution add_naoh->observe_naoh soluble_naoh Soluble in 5% NaOH (Indicates acidic character) observe_naoh->soluble_naoh Yes insoluble_naoh Insoluble in 5% NaOH observe_naoh->insoluble_naoh No soluble_naoh->end add_hcl Add 0.75 mL 5% HCl Vortex vigorously insoluble_naoh->add_hcl observe_hcl Observe for Dissolution add_hcl->observe_hcl soluble_hcl Soluble in 5% HCl (Indicates basic character) observe_hcl->soluble_hcl Yes insoluble_hcl Insoluble in 5% HCl observe_hcl->insoluble_hcl No soluble_hcl->end add_org_solvent Test with Organic Solvents (e.g., DCM, Acetone, DMSO, Hexane) insoluble_hcl->add_org_solvent observe_org Observe for Dissolution add_org_solvent->observe_org soluble_org Soluble observe_org->soluble_org Yes insoluble_org Insoluble observe_org->insoluble_org No soluble_org->end insoluble_org->end

Sources

An In-depth Technical Guide to N-(2-formylphenyl)-4-methylbenzenesulfonamide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical, chemical, and pharmacological characteristics of N-(2-formylphenyl)-4-methylbenzenesulfonamide, a molecule of significant interest to researchers, medicinal chemists, and professionals in drug development. Drawing upon established principles and data from analogous compounds, this document offers a detailed exploration of its synthesis, structural features, and potential therapeutic applications.

Introduction: The Significance of the Sulfonamide Scaffold

Sulfonamides are a cornerstone of medicinal chemistry, renowned for their wide spectrum of biological activities.[1][2] This class of compounds has yielded numerous therapeutic agents, including antibacterial, antifungal, antitumor, and hypoglycemic drugs.[1] The incorporation of a formylphenyl group into the sulfonamide backbone, as seen in this compound, presents a unique scaffold for the design of novel therapeutics. The aldehyde functionality serves as a versatile handle for further chemical modifications, allowing for the exploration of a broad chemical space in the pursuit of new drug candidates.

Molecular and Physicochemical Profile

This compound is a solid, typically appearing as a yellow to white powder.[3] While comprehensive experimental data on its physical properties are not widely available, its fundamental characteristics are summarized below.

PropertyValueSource
CAS Number 6590-65-4[4]
Molecular Formula C₁₄H₁₃NO₃S[4]
Molecular Weight 275.32 g/mol [4]
Appearance Yellow to white solid[3]
Melting Point Not available[3]
Boiling Point Not available[3]
Solubility Not available[3]
Storage Sealed in a dry environment at room temperature (20-22 °C)[3]

Synthesis and Purification

A robust and reliable synthesis of this compound can be conceptualized based on established methodologies for similar sulfonamides. The following proposed protocol leverages the reaction of 2-aminobenzaldehyde with 4-methylbenzenesulfonyl chloride.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 eq) in pyridine (10 volumes).

  • Addition of Reagent: To the stirred solution, add 4-methylbenzenesulfonyl chloride (1.1 eq) portion-wise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield the purified this compound.

Rationale: This method is adapted from the synthesis of structurally related sulfonamides, where a primary amine reacts with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.[5] Pyridine serves as both a solvent and a base to neutralize the hydrochloric acid byproduct.

Structural Characterization and Spectroscopic Data

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR - A singlet for the methyl protons of the tolyl group (~2.4 ppm).- Aromatic protons of the tolyl group appearing as two doublets (~7.3-7.8 ppm).- Aromatic protons of the formylphenyl group appearing as multiplets in the downfield region (~7.2-8.0 ppm).- A singlet for the aldehyde proton at a significantly downfield chemical shift (>9.5 ppm).- A broad singlet for the sulfonamide N-H proton, the chemical shift of which can be variable and concentration-dependent.
¹³C NMR - A signal for the methyl carbon of the tolyl group (~21 ppm).- Multiple signals in the aromatic region (110-150 ppm).- A signal for the carbonyl carbon of the aldehyde group in the downfield region (>190 ppm).
IR Spectroscopy - N-H stretching vibration (~3200-3300 cm⁻¹).- C=O stretching of the aldehyde (~1680-1700 cm⁻¹).- Asymmetric and symmetric SO₂ stretching vibrations (~1330-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively).
Mass Spectrometry - A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight (275.32).- Characteristic fragmentation patterns including the loss of SO₂.

Justification: The predicted ¹H NMR chemical shifts are based on data from N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, which shows similar proton environments.[5] The IR and mass spectrometry predictions are based on the known spectroscopic behavior of sulfonamide and aldehyde functional groups.

Molecular Geometry

Based on crystal structure analyses of related sulfonamides, the geometry around the sulfur atom is expected to be a distorted tetrahedron.[1][2] The nitrogen atom is likely to be trigonal planar. The dihedral angle between the two aromatic rings will be a key determinant of the molecule's overall conformation.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by its two key functional groups: the aldehyde and the sulfonamide.

Caption: Key reactivity sites of this compound.

  • Aldehyde Group: This group is susceptible to nucleophilic attack, making it a prime site for derivatization. It can undergo a wide range of reactions, including:

    • Reductive amination to introduce new amine functionalities.

    • Wittig reactions to form alkenes.

    • Grignard reactions to form secondary alcohols.

    • Oxidation to the corresponding carboxylic acid.

  • Sulfonamide Group: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation. The sulfonamide bond itself is generally stable but can be cleaved under harsh acidic or basic conditions.

The compound should be stored in a dry environment to prevent hydrolysis of the sulfonamide linkage and potential degradation of the aldehyde group.[3]

Potential Applications in Drug Discovery and Development

The structural features of this compound make it an attractive starting point for the development of new therapeutic agents.

  • Enzyme Inhibition: Sulfonamides are known inhibitors of various enzymes, including carbonic anhydrases and proteases.[1] The formylphenyl moiety can be tailored to interact with specific residues in an enzyme's active site.

  • Antibacterial Agents: The sulfonamide core is a well-established pharmacophore for antibacterial drugs.[6]

  • Anticancer and Antiviral Activity: Numerous benzenesulfonamide derivatives have demonstrated potential as anticancer and antiviral agents.[6]

  • Molecular Probes: The aldehyde group can be used to covalently link the molecule to biological targets, making it a potential tool for chemical biology research.

Conclusion

This compound is a versatile molecule with significant potential in medicinal chemistry and drug discovery. While further experimental characterization is warranted, this guide provides a solid foundation for researchers by outlining its key physicochemical properties, a plausible synthetic route, and its potential for therapeutic applications. The strategic combination of the sulfonamide pharmacophore and a reactive aldehyde handle makes this compound a valuable building block for the synthesis of novel bioactive molecules.

References

  • Kim, S.-G. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o660. [Link]
  • Hoffman Fine Chemicals. (n.d.). CAS 6590-65-4 | this compound.
  • Abbassi, N., Rakib, E. M., Hannioui, A., Zouihri, H., El Ammari, L., & Mezziane, J. (2011). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3304. [Link]
  • Jubie, S., Antony, S. A., & Kalirajan, R. (2011). N-(2-Formylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o660. [Link]
  • You, C., Yao, F., Yan, T., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. RSC Advances, 6(82), 78951-78956. [Link]
  • Fotsing, J. R., Teyim, P., Fekam, F. B., Mbekou, I. M. K., Mbouangouere, R., Kirsch, G., & Sielinou, V. T. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(21), 5099. [Link]

Sources

A Guide to the Synthesis of N-(2-formylphenyl)-4-methylbenzenesulfonamide: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-formylphenyl)-4-methylbenzenesulfonamide, a key intermediate in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest, presents a unique synthetic challenge due to the presence of both an aldehyde and a sulfonamide functionality. This guide provides an in-depth technical overview of the primary synthetic routes to this molecule, focusing on the critical selection of starting materials and the underlying mechanistic principles that govern the reactions. The protocols and insights presented herein are curated for researchers, scientists, and professionals in drug development, aiming to provide a robust framework for the successful synthesis of this versatile building block.

Core Synthetic Strategy: The Sulfonylation of 2-Aminobenzaldehyde

The most direct and widely employed strategy for the synthesis of this compound involves the reaction of 2-aminobenzaldehyde with p-toluenesulfonyl chloride (TsCl) . This reaction, a classic example of nucleophilic acyl substitution at a sulfonyl group, forms the robust sulfonamide bond.

Mechanism of Sulfonylation

The reaction proceeds via the nucleophilic attack of the amino group of 2-aminobenzaldehyde on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The presence of a base is crucial for this transformation. The base serves two primary purposes: to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

Sulfonylation Mechanism Amine 2-Aminobenzaldehyde (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack TsCl p-Toluenesulfonyl Chloride (Electrophile) TsCl->Intermediate Base Base (e.g., Pyridine, TEA) Base->Amine Deprotonates (optional) Salt Base-HCl Salt Base->Salt Neutralizes Product N-(2-formylphenyl)-4- methylbenzenesulfonamide Intermediate->Product Chloride Elimination HCl HCl

Caption: Mechanism of N-tosylation.

Primary Starting Materials: A Closer Look

2-Aminobenzaldehyde

This ortho-substituted aniline is the foundational building block providing the aminophenyl aldehyde core.

  • Properties: It is a yellow solid with a low melting point and is soluble in water.[1]

  • Procurement and Purity: Commercially available, but its stability can be a concern. 2-Aminobenzaldehyde is prone to self-condensation reactions, and therefore, its purity should be assessed before use, for instance, by checking its melting point or through spectroscopic methods.[1]

  • In-situ Generation: For critical applications, 2-aminobenzaldehyde can be prepared immediately prior to use by the reduction of 2-nitrobenzaldehyde. Common reducing agents for this transformation include iron powder in acidic media or tin(II) chloride.[1][2]

p-Toluenesulfonyl Chloride (TsCl)

Also known as tosyl chloride, this reagent is the source of the 4-methylbenzenesulfonyl (tosyl) group.

  • Properties: It is a white to off-white solid with a characteristic pungent odor.[3] It is a lachrymator and should be handled with appropriate personal protective equipment in a fume hood.[4]

  • Purity and Handling: The purity of TsCl is critical for achieving high yields. Old or improperly stored TsCl may contain p-toluenesulfonic acid due to hydrolysis. This acidic impurity can interfere with the reaction. Recrystallization from a suitable solvent like petroleum ether can be performed to purify the reagent.[3][5]

The Base: A Critical Choice

The choice of base significantly influences the reaction rate and yield. Both organic and inorganic bases are employed.

  • Pyridine: Often used as both a base and a solvent, pyridine is effective in catalyzing the reaction and scavenging the HCl produced.

  • Triethylamine (TEA): A non-nucleophilic organic base that is a common alternative to pyridine, particularly when the reaction is conducted in a solvent like dichloromethane (DCM).[6]

  • Aqueous Alkali (e.g., KOH, NaOH): In what is known as the Schotten-Baumann reaction condition, an aqueous solution of a strong base can be used. This biphasic system is often vigorous and requires careful control of temperature and stirring.[7]

Alternative Synthetic Routes

While the direct sulfonylation of 2-aminobenzaldehyde is the most common approach, alternative strategies exist, which may be advantageous in specific contexts.

Route 2: Reduction of a Nitro Precursor

An alternative pathway involves the synthesis of N-(2-nitrophenyl)-4-methylbenzenesulfonamide followed by the reduction of the nitro group to an amine, which is then formylated. However, a more direct adaptation is to first synthesize this compound from a different starting material. For instance, a related synthesis starts with 2-nitrobenzaldehyde, which is reduced to 2-aminobenzaldehyde and then immediately reacted in situ.[2]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound.

Protocol 1: Synthesis using Pyridine as Base and Solvent

This is a widely adopted method due to its operational simplicity.

Materials:

  • 2-Aminobenzaldehyde

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzaldehyde in pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis using Triethylamine in Dichloromethane

This protocol is suitable for researchers who prefer to avoid the use of pyridine.

Materials:

  • 2-Aminobenzaldehyde

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Dissolve 2-aminobenzaldehyde in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the solution and stir for 10-15 minutes.[6]

  • Add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.[6]

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product as described in Protocol 1.

Synthetic_Workflow cluster_starting_materials Starting Materials cluster_reaction_setup Reaction Setup cluster_reaction_and_workup Reaction & Work-up cluster_purification Purification SM1 2-Aminobenzaldehyde Dissolve Dissolve 2-Aminobenzaldehyde in Solvent (Pyridine or DCM) SM1->Dissolve SM2 p-Toluenesulfonyl Chloride (TsCl) AddTsCl Add TsCl Portion-wise SM2->AddTsCl SM3 Base (Pyridine or TEA) SM3->Dissolve AddBase Add Base (if TEA) SM3->AddBase Cool Cool to 0 °C Dissolve->Cool Cool->AddTsCl Stir Stir at Room Temperature (Monitor by TLC) AddTsCl->Stir Workup Aqueous Work-up (Acid, Base, Brine Washes) Stir->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify FinalProduct N-(2-formylphenyl)-4- methylbenzenesulfonamide Purify->FinalProduct

Caption: General synthetic workflow.

Quantitative Data Summary

While yields can vary based on the scale and specific conditions, the following table provides a general expectation for the synthesis of sulfonamides from amines and sulfonyl chlorides.

ParameterTypical RangeNotes
Yield 60-90%Highly dependent on the purity of starting materials and reaction conditions.
Reaction Time 4-24 hoursCan be optimized by monitoring with TLC.
Temperature 0 °C to Room Temp.Initial addition at 0 °C is crucial to control exothermicity.

Conclusion

The synthesis of this compound is a well-established transformation that hinges on the careful selection and handling of its primary starting materials: 2-aminobenzaldehyde and p-toluenesulfonyl chloride. Understanding the nuances of the reaction mechanism, particularly the role of the base, and adhering to meticulous experimental protocol are paramount for achieving high yields and purity. The methods outlined in this guide provide a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and organic synthesis.

References

  • Abbassi, N., Rakib, E. M., Hannioui, A., Zouihri, H., et al. (2012). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o135. [Link]
  • Elgemeie, G. H., Sayed, S. H., Ali, R. M., & El-Gohary, N. S. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(6), o660. [Link]
  • Organic Syntheses Procedure. (n.d.). p. 943. [Link]
  • ResearchGate. (2016). How to synthesis 4-formylbenzenesulfonamide practically? [Link]
  • ResearchGate. (n.d.). Reaction scheme. (i) p -toluenesulfonyl chloride, TEA, MDC, r. t., 4 hr. [Link]
  • ResearchGate. (n.d.). Reaction of N-tosyl-2-aminobenzaldehyde with alkynyl aldehyde. [Link]
  • Hoffman Fine Chemicals. (n.d.). CAS 6590-65-4 | this compound. [Link]
  • Organic Syntheses Procedure. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]
  • Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
  • Wikipedia. (n.d.). 2-Aminobenzaldehyde. [Link]
  • Google Patents. (n.d.). DE69914763T2 - METHOD FOR PRODUCING A 2-AMINOBENZOPHENONE COMPOUND.
  • ResearchGate. (n.d.). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. [Link]
  • DergiPark. (2020).
  • Google Patents. (n.d.). Process for the preparation of N-(sulfonylmethyl) formamide compounds.
  • ResearchGate. (2015). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. [Link]
  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]
  • Google Patents. (n.d.).
  • Vedantu. (n.d.). The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE. [Link]

Sources

"N-(2-formylphenyl)-4-methylbenzenesulfonamide" theoretical and computational studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Studies of N-(2-formylphenyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Sulfonamide derivatives are a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] This technical guide delves into the multifaceted analysis of a specific sulfonamide, this compound, from both theoretical and computational standpoints. While this compound serves as a model, the methodologies and interpretations presented herein are broadly applicable to the study of novel sulfonamide-based drug candidates. This document provides a comprehensive overview of its structural elucidation, quantum chemical analysis, and in silico drug-likeness evaluation, offering a robust framework for researchers in the field of drug discovery.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory drugs.[2][3] The versatility of the sulfonamide moiety lies in its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to engage in various non-covalent interactions, which are crucial for molecular recognition and binding to biological targets.[3] The presence of an ortho-formyl group on the N-phenyl ring of the title compound introduces an additional site for hydrogen bonding and potential covalent interactions, making it an intriguing candidate for further investigation. This guide will explore the synthesis, structural characterization, and computational analysis of this compound, providing a detailed roadmap for its comprehensive evaluation.

Synthesis and Structural Elucidation

A profound understanding of a molecule's three-dimensional structure is paramount in drug design. This section outlines the proposed synthesis and the array of analytical techniques employed to unravel the structural intricacies of this compound.

Proposed Synthesis

The synthesis of this compound can be approached through a multi-step process, starting from readily available commercial reagents. The following protocol is a proposed synthetic route based on established methodologies for the synthesis of similar sulfonamide derivatives.[4][5]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2-aminobenzaldehyde (1.0 eq) in pyridine (10 mL) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.

Diagram: Synthetic Workflow

G cluster_start Starting Materials 2-Aminobenzaldehyde 2-Aminobenzaldehyde Reaction Reaction 2-Aminobenzaldehyde->Reaction p-Toluenesulfonyl chloride p-Toluenesulfonyl chloride p-Toluenesulfonyl chloride->Reaction Pyridine (0 °C) Pyridine (0 °C) Stirring (RT, 12h) Stirring (RT, 12h) Pyridine (0 °C)->Stirring (RT, 12h) Work-up & Extraction Work-up & Extraction Stirring (RT, 12h)->Work-up & Extraction Column Chromatography Column Chromatography Work-up & Extraction->Column Chromatography Final Product Final Product Column Chromatography->Final Product Reaction->Pyridine (0 °C) Solvent & Temp

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

The synthesized compound would be characterized by a suite of spectroscopic techniques to confirm its identity and purity.

  • FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3300 cm⁻¹), the C=O stretching of the aldehyde (around 1690 cm⁻¹), and the asymmetric and symmetric stretching vibrations of the SO₂ group (around 1340 and 1160 cm⁻¹, respectively).

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should reveal distinct signals for the aromatic protons, the aldehyde proton (a singlet around 10 ppm), the N-H proton (a singlet, chemical shift dependent on concentration and solvent), and the methyl protons of the tosyl group (a singlet around 2.4 ppm).

    • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons, and the methyl carbon of the tosyl group (around 21 ppm).

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a related compound, N-(2-formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide, the crystal structure has been determined, revealing key structural parameters.[1] Although this is a disulfonamide, the data provides valuable insights into the expected geometry of the this compound.

Table 1: Crystallographic Data for a Related Sulfonamide

ParameterN-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide[1]
Chemical FormulaC₂₁H₁₉NO₅S₂
Formula Weight429.49
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)15.5505 (6)
b (Å)7.8816 (3)
c (Å)16.6876 (7)
β (°)103.942 (1)
Volume (ų)1985.03 (14)
Z4

The analysis of the crystal structure of this compound would be expected to reveal important details about bond lengths, bond angles, and the overall molecular conformation. Of particular interest would be the dihedral angle between the two aromatic rings and the torsion angles around the S-N bond, which dictate the molecule's shape.[6][7]

Computational and Theoretical Analysis

Computational chemistry provides a powerful lens to investigate the electronic structure, properties, and potential interactions of molecules. This section details the theoretical studies that can be performed on this compound.

Density Functional Theory (DFT) Calculations

DFT is a robust computational method for investigating the electronic structure of molecules.[8][9] These calculations can provide insights into the optimized geometry, vibrational frequencies, and electronic properties of the title compound.

Experimental Protocol: DFT Calculations

  • Geometry Optimization: The molecular structure of this compound would be optimized using the B3LYP functional with the 6-311++G(d,p) basis set in the gas phase.[8]

  • Vibrational Frequency Analysis: Vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to aid in the assignment of experimental FT-IR bands.[10]

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated to determine the electronic band gap, which is a measure of the molecule's chemical reactivity.[10]

  • Molecular Electrostatic Potential (MEP): The MEP map would be generated to visualize the electron density distribution and identify the electrophilic and nucleophilic sites within the molecule.

Diagram: DFT Workflow

G Initial Molecular Structure Initial Molecular Structure Geometry Optimization (B3LYP/6-311++G(d,p)) Geometry Optimization (B3LYP/6-311++G(d,p)) Initial Molecular Structure->Geometry Optimization (B3LYP/6-311++G(d,p)) Vibrational Frequency Analysis Vibrational Frequency Analysis Geometry Optimization (B3LYP/6-311++G(d,p))->Vibrational Frequency Analysis Electronic Property Calculation Electronic Property Calculation Geometry Optimization (B3LYP/6-311++G(d,p))->Electronic Property Calculation MEP Analysis MEP Analysis Geometry Optimization (B3LYP/6-311++G(d,p))->MEP Analysis Optimized Geometry Optimized Geometry Vibrational Frequency Analysis->Optimized Geometry HOMO-LUMO Energies HOMO-LUMO Energies Electronic Property Calculation->HOMO-LUMO Energies MEP Map MEP Map MEP Analysis->MEP Map

Caption: Workflow for Density Functional Theory (DFT) calculations.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[11][12][13][14] This analysis provides a graphical representation of the regions of close contact between neighboring molecules.

The Hirshfeld surface analysis of this compound would involve mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the surface. The 2D fingerprint plots derived from the Hirshfeld surface would quantify the contribution of different types of intermolecular contacts, such as H···H, O···H, and C···H interactions, to the overall crystal packing.[11][12] For similar sulfonamide structures, H···H, O···H/H···O, and C···H/H···C interactions are often the most significant contributors to the crystal packing.[11][12][13][14]

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.[3][15] This in silico approach is instrumental in identifying potential biological targets and understanding the molecular basis of drug action.

Experimental Protocol: Molecular Docking

  • Target Selection: A relevant protein target would be selected based on the known biological activities of sulfonamides. For instance, carbonic anhydrase or a specific bacterial enzyme could be chosen.[1]

  • Ligand and Protein Preparation: The 3D structure of this compound would be generated and energy-minimized. The crystal structure of the target protein would be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands would be removed, and polar hydrogens and charges would be added.

  • Docking Simulation: Docking would be performed using software such as AutoDock or Schrödinger Suite. The binding site on the protein would be defined, and the docking algorithm would be run to generate a series of possible binding poses.

  • Analysis of Results: The docking results would be analyzed based on the binding energy and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.[15]

The results of the molecular docking study would provide valuable insights into the potential of this compound as an inhibitor of the chosen target, guiding further experimental validation.

ADMET Analysis

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery.[16][17][18][19] In silico ADMET prediction can help to identify potential liabilities of a drug candidate and guide its optimization.

Table 2: Key ADMET Properties for In Silico Evaluation

PropertyDescriptionDesired Range
Absorption
Lipophilicity (logP)Partition coefficient between octanol and water.1-3
Water Solubility (logS)The logarithm of the molar solubility in water.> -4
Caco-2 PermeabilityIn vitro model for intestinal absorption.> -5.15 log cm/s
Distribution
Blood-Brain Barrier (BBB) PermeabilityAbility to cross the BBB.BBB+ or BBB- depending on the target
Plasma Protein Binding (PPB)The extent to which a drug binds to plasma proteins.< 90%
Metabolism
CYP450 InhibitionInhibition of key metabolic enzymes.Non-inhibitor
Toxicity
hERG InhibitionPotential for cardiotoxicity.Non-inhibitor
Ames TestMutagenicity prediction.Non-mutagenic

Various online tools and software packages, such as SwissADME and ADMETlab, can be used to predict these properties based on the molecular structure of this compound.[17][19]

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical and computational framework for the in-depth analysis of this compound. The proposed synthetic route and the detailed protocols for spectroscopic, crystallographic, and computational studies offer a clear path for its thorough investigation. The insights gained from such a multi-pronged approach are invaluable for understanding the structure-property relationships of this and other novel sulfonamide derivatives.

Future work should focus on the actual synthesis and experimental validation of the predicted properties. Biological evaluation of the compound against relevant targets identified through molecular docking will be crucial to ascertain its therapeutic potential. The methodologies outlined in this guide can serve as a template for the rational design and development of new sulfonamide-based drugs with improved efficacy and safety profiles.

References

  • Kim, S.-G. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o660. [Link]
  • Abbassi, N., Rakib, E. M., Hannioui, A., Zouihri, H., & El Ammari, L. (2011). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3304. [Link]
  • ResearchGate. (2025). crystal structure, hirshfeld surface, dft and molecular docking studies of (z)-methyl 2-((n-(2-formylphenyl)-4-methylphenylsulfonamido) methyl)-3-(4-methoxyphenyl)
  • National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-N-[(3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide. [Link]
  • MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]
  • National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide. [Link]
  • ResearchGate. (n.d.). ADMET analysis of compounds 1-4. [Link]
  • Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]
  • PubMed. (2025). Crystal structure and Hirshfeld surface analysis of 4-methyl- N-[2-(5-methyl-furan-2-yl)phen-yl]- N-[(5-phenyl-furan-2-yl)meth-yl]benzene-sulfonamide. [Link]
  • ResearchGate. (n.d.). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. [Link]
  • National Institutes of Health. (n.d.). Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). [Link]
  • National Institutes of Health. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. [Link]
  • PlumX. (2025). Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide. [Link]
  • National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of (E)-N-(2-styrylphenyl)benzenesulfonamide. [Link]
  • National Institutes of Health. (n.d.). N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. [Link]
  • MDPI. (n.d.). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)
  • ChemRxiv. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. [Link]
  • ResearchGate. (2025). Synthesis, spectroscopy, X-ray crystallography, and DFT calculations of (E)-4-{[(2-hydroxyphenyl)
  • National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). [Link].gov/pmc/articles/PMC8601594/)

Sources

An In-depth Technical Guide to the Formation of N-(2-formylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of N-(2-formylphenyl)-4-methylbenzenesulfonamide, a molecule of interest in medicinal chemistry and organic synthesis. We will delve into the mechanistic underpinnings of its formation, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Introduction: The Significance of the Sulfonamide Moiety

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide array of pharmacological activities, including antibacterial, hypoglycemic, anti-inflammatory, and antitumor properties.[1][2] The N-benzylbenzenesulfonamide scaffold, a related structural motif, is found in various biologically important compounds, including inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease.[3] The strategic incorporation of a formyl group, as seen in this compound, offers a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules and heterocyclic systems.[4]

Part 1: The Core Mechanism of Formation

The formation of this compound proceeds through a well-established nucleophilic substitution reaction. The core of this transformation involves the reaction between 2-aminobenzaldehyde and 4-methylbenzenesulfonyl chloride (commonly known as tosyl chloride).

The reaction is initiated by the nucleophilic attack of the nitrogen atom of the amino group in 2-aminobenzaldehyde on the electrophilic sulfur atom of tosyl chloride.[5] This step is facilitated by the presence of a base, which serves to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product.

The key mechanistic steps are outlined below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-aminobenzaldehyde attacks the electron-deficient sulfur atom of tosyl chloride. This results in the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The chloride ion, being a good leaving group, is expelled from the tetrahedral intermediate.

  • Deprotonation: A base, typically a tertiary amine like pyridine or an inorganic base such as sodium carbonate, removes a proton from the nitrogen atom, yielding the final this compound product and the corresponding salt of the base.

Mechanism_of_Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-Aminobenzaldehyde 2-Aminobenzaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate 2-Aminobenzaldehyde->Tetrahedral_Intermediate Nucleophilic Attack Tosyl_Chloride 4-Methylbenzenesulfonyl Chloride (Tosyl Chloride) Tosyl_Chloride->Tetrahedral_Intermediate Product N-(2-formylphenyl)-4- methylbenzenesulfonamide Tetrahedral_Intermediate->Product Leaving Group Departure & Deprotonation HCl HCl Tetrahedral_Intermediate->HCl

Caption: Mechanism of this compound formation.

Part 2: Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is based on established procedures for the synthesis of related sulfonamides.[2][6]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Aminobenzaldehyde121.141.21 g10.0
4-Methylbenzenesulfonyl chloride190.652.10 g11.0
Pyridine79.1020 mL-
Dichloromethane (DCM)84.9350 mL-
1 M Hydrochloric Acid36.46As needed-
Saturated Sodium Bicarbonate84.01As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (1.21 g, 10.0 mmol) in pyridine (20 mL). Stir the solution at room temperature until the solid is completely dissolved.

  • Addition of Tosyl Chloride: To the stirred solution, add 4-methylbenzenesulfonyl chloride (2.10 g, 11.0 mmol) portion-wise over 10 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v).

  • Workup:

    • Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1 M hydrochloric acid (2 x 50 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound as a solid.

Experimental_Workflow Start Start Dissolve Dissolve 2-Aminobenzaldehyde in Pyridine Start->Dissolve Add_Tosyl_Chloride Add 4-Methylbenzenesulfonyl Chloride Dissolve->Add_Tosyl_Chloride Stir Stir at Room Temperature (12-24h) Add_Tosyl_Chloride->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Workup (H₂O, DCM, HCl, NaHCO₃, Brine) Monitor->Workup Reaction Complete Dry_Concentrate Dry (MgSO₄) and Concentrate Workup->Dry_Concentrate Purify Purify by Recrystallization Dry_Concentrate->Purify End Pure Product Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Part 3: Trustworthiness and Self-Validation

The reliability of this synthetic protocol is ensured by several key factors:

  • Stoichiometry: A slight excess of tosyl chloride is used to ensure complete consumption of the limiting reagent, 2-aminobenzaldehyde.

  • Base Selection: Pyridine acts as both a solvent and a base, effectively scavenging the HCl produced and preventing potential side reactions. Other bases like triethylamine or inorganic carbonates can also be employed.[2][7]

  • Reaction Monitoring: The use of TLC is crucial for determining the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or incomplete conversion.

  • Purification: The workup procedure is designed to systematically remove unreacted starting materials, the base, and water-soluble impurities. Recrystallization provides a highly pure final product, which can be validated by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination. The molecular formula of the target compound is C14H13NO3S with a molecular weight of 275.32 g/mol .[8]

Conclusion

The synthesis of this compound is a straightforward yet important transformation in organic synthesis. Understanding the underlying nucleophilic substitution mechanism and adhering to a well-defined experimental protocol are key to achieving high yields and purity. The versatility of the resulting product opens avenues for the development of novel therapeutic agents and complex molecular architectures.

References

  • Abbassi, Y., El-Ammari, L., El-Hajjaji, F., Essassi, E. M., & Lachkar, M. (2012). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(3), o763. [Link]
  • Lee, S., Lee, J., & Park, K. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(6), o660. [Link]
  • METHOD FOR PRODUCING A 2-AMINOBENZOPHENONE COMPOUND. (n.d.).
  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
  • Reaction of N-tosyl-2-aminobenzaldehyde with alkynyl aldehyde. (n.d.).
  • How to synthesis 4-formylbenzenesulfonamide practically? (n.d.).
  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]
  • Mphahlele, M. J., Maluleka, M. M., & El-Gazzar, A. B. A. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 24(21), 3878. [Link]
  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. (n.d.). Organic Syntheses. [Link]

Sources

"N-(2-formylphenyl)-4-methylbenzenesulfonamide" potential biological activities of sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Biological Activities of Sulfonamides: A Case Study with N-(2-formylphenyl)-4-methylbenzenesulfonamide

Abstract

Sulfonamides represent a cornerstone of medicinal chemistry, with a rich history and a continually expanding repertoire of biological activities. This guide provides a comprehensive overview of the potential biological activities of sulfonamides, using this compound as a focal point for discussion. While the specific biological profile of this particular molecule is not extensively documented, its structural features—a classic sulfonamide core linked to a reactive formylphenyl moiety—make it an intriguing candidate for a range of pharmacological effects. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven methodologies for the investigation of novel sulfonamide-based compounds.

Introduction: The Enduring Legacy of the Sulfonamide Moiety

The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a privileged scaffold in drug discovery, first rising to prominence with the advent of antibacterial sulfa drugs. Beyond their well-established antimicrobial properties, sulfonamides have demonstrated a remarkable chemical versatility, leading to their development as anticancer, anti-inflammatory, diuretic, anticonvulsant, and antiviral agents. The directional hydrogen-bonding capabilities and the tetrahedral geometry of the sulfonamide group allow for high-affinity interactions with a multitude of biological targets.

This compound is a molecule that embodies the potential for novel biological activity within this class. The presence of the tosyl (4-methylbenzenesulfonyl) group is a common feature in many biologically active sulfonamides. Furthermore, the ortho-formyl group on the phenyl ring introduces a reactive aldehyde functionality, which can participate in various chemical reactions, such as the formation of Schiff bases with primary amines on biological macromolecules. This suggests the possibility of covalent interactions with target proteins, potentially leading to unique mechanisms of action and pharmacological profiles.

This guide will explore the hypothesized biological activities of this compound based on the known activities of the broader sulfonamide class and will provide detailed experimental protocols for their validation.

Potential Biological Activities and Mechanistic Insights

Antimicrobial Activity

The archetypal biological activity of sulfonamides is their antibacterial effect, which stems from their structural similarity to para-aminobenzoic acid (PABA). Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. By blocking its production, sulfonamides arrest bacterial growth.

  • Hypothesized Activity of this compound: While the substitution pattern of this compound differs from classic antibacterial sulfa drugs, its sulfonamide core warrants investigation for antimicrobial properties. The formyl group could potentially interact with residues in the active site of DHPS or other bacterial enzymes.

Anticancer Activity

A significant and expanding area of research for sulfonamides is in oncology. Several mechanisms have been identified:

  • Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis.

  • Cell Cycle Arrest and Apoptosis Induction: Certain sulfonamides have been shown to induce cell cycle arrest, typically at the G1 or G2/M phase, and to trigger apoptosis (programmed cell death) in cancer cells through various signaling pathways.

  • Anti-angiogenesis: Some sulfonamides can inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and survival.

  • Hypothesized Activity of this compound: The aromatic nature of this compound suggests it could be a candidate for CA inhibition. The molecule's overall structure could also allow it to interact with proteins involved in cell cycle regulation or apoptosis.

Anti-inflammatory Activity

The anti-inflammatory properties of some sulfonamides are well-documented, most notably in the case of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The sulfonamide moiety can interact with the active site of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.

  • Hypothesized Activity of this compound: The potential for this compound to act as an anti-inflammatory agent could be explored through its ability to inhibit COX enzymes or other inflammatory mediators.

Experimental Protocols for Biological Activity Screening

The following section provides detailed, step-by-step methodologies for assessing the potential biological activities of this compound.

General Workflow for Compound Evaluation

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies Compound Synthesis & Characterization Compound Synthesis & Characterization Primary Bioassays Primary Bioassays Compound Synthesis & Characterization->Primary Bioassays Solubilized Compound Dose-Response & IC50 Determination Dose-Response & IC50 Determination Primary Bioassays->Dose-Response & IC50 Determination Active 'Hits' Target Identification Target Identification Dose-Response & IC50 Determination->Target Identification Confirmed Activity Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis caption General workflow for evaluating a novel compound.

Caption: General workflow for evaluating a novel compound.

Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium (e.g., E. coli, S. aureus).

    • Inoculate the colonies into a tube of sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the inoculum in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture and Seeding:

    • Culture a cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture media.

    • Remove the old media from the wells and add the media containing the compound dilutions.

    • Include vehicle-treated (e.g., DMSO) and untreated controls.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway Visualization: Hypothesized Carbonic Anhydrase Inhibition

G cluster_0 Tumor Microenvironment CO2 + H2O CO2 + H2O H2CO3 H2CO3 CO2 + H2O->H2CO3 Carbonic Anhydrase H+ + HCO3- H+ + HCO3- H2CO3->H+ + HCO3- Extracellular Acidosis Extracellular Acidosis H+ + HCO3-->Extracellular Acidosis Sulfonamide Inhibitor Sulfonamide Inhibitor Sulfonamide Inhibitor->H2CO3 Inhibits caption Inhibition of carbonic anhydrase by sulfonamides.

Caption: Inhibition of carbonic anhydrase by sulfonamides.

Data Presentation and Interpretation

Quantitative data from the assays described above should be summarized in a clear and concise manner.

Assay Test Organism/Cell Line Endpoint Result (e.g., this compound)
Antibacterial SusceptibilityE. coliMIC (µg/mL)Hypothetical Value
Antibacterial SusceptibilityS. aureusMIC (µg/mL)Hypothetical Value
In Vitro CytotoxicityHeLaIC₅₀ (µM)Hypothetical Value
In Vitro CytotoxicityMCF-7IC₅₀ (µM)Hypothetical Value

Conclusion and Future Directions

This compound serves as a compelling example of a sulfonamide with the potential for diverse biological activities. While extensive research on this specific molecule is yet to be published, its structural characteristics, combined with the well-established pharmacological profiles of the sulfonamide class, provide a strong rationale for its investigation as a novel therapeutic agent. The experimental protocols outlined in this guide offer a robust framework for elucidating its biological properties. Future studies should focus on a broader screening against various microbial strains and cancer cell lines, followed by mechanistic studies to identify its molecular targets and signaling pathways. The presence of the formyl group also opens up possibilities for derivatization and the development of more potent and selective analogues.

References

  • The history of sulfonamides.
  • Sulfonamides: A new hope in the treatment of various diseases. ScienceDirect. [Link]
  • Recent advances of sulfonamides in medicinal chemistry. SpringerLink. [Link]
  • Sulfonamides: A patent review (2013-2018). Taylor & Francis Online. [Link]
  • Carbonic Anhydrase Inhibitors.

An In-depth Technical Guide to N-(2-formylphenyl)-4-methylbenzenesulfonamide Derivatives and Analogues: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-(2-formylphenyl)-4-methylbenzenesulfonamide and its derivatives, a class of compounds with significant potential in medicinal chemistry and organic synthesis. We delve into the nuanced methodologies for their synthesis, explore their physicochemical properties, and discuss their emerging roles as versatile scaffolds in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and potential therapeutic applications of these compounds, grounded in authoritative scientific literature.

Introduction: The Strategic Importance of the Ortho-Formylphenyl Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anti-inflammatory, anticancer, and diuretic properties.[1][2] Its bioisosteric relationship with carboxylic acids, coupled with enhanced metabolic stability, makes it a privileged moiety in drug design.[3] The strategic incorporation of an aldehyde group at the ortho position of the N-phenyl ring, as seen in this compound, introduces a reactive handle for a diverse range of chemical transformations. This unique structural feature allows for the construction of complex heterocyclic systems and the exploration of novel structure-activity relationships (SAR), making this class of compounds particularly attractive for the development of new therapeutic agents.

This guide will focus on the synthesis, characterization, and potential applications of this compound and its analogues, providing a robust framework for their utilization in research and development.

Synthesis and Mechanistic Considerations

The synthesis of this compound and its analogues can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and the scale of the reaction. Below, we outline two primary, field-proven protocols.

Protocol 1: Synthesis via Oxidation of a Precursor Alcohol

This method is particularly useful for the synthesis of mono-sulfonated derivatives and involves a two-step process: the initial sulfonylation of an amino alcohol followed by a selective oxidation to the aldehyde.

Step 1: Synthesis of N-[2-(hydroxymethyl)phenyl]-4-methylbenzenesulfonamide

A solution of 2-aminobenzyl alcohol is reacted with p-toluenesulfonyl chloride in the presence of a suitable base, such as pyridine or aqueous sodium carbonate, to yield the corresponding sulfonamide. The use of a biphasic system with a phase-transfer catalyst can be advantageous for larger-scale reactions.

Step 2: Oxidation to this compound

The intermediate alcohol is then oxidized to the desired aldehyde. A variety of oxidizing agents can be employed, with pyridinium chlorochromate (PCC) in dichloromethane being a common choice for its mildness and selectivity.[3] Alternatively, manganese dioxide in a non-polar solvent like chloroform provides a heterogeneous and easily separable option.[4]

Experimental Protocol: Synthesis of N-(2-formylphenyl)benzenesulfonamide [3]

  • Step A: N-[2-(Hydroxymethyl)phenyl]benzenesulfonamide Synthesis:

    • To a solution of 2-aminobenzyl alcohol (1.0 eq) in pyridine (0.2 M), add benzenesulfonyl chloride (1.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step B: Oxidation to N-(2-formylphenyl)benzenesulfonamide:

    • To a solution of N-[2-(hydroxymethyl)phenyl]benzenesulfonamide (1.0 eq) in dry dichloromethane (0.1 M), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

    • Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC.

    • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

    • Recrystallize the product from a suitable solvent system (e.g., methanol) to obtain the pure N-(2-formylphenyl)benzenesulfonamide.

Protocol 2: Synthesis from 2-Nitrobenzaldehyde

This alternative route begins with the reduction of a nitro group, followed by sulfonylation. This approach is advantageous when the corresponding nitro-aldehyde is readily available.

Step 1: Reduction of 2-Nitrobenzaldehyde

2-Nitrobenzaldehyde can be reduced to 2-aminobenzaldehyde using various methods, including catalytic hydrogenation or, more commonly in a laboratory setting, with a reducing agent like tin(II) chloride in ethanol.[5]

Step 2: N-Sulfonylation of 2-Aminobenzaldehyde

The resulting 2-aminobenzaldehyde is then reacted with p-toluenesulfonyl chloride. It is crucial to control the reaction conditions to favor mono-sulfonylation, as the amino group can be susceptible to di-sulfonylation. The use of a stoichiometric amount of the sulfonyl chloride and a non-nucleophilic base is recommended.

Experimental Workflow: Synthesis from 2-Nitrobenzaldehyde

G start 2-Nitrobenzaldehyde step1 Reduction (e.g., SnCl2, Ethanol) start->step1 intermediate 2-Aminobenzaldehyde step1->intermediate step2 N-Sulfonylation (p-toluenesulfonyl chloride, Pyridine) intermediate->step2 product This compound step2->product

Caption: Workflow for the synthesis of the target compound from 2-nitrobenzaldehyde.

Physicochemical Properties and Structural Data

The physicochemical properties of this compound derivatives are crucial for their application in drug discovery, influencing factors such as solubility, membrane permeability, and metabolic stability. The presence of the sulfonamide group generally increases the polar surface area, while the aromatic rings contribute to lipophilicity.

Crystallographic studies of related compounds, such as N-(2-formylphenyl)benzenesulfonamide, reveal that the two aromatic rings are typically oriented at a significant dihedral angle to each other.[3] Intramolecular hydrogen bonding between the sulfonamide N-H and the formyl oxygen is a common feature, creating a stable six-membered ring motif (S(6) ring).[3]

Compound Property Typical Data Range/Observation Reference
Molecular Weight 300 - 500 g/mol -
Melting Point Typically crystalline solids with melting points >100 °C[3]
Solubility Generally soluble in polar organic solvents (e.g., DMSO, DMF, Acetone)-
Dihedral Angle (Aryl-SO₂-N-Aryl) 70-90°[3]
Key Spectroscopic Data (¹H NMR) Aldehyde proton (CHO) at ~10 ppm; Sulfonamide proton (NH) at ~9-11 ppm-
Key Spectroscopic Data (IR) C=O stretch at ~1680-1700 cm⁻¹; SO₂ stretches at ~1350 and ~1160 cm⁻¹-

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a reactive aldehyde and a proven pharmacophore in the sulfonamide group makes this compound and its analogues highly valuable starting points for the development of novel therapeutic agents.

Enzyme Inhibition

Sulfonamide derivatives are well-established inhibitors of various enzymes, and the ortho-formylphenyl scaffold offers a platform for designing potent and selective inhibitors.

  • Carbonic Anhydrase and Cholinesterase Inhibition: N-phenylsulfonamide derivatives have demonstrated potent inhibitory activity against carbonic anhydrases and cholinesterases, enzymes implicated in glaucoma and Alzheimer's disease, respectively.[6] The ortho-formyl group can be utilized to introduce additional binding interactions within the enzyme's active site, potentially enhancing potency and selectivity.

  • ATP-Citrate Lyase (ACL) Inhibition: 2-Hydroxy-N-arylbenzenesulfonamides have been identified as inhibitors of ATP-citrate lyase, a key enzyme in fatty acid and cholesterol biosynthesis.[7] The ortho-formyl group in our target scaffold could be a precursor to a hydroxyl group or other functionalities that mimic the interactions of these known inhibitors.

Antibacterial and Antimicrobial Agents

The foundational application of sulfonamides is in antibacterial therapy, where they act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[8][9] The ortho-formylphenyl moiety can be derivatized to generate novel Schiff bases or heterocyclic systems with potentially enhanced antibacterial or antifungal activity.[1]

Anti-inflammatory and Anticancer Potential

Certain sulfonamides, such as celecoxib, are potent and selective COX-2 inhibitors used as anti-inflammatory agents.[10] The development of novel sulfonamide-based anticancer agents is also an active area of research.[2] The reactivity of the aldehyde group allows for the synthesis of diverse libraries of compounds for screening against these and other therapeutic targets. For instance, derivatives of 2-aminobenzaldehyde have shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like IL-1β and TNF-α.[11]

Logical Pathway: From Scaffold to Therapeutic Candidate

G scaffold N-(2-formylphenyl)-4- methylbenzenesulfonamide Scaffold derivatization Chemical Derivatization (e.g., Schiff Base Formation, Cyclization) scaffold->derivatization library Compound Library derivatization->library screening High-Throughput Screening (Enzyme Assays, Cell-based Assays) library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Drug Candidate optimization->candidate

Caption: A logical workflow for the development of drug candidates from the core scaffold.

Conclusion and Future Outlook

This compound and its analogues represent a promising and versatile class of compounds for drug discovery and development. The presence of a strategically placed aldehyde group on a well-established sulfonamide scaffold provides a powerful platform for the synthesis of diverse chemical libraries. The potential for these compounds to act as inhibitors of key enzymes, as well as their prospects as antibacterial, anti-inflammatory, and anticancer agents, warrants further investigation. The synthetic protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this exciting chemical space.

References

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Egypt. J. Chem.[Link]
  • N-(2-Formylphenyl)benzenesulfonamide. (n.d.). PMC - NIH. [Link]
  • Reaction of N-tosyl-2-aminobenzaldehyde with alkynyl aldehyde. (n.d.).
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal. [Link]
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). [Source not further specified]. [Link]
  • The recent progress of sulfonamide in medicinal chemistry. (2022).
  • Sulfonamide (medicine). (n.d.). Wikipedia. [Link]
  • Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). International Journal of Drug Delivery Technology. [Link]
  • 2-Aminobenzaldehyde. (n.d.). Wikipedia. [Link]
  • Amine-Catalyzed Copper-Mediated C–H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group. (n.d.).
  • biological-activities-of-sulfonamides.pdf. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]
  • Synthesis of 2-aminobenzaldehyde. (n.d.). PrepChem.com. [Link]
  • Biological activity and synthesis of sulfonamide derivatives: A brief review. (n.d.).
  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. (n.d.). PubMed. [Link]
  • Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. (n.d.). Journal of Chemistry Letters. [Link]
  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI. [Link]
  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. (2022). [Source not further specified]. [Link]
  • Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfin
  • Preparation method of 2-aminobenzaldehyde. (n.d.).
  • 2-hydroxy-N-arylbenzenesulfonamides as ATP-citrate lyase inhibitors. (2007). PubMed. [Link]
  • Synthesis and Anti-inflammatory Evaluation of 2-Aminobenzaldehydes via Ir(III)-Catalyzed C-H Amidation of Aldimines with Acyl Azides. (2017). PubMed. [Link]
  • Enantioselective Radical Sulfonylation of 2-Naphthols and β-Ketoamides with Sodium Sulfin

Sources

Navigating the Unknown: A Health and Safety Guide for N-(2-formylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-formylphenyl)-4-methylbenzenesulfonamide (CAS No. 6590-65-4) is a compound of interest in synthetic and medicinal chemistry. However, a comprehensive, publicly available health and safety profile for this specific molecule is currently lacking. This guide provides a framework for its safe handling, storage, and disposal by extrapolating from the known hazards of its core functional moieties—an aromatic aldehyde and a toluenesulfonamide group. The central principle of this document is to treat the compound as potentially hazardous due to the absence of direct toxicological data. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.

Introduction: The Precautionary Principle in Practice

Compound Identification and Physical Characteristics

A clear identification of the material is the first step in any safety protocol.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 2-(p-toluenesulfonamido)benzaldehydeN/A
CAS Number 6590-65-4[1][5]
Molecular Formula C14H13NO3S[1][5]
Molecular Weight 275.32 g/mol [1][5]
Physical State Solid, yellow to white[1]
Solubility Not specified; likely soluble in organic solvents.[1]
Storage Sealed in a dry place at room temperature (20 to 22 °C).[1]

Hazard Identification: An Evidence-Informed Inference

Due to the lack of a specific Material Safety Data Sheet (MSDS), we must infer potential hazards from the compound's constituent functional groups.

The Aromatic Aldehyde Moiety

The formyl group attached to the phenyl ring is a key structural feature. Aromatic aldehydes, such as the parent compound benzaldehyde, are known to present the following hazards:

  • Irritation: Causes skin and serious eye irritation.[6] May cause respiratory irritation.

  • Acute Toxicity: Harmful if swallowed or in contact with skin.

  • Combustibility: Can be a combustible liquid or solid.[6]

The Sulfonamide Moiety

Sulfonamides are a broad class of compounds with diverse biological activities. While many are used as therapeutic agents, some can pose health risks. The toxicological profile is highly dependent on the specific molecular structure. It is prudent to assume the potential for unknown biological effects.

Overall Hazard Assessment

Given the above, this compound should be handled as a compound that is:

  • Potentially harmful if ingested, inhaled, or absorbed through the skin.

  • A potential skin, eye, and respiratory tract irritant.

  • Of unknown long-term toxicological and ecological impact.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential when working with compounds of unknown toxicity.[3]

Engineering Controls

All manipulations of solid this compound that could generate dust, or any handling of its solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3] The work area should be equipped with an accessible eyewash station and a safety shower.[7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:[3][8]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, should be worn. Gloves must be inspected before use and changed immediately if contaminated.

  • Body Protection: A laboratory coat must be worn and kept fastened.

  • Respiratory Protection: Not typically required if work is performed in a fume hood. If procedures may generate significant dust or aerosols outside of a hood, a risk assessment should be performed to determine if a respirator is necessary.[2]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SOP & MSDS (or this guide) prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close and Label Container handle2->handle3 clean1 Clean Work Area handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose as Hazardous Waste clean2->clean3 end_node End clean3->end_node start Start start->prep1

Sources

Methodological & Application

Application Notes & Protocols: N-(2-formylphenyl)-4-methylbenzenesulfonamide as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking Heterocyclic Synthesis

N-(2-formylphenyl)-4-methylbenzenesulfonamide is a bifunctional organic compound that has emerged as a powerful and versatile intermediate in modern synthetic chemistry. Its structure is uniquely primed for intramolecular reactions and multicomponent strategies, featuring an electrophilic aldehyde ortho to a nucleophilic sulfonamide-protected amine. This specific arrangement allows for the streamlined construction of diverse and complex nitrogen-containing heterocyclic scaffolds, which are cornerstones of many pharmaceuticals and biologically active molecules.[1][2][3] The tosyl (4-methylbenzenesulfonyl) group not only serves as a robust protecting group for the aniline nitrogen but also modulates its reactivity and can act as a leaving group in certain cyclization strategies, further expanding its synthetic utility.

This guide provides an in-depth exploration of the synthesis and application of this key intermediate. We will detail validated protocols, explain the mechanistic rationale behind its reactivity, and showcase its role in the efficient synthesis of valuable heterocyclic systems like quinolines and quinazolines.

Part 1: Synthesis of the Intermediate

The efficient preparation of this compound is critical for its widespread application. Two primary, reliable routes from common starting materials are presented below.

Protocol 1.1: Two-Step Synthesis via Selective Oxidation

This common and effective method involves the initial protection of 2-aminobenzyl alcohol followed by a mild oxidation of the benzylic alcohol to the required aldehyde.

Workflow Overview:

A 2-Aminobenzyl Alcohol C N-[2-(hydroxymethyl)phenyl]-4- methylbenzenesulfonamide A->C Tosylation B Tosyl Chloride (TsCl) Base (e.g., Na2CO3, Pyridine) E N-(2-formylphenyl)-4- methylbenzenesulfonamide C->E Oxidation D Mild Oxidant (e.g., MnO2, PCC)

Caption: Synthetic workflow for this compound via oxidation.

Step-by-Step Methodology:

  • Tosylation of 2-Aminobenzyl Alcohol:

    • To a solution of 2-aminobenzyl alcohol (5.0 mmol, 1.0 equiv) in a suitable solvent like Tetrahydrofuran (THF, 10 mL), add a solution of 4 M sodium carbonate (Na₂CO₃) in water (35 mL).[1]

    • Add p-toluenesulfonyl chloride (12.0 mmol, 2.4 equiv) to the biphasic mixture.

    • Stir the reaction vigorously at room temperature for 24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the mixture into cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Concentrate the solution under reduced pressure to yield the crude intermediate, N-[2-(hydroxymethyl)phenyl]-4-methylbenzenesulfonamide, which can be purified by silica gel chromatography if necessary.

  • Oxidation to the Aldehyde:

    • Dissolve the N-[2-(hydroxymethyl)phenyl]-4-methylbenzenesulfonamide intermediate from the previous step in dichloromethane (CH₂Cl₂, 10 mL).[1]

    • Add manganese dioxide (MnO₂, 20 mmol, ~4 equiv), a mild oxidant, in portions.

    • Stir the resulting black suspension at room temperature for 36-48 hours. The reaction progress can be monitored by TLC.[1]

    • Scientist's Note: MnO₂ is particularly effective for oxidizing benzylic alcohols without affecting the sulfonamide or risking over-oxidation to a carboxylic acid. Pyridinium chlorochromate (PCC) is an alternative but requires anhydrous conditions and more careful handling.[2]

    • Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the pad thoroughly with CH₂Cl₂.

    • Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 1.2: Reductive-Sulfonylation Approach

This alternative route begins with 2-nitrobenzaldehyde, involving reduction of the nitro group to an amine, followed by immediate in-situ sulfonylation.

Step-by-Step Methodology:

  • Reduction of 2-Nitrobenzaldehyde:

    • In a round-bottom flask, suspend 2-nitrobenzaldehyde (1.22 mmol, 1.0 equiv) and anhydrous tin(II) chloride (SnCl₂, 6.1 mmol, 5.0 equiv) in absolute ethanol (25 mL).[4]

    • Stir the mixture at room temperature for 1 hour. The disappearance of the starting material can be monitored by TLC.

    • Rationale: Anhydrous SnCl₂ in ethanol is a classic and efficient method for the chemoselective reduction of an aromatic nitro group in the presence of an aldehyde.

    • After the reduction is complete, cool the solution and carefully adjust the pH to 7-8 by adding a 5% aqueous potassium bicarbonate (KHCO₃) solution. This step neutralizes the acidic mixture and precipitates tin salts.

  • Extraction and In-Situ Sulfonylation:

    • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure. The resulting crude 2-aminobenzaldehyde is typically used immediately without further purification due to its potential instability.

    • Dissolve the crude amine in pyridine (5 mL) and add 4-methylbenzenesulfonyl chloride (1.25 mmol, ~1.0 equiv).[4]

    • Stir the reaction at room temperature for 24 hours.

    • Work-up involves pouring the reaction mixture into cold water, extracting with an appropriate organic solvent (e.g., ethyl acetate), washing the organic layer to remove pyridine, drying, and concentrating. The final product is purified by recrystallization or column chromatography.

Parameter Protocol 1.1 (Oxidation) Protocol 1.2 (Reductive-Sulfonylation)
Starting Material 2-Aminobenzyl Alcohol2-Nitrobenzaldehyde
Key Reagents p-Toluenesulfonyl chloride, MnO₂SnCl₂, p-Toluenesulfonyl chloride
Number of Steps Two (isolated intermediate)Two (in-situ intermediate)
Key Advantages Milder conditions, high yields.Utilizes a common, inexpensive starting material.
Considerations Requires handling of MnO₂.Crude amine can be unstable; pyridine work-up.

Part 2: Applications in Heterocyclic Synthesis

The true value of this compound lies in its ability to serve as a linchpin for constructing complex molecular architectures.

Application 2.1: Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group (e.g., R-CH₂-C(O)-R'). Our intermediate provides the requisite 2-aminoaryl aldehyde scaffold (following deprotection or in-situ).

Reaction Rationale: The reaction proceeds via an initial aldol condensation, followed by cyclization and dehydration to form the quinoline ring system. The tosyl group must be cleaved prior to or during the cyclization step, which can often be achieved under the acidic or basic conditions of the reaction.

cluster_0 Friedländer Annulation A N-(2-formylphenyl)-4- methylbenzenesulfonamide C Deprotection (Acid/Base) A->C B Active Methylene Compound (e.g., Ketone) E Aldol Condensation B->E D 2-Aminobenzaldehyde C->D D->E F Cyclization & Dehydration E->F G Substituted Quinoline F->G

Caption: Mechanistic pathway for quinoline synthesis.

Protocol 2.1.1: Base-Catalyzed Quinoline Synthesis

  • Reaction Setup: Combine this compound (1.0 mmol, 1.0 equiv), an active methylene compound such as cyclohexanone or ethyl acetoacetate (1.2 mmol, 1.2 equiv), and a catalytic amount of a base like potassium hydroxide (KOH) or pyrrolidine in a solvent such as ethanol.

  • Reaction Conditions: Reflux the mixture for 4-12 hours. The tosyl group is often cleaved under these conditions.

  • Work-up and Purification: After cooling, the reaction mixture is typically neutralized with a dilute acid (e.g., 1M HCl). The resulting precipitate is collected by filtration, washed with cold water, and dried. Alternatively, the product can be extracted into an organic solvent. Purification is achieved through recrystallization or column chromatography to yield the desired substituted quinoline.[5]

Application 2.2: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

Quinazolinones are a privileged scaffold in medicinal chemistry. Our intermediate can participate in elegant multicomponent reactions to build this core structure. In this example, the aldehyde reacts with an amine and an isocyanide in a modified Ugi-type reaction followed by intramolecular cyclization.

Reaction Rationale: This strategy involves the formation of an α-amino amide intermediate, which then undergoes intramolecular condensation between the newly formed amide and the sulfonamide nitrogen (after activation or displacement) to form the quinazolinone ring.

A N-(2-formylphenyl)-4- methylbenzenesulfonamide D Ugi-type Condensation A->D B Primary Amine (R'-NH2) B->D C Isocyanide (R''-NC) C->D E Aza-diene Intermediate D->E F Intramolecular Cyclization E->F -TsH G Substituted Quinazolin-4(3H)-one F->G

Sources

The Synthetic Versatility of N-(2-formylphenyl)-4-methylbenzenesulfonamide: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern organic synthesis, the strategic design of starting materials is paramount to the efficient construction of complex molecular architectures. N-(2-formylphenyl)-4-methylbenzenesulfonamide emerges as a highly valuable and versatile building block, particularly in the synthesis of nitrogen-containing heterocycles, which form the core of numerous pharmaceuticals and biologically active compounds. Its unique bifunctional nature, possessing both an electrophilic aldehyde and a protected amine, renders it an ideal precursor for a variety of cyclization and multicomponent reactions. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of this compound, with a primary focus on its utility in the renowned Friedländer annulation for the synthesis of quinolines. Detailed protocols, mechanistic insights, and the rationale behind experimental choices are presented to empower chemists in leveraging this reagent for the discovery and development of novel chemical entities.

The Friedländer Annulation: A Classic Strategy for Quinoline Synthesis

The Friedländer synthesis is a cornerstone reaction in heterocyclic chemistry, providing a direct and efficient route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (a methylene group flanked by two electron-withdrawing groups)[1][2]. This compound serves as an excellent substrate for this reaction, with the tosyl group (-SO₂C₆H₄CH₃) acting as a protecting group for the aniline nitrogen. This protection modulates the reactivity of the amine and can be removed in a subsequent step if the free quinoline is desired.

The reaction is typically catalyzed by either a base or an acid. The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity of the product[3].

Mechanism of the Base-Catalyzed Friedländer Annulation:

The base-catalyzed mechanism proceeds through the following key steps:

  • Enolate Formation: The base abstracts an acidic proton from the active methylene compound to generate a nucleophilic enolate.

  • Aldol Condensation: The enolate attacks the electrophilic carbonyl carbon of the formyl group on this compound.

  • Dehydration: The resulting aldol adduct undergoes dehydration to form a more stable conjugated system.

  • Intramolecular Cyclization and Aromatization: Subsequent intramolecular cyclization and elimination of the tosyl group (or water, depending on the specific pathway and workup) leads to the formation of the aromatic quinoline ring.

Application Note: Synthesis of Ethyl 2-methylquinoline-3-carboxylate

This protocol details a representative Friedländer annulation using this compound and ethyl acetoacetate to synthesize ethyl 2-methylquinoline-3-carboxylate, a valuable scaffold in medicinal chemistry.

Experimental Protocol:

Materials:

  • This compound

  • Ethyl acetoacetate

  • Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.1 eq) followed by the portion-wise addition of a base such as potassium hydroxide (2.0 eq) or sodium ethoxide (2.0 eq). The use of a slight excess of the active methylene compound ensures complete consumption of the starting aldehyde. The base is crucial for the initial deprotonation of ethyl acetoacetate to form the reactive enolate.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with 1 M HCl. The majority of the ethanol is then removed under reduced pressure.

  • Extraction: The resulting aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-methylquinoline-3-carboxylate.

Expected Yield: 75-85%

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Scope of the Friedländer Synthesis with this compound

A key advantage of using this compound in the Friedländer synthesis is its compatibility with a wide range of active methylene compounds, allowing for the synthesis of a diverse library of substituted quinolines. The nature of the R¹ and R² groups on the active methylene compound will determine the substitution pattern at the 2- and 3-positions of the resulting quinoline.

Active Methylene Compound Resulting Quinoline Product
Ethyl acetoacetate-COCH₃-COOEtEthyl 2-methylquinoline-3-carboxylate
Malononitrile[4][5]-CN-CN2-Aminoquinoline-3-carbonitrile
Diethyl malonate-COOEt-COOEtEthyl 2-hydroxyquinoline-3-carboxylate
Dimedone[6][7]-C(CH₃)₂CH₂CO--3,4-Dihydro-7,7-dimethylacridine-1,9(2H,10H)-dione
Acetylacetone-COCH₃-COCH₃3-Acetyl-2-methylquinoline

Diagram of the Friedländer Annulation Workflow:

Friedlander_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A N-(2-formylphenyl)-4- methylbenzenesulfonamide F Condensation & Intramolecular Cyclization A->F B Active Methylene Compound (R¹-CH₂-R²) B->F C Base (e.g., KOH) or Acid Catalyst C->F D Solvent (e.g., Ethanol) D->F E Heat (Reflux) E->F G Substituted Quinoline F->G MCR_Concept A N-(2-formylphenyl)-4- methylbenzenesulfonamide D One-Pot Reaction A->D B Active Methylene Compound B->D C Nucleophile (e.g., Amine) C->D E Highly Substituted Heterocycle D->E Cascade of reactions

Caption: Conceptual diagram of a multicomponent reaction.

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the modern organic chemist. Its application in the Friedländer synthesis provides a reliable and adaptable method for the construction of diverse quinoline scaffolds. The potential for its use in multicomponent reactions further expands its utility, offering rapid access to molecular complexity. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers to explore the full synthetic potential of this valuable building block in their pursuit of novel and impactful molecules.

References

  • Kim, S.-G. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(6), o660. [Link]
  • Wikipedia. (2023). Friedländer synthesis. [Link]
  • Seshadri, P. R., Balakrishnan, B., Ilangovan, K., Sureshbabu, R., & Mohanakrishnan, A. K. (2009). Ethyl 2-[N-(2-formylphenyl)benzenesulfonamido]acetate. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1030. [Link]
  • Kaur, H., & Singh, G. (2011).
  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]
  • Magesh, S., Perumal, P. T., & Murugadoss, R. (2018). Quinolines from the Cyclocondensation of Isatoic Anhydride With Ethyl Acetoacetate. The Aquila Digital Community. [Link]
  • El-Sabbagh, O. I., Shabaan, M. A., Kadry, H. H., & Saad Al-Din, E. (2010). Synthesis of new nonclassical acridines, quinolines, and quinazolines derived from dimedone for biological evaluation. Archiv der Pharmazie, 343(9), 503–511. [Link]
  • Kostakis, C., & Ghinet, A. (2012). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 17(7), 8097–8134. [Link]
  • Ranjith, S., Sugumar, P., Sureshbabu, R., Mohanakrishnan, A. K., & Ponnuswamy, M. N. (2009). Ethyl 2-[N-(2-formylphenyl)benzenesulfonamido]acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1030. [Link]
  • Organic Chemistry Portal.
  • Kim, H. J., & Kim, S. H. (2019). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega, 4(2), 4067–4073. [Link]
  • Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]
  • Abdel-monem, M. I. (2012). Chemistry of quinoline-2-carbaldehyde derivatives with malononitrile and formation of indolizines. Cardinal Scholar. [Link]
  • Martínez, R., Ramón, D. J., & Yus, M. (2007). RuCl 2 (dmso) 4 Catalyzes the Solvent‐Free Indirect Friedländer Synthesis of Polysubstituted Quinolines from Alcohols. European Journal of Organic Chemistry, 2007(10), 1595–1599. [Link]
  • Al-Mousawi, S. M., & El-Apasery, M. A. (2015). The Chemistry of Malononitrile and its derivatives. International Journal of Scientific & Engineering Research, 6(8), 1-22. [Link]

Sources

Application Notes and Protocols: N-(2-formylphenyl)-4-methylbenzenesulfonamide as a Versatile Ligand for Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of N-(2-formylphenyl)-4-methylbenzenesulfonamide as a precursor to sophisticated Schiff base ligands for the synthesis of transition metal complexes. We will delve into the synthesis of the foundational aldehyde, its conversion into multidentate Schiff base ligands, and the subsequent chelation with various metal ions. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into the characterization and potential applications of these complexes in catalysis and medicinal chemistry.

Introduction: The Potential of Sulfonamide-Based Ligands

Sulfonamides are a well-established class of compounds with a rich history in medicinal chemistry, primarily known for their antibacterial properties.[1] The incorporation of a sulfonamide moiety into a ligand framework can impart unique electronic properties and biological activities to the resulting metal complexes.[2] The subject of this guide, this compound, is a particularly attractive building block. The strategically positioned formyl group serves as a versatile handle for the synthesis of Schiff base ligands through condensation with primary amines.[3] This reaction allows for the systematic variation of the ligand's steric and electronic properties by choosing different amine precursors.

The resulting Schiff base ligands, often possessing N and O donor atoms, are excellent chelators for a variety of transition metal ions. The coordination of these ligands to metal centers can lead to complexes with enhanced biological activity compared to the free ligands, a phenomenon often attributed to the principles of chelation theory.[4][5] Furthermore, such complexes are being explored for their catalytic prowess in a range of organic transformations.[6][7]

This guide will provide detailed protocols for the synthesis of the parent aldehyde, followed by a general yet robust methodology for the preparation and characterization of its Schiff base derivatives and their corresponding metal complexes.

Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step process starting from 2-aminobenzyl alcohol. This method involves the tosylation of the amino group followed by the oxidation of the benzyl alcohol to the desired aldehyde. A similar procedure has been successfully employed for the synthesis of a di-tosylated analogue.[8] An alternative approach begins with the reduction of 2-nitrobenzaldehyde, followed by tosylation.[9]

Protocol: Synthesis via Tosylation and Oxidation

This protocol is adapted from the synthesis of a related compound, N-(2-Formylphenyl)-4-toluenesulfonamide.[10]

Step 1: Synthesis of 2-(tosylamino)benzyl alcohol

A solution of 2-aminobenzyl alcohol (1.23 g, 10 mmol) in pyridine (20 mL) is cooled to 0 °C in an ice bath. To this stirred solution, p-toluenesulfonyl chloride (1.91 g, 10 mmol) is added portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. Upon completion, the mixture is poured into ice-cold water (100 mL), leading to the precipitation of a solid. The precipitate is collected by vacuum filtration, washed with cold water, and recrystallized from ethanol to yield 2-(tosylamino)benzyl alcohol.

Step 2: Oxidation to this compound

To a solution of 2-(tosylamino)benzyl alcohol (2.77 g, 10 mmol) in dry 1,2-dichloroethane (50 mL), activated manganese dioxide (MnO₂, ~85%, 8.7 g, ~75 mmol) is added. The suspension is stirred vigorously and heated to reflux (approximately 80-85 °C) for 5 hours under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). After completion, the hot reaction mixture is filtered through a pad of Celite to remove the manganese dioxide. The filter cake is washed with hot 1,2-dichloroethane (2 x 20 mL). The combined filtrate is concentrated under reduced pressure. The resulting crude product is purified by recrystallization from a mixture of dichloromethane and diethyl ether to afford this compound as a pale yellow solid.[10]

Diagram of the Synthetic Pathway:

Synthesis 2-Aminobenzyl alcohol 2-Aminobenzyl alcohol 2-(Tosylamino)benzyl alcohol 2-(Tosylamino)benzyl alcohol 2-Aminobenzyl alcohol->2-(Tosylamino)benzyl alcohol p-Toluenesulfonyl chloride, Pyridine This compound This compound 2-(Tosylamino)benzyl alcohol->this compound MnO2, 1,2-Dichloroethane, Reflux SchiffBaseFormation cluster_reactants Reactants Aldehyde N-(2-formylphenyl)-4- methylbenzenesulfonamide Product Schiff Base Ligand Aldehyde->Product + Diamine H2N-R-NH2 Diamine->Product Ethanol, Reflux

Sources

"N-(2-formylphenyl)-4-methylbenzenesulfonamide" in medicinal chemistry research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to N-(2-formylphenyl)-4-methylbenzenesulfonamide in Medicinal Chemistry Research

Introduction: Unveiling the Potential of a Versatile Scaffold

This compound is a compound of significant interest in the field of medicinal chemistry. Its unique structural features, particularly the presence of a reactive formyl group ortho to a sulfonamide linkage, make it a versatile scaffold for the synthesis of a wide array of heterocyclic compounds with diverse biological activities. This guide provides a comprehensive overview of its applications, synthesis, and the protocols for its utilization in a research setting, with a primary focus on its emerging role in anticancer drug discovery.

The core structure of this compound combines the pharmacophoric elements of a sulfonamide, a group present in numerous clinically approved drugs, with an aldehyde functionality that serves as a synthetic handle for further molecular elaboration. This strategic combination has been exploited by medicinal chemists to generate libraries of compounds for screening against various therapeutic targets.

Key Application: A Scaffold for Novel Anticancer Agents

The most prominent application of this compound in medicinal chemistry to date has been in the development of novel anticancer agents. Research has demonstrated that derivatives of this compound can exert their cytotoxic effects through multiple mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.

Mechanism of Action: Induction of Apoptosis and Beyond

Several studies have highlighted the pro-apoptotic activity of compounds derived from this compound. For instance, a series of 2,3-dihydro-1H-1,5-benzodiazepine derivatives synthesized from this scaffold have been shown to induce apoptosis in human cancer cell lines. The proposed mechanism involves the intrinsic apoptotic pathway, characterized by the activation of caspase cascades and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.

Furthermore, the sulfonamide moiety of this compound is a well-known zinc-binding group, which has led to its exploration as a scaffold for histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer. By inhibiting HDACs, these compounds can lead to the re-expression of tumor suppressor genes, ultimately resulting in cell cycle arrest and apoptosis.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of this compound derivatives as anticancer agents.

G cluster_0 Synthesis cluster_1 In Vitro Evaluation A This compound C Cyclocondensation Reaction A->C B Reactant B (e.g., o-phenylenediamine) B->C D Derivative Library (e.g., Benzodiazepines) C->D F Cytotoxicity Assay (e.g., MTT) D->F Screening E Cancer Cell Lines E->F H Mechanism of Action Studies E->H G IC50 Determination F->G I Apoptosis Assay (e.g., Annexin V) H->I J Enzyme Inhibition Assay (e.g., HDAC) H->J G A Living Cells C Mitochondrial Dehydrogenases A->C B MTT (Yellow, water-soluble) B->C D Formazan (Purple, insoluble) C->D F Solubilized Formazan (Purple solution) D->F E DMSO E->F G Measure Absorbance at 570 nm F->G

Application Notes and Protocols for the Study of N-(2-formylphenyl)-4-methylbenzenesulfonamide as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Inhibitory Potential of a Bifunctional Scaffold

N-(2-formylphenyl)-4-methylbenzenesulfonamide is a unique small molecule that holds considerable promise for enzyme inhibition studies. Its chemical architecture is distinguished by two key functional moieties: a sulfonamide group and an ortho-positioned formyl (aldehyde) group on a phenyl ring. This bifunctional nature suggests a fascinating potential for a dual-mode of action in enzyme inhibition, making it a compelling candidate for screening and mechanistic studies in drug discovery and chemical biology.

The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, known to target metalloenzymes such as carbonic anhydrases and various classes of proteases.[1][2] Conversely, the aromatic aldehyde functionality can act as a reactive "warhead," capable of forming reversible or irreversible covalent adducts with nucleophilic residues within an enzyme's active site, such as cysteine or serine.[3][4][5] This positions this compound as a potential covalent or pseudo-covalent inhibitor, a class of inhibitors that often exhibit high potency and prolonged duration of action.

These application notes provide a comprehensive guide for researchers to explore the enzyme inhibitory properties of this compound. We will delve into its potential mechanisms of action, suggest primary enzyme targets for initial screening, and provide detailed, adaptable protocols for in vitro characterization.

Rationale for Target Selection: A Tale of Two Moieties

The logical starting point for investigating the inhibitory profile of this compound is to consider the established targets of its constituent functional groups.

  • The Sulfonamide Moiety: This group is renowned for its ability to chelate the zinc ion in the active site of carbonic anhydrases (CAs) , a family of enzymes crucial in physiological pH regulation and implicated in diseases like glaucoma and cancer.[6][7][8] Furthermore, sulfonamides are prevalent in inhibitors of various proteases , including serine proteases and metalloproteases, where they can interact with the enzyme's backbone or catalytic residues.[1]

  • The Formylphenyl Moiety: The electrophilic nature of the aldehyde carbon makes it susceptible to nucleophilic attack from amino acid side chains. This suggests that this compound could act as a covalent inhibitor. Prime targets for such a mechanism include:

    • Aldehyde Dehydrogenases (ALDHs): This superfamily of enzymes contains a catalytic cysteine residue that is essential for the oxidation of aldehydes. The aldehyde group of our compound of interest could potentially form a thiohemiacetal adduct with this cysteine, leading to inhibition.[9][10]

    • Cysteine and Serine Proteases: The active sites of these proteases feature highly reactive cysteine or serine residues, respectively. The formyl group could be attacked by these nucleophiles to form a stable covalent bond, thus inactivating the enzyme.[5][11]

Therefore, a primary screening campaign for this compound should prioritize representative enzymes from the carbonic anhydrase, aldehyde dehydrogenase, and protease families.

Experimental Workflows and Data Interpretation

A systematic approach is crucial for characterizing the inhibitory activity of this compound. The following workflow is recommended:

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action Studies A Single-Concentration Inhibition Assays (e.g., 10 µM) B Enzyme Panel: - Carbonic Anhydrase (e.g., hCA II) - Aldehyde Dehydrogenase (e.g., ALDH1A1) - Serine Protease (e.g., Trypsin) A->B Test against C Dose-Response Curves for Active Hits B->C Proceed with active compounds D Calculation of IC50 Values C->D E Enzyme Kinetics Assays (e.g., Lineweaver-Burk plots) D->E For potent inhibitors G Time-Dependent Inhibition Assays D->G If covalent inhibition is suspected F Determination of Inhibition Type (Competitive, Non-competitive, etc.) E->F H Assessment of Covalent Modification (e.g., Mass Spectrometry) G->H

Figure 1: A stepwise workflow for the characterization of this compound as an enzyme inhibitor.

Detailed Protocols

The following are detailed, adaptable protocols for assessing the inhibitory activity of this compound against the proposed enzyme classes.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay is based on the esterase activity of carbonic anhydrase (CA), which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the chromogenic p-nitrophenol.

Materials:

  • Human Carbonic Anhydrase II (hCA II), recombinant

  • This compound (Test Compound)

  • Acetazolamide (Positive Control Inhibitor)

  • p-Nitrophenyl acetate (pNPA, Substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • DMSO (for dissolving compounds)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and acetazolamide in DMSO. Create serial dilutions in Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Assay Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Enzyme Control (100% Activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL hCA II Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL hCA II Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of each acetazolamide dilution + 20 µL hCA II Working Solution.

  • Enzyme-Inhibitor Pre-incubation: Add the components as described above (excluding the substrate) to the wells. Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 20 µL of freshly prepared pNPA solution (3 mM in acetonitrile) to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-20 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot (mOD/min).

  • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (Vinhibitor / Venzyme control)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Aldehyde Dehydrogenase Inhibition Assay (Colorimetric)

This assay measures the reduction of NAD+ to NADH during the oxidation of an aldehyde substrate by ALDH. The produced NADH is then used to reduce a tetrazolium salt (WST-1) to a colored formazan product.

Materials:

  • Human Aldehyde Dehydrogenase 1A1 (ALDH1A1), recombinant

  • This compound (Test Compound)

  • DEAB (diethylaminobenzaldehyde) (Positive Control Inhibitor)

  • Acetaldehyde (Substrate)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • WST-1 (or similar tetrazolium salt)

  • Diaphorase

  • Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.0

  • DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Compound Preparation: Prepare stock solutions and serial dilutions of the test compound and DEAB in DMSO.

  • Assay Plate Setup:

    • Blank (No Enzyme): Buffer and all reagents except the enzyme.

    • Enzyme Control (100% Activity): Assay Buffer + DMSO + ALDH1A1 Working Solution.

    • Test Compound: Assay Buffer + Test Compound Dilution + ALDH1A1 Working Solution.

    • Positive Control: Assay Buffer + DEAB Dilution + ALDH1A1 Working Solution.

  • Enzyme-Inhibitor Pre-incubation: Add the enzyme and inhibitor solutions to the wells and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Prepare a Reaction Mix containing Assay Buffer, Acetaldehyde, NAD+, WST-1, and Diaphorase. Add this mix to all wells to start the reaction.

  • Measurement: Incubate the plate for 30-60 minutes at 37°C. Measure the absorbance at 450 nm.

Data Analysis:

  • Subtract the blank absorbance from all readings.

  • Calculate the percentage of inhibition as described in Protocol 1.

  • Determine the IC50 value from the dose-response curve.

Protocol 3: Serine Protease Inhibition Assay (Fluorometric)

This protocol uses a fluorogenic substrate that is cleaved by the protease to release a fluorescent molecule.

Materials:

  • Trypsin (or another serine protease of interest)

  • This compound (Test Compound)

  • Aprotinin (or another suitable known inhibitor as a positive control)

  • Fluorogenic Substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

  • DMSO

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions and serial dilutions of the test compound and positive control in DMSO.

  • Assay Plate Setup: Similar to the previous protocols, include wells for blank, enzyme control, test compound, and positive control.

  • Enzyme-Inhibitor Pre-incubation: Add the enzyme and inhibitor solutions to the wells and incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time.

Data Analysis:

  • Determine the reaction rates from the linear portion of the fluorescence vs. time plot.

  • Calculate the percentage of inhibition and IC50 values as previously described.

Investigating the Mechanism of Covalent Inhibition

Should the initial screening and IC50 determination suggest potent inhibition, particularly for ALDHs or proteases, further studies to confirm a covalent mechanism are warranted.

G cluster_0 Proposed Covalent Inhibition by this compound A Enzyme Active Site (with nucleophilic Cys-SH or Ser-OH) C Reversible Thiohemiacetal/Hemiacetal Adduct A->C Nucleophilic Attack B This compound B->C Forms

Figure 2: Proposed mechanism of covalent modification of a target enzyme by this compound.

A time-dependent inhibition assay is a straightforward method to investigate covalent inhibition. In this assay, the enzyme is pre-incubated with the inhibitor for varying periods before the addition of the substrate. A covalent inhibitor will show an increase in inhibition with longer pre-incubation times. For definitive confirmation, techniques like mass spectrometry can be employed to detect the covalent modification of the enzyme by the inhibitor.

Quantitative Data Presentation

All quantitative data should be presented in a clear and organized manner. Below is an example table for summarizing IC50 values.

Enzyme TargetThis compound IC50 (µM)Positive Control IC50 (µM)Positive Control Used
hCA II[Insert Value][Insert Value]Acetazolamide
ALDH1A1[Insert Value][Insert Value]DEAB
Trypsin[Insert Value][Insert Value]Aprotinin

Conclusion and Future Directions

This compound represents a molecule of significant interest for enzyme inhibition studies due to its dual-functionality. The protocols and workflow outlined in these application notes provide a robust framework for its initial characterization. By systematically evaluating its effects on key enzyme classes, researchers can uncover its therapeutic potential and elucidate its mechanism of action. Future studies could involve expanding the screening to a broader panel of enzymes, conducting structural studies (e.g., X-ray crystallography) of the enzyme-inhibitor complex, and performing cell-based assays to assess its pharmacological effects in a more complex biological system.

References

  • Khanna, M., et al. (2011). Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases. Journal of Biological Chemistry, 286(50), 43486–43494. [Link]
  • Schwartz, K. J., et al. (2017). Reversible Covalent Inhibition: A Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology, 12(6), 1478–1484. [Link]
  • The premed scene. (2022, March 23). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition [Video]. YouTube. [Link]
  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]
  • ScienCell Research Laboratories. Aldehyde Dehydrogenase Assay (ALDH). [Link]
  • Ghorab, M. M., et al. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. RSC Medicinal Chemistry, 11(10), 1147-1160. [Link]
  • Cambridge MedChem Consulting. Serine Protease Inhibitors. [Link]
  • Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 966564. [Link]
  • Casini, A., et al. (2003). Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. Medicinal Research Reviews, 23(4), 433-468. [Link]
  • Wikipedia. Carbonic anhydrase inhibitor. [Link]
  • Taylor & Francis Online. (2018). Heterocyclic compounds as carbonic anhydrase inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1362-1381. [Link]
  • Schmidt, M., et al. (2011). Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease. Antiviral Research, 92(2), 241-248. [Link]
  • Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. [Link]

Sources

Application Notes and Protocols for the Evaluation of N-(2-formylphenyl)-4-methylbenzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of N-(2-formylphenyl)-4-methylbenzenesulfonamide as a potential inhibitor of carbonic anhydrase (CA) enzymes. Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in various physiological and pathological processes, making them an important target for drug discovery.[1][2] Sulfonamides are a well-established class of CA inhibitors, and the unique structural features of this compound warrant a thorough investigation of its inhibitory potential.[1] This guide details the scientific rationale, a plausible synthetic route, protocols for in vitro enzymatic assays, and a framework for computational analysis to characterize the inhibitory activity and selectivity of this compound.

Introduction: The Rationale for Targeting Carbonic Anhydrase with Novel Sulfonamides

Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This seemingly simple reaction is fundamental to a host of physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and biosynthesis.[1] In humans, there are 15 known CA isoforms, each with distinct tissue distribution and subcellular localization. The differential expression of these isoforms provides opportunities for the development of isoform-selective inhibitors for various therapeutic applications. For instance, inhibition of CA II is a mainstay in the treatment of glaucoma, while targeting tumor-associated isoforms like CA IX and CA XII is a promising strategy in oncology.[3][4]

The primary sulfonamide moiety (-SO2NH2) is a classical zinc-binding group that anchors inhibitors to the active site of CAs.[5] The general mechanism of inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion within the enzyme's active site.[5] The exploration of novel sulfonamide derivatives, such as this compound, is driven by the quest for compounds with improved potency and isoform selectivity. The introduction of the N-(2-formylphenyl) group presents an opportunity for additional interactions within the active site cavity, potentially leading to enhanced binding affinity and a unique selectivity profile against different CA isoforms.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with the protection of the formyl group of 2-aminobenzaldehyde, followed by sulfonylation and subsequent deprotection. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

Synthesis_Pathway A 2-Aminobenzaldehyde B Protected 2-aminobenzaldehyde (e.g., as a Schiff base) A->B Protection (e.g., with an amine) C This compound (Protected) B->C Sulfonylation (p-toluenesulfonyl chloride, base) D This compound C->D Deprotection (e.g., mild acid hydrolysis)

Caption: Proposed synthesis of this compound.

Detailed Synthetic Protocol (Adapted from related procedures)

Step 1: Protection of 2-Aminobenzaldehyde

  • Dissolve 2-aminobenzaldehyde (1.0 eq) in an appropriate solvent such as toluene.

  • Add a suitable protecting group reagent, for example, an amine like tert-butylamine (1.1 eq), to form a Schiff base.

  • Reflux the mixture with a Dean-Stark apparatus to remove water and drive the reaction to completion.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude protected 2-aminobenzaldehyde.

Step 2: Sulfonylation

  • Dissolve the protected 2-aminobenzaldehyde (1.0 eq) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection

  • Dissolve the purified, protected this compound in a suitable solvent system, such as a mixture of THF and water.

  • Add a mild acid, such as a dilute solution of hydrochloric acid, and stir at room temperature.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the final product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Further purify the final product, if necessary, by recrystallization or column chromatography to yield this compound.

In Vitro Evaluation of Carbonic Anhydrase Inhibition

The inhibitory activity of this compound against various CA isoforms can be determined using a colorimetric esterase assay. This assay is based on the principle that CAs can hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol, which can be monitored spectrophotometrically.

Colorimetric Esterase Assay Protocol

Materials and Reagents:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound (test compound)

  • Acetazolamide (standard inhibitor)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and acetazolamide in DMSO (e.g., 10 mM).

    • Prepare a stock solution of p-NPA in acetonitrile or DMSO (e.g., 30 mM).

    • Prepare working solutions of the CA enzymes in cold assay buffer to the desired concentration.

  • Assay Plate Setup (in triplicate):

    • Blank wells: 180 µL of Assay Buffer.

    • Control wells (100% activity): 178 µL of Assay Buffer + 2 µL of DMSO.

    • Inhibitor wells: 178 µL of Assay Buffer + 2 µL of the test compound or acetazolamide at various concentrations (serial dilutions).

  • Add 20 µL of the CA enzyme working solution to the control and inhibitor wells.

  • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

  • Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-20 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

  • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

Hypothetical Inhibitory Data

The following table presents hypothetical IC50 values for this compound against four human CA isoforms, for illustrative purposes. Actual experimental data would need to be generated following the protocol above.

CompoundhCA I (IC50, nM)hCA II (IC50, nM)hCA IX (IC50, nM)hCA XII (IC50, nM)
This compound 550853545
Acetazolamide (Standard) 25012256

Computational Modeling: Molecular Docking

Molecular docking studies can provide valuable insights into the potential binding mode of this compound within the active site of different CA isoforms. This can help to rationalize the observed inhibitory activity and selectivity.

Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Retrieve CA Crystal Structure (e.g., from PDB) Dock Perform Molecular Docking (e.g., AutoDock Vina) PDB->Dock Ligand Prepare Ligand Structure (3D coordinates, charges) Ligand->Dock Analyze Analyze Docking Poses (Binding energy, interactions) Dock->Analyze Visualize Visualize Ligand-Protein Interactions Analyze->Visualize

Caption: A typical workflow for molecular docking studies.

Key Steps in Molecular Docking
  • Protein Preparation: Obtain the crystal structures of the target CA isoforms (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry. Assign partial charges to the atoms.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to predict the binding poses of the ligand within the active site of the protein. The program will generate multiple conformations and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: Analyze the top-scoring poses to identify the most likely binding mode. Examine the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion. This analysis can help to explain the compound's potency and selectivity.[6]

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and evaluation of this compound as a carbonic anhydrase inhibitor. The detailed protocols for chemical synthesis, in vitro enzymatic assays, and in silico molecular docking will enable researchers to thoroughly characterize the inhibitory profile of this novel compound. Future studies could involve expanding the investigation to a broader panel of CA isoforms, determining the kinetic mechanism of inhibition, and conducting structural studies (e.g., X-ray crystallography) to experimentally validate the predicted binding mode. Such a systematic approach is crucial for the rational design and development of new and effective carbonic anhydrase inhibitors for various therapeutic applications.

References

  • A comprehensive review of the structural basis for the selectivity of sulfonamide-based inhibitors for carbonic anhydrase isoforms IX and XII over carbonic anhydrase II based on the available high quality crystallographic data. PubMed.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health (NIH).
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Institutes of Health (NIH).
  • Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. National Institutes of Health (NIH).
  • Docking of sulfonamides to carbonic anhydrase II and IV. PubMed.
  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Publications.
  • N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. National Institutes of Health (NIH).
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications.
  • N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. National Institutes of Health (NIH).
  • Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the Genome of the Scleractinian Coral Stylophora pistillata. National Institutes of Health (NIH).

Sources

Application Notes & Protocols: N-(2-formylphenyl)-4-methylbenzenesulfonamide as a Scaffold for Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new antibacterial agents.[1] Sulfonamides, the first broadly effective systemic antibacterials, continue to serve as a foundational scaffold in medicinal chemistry due to their well-understood mechanism of action and synthetic tractability.[2][3] These sulfa drugs typically function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][4] By blocking folate production, they induce a bacteriostatic effect, arresting bacterial growth and proliferation.[5][6]

This guide focuses on N-(2-formylphenyl)-4-methylbenzenesulfonamide , a strategic molecule that merges the classic sulfonamide pharmacophore with a chemically versatile 2-formylphenyl group. The aldehyde moiety serves as a reactive handle for facile chemical modification, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides a comprehensive framework for researchers, outlining the synthesis of the parent compound and a suite of robust protocols for evaluating its antibacterial potential and elucidating its mechanism of action.

Section 1: Synthesis and Characterization of this compound

The synthesis of the title compound is a multi-step process that requires careful execution. The following protocol is adapted from established methodologies for the synthesis of related sulfonamide structures.[7][8]

Protocol 1.1: Two-Step Synthesis

This protocol involves the initial sulfonylation of 2-aminobenzyl alcohol followed by oxidation to the desired aldehyde.

Rationale: This pathway is chosen for its high yield and the commercial availability of the starting materials. Protecting the amine with the tosyl group first prevents unwanted side reactions during the subsequent oxidation of the alcohol. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for converting benzylic alcohols to aldehydes without affecting other functional groups.[9]

Materials:

  • 2-aminobenzyl alcohol

  • p-toluenesulfonyl chloride (TsCl)

  • Sodium carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Manganese dioxide (MnO₂)

  • Dichloromethane (CH₂Cl₂)

  • Celite

  • Silica gel for column chromatography

Step-by-Step Procedure:

Step A: Synthesis of N-(2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide

  • In a round-bottom flask, dissolve 2-aminobenzyl alcohol (1.0 eq) in THF.

  • In a separate beaker, prepare a 4M solution of Na₂CO₃ in water.

  • Add the Na₂CO₃ solution (7.0 eq) to the flask containing the 2-aminobenzyl alcohol.

  • Add p-toluenesulfonyl chloride (1.1 eq) to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 24 hours. Monitor reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and transfer to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield N-(2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide.

Step B: Oxidation to this compound

  • Dissolve the purified product from Step A in dichloromethane.

  • Add activated manganese dioxide (MnO₂) in excess (approx. 4.0 eq).

  • Stir the suspension at room temperature for 36-48 hours. The reaction progress should be monitored by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the MnO₂.

  • Wash the Celite pad with additional dichloromethane.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting residue is the final product, this compound. Further purification can be achieved by recrystallization or silica gel chromatography if necessary.[9]

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

  • FT-IR Spectroscopy: To identify key functional groups, such as the aldehyde C=O stretch (approx. 1685-1700 cm⁻¹), N-H stretch (approx. 3300 cm⁻¹), and S=O stretches (approx. 1330 and 1150 cm⁻¹).[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Section 2: Primary Antibacterial Efficacy Screening

Initial screening is crucial to determine the antibacterial spectrum and potency of the compound. The following workflow outlines the standard preliminary assays.

G cluster_0 Screening Workflow start Synthesized Compound This compound mic Protocol 2.1: Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) start->mic disk Protocol 2.2: Assess Zone of Inhibition (ZOI) (Agar Disk Diffusion) start->disk data Compile & Analyze Data (MIC values, ZOI diameters) mic->data disk->data decision Active Compound? data->decision

Caption: High-level workflow for initial antibacterial screening.

Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12] This quantitative measure is considered a gold standard for susceptibility testing.[1]

Rationale: The broth microdilution method is a high-throughput, reproducible, and standardized technique for determining MIC values against a panel of bacteria.[13] It provides a quantitative result (in µg/mL) that is essential for comparing the potency of different compounds.

Materials:

  • 96-well microtiter plates (sterile)

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Positive control antibiotic (e.g., Ciprofloxacin, Sulfamethoxazole)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer or microplate reader

Step-by-Step Procedure:

  • Prepare a serial two-fold dilution of the test compound in MHB directly in the 96-well plate. Typical final concentrations might range from 256 µg/mL down to 0.5 µg/mL.

  • Prepare a diluted bacterial inoculum by adding the 0.5 McFarland suspension to fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (containing 100 µL of the diluted compound) with 10 µL of the standardized bacterial inoculum.

  • Include Controls:

    • Positive Control: Wells with bacteria and a known antibiotic.

    • Negative Control (Sterility): Wells with MHB only (no bacteria).

    • Growth Control: Wells with MHB and bacteria (no compound).

    • Vehicle Control: Wells with bacteria and the highest concentration of the compound's solvent (e.g., DMSO) to ensure it has no antibacterial effect.

  • Seal the plates and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration well with no visible growth (clear).

Protocol 2.2: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antibacterial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[1][12]

Rationale: The disk diffusion assay is a simple, cost-effective, and widely used method for preliminary screening.[11] The size of the inhibition zone gives a relative indication of the compound's potency and its ability to diffuse through the agar.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Test compound solution of a known concentration

Step-by-Step Procedure:

  • Dip a sterile cotton swab into the 0.5 McFarland bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Allow the plate to dry for 5-10 minutes.

  • Aseptically apply sterile paper disks to the agar surface.

  • Pipette a fixed volume (e.g., 10 µL) of the test compound solution onto each disk.

  • Include positive control (disk with a known antibiotic) and negative control (disk with solvent only) disks on the same plate.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure the diameter (in mm) of the clear zone of inhibition around each disk.

Data Presentation

Summarize the screening results in a clear, tabular format.

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
NFP-MBSS. aureus ATCC 29213
NFP-MBSE. coli ATCC 25922
CiprofloxacinS. aureus ATCC 29213
CiprofloxacinE. coli ATCC 25922

Section 3: Investigating the Mechanism of Action (MoA)

Given the sulfonamide core, the primary hypothesis is the inhibition of the folate biosynthesis pathway. The following protocols are designed to test this hypothesis and further characterize the compound's antibacterial effect.

G cluster_pathway Bacterial Folate Synthesis Pathway paba p-Aminobenzoic Acid (PABA) dhp Dihydropteroate (DHP) paba->dhp DHPS dhf Dihydrofolate (DHF) dhp->dhf thf Tetrahydrofolate (THF) dhf->thf DHFR sulfa Sulfonamides (e.g., NFP-MBS) sulfa->dhp Competitive Inhibition

Sources

Application Notes & Protocols: Leveraging N-(2-formylphenyl)-4-methylbenzenesulfonamide in the Discovery of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of N-(2-formylphenyl)-4-methylbenzenesulfonamide as a pivotal intermediate in the synthesis of potent anticancer compounds. This document provides a detailed exploration of the synthesis of quinazoline and quinazolinone derivatives, their mechanisms of action, and robust protocols for their biological evaluation.

Introduction: The Strategic Importance of a Versatile Precursor

This compound is a key chemical intermediate, valued for its utility in constructing more complex heterocyclic structures.[1] While not an anticancer agent in itself, its structure provides a reactive aldehyde group and a protected amine, making it an ideal starting material for the synthesis of quinazolines and quinazolinones. These nitrogen-containing heterocyclic compounds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[2][3]

The quinazoline scaffold, in particular, is a cornerstone of modern oncology. Several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, are based on this structure and function as potent tyrosine kinase inhibitors.[3] This guide will detail the synthetic pathways from this compound to these valuable anticancer agents and provide the necessary protocols to assess their therapeutic potential.

The Quinazoline Scaffold: A Privileged Framework in Cancer Therapy

Quinazoline derivatives have garnered significant attention in oncology for their diverse pharmacological activities, most notably their ability to inhibit key signaling pathways that drive cancer cell proliferation and survival.[4][5][6]

Mechanism of Action: Targeting Tyrosine Kinases

A primary mechanism through which many quinazoline-based compounds exert their anticancer effects is the inhibition of protein tyrosine kinases.[3] The Epidermal Growth Factor Receptor (EGFR) is a prominent member of this family and its dysregulation is a frequent event in a variety of cancers, including non-small-cell lung carcinoma and breast cancer.[4][5] By competing with ATP at the kinase domain of EGFR, quinazoline derivatives can block downstream signaling cascades like the RAS/MAPK and PI3K/Akt pathways, ultimately leading to a reduction in cell proliferation, survival, and growth.[4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Autophosphorylation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Growth Growth mTOR->Growth EGF EGF (Ligand) EGF->EGFR Binding & Dimerization Inhibitor Quinazoline Derivative Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

Synthesis of Quinazoline Derivatives from this compound

The transformation of this compound into quinazoline derivatives typically involves a multi-step synthesis. A common approach is the reaction with an appropriate amine to form an imine, followed by cyclization and subsequent modifications.

Synthesis_Workflow A N-(2-formylphenyl)-4- methylbenzenesulfonamide B Reaction with Amines A->B C Cyclization B->C D Purification C->D E Characterization (NMR, MS) D->E F Quinazoline Derivatives E->F

Caption: General Synthesis Workflow for Quinazoline Derivatives.

Protocol: Synthesis of a Quinazoline Derivative

This protocol provides a general framework for the synthesis of a quinazoline derivative. Specific reaction conditions may need to be optimized based on the desired final product.

  • Step 1: Imine Formation

    • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

    • Add the desired primary amine (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization

    • To the reaction mixture from Step 1, add a cyclizing agent. The choice of agent will depend on the desired quinazoline structure.

    • Reflux the reaction mixture for 6-12 hours.

    • Cool the reaction to room temperature.

  • Step 3: Work-up and Purification

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography on silica gel.

  • Step 4: Characterization

    • Confirm the structure of the purified compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of Anticancer Activity

A series of in vitro assays are essential to determine the anticancer potential of the newly synthesized quinazoline derivatives.

In_Vitro_Workflow A Cancer Cell Culture B Compound Treatment A->B C MTT Assay (Viability) B->C D Annexin V/PI Staining (Apoptosis) B->D E Cell Cycle Analysis B->E F Data Analysis C->F D->F E->F

Caption: Workflow for In Vitro Evaluation of Anticancer Activity.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinazoline derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours.[7]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[7]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Protocol 3: Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 hours.[7]

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Quantitative Data Summary of Representative Quinazoline Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of some representative quinazoline derivatives against various human cancer cell lines. This data provides a benchmark for the expected potency of newly synthesized compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 18 MGC-803 (Gastric)0.85[7]
MCF-7 (Breast)2.41[7]
PC-9 (Lung)1.93[7]
Compound 9i MGC-803 (Gastric)0.363[8]
HCT-116 (Colon)0.708[8]
PC-3 (Prostate)1.04[8]
MCF-7 (Breast)0.816[8]
Compound 7b MCF-7 (Breast)82.1[5]
A549 (Lung)67.3[5]
5637 (Bladder)51.4[5]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of quinazoline and quinazolinone derivatives with significant potential in anticancer drug discovery. The protocols outlined in this guide provide a robust framework for the synthesis, purification, characterization, and in vitro evaluation of these compounds. By targeting critical signaling pathways such as the EGFR cascade, derivatives of this compound represent a promising avenue for the development of novel and effective cancer therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Evaluating Quinazoline-7-carbonitrile Derivatives.
  • BenchChem. (n.d.). Application Notes & Protocols: In Vitro Evaluation of Quinazolinone Derivatives for Anticancer Activity.
  • BenchChem. (n.d.). Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives.
  • Kim, S.-G. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o660.
  • Al-Ostath, A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 93.
  • (Reference not directly cited in the final text but used for background)
  • Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals (Basel), 16(4), 525.
  • (Reference not directly cited in the final text but used for background)
  • Li, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3869.
  • (Reference not directly cited in the final text but used for background)
  • Zhang, Y., et al. (2022). Discovery of N-aryl sulphonamide-quinazoline derivatives as anti-gastric cancer agents in vitro and in vivo via activating the Hippo signalling pathway. European Journal of Medicinal Chemistry, 243, 114757.
  • (Reference not directly cited in the final text but used for background)
  • (Reference not directly cited in the final text but used for background)
  • (Reference not directly cited in the final text but used for background)
  • ChemSrc. (n.d.). This compound.
  • (Reference not directly cited in the final text but used for background)
  • (Reference not directly cited in the final text but used for background)
  • (Reference not directly cited in the final text but used for background)
  • (Reference not directly cited in the final text but used for background)
  • (Reference not directly cited in the final text but used for background)

Sources

Application Notes & Protocols for the Biological Screening of N-(2-formylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, antitumor, and hypoglycemic drugs.[1][2] The compound N-(2-formylphenyl)-4-methylbenzenesulfonamide belongs to this privileged class of molecules. Its structure, featuring a reactive aldehyde on one phenyl ring and the classic tosyl group on the other, presents a unique opportunity for diverse biological interactions and potential therapeutic applications. The presence of the formyl group, in particular, suggests possibilities for covalent bonding or Schiff base formation with biological nucleophiles, a mechanism that can lead to potent and specific inhibition of target proteins.

This guide provides a comprehensive, phased framework for the initial biological screening of this compound. As a Senior Application Scientist, the goal is not merely to present protocols but to instill a logical, evidence-based approach to drug discovery. We will move from broad-spectrum cytotoxicity assessments to targeted, hypothesis-driven assays suggested by the compound's structural alerts and the known activities of related molecules.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the therapeutic potential of this promising compound.

Section 1: Compound Preparation and Handling

Accurate and reproducible biological data begins with proper compound management. This compound is commercially available (CAS 6590-65-4) or can be synthesized via established methods.[5]

Protocol 1: Preparation of Master Stock Solution

  • Solvent Selection: Due to its aromatic nature, this compound is expected to have poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration master stock.

  • Stock Concentration: Prepare a 10 mM master stock solution. For a compound with a molecular weight of 275.32 g/mol , dissolve 2.75 mg in 1 mL of high-purity, anhydrous DMSO.

    • Causality: A 10 mM stock is a standard concentration for high-throughput screening, allowing for a wide range of final assay concentrations while keeping the final DMSO concentration in the culture medium below a cytotoxic threshold (typically ≤0.5%).

  • Solubilization: Ensure complete dissolution by vortexing and, if necessary, brief sonication. The solution should be clear and free of particulates.

  • Storage: Aliquot the master stock into small-volume, amber glass vials or polypropylene tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate assay buffer or cell culture medium.

Section 2: A Phased Strategy for Biological Evaluation

A tiered or phased screening approach is the most efficient method to characterize a novel compound. This strategy minimizes resource expenditure by using broad, cost-effective assays to triage compounds before committing to more complex and specific mechanism-of-action studies.

G cluster_0 Phase 0: Preparation cluster_1 Phase 1: Foundational Screening cluster_2 Phase 2: Hypothesis-Driven Screening cluster_3 Phase 3: Advanced Characterization prep Compound Acquisition & Stock Solution Prep (10 mM in DMSO) cyto Cytotoxicity Profiling (e.g., XTT Assay) Determine IC50 across cell lines prep->cyto Establish Therapeutic Window anti_inflam Anti-inflammatory Assay (e.g., NO Inhibition) cyto->anti_inflam Select non-toxic concentrations enzyme Enzyme Inhibition Assay (e.g., Cholinesterase) cyto->enzyme Select non-toxic concentrations moa Mechanism of Action Studies anti_inflam->moa enzyme->moa lead_opt Lead Optimization moa->lead_opt

Caption: Phased workflow for the biological screening of a novel compound.

Section 3: Phase 1 - Foundational Cytotoxicity Screening

Rationale: The first critical step is to assess the compound's effect on cell viability. This is not just a toxicity screen; it is foundational. The results determine if the compound has potential as an anti-proliferative agent (e.g., for cancer) and establish the concentration range for subsequent assays, ensuring that observed effects are not simply a byproduct of cell death.[6] The XTT assay is chosen here for its simplicity and reliability, as it produces a water-soluble formazan product, eliminating the solubilization step required in the older MTT assay.[7][8]

Protocol 2: XTT Cell Viability Assay

This protocol is adapted from established methodologies for colorimetric cell viability assessment.[7][9]

Materials:

  • Human cancer cell lines (e.g., HCT116 - colon, MCF-7 - breast) and a non-malignant cell line (e.g., HEK293 - human embryonic kidney).

  • Appropriate culture media (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS).

  • 96-well flat-bottom cell culture plates.

  • This compound stock solution (10 mM in DMSO).

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent kit with electron-coupling reagent.

  • Microplate reader with 450-500 nm absorbance filter.

Workflow:

G cluster_workflow XTT Assay Workflow start 1. Seed Cells (1x10⁴ cells/well) Incubate 24h treat 2. Add Compound (Serial Dilutions) start->treat incubate 3. Incubate (e.g., 48-72h) treat->incubate xtt 4. Add Activated XTT Reagent incubate->xtt incubate2 5. Incubate (2-4h at 37°C) xtt->incubate2 read 6. Measure Absorbance (450-500 nm) incubate2->read analyze 7. Analyze Data (Calculate IC50) read->analyze

Caption: Step-by-step workflow for the XTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[7] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include wells for "vehicle control" (medium with the highest concentration of DMSO, e.g., 0.5%) and "medium only" (for background control). A typical concentration range might be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.

  • Incubation: Incubate the plates for a desired period, typically 48 or 72 hours.

  • XTT Reagent Addition: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions. Add 50 µL of this solution to each well.[7]

    • Trustworthiness: This step is critical. The electron-coupling reagent facilitates the reduction of XTT by metabolically active cells.[9]

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. The color in the wells of living cells will change to orange.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm.[7] Use a reference wavelength of 630-690 nm to reduce background noise.

  • Data Analysis:

    • Correct the absorbance values by subtracting the "medium only" background.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_sample / Abs_vehicle_control) * 100

    • Plot the % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation:

Cell LineCancer TypeIC50 (µM) of this compoundPositive Control IC50 (µM) (e.g., Doxorubicin)
HCT116Colon CarcinomaExperimental ValueExperimental Value
MCF-7Breast AdenocarcinomaExperimental ValueExperimental Value
HEK293Non-Malignant KidneyExperimental ValueExperimental Value

Section 4: Phase 2 - Targeted Biological Assays

Based on the cytotoxicity profile and the known pharmacology of the sulfonamide scaffold, we proceed to specific, hypothesis-driven assays.

Anti-inflammatory Activity Screening

Rationale: Many sulfonamide-containing compounds exhibit anti-inflammatory properties.[2] A robust and widely used in vitro model for inflammation involves stimulating macrophage cells with lipopolysaccharide (LPS), a component of Gram-negative bacteria, which induces the production of pro-inflammatory mediators like nitric oxide (NO).[10] This assay will determine if our test compound can suppress this inflammatory response.

Protocol 3: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line.

  • DMEM with 10% FBS.

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess Reagent kit.

  • Dexamethasone (positive control).

Detailed Steps:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[10]

  • Pre-treatment: Remove the medium and add fresh medium containing various non-toxic concentrations of the test compound (determined from Phase 1). Dexamethasone (e.g., 1 µM) should be used as a positive control. Incubate for 1-2 hours.

    • Expertise: This pre-treatment step allows the compound to enter the cells and engage with its potential targets before the inflammatory stimulus is introduced.

  • Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.[10]

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Nitrite Measurement: NO is unstable and rapidly converts to nitrite in the culture medium. The Griess assay measures this accumulated nitrite.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add the Griess reagent components as per the manufacturer's protocol.

    • Incubate at room temperature for 10-15 minutes. A pink/magenta color will develop.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using sodium nitrite to quantify the nitrite concentration in each sample.

    • Calculate the percentage of NO inhibition: % Inhibition = [(NO_LPS_control - NO_sample) / NO_LPS_control] * 100

    • Determine the IC50 value for NO inhibition.

    • Self-Validation: It is critical to run a concurrent cell viability assay (e.g., XTT) on the same plate to confirm that the reduction in NO is due to an anti-inflammatory effect and not cytotoxicity.[10]

Enzyme Inhibition Screening: Acetylcholinesterase (AChE) Assay

Rationale: Structurally related sulfonamides have demonstrated inhibitory activity against cholinesterases.[3][4] Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. This assay evaluates the compound's potential as a neurological agent. We will use the well-established Ellman's method.

Protocol 4: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the principle that AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, measurable at 405-412 nm.

Materials:

  • AChE from electric eel (Electrophorus electricus).

  • Acetylthiocholine iodide (ATCI, substrate).

  • DTNB (Ellman's reagent).

  • Tris-HCl buffer (50 mM, pH 8.0).

  • Donepezil or Galantamine (positive control).

Detailed Steps:

  • Reagent Preparation: Prepare fresh solutions of AChE, ATCI, and DTNB in Tris-HCl buffer on the day of the experiment.

  • Assay Setup: In a 96-well plate, perform the following additions sequentially:

    • 20 µL of various concentrations of the test compound or positive control.

    • 140 µL of Tris-HCl buffer.

    • 20 µL of AChE enzyme solution.

  • Pre-incubation: Mix and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is added.

  • Reaction Initiation: Add 10 µL of ATCI and 10 µL of DTNB to each well to start the reaction.[3]

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 10-15 minutes. The rate of color change (slope of the absorbance vs. time curve) is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well.

    • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Determine the IC50 value by plotting % inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

Enzyme TargetIC50 (µM) of this compoundPositive Control IC50 (µM) (e.g., Donepezil)
Acetylcholinesterase (AChE)Experimental ValueExperimental Value

Section 5: Data Interpretation and Path Forward

The initial screening cascade provides a multi-faceted view of the compound's biological profile. The interpretation of this data is crucial for making informed decisions about the future of the research project.

Caption: Logical decision tree for interpreting screening results and guiding next steps.

  • High Potency in Cytotoxicity Assays (e.g., IC50 < 10 µM): If the compound is potent against cancer cell lines but shows less activity against non-malignant cells, it warrants investigation as an anticancer agent.[11] Next steps would include apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis.

  • Selective Activity in Targeted Assays: If the compound shows potent activity in the anti-inflammatory or enzyme inhibition assays at concentrations well below its cytotoxic IC50, this indicates a specific mechanism of action. This is the ideal outcome for a targeted drug discovery program. Follow-up studies should focus on the specific pathway, such as enzyme kinetics or profiling cytokine release.

  • General Toxicity or Inactivity: If the compound is either broadly cytotoxic across all cell lines at low concentrations or shows no activity in any assay, it may be deprioritized or serve as a basis for synthetic modification to improve its activity and selectivity profile.

This structured approach ensures that research efforts are focused on compounds with the highest therapeutic potential, providing a solid foundation for subsequent preclinical development.

References

  • Wikipedia. (n.d.). MTT assay.
  • Murr, C., et al. (2002). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Drug Development Research, 57(4), 188-196.
  • Pérez-Sánchez, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2353.
  • De, S., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Nutrition Research, 29(6), 423-433.
  • Pise, A. A., & Padwal, M. S. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Current Pharmaceutical Research, 9(5), 15-19.
  • IIVS.org. (n.d.). Anti-Inflammatory Screen.
  • Kim, S.-G. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o660.
  • Abbassi, N., et al. (2012). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o765.
  • Newman, D. J., & Cragg, G. M. (2017). Screening and identification of novel biologically active natural compounds. F1000Research, 6, 789.
  • Biobide. (n.d.). What is an Inhibition Assay?.
  • BosterBio. (2023). Learn about Compound Screening.
  • Chen, Y.-F., et al. (2015). Anticancer activity of MPT0G157, a derivative of indolylbenzenesulfonamide, inhibits tumor growth and angiogenesis. Oncotarget, 6(21), 18590-18601.
  • Wang, S., et al. (2021). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 2(2), 136-146.
  • Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(5), 745.
  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide.
  • Coric, P., et al. (2012). Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. Journal of Medicinal Chemistry, 55(15), 6756-6768.
  • Hoffman Fine Chemicals. (n.d.). CAS 6590-65-4 | this compound.
  • Fun, H.-K., et al. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(1), 195.
  • Sonveaux, P., et al. (2022). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Cancers, 14(11), 2758.
  • Aziz-ur-Rehman, et al. (2015). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1729-1735.
  • ResearchGate. (2016). How to synthesis 4-formylbenzenesulfonamide practically?.
  • Capkauskaite, E., et al. (2012). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 17(11), 13193-13207.
  • Głowacka, I. E., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. International Journal of Molecular Sciences, 22(8), 3899.
  • ResearchGate. (2015). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.
  • Ghorab, M. M., et al. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators. Molecules, 27(19), 6202.
  • Fun, H.-K., et al. (2011). N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o113.
  • Lee, J. Y., et al. (2004). Anti-inflammatory effects of N1-benzyl-4-methylbenzene-1,2-diamine (JSH-21) analogs on nitric oxide production and nuclear factor-kappa B transcriptional activity in lipopolysaccharide-stimulated macrophages RAW 264.7. Archives of Pharmacal Research, 27(10), 1053-1059.

Sources

Application Notes and Protocols for the Cellular Investigation of N-(2-formylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

Introduction: Unveiling the Potential of a Novel Sulfonamide Derivative

N-(2-formylphenyl)-4-methylbenzenesulfonamide belongs to the sulfonamide class of compounds, a group renowned for its broad spectrum of pharmacological activities.[1][2] Sulfonamides have historically been significant as antibacterial agents and continue to be a source of diverse therapeutic leads, including antitumor, antifungal, hypoglycemic, and anti-inflammatory agents.[1][2] The core structure, characterized by a sulfonyl group connected to an amine, serves as a versatile scaffold for chemical modifications, leading to a wide array of biological effects. Notably, certain sulfonamide derivatives have been identified as inhibitors of carbonic anhydrases and show promise in cancer chemotherapy.[1][3]

This document provides a comprehensive guide for researchers interested in exploring the cellular activities of this compound. While specific cell-based assay data for this particular molecule is not extensively available in the public domain, this guide offers a scientifically grounded framework for its investigation. The protocols and methodologies outlined herein are based on the established biological activities of related sulfonamide compounds and are designed to be adapted and optimized for the specific properties of this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in cell-based assays.

PropertyValue/InformationSource
Molecular Formula C14H13NO3S[4]
Molecular Weight 275.32 g/mol [4]
Appearance Yellow to white solid[4]
CAS Number 6590-65-4[4]
Storage Sealed in a dry, cool, and well-ventilated place at room temperature (20 to 22 °C).[4][5][4][5]

Proposed Mechanism of Action: A Starting Point for Investigation

The biological activity of sulfonamide derivatives is often linked to their ability to inhibit specific enzymes or modulate signaling pathways. Given the structural features of this compound and the known activities of related compounds, a plausible starting point for investigation is its potential as a carbonic anhydrase inhibitor or as an antiproliferative agent .

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition can have therapeutic effects in various conditions, including glaucoma, epilepsy, and certain types of cancer. Many sulfonamides are known to act as potent inhibitors of these enzymes.

Furthermore, the antiproliferative activity of some sulfonamides has been attributed to their ability to induce cell cycle arrest and apoptosis.[3][6] The underlying mechanisms can be diverse, including the inhibition of tubulin polymerization or interference with key signaling pathways involved in cell growth and survival.

Proposed_Cellular_Targets Compound N-(2-formylphenyl)-4- methylbenzenesulfonamide CA Carbonic Anhydrase (CA) Isozymes Compound->CA Inhibition Proliferation Cell Proliferation Pathways Compound->Proliferation Interference pH_Homeostasis Disruption of pH Homeostasis CA->pH_Homeostasis Apoptosis Induction of Apoptosis Proliferation->Apoptosis CellCycle Cell Cycle Arrest Proliferation->CellCycle Tumor_Growth Inhibition of Tumor Growth Apoptosis->Tumor_Growth CellCycle->Tumor_Growth pH_Homeostasis->Tumor_Growth

Caption: Proposed cellular targets and downstream effects of this compound.

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. Before handling this compound, it is essential to review the Safety Data Sheet (SDS).

General Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[5]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

  • Wash hands thoroughly after handling.[5]

In Case of Exposure:

  • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

  • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Call a physician immediately.[5]

Experimental Protocols: A Framework for Cellular Characterization

The following protocols provide a starting point for investigating the biological effects of this compound in cell-based assays. These are general methodologies and will require optimization based on the cell lines and specific experimental conditions used.

Protocol 1: Evaluation of Cytotoxicity using the MTT Assay

This assay assesses the metabolic activity of cells and is a common method for measuring cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of the compound to the wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Compound (Varying Concentrations) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Add Solubilization Buffer F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of carbonic anhydrase activity.

Principle: This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol. The product, p-nitrophenol, is a yellow-colored compound that can be quantified spectrophotometrically.

Materials:

  • This compound

  • Purified human carbonic anhydrase isozyme (e.g., CA II or CA IX)

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (p-NPA)

  • Acetazolamide (a known carbonic anhydrase inhibitor, as a positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and acetazolamide in DMSO.

    • Prepare a solution of carbonic anhydrase in Tris-HCl buffer.

    • Prepare a solution of p-NPA in a minimal amount of acetone and dilute with Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound or positive control.

    • Add 140 µL of Tris-HCl buffer.

    • Add 20 µL of the carbonic anhydrase solution to each well.

    • Include a blank with buffer and DMSO, and a control with enzyme and DMSO.

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the p-NPA solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 400 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (enzyme with DMSO).

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Data Interpretation and Further Steps

The results from these initial assays will provide valuable insights into the potential of this compound as a bioactive compound.

  • If Cytotoxicity is Observed: Further studies should focus on elucidating the mechanism of cell death. Assays for apoptosis (e.g., Annexin V/PI staining, caspase activity assays) and cell cycle analysis (e.g., flow cytometry with propidium iodide staining) would be appropriate next steps.

  • If Carbonic Anhydrase Inhibition is Detected: It would be beneficial to test the compound against a panel of different carbonic anhydrase isozymes to determine its selectivity.

  • If No Significant Activity is Found: The compound could be tested in other assay systems based on the broad activities of sulfonamides, such as antibacterial or antifungal assays.

Conclusion

This compound is a compound of interest within the versatile class of sulfonamides. While direct cellular data is currently limited, the established biological activities of this chemical family provide a strong rationale for its investigation. The application notes and protocols presented here offer a comprehensive and scientifically rigorous framework for researchers to begin exploring the cellular effects of this and other novel sulfonamide derivatives. By systematically applying these cell-based assays, the scientific community can uncover the therapeutic potential of this intriguing molecule.

References

  • Kim, S.-G. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o660.
  • Abbassi, N., et al. (2011). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3304.
  • Al-Amiery, A. A., et al. (2015). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trade Science Inc.
  • Valentin, A., et al. (2012). Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. Journal of Medicinal Chemistry, 55(10), 4535-4548.
  • Hohman Fine Chemicals. (n.d.). This compound.
  • Singh, P., et al. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 23(11), 2829.
  • ur-Rehman, A., et al. (2016). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate.
  • Sławiński, J., et al. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 26(16), 4983.

Sources

Application Notes & Protocols: N-(2-formylphenyl)-4-methylbenzenesulfonamide as a Precursor for a "Turn-On" Fluorescent Molecular Probe for Zinc (II) Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Zinc is the second most abundant transition metal in the human body and plays a critical role in a vast array of physiological and pathological processes, including gene expression, enzymatic activity, and neurotransmission.[1] Consequently, the development of sensitive and selective methods for the detection of zinc ions (Zn²⁺) in biological and environmental systems is of paramount importance.[1][2] Fluorescent chemosensors are particularly powerful tools for this purpose due to their high sensitivity, operational simplicity, and capacity for real-time imaging.[3][4]

This document provides a detailed guide to the application of N-(2-formylphenyl)-4-methylbenzenesulfonamide as a precursor for the in situ synthesis of a highly selective "turn-on" fluorescent probe for the detection of Zn²⁺. While this compound itself is not fluorescent, it serves as a key building block for creating a Schiff base ligand that exhibits a pronounced fluorescence enhancement upon selective binding to Zn²⁺.[1][2][5]

Principle of Detection: A Schiff Base Approach to "Turn-On" Fluorescence

The detection strategy is based on the formation of a Schiff base, which is synthesized through the condensation reaction between the aldehyde group of this compound and a primary amine.[6][7] This reaction creates an imine (-C=N-) linkage. Many Schiff base ligands are characterized by low fluorescence quantum yields due to C=N isomerization, a non-radiative decay pathway for the excited state.[1][4]

Upon the introduction of Zn²⁺, the Schiff base ligand coordinates with the metal ion. This coordination restricts the C=N isomerization, which in turn blocks the non-radiative decay pathway and leads to a significant enhancement of the fluorescence intensity—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[1][2] This results in a "turn-on" fluorescent response that is directly proportional to the concentration of Zn²⁺.

The proposed mechanism involves the formation of a stable complex between the Schiff base ligand and the Zn²⁺ ion, leading to a rigid molecular structure that favors radiative decay (fluorescence).

G cluster_0 Probe Precursors Precursor_A N-(2-formylphenyl)-4- methylbenzenesulfonamide (Non-fluorescent) Schiff_Base Schiff Base Ligand (Weakly Fluorescent) Precursor_A->Schiff_Base Condensation Reaction Precursor_B Primary Amine (e.g., Hydrazine) (Non-fluorescent) Precursor_B->Schiff_Base Complex Ligand-Zn²⁺ Complex (Highly Fluorescent) Schiff_Base->Complex Chelation Zn2 Zn²⁺ Ion Zn2->Complex Fluorescence Enhanced Fluorescence Complex->Fluorescence Turn-On Response

Caption: Proposed mechanism for Zn²⁺ detection.

Key Advantages of this Probe System

  • High Selectivity: The Schiff base ligand exhibits a strong binding affinity for Zn²⁺ over other biologically relevant metal ions.[1][3]

  • "Turn-On" Response: The low background fluorescence of the free ligand ensures a high signal-to-noise ratio upon Zn²⁺ binding.[1][3][5]

  • Rapid Response: The chelation reaction is typically fast, allowing for the real-time monitoring of Zn²⁺ concentration changes.[3]

  • Versatility: The properties of the probe can be tuned by selecting different primary amines for the Schiff base condensation.

Experimental Protocols

Materials and Reagents
  • This compound

  • Hydrazine hydrate or another suitable primary amine

  • Zinc chloride (ZnCl₂) or Zinc sulfate (ZnSO₄)

  • Ethanol (spectroscopic grade)

  • Deionized water

  • HEPES buffer (or another suitable biological buffer)

  • Stock solutions of other metal salts for selectivity studies (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, FeCl₃, NiCl₂)

Preparation of Solutions
  • Probe Precursor Stock Solution (1 mM): Dissolve an appropriate amount of this compound in ethanol to prepare a 1 mM stock solution.

  • Amine Stock Solution (1 mM): Prepare a 1 mM stock solution of hydrazine hydrate in ethanol.

  • Zinc Stock Solution (10 mM): Prepare a 10 mM stock solution of ZnCl₂ in deionized water. Further dilute this stock solution to working concentrations as needed.

  • Buffer Solution (e.g., 10 mM HEPES, pH 7.4): Prepare the buffer solution in deionized water and adjust the pH to 7.4.

In Situ Formation of the Schiff Base Probe and Zn²⁺ Detection

The following protocol describes a typical fluorescence titration experiment to determine the response of the probe to Zn²⁺.

G Start Start Prepare_Solutions Prepare Stock Solutions (Probe Precursor, Amine, Zn²⁺) Start->Prepare_Solutions Mix_Precursors Mix Probe Precursor and Amine (e.g., 1:1 molar ratio) Prepare_Solutions->Mix_Precursors Incubate Incubate for Schiff Base Formation Mix_Precursors->Incubate Add_Buffer Dilute with Buffer to final volume Incubate->Add_Buffer Measure_Blank Measure Blank Fluorescence Add_Buffer->Measure_Blank Add_Zn Titrate with Zn²⁺ Solution Measure_Blank->Add_Zn Measure_Fluorescence Measure Fluorescence after each addition Add_Zn->Measure_Fluorescence Measure_Fluorescence->Add_Zn Repeat for different [Zn²⁺] Plot_Data Plot Fluorescence Intensity vs. [Zn²⁺] Measure_Fluorescence->Plot_Data End End Plot_Data->End

Sources

"N-(2-formylphenyl)-4-methylbenzenesulfonamide" purification by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of N-(2-formylphenyl)-4-methylbenzenesulfonamide by Column Chromatography

Authored by a Senior Application Scientist

Introduction

This compound is a key organic intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Sulfonamides are a critical class of compounds in medicinal chemistry, known for a wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory properties[1][2][3]. The purity of this compound is paramount for the success of subsequent synthetic steps and the biological evaluation of its derivatives. This application note provides a comprehensive, field-proven guide for the purification of this compound using column chromatography, a fundamental technique for the separation and purification of organic compounds in a laboratory setting[4][5][6].

The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying scientific principles that govern the separation process. By understanding the causality behind each experimental choice, the user can adapt and troubleshoot the methodology to suit their specific experimental context.

Compound Profile and Synthetic Considerations

A foundational understanding of the target compound's properties and its synthetic origin is crucial for developing an effective purification strategy.

Chemical Properties:

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₃S[7]
Molecular Weight 275.32 g/mol [7]
Appearance Yellow to white solid[8]
Storage Sealed in a dry place at room temperature (20-22 °C)[8]

The presence of a polar sulfonamide group, an aldehyde functional group, and two aromatic rings gives this compound an intermediate polarity. This polarity is key to its separation by normal-phase chromatography.

Synthetic Context and Potential Impurities:

A common synthetic route involves the reaction of 2-aminobenzaldehyde with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine[9]. Another approach involves the oxidation of the corresponding alcohol, N-[2-(hydroxymethyl)phenyl]benzenesulfonamide[3].

Based on these synthetic pathways, the crude product may contain the following impurities:

  • Unreacted Starting Materials: 2-aminobenzaldehyde, 4-methylbenzenesulfonyl chloride, or N-[2-(hydroxymethyl)phenyl]benzenesulfonamide.

  • Reaction Byproducts: Di-tosylated products or over-oxidized carboxylic acids.

  • Reagents and Solvents: Pyridine, dichloromethane, or other solvents used in the reaction and workup.

These impurities will have different polarities than the desired product, which allows for their separation using column chromatography.

Principle of Column Chromatography

Column chromatography is a preparative separation technique that relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase[6][10]. In normal-phase chromatography, a polar stationary phase, such as silica gel, is used with a less polar mobile phase (eluent)[4][6].

The separation mechanism is as follows:

  • The crude mixture is loaded onto the top of the column.

  • The mobile phase is passed through the column.

  • Compounds in the mixture move down the column at different rates based on their polarity.

  • Less polar compounds have a weaker affinity for the polar stationary phase and travel down the column more quickly.

  • More polar compounds have a stronger affinity for the stationary phase and move down the column more slowly.

This difference in migration rates allows for the separation of the components into distinct bands, which can then be collected as fractions.

Pre-Chromatography Method Development: Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC)[11]. TLC is a rapid and inexpensive analytical technique that provides a preview of the separation that will be achieved on the column.

Objective: To find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.25-0.35.

Procedure:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate (silica gel).

  • Develop the TLC plate in a chamber containing a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).

  • Visualize the spots under UV light.

  • Calculate the Rf value for each spot:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Solvent System Selection:

Hexane:Ethyl Acetate RatioObservationAction
9:1All spots remain at the baseline (low Rf).Increase the polarity of the mobile phase.
1:1All spots are at the solvent front (high Rf).Decrease the polarity of the mobile phase.
7:3 Good separation with the product spot at Rf ≈ 0.3. Optimal solvent system for the column.

Detailed Protocol for Column Chromatography Purification

This protocol is designed for the purification of approximately 1-2 grams of crude this compound.

Materials and Equipment
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[12].

  • Mobile Phase: Hexane and Ethyl Acetate (HPLC grade).

  • Glassware: Chromatography column (40-60 cm length, 2-4 cm diameter), round-bottom flasks, beakers, Erlenmeyer flasks.

  • Apparatus: Fume hood, rotary evaporator, TLC plates and chamber, UV lamp, collection tubes/flasks, cotton or glass wool.

Experimental Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification tlc 1. TLC Analysis (Find optimal solvent system) sample_prep 2. Sample Preparation (Dry loading) tlc->sample_prep loading 4. Sample Loading sample_prep->loading packing 3. Column Packing (Wet or Dry Method) packing->loading elution 5. Elution (Isocratic or Gradient) loading->elution collection 6. Fraction Collection elution->collection fraction_analysis 7. Fraction Analysis (TLC) collection->fraction_analysis combine 8. Combine Pure Fractions fraction_analysis->combine evaporation 9. Solvent Removal (Rotary Evaporator) combine->evaporation final_analysis 10. Purity Confirmation (NMR, MP) evaporation->final_analysis

Caption: Overall workflow for the purification of this compound.

Step-by-Step Methodology

1. Column Preparation (Wet Packing Method):

  • Ensure the column is clean, dry, and vertically clamped in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). The ratio of silica gel to crude product should be between 30:1 to 50:1 by weight[4].

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock and allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.

2. Sample Preparation and Loading (Dry Loading):

  • Dissolve the crude product (1-2 g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of dichloromethane).

  • Add 2-4 g of silica gel to this solution.

  • Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the packed column, creating a uniform layer.

  • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin elution with a less polar solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution). A suggested gradient is as follows:

    • 200 mL of 9:1 Hexane:Ethyl Acetate

    • 200 mL of 8:2 Hexane:Ethyl Acetate

    • 400 mL of 7:3 Hexane:Ethyl Acetate (the system determined by TLC)

  • Collect the eluent in fractions of 10-20 mL in test tubes or small flasks.

  • Continuously monitor the separation by spotting every few fractions on a TLC plate.

G cluster_yes cluster_no start Are spots well-separated on TLC? isocratic Use Isocratic Elution (Constant solvent composition) start->isocratic Yes gradient Use Gradient Elution (Gradually increase polarity) start->gradient No (Spots are close or streaking)

Sources

Application Notes & Protocols for the Recrystallization of N-(2-formylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Art and Science of Crystalline Purity

For the researcher engaged in the synthesis of novel chemical entities, the isolation of a compound in its purest form is not merely a procedural step but the cornerstone of reliable downstream applications. This is particularly true for N-(2-formylphenyl)-4-methylbenzenesulfonamide, a molecule possessing functional groups pivotal to medicinal chemistry and materials science. The crude product of its synthesis, often a yellow to white solid with approximately 95% purity, necessitates a robust purification strategy to remove unreacted starting materials and side-products.[1] Recrystallization, a technique both elegant in its simplicity and powerful in its efficacy, stands as the method of choice.

This guide eschews a one-size-fits-all template. Instead, it offers a deep dive into the physicochemical principles governing the recrystallization of this specific sulfonamide. We will explore the causality behind solvent selection, provide a detailed, field-tested protocol for achieving high-purity crystals, and equip you with the knowledge to troubleshoot common challenges. Our objective is to empower you, the researcher, to not just follow a protocol but to understand and master the purification of this compound.

Principles of Recrystallization: A Molecular Perspective

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[2] The ideal solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature.[3][4] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).[5]

The molecular structure of this compound—featuring two aromatic rings, a polar sulfonamide group, and a formyl group—suggests a moderate overall polarity. This characteristic is key to selecting an appropriate solvent system. The "like dissolves like" principle suggests that solvents of similar polarity to the solute will be most effective.[5]

Solvent System Selection for this compound

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[6] For this compound, a systematic approach involving both theoretical considerations and empirical testing is recommended.

Theoretical Considerations & Starting Points
  • Structural Analogs: A closely related compound, N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide, has been successfully recrystallized from a mixture of n-hexane and dichloromethane (CH₂Cl₂).[7] This suggests that a mixed-solvent system, pairing a solvent in which the compound is soluble with a miscible anti-solvent in which it is poorly soluble, is a promising strategy.

  • General Sulfonamide Solubility: Aromatic sulfonamides are often recrystallized from polar protic solvents such as ethanol or isopropanol, or mixtures of these with water.[6]

  • Functional Group Compatibility: The aldehyde (formyl) group is generally stable, but prolonged heating in certain solvents could potentially lead to side reactions. Neutral, aprotic, and protic solvents with moderate boiling points are preferred.

Recommended Solvent Systems for Screening

Based on the above, the following solvent systems are recommended for initial small-scale screening:

Solvent SystemRole of Each SolventRationale
Dichloromethane / n-Hexane DCM: Solubilizing Solventn-Hexane: Anti-solventBased on successful recrystallization of a structural analog.[7] DCM's polarity is suitable for dissolving the compound, while the non-polar n-hexane will induce precipitation upon addition.
Ethanol / Water Ethanol: Solubilizing SolventWater: Anti-solventA classic and often effective system for moderately polar organic compounds, including many sulfonamides.[6]
Isopropanol Single SolventA common and effective single solvent for the recrystallization of sulfonamides.
Ethyl Acetate / n-Hexane Ethyl Acetate: Solubilizing Solventn-Hexane: Anti-solventOffers a different polarity profile to the DCM/hexane system and is a common choice for compounds of moderate polarity.

Experimental Protocols

Small-Scale Solvent Screening Protocol

This initial step is crucial for identifying the optimal solvent system before committing a large quantity of crude product.

  • Preparation: Place approximately 50 mg of crude this compound into four separate small test tubes.

  • Solvent Addition (Room Temp): To each test tube, add one of the recommended solubilizing solvents (DCM, Ethanol, Isopropanol, Ethyl Acetate) dropwise, vortexing after each addition, until the solid is just covered (approx. 0.5 mL). Observe the solubility at room temperature. An ideal solvent will show poor solubility.

  • Heating: Gently heat the test tubes in a warm water bath or on a hot plate. Continue to add the solvent dropwise until the solid completely dissolves. Note the approximate volume of solvent required.

  • Cooling & Crystallization:

    • Single Solvent (Isopropanol): Remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod. Once at room temperature, place the tube in an ice bath for 15-20 minutes.

    • Mixed Solvents: To the hot solutions in DCM, Ethanol, and Ethyl Acetate, add the corresponding anti-solvent (n-Hexane or Water) dropwise until the solution becomes faintly turbid. Re-heat gently until the solution is clear again, then allow to cool as described above.

  • Evaluation: Observe the quantity and quality of the crystals formed in each system. The best system will provide a high yield of well-formed crystals with minimal coloration in the supernatant.

Detailed Recrystallization Protocol for this compound (Mixed-Solvent System)

This protocol utilizes a dichloromethane/n-hexane system, a promising candidate based on literature for a similar compound.[7]

Materials and Equipment
  • Crude this compound

  • Dichloromethane (DCM), reagent grade

  • n-Hexane, reagent grade

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Buchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

Step-by-Step Procedure
  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of dichloromethane required to dissolve the solid at room temperature with stirring.

  • Hot Filtration (Optional): If insoluble impurities are observed, add a small excess of DCM and gently warm the solution. Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is crucial for removing any particulate matter.

  • Inducing Crystallization: While stirring the solution at room temperature, slowly add n-hexane dropwise. Continue adding n-hexane until the solution becomes persistently cloudy (turbid). This indicates that the solution is saturated.

  • Re-dissolution and Slow Cooling: Gently warm the turbid solution on a hot plate until it becomes clear again. Be careful not to boil off too much solvent. Once clear, remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold n-hexane to remove any residual soluble impurities from the mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for 15-20 minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Figure 1: Recrystallization Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in minimum hot solvent (DCM) start->dissolve hot_filt Hot Gravity Filtration (if insolubles present) dissolve->hot_filt optional add_anti Add anti-solvent (n-Hexane) to induce turbidity dissolve->add_anti hot_filt->add_anti reheat Re-heat to clarify add_anti->reheat cool_slow Slow cool to RT reheat->cool_slow cool_ice Cool in ice bath cool_slow->cool_ice vac_filt Vacuum Filtration cool_ice->vac_filt wash Wash with cold anti-solvent vac_filt->wash dry Dry under vacuum wash->dry finish Pure Crystals dry->finish

Caption: A generalized workflow for the recrystallization of this compound.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out The melting point of the compound is lower than the boiling point of the solvent, or high impurity concentration.Re-heat the mixture to dissolve the oil, add more of the primary solvent (DCM), and allow to cool more slowly. Consider a different solvent system with a lower boiling point.
No Crystals Form Too much solvent was used; the solution is not supersaturated.Re-heat the solution to boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Low Yield Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent.Use the minimum amount of hot solvent necessary. Ensure filtration apparatus is pre-heated. Ensure the solution is thoroughly cooled in an ice bath before filtering.
Colored Crystals Colored impurities are present and co-precipitated.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

  • n-Hexane is flammable. Keep away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for this compound and all solvents used before beginning work.

Conclusion

The protocol outlined in this application note provides a robust and reproducible method for the purification of this compound by recrystallization. By understanding the underlying principles of solvent selection and crystallization, researchers can adapt and optimize this procedure to consistently obtain high-purity material suitable for the most demanding applications in drug discovery and materials science.

References

  • Kim, J. H., et al. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o760.
  • Hoffman Fine Chemicals. (n.d.). This compound.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Wired Chemist. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2022). 3.3: Choice of Solvent.
  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.
  • Abbassi, N., et al. (2012). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o458.

Sources

Application Note: Comprehensive Analytical Characterization of N-(2-formylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-formylphenyl)-4-methylbenzenesulfonamide is a key organic intermediate in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. Its structure, incorporating a reactive aldehyde, a sulfonamide linkage, and two distinct aromatic rings, necessitates a multi-faceted analytical approach for unambiguous identification and purity assessment. This application note provides a comprehensive guide to the analytical methodologies required for the robust characterization of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

The protocols outlined herein are designed to provide a self-validating system for the structural elucidation and purity determination of this compound. Each technique offers a unique and complementary piece of structural information, and together they form a powerful toolkit for the comprehensive analysis of this and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Rationale for NMR Analysis

The distinct electronic environments of the protons and carbons in this compound allow for their clear differentiation in NMR spectra. The aldehyde proton, the aromatic protons on both rings, the sulfonamide N-H proton, and the methyl protons all exhibit characteristic chemical shifts. Furthermore, coupling patterns in the ¹H NMR spectrum reveal the connectivity of adjacent protons, confirming the substitution patterns on the aromatic rings. ¹³C NMR provides complementary information on the carbon skeleton, including the characteristic downfield shifts of the carbonyl and sulfonamide-bearing carbons.

Predicted ¹H and ¹³C NMR Data
Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (CHO)9.5 - 10.0 (singlet)~190
Sulfonamide (NH)10.0 - 11.5 (broad singlet)-
Aromatic (formylphenyl ring)7.0 - 8.0 (multiplets)120 - 140
Aromatic (tosyl ring)7.2 - 7.8 (AA'BB' system)125 - 145
Methyl (CH₃)~2.4 (singlet)~21
Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent as it can solubilize the compound and its residual water peak does not interfere with the key proton signals.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

  • Data Processing and Interpretation: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H NMR signals to determine proton ratios and analyze coupling patterns to confirm structural assignments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The vibrational frequencies of specific bonds are sensitive to their chemical environment, making FTIR an excellent tool for confirming the presence of the key functional moieties in this compound.

Rationale for FTIR Analysis

The key functional groups in the target molecule—the aldehyde C=O, the N-H of the sulfonamide, and the S=O of the sulfonamide—exhibit characteristic and strong absorption bands in the infrared spectrum. The positions of these bands can confirm the presence of these groups and provide some information about their molecular environment (e.g., hydrogen bonding).

Predicted FTIR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde C=OStretch1690 - 1710
Aldehyde C-HStretch2720 - 2820 (often two weak bands)
Sulfonamide N-HStretch3200 - 3300
Sulfonamide S=OAsymmetric Stretch1320 - 1350
Sulfonamide S=OSymmetric Stretch1150 - 1170
Aromatic C=CStretch1450 - 1600
Protocol for FTIR Analysis
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Collect an appropriate number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Perform a background scan prior to the sample scan.

  • Data Interpretation: Identify the characteristic absorption bands and correlate them with the functional groups of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Rationale for Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental composition. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure, as the molecule will break at its weakest bonds in a predictable manner.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₄H₁₃NO₃S

  • Molecular Weight: 275.32 g/mol

  • Expected [M+H]⁺: 276.0694

  • Expected Fragmentation: Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and the S-C(aryl) bond. The presence of the formyl group may also lead to characteristic losses.

Protocol for Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule. Both positive and negative ion modes should be explored.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the molecular ion peak.

    • Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

  • Data Interpretation: Compare the observed exact mass with the calculated mass for the proposed formula. Analyze the fragmentation pattern to confirm the connectivity of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of a compound and for quantitative analysis. A well-developed HPLC method can separate the target compound from impurities, starting materials, and by-products.

Rationale for HPLC Analysis

The aromatic nature of this compound makes it well-suited for reverse-phase HPLC with UV detection. The development of a robust HPLC method is crucial for quality control, allowing for the accurate assessment of purity and the quantification of the compound in various matrices. General methods for sulfonamide analysis can be readily adapted for this specific molecule[4].

Protocol for HPLC Method Development
  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended. The formic acid helps to improve peak shape.

    • Example Gradient: Start with a higher percentage of water and gradually increase the percentage of acetonitrile over 20-30 minutes.

  • Detection: A UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm or 270 nm) should be used. A photodiode array (PDA) detector is advantageous as it can provide spectral information across a range of wavelengths.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) and dilute to an appropriate concentration for analysis.

  • Method Validation: Once a suitable method is developed, it should be validated according to relevant guidelines to ensure its accuracy, precision, linearity, and robustness[5][6].

Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_result Final Confirmation Synthesis Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Elucidate Structure FTIR FTIR Spectroscopy Synthesis->FTIR Identify Functional Groups MS Mass Spectrometry (HRMS & MS/MS) Synthesis->MS Determine Molecular Weight HPLC HPLC-UV/PDA Synthesis->HPLC Assess Purity Confirmed Confirmed Structure & Purity NMR->Confirmed FTIR->Confirmed MS->Confirmed HPLC->Confirmed

Caption: Workflow for the analytical characterization of this compound.

References

  • Horwitz, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • Stoloff, L. (n.d.). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology.
  • YMER. (n.d.).
  • (n.d.).
  • Kim, S.-G. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o660.
  • Benchchem. (n.d.).
  • Quora. (2023). What is the method of analysis of sulphonamides?. Quora.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. [Download Table].
  • Abbassi, N., Rakib, E. M., Hannioui, A., Zouihri, H., El Ammari, L., & Mezziane, J. (2012). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o427.
  • (n.d.). Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-fluorobenzenesulfonimide as Source of Electrophilic Nitrogen.
  • Zubkov, F. I., Zaitsev, V. P., Zaitseva, K. V., & Khrustalev, V. N. (2015). Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide.
  • Hussain, S., Ahmad, I., Tahir, M. N., Shah, S. A. A., Ullah, F., Ayub, K., ... & Khan, I. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Molecules, 27(2), 529.
  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116.
  • Kumar, S., & Kumar, V. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC advances, 10(63), 38243-38263.
  • Mphahlele, M. J., Maluleka, M. M., Magwaza, N. M., & More, G. K. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(23), 7168.
  • Butcher, R. J., Jasinski, J. P., Kee, C. S., & Gowda, B. T. (2014). N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o54.
  • ResearchGate. (n.d.). Scheme 1. The synthesis of sulfonamide-aldehyde compounds (M).
  • Nasiri, A., Mokhtari, S., Daraei, B., Yazdanpanah, H., Faizi, M., & Kobarfard, F. (2022). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Iranian Journal of Pharmaceutical Research, 21(1), e127036.
  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of organic chemistry, 71(8), 3198-3209.
  • Martinović, T., Kazazić, S., & Bertoša, B. (2023). N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b-ion series. Rapid Communications in Mass Spectrometry, 37(14), e9534.

Sources

Application Notes and Protocols: Leveraging N-(2-formylphenyl)-4-methylbenzenesulfonamide in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Covalent Electrophiles in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of novel therapeutics, championing the principle that small, low-complexity molecules can serve as highly efficient starting points for lead generation.[1][2] This approach systematically builds high-affinity ligands by identifying and optimizing weakly binding fragments, a strategy that often unlocks chemical space inaccessible to traditional high-throughput screening (HTS).[1][3] Within the FBDD paradigm, the use of electrophilic fragments to form covalent bonds with target proteins represents a particularly compelling strategy.[4][5] Covalent inhibitors can achieve enhanced potency, prolonged duration of action, and improved selectivity, making them highly attractive modalities for challenging drug targets.[3][6]

This guide focuses on the application of a specific electrophilic fragment, N-(2-formylphenyl)-4-methylbenzenesulfonamide , as a versatile tool in covalent FBDD campaigns. The molecule's aldehyde functional group serves as a moderately reactive "warhead," capable of forming a covalent linkage, typically a Schiff base or a related adduct, with nucleophilic residues like lysine or a hydrated form that can interact with other residues on a target protein.[7][8] The sulfonamide scaffold provides a well-defined vector for chemical elaboration and optimization once a covalent hit is identified.

Herein, we provide a comprehensive overview of the rationale behind using this compound, detailed protocols for its synthesis and application in screening cascades, and a guide to the biophysical techniques essential for hit validation and characterization.

Chemical Synthesis of the Fragment

The synthesis of this compound is a straightforward process, achievable through several reported methods. A common and reliable approach involves the reaction of 2-aminobenzaldehyde with 4-methylbenzenesulfonyl chloride.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 equivalent) in pyridine. The pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.

  • Addition of Sulfonyl Chloride: Cool the solution in an ice bath (0-5 °C). Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise while stirring, ensuring the temperature remains low to control the reaction rate.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Covalent Fragment Screening

The aldehyde moiety of this compound allows it to be used as a covalent probe to identify proteins with reactive nucleophiles in or near binding pockets. The primary goal of the initial screen is to identify fragments that form a covalent adduct with the protein of interest.

Experimental Workflow for Covalent Fragment Screening

The overall workflow for a covalent fragment screening campaign using this compound is depicted below.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Fragment Elaboration Screening Primary Screen (e.g., Intact Protein MS) Validation Biophysical Validation (NMR, SPR, DSF) Screening->Validation Identified Hits Library Covalent Fragment Library (including title compound) Library->Screening Target Purified Target Protein Target->Screening Crystallography Structural Biology (X-ray Crystallography) Validation->Crystallography SAR Structure-Activity Relationship (SAR) Crystallography->SAR Structural Insights Optimization Lead Optimization SAR->Optimization

Caption: High-level workflow for a covalent FBDD campaign.

Protocol 2: Primary Screening using Intact Protein Mass Spectrometry

Intact protein mass spectrometry (MS) is a robust and high-throughput method for identifying covalent fragment hits by detecting the mass shift of the target protein upon fragment binding.[9][10][11]

  • Sample Preparation:

    • Prepare a stock solution of this compound and other library fragments in DMSO.

    • Dilute the purified target protein to a final concentration of 5-10 µM in a suitable buffer (e.g., HEPES or ammonium acetate).

  • Incubation:

    • Incubate the target protein with a 10- to 100-fold molar excess of the fragment. Include a DMSO-only control.

    • Incubation times can vary from 1 to 24 hours at a controlled temperature (e.g., 4°C or room temperature) to allow for covalent bond formation.

  • Mass Spectrometry Analysis:

    • Desalt the samples using a C4 ZipTip or equivalent to remove non-volatile salts.

    • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Deconvolute the resulting mass spectra to determine the intact mass of the protein.

  • Data Analysis:

    • Compare the mass of the protein incubated with the fragment to the DMSO control. A mass increase corresponding to the molecular weight of the fragment indicates covalent adduct formation.

Fragment IDFragment MW (Da)Expected Mass Shift (Da)Observed Mass Shift (Da)% ModificationHit?
Title Compound 275.32 +275.32 +275.5 65% Yes
Fragment X210.25+210.25No significant shift<5%No
Fragment Y189.21+189.21+189.340%Yes

Table 1: Example data from an intact protein MS screen.

Hit Validation and Characterization

Once initial hits are identified, a suite of biophysical techniques should be employed to confirm the binding event, characterize the interaction, and gain structural insights.[12][13]

Protocol 3: Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR methods, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are powerful for confirming fragment binding in solution.[12]

  • Sample Preparation: Prepare samples of the target protein (10-20 µM) in a deuterated buffer. Add the fragment hit to a final concentration of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a ¹H reference spectrum of the fragment alone.

    • For STD-NMR, acquire two spectra: one with on-resonance saturation of the protein and one with off-resonance saturation.

    • For WaterLOGSY, observe the transfer of magnetization from bulk water to the binding fragment.

  • Data Analysis:

    • In STD-NMR, subtraction of the off-resonance from the on-resonance spectrum will reveal signals only from the fragment that binds to the protein.

    • In WaterLOGSY, binding fragments will show positive NOEs, while non-binders will show negative NOEs.

Protocol 4: Characterization by Surface Plasmon Resonance (SPR)

SPR is an excellent technique for characterizing the kinetics of covalent interactions, distinguishing between the initial non-covalent binding and the subsequent covalent modification.[11]

  • Immobilization: Immobilize the target protein on a sensor chip (e.g., via amine coupling).

  • Binding Analysis:

    • Inject a series of concentrations of the fragment over the sensor surface.

    • Monitor the change in response units (RU) over time.

  • Data Analysis:

    • The association and dissociation phases of the sensorgram can be fitted to a two-state reaction model to determine the initial binding affinity (Kᵢ) and the rate of covalent bond formation (kᵢₙₐ꜀ₜ).[11]

ParameterDescriptionExample Value
Kᵢ (µM) Affinity of the initial non-covalent interaction250
kᵢₙₐ꜀ₜ (s⁻¹) Rate of covalent modification0.05

Table 2: Kinetic parameters from SPR analysis of a covalent fragment hit.

Protocol 5: Structural Characterization by X-ray Crystallography

Obtaining a crystal structure of the protein-fragment adduct provides the most detailed information about the binding site, the specific residue modified, and the orientation of the fragment, which is invaluable for structure-based drug design.[9]

  • Crystallization:

    • Co-crystallize the target protein with the fragment by adding the fragment to the crystallization drops.

    • Alternatively, soak pre-formed crystals of the protein in a solution containing the fragment.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement.

  • Analysis:

    • Analyze the electron density maps to confirm the covalent attachment of the fragment to a specific amino acid residue (e.g., a lysine or cysteine).

    • Examine the binding pocket to identify opportunities for fragment elaboration.

Covalent_Adduct Protein Target Protein Lysine Lysine Residue (Nucleophile) Adduct Covalent Adduct (Schiff Base) Lysine->Adduct Covalent Bond Formation Fragment N-(2-formylphenyl)-4- methylbenzenesulfonamide Fragment->Adduct Water H₂O Adduct->Water Elimination

Caption: Formation of a covalent adduct with a lysine residue.

Fragment Elaboration and Lead Optimization

With structural information in hand, the initial fragment hit can be optimized to improve potency and selectivity. The sulfonamide scaffold of this compound provides clear vectors for chemical modification.

Strategies for Elaboration:

  • Growing: Add functional groups to the tosyl ring or the formylphenyl ring to exploit additional interactions within the binding pocket.

  • Linking: If other fragments are found to bind in adjacent pockets, they can be linked to the initial hit to create a more potent molecule.

The iterative cycle of design, synthesis, and testing, guided by structural biology and biophysical data, is key to transforming a micromolar fragment hit into a nanomolar lead compound.

Conclusion

This compound is a valuable chemical tool for fragment-based drug discovery. Its aldehyde warhead enables the identification of covalent binders, providing a strong starting point for the development of potent and selective inhibitors. The integrated application of mass spectrometry for primary screening, followed by a suite of biophysical techniques for validation and structural characterization, provides a robust and efficient pathway from fragment hit to lead candidate. The protocols and strategies outlined in this guide offer a comprehensive framework for researchers to effectively utilize this and similar electrophilic fragments in their drug discovery programs.

References

  • The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. (2024). ACS Omega.
  • An, Y., et al. (2012). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 109(3), 825-830.
  • Covalent fragment libraries in drug discovery. (2023). ResearchGate.
  • Mass Spectrometry in Fragment-Based Drug Discovery. (n.d.). University of Cambridge.
  • Willems, L. I., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Biomedicines, 8(10), 433.
  • Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. (2021). Drug Target Review.
  • Optimized Covalent Fragment Library for Drug Discovery. (n.d.). IRBM.
  • Stuck on You: Discovering Covalent Therapeutics with Biophysics. (n.d.). Sygnature Discovery.
  • N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139.
  • Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). JoVE.
  • Chemical fragment screening and assembly utilizing common chemistry for nmr probe introduction and fragment linkage. (2010). Google Patents.
  • An electrophilic fragment screening for the development of small molecules targeting caspase-2. (2022). RSC Medicinal Chemistry, 13(10), 1231-1239.
  • Ciulli, A., & Hyvönen, M. (2012). Fragment-Based Approaches in Drug Discovery and Chemical Biology. Biochemistry, 51(24), 4837–4838.
  • N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o143.
  • Backus, K. M., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(32), 12832–12842.
  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. (2019). Journal of the American Chemical Society.
  • Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. (2025). ResearchGate.
  • Decomposition of Small Molecules for Fragment-Based Drug Design. (2023). International Journal of Molecular Sciences, 24(11), 9205.
  • Rapid covalent-probe discovery by electrophile fragment screening. (2018). bioRxiv.
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2021). Molecules, 26(16), 4930.
  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors. (2024). YouTube.
  • N-(2-Formylphenyl)benzenesulfonamide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2210.
  • N-Methyl-N-phenylvinylsulfonamides for Cysteine-Selective Conjugation. (2020). ResearchGate.
  • Selected covalent fragment-based drug discovery techniques. (2020). ResearchGate.
  • Bio-oriented synthesis of new sulphadiazine derivatives for urease inhibition and their pharmacokinetic analysis. (2021). Scientific Reports, 11(1), 18889.
  • N-phenyl benzenesulfonamide derivatives synthesized. (n.d.). ResearchGate.
  • Preparation of cysteine adducts by regioselective ring-opening reactions of phenyloxirane. (2015). Heterocyclic Communications, 21(2), 91-95.
  • Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. (2021). Foods, 10(6), 1391.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-formylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-(2-formylphenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers and chemists encountering challenges in this synthesis, aiming to provide actionable solutions to improve reaction yield and purity. We will explore common pitfalls, from reagent stability to reaction control and byproduct formation, offering evidence-based protocols and troubleshooting logic.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in this synthesis?

A1: The most frequent issues are twofold: the instability of the 2-aminobenzaldehyde starting material and the formation of a di-tosylated byproduct. 2-aminobenzaldehyde is prone to self-condensation and oxidation, while the initially formed product can be deprotonated and react with a second molecule of tosyl chloride, especially if excess reagent or a strong base is used under suboptimal conditions.[1]

Q2: How can I prevent the formation of the di-tosylated byproduct?

A2: Preventing di-tosylation requires careful control over reaction stoichiometry and conditions. Key strategies include:

  • Slow, controlled addition of tosyl chloride (TsCl) to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C) to manage the reaction rate.[1][2]

  • Using a slight excess or stoichiometric amount (1.0-1.1 equivalents) of TsCl relative to the amine. Avoid using a large excess.

  • Choosing an appropriate base. While pyridine is commonly used, a bulkier or milder base can sometimes suppress the second addition.

Q3: Is it better to tosylate 2-aminobenzaldehyde directly or to oxidize N-(2-hydroxymethylphenyl)-4-methylbenzenesulfonamide?

A3: Both routes are viable, but the two-step route involving oxidation as the final step is often more reliable and higher-yielding. This pathway (Route B) avoids the use of the unstable 2-aminobenzaldehyde as a direct reactant. By first tosylating the more stable 2-aminobenzyl alcohol and then performing a mild oxidation (e.g., with MnO₂), you circumvent the self-condensation and degradation issues associated with 2-aminobenzaldehyde.[3]

Q4: My 2-aminobenzaldehyde starting material is a dark oil and gives a messy reaction. What should I do?

A4: 2-aminobenzaldehyde is notoriously unstable and should ideally be used immediately after preparation. It is best synthesized by the reduction of 2-nitrobenzaldehyde, for example, using iron powder in ethanol/HCl, followed by rapid purification and immediate use.[4] If you must store it, do so under an inert atmosphere (Nitrogen or Argon) at low temperatures and for a minimal duration. For reproducible results, generating it fresh for each reaction is the recommended approach.

Synthetic Pathways Overview

Two primary routes are employed for the synthesis of the target compound. The choice depends on the availability and stability of starting materials and desired control over the reaction.

Synthetic_Pathways cluster_0 Route A: Direct Tosylation cluster_1 Route B: Oxidation Finish A 2-Nitrobenzaldehyde Reduction Reduction (e.g., Fe/HCl) A->Reduction B 2-Aminobenzaldehyde TsCl_base1 + TsCl + Base B->TsCl_base1 C N-(2-formylphenyl)-4- methylbenzenesulfonamide (TARGET) D 2-Aminobenzyl Alcohol TsCl_base2 + TsCl + Base D->TsCl_base2 E N-(2-hydroxymethylphenyl)-4- methylbenzenesulfonamide Oxidation Oxidation (e.g., MnO2) E->Oxidation TsCl_base1->C TsCl_base2->E Oxidation->C Reduction->B p1 p2

Caption: Key synthetic routes to the target compound.
RouteDescriptionProsCons
A Direct tosylation of 2-aminobenzaldehyde.Fewer steps.Relies on an unstable starting material; prone to side reactions and lower yields.[4]
B Tosylation of 2-aminobenzyl alcohol, followed by oxidation.Uses stable starting materials; generally cleaner with higher, more reproducible yields.Requires an additional oxidation step.

Troubleshooting Guide

This guide provides a logical flow for diagnosing and solving common experimental issues.

Troubleshooting_Flowchart start Problem: Low or No Yield tlc_check Analyze TLC: What do you see? start->tlc_check sm_present Mainly Starting Material (SM) tlc_check->sm_present SM Present byproduct New, Less Polar Spot (Likely Di-tosyl Product) tlc_check->byproduct Byproduct Present messy Multiple Spots / Streaking tlc_check->messy Messy Reaction sol_sm Solution: - Check base quality/amount - Use fresh TsCl - Increase reaction time/temp - Ensure anhydrous conditions sm_present->sol_sm sol_byproduct Solution: - Add TsCl slowly at 0 °C - Use only 1.0-1.1 eq. TsCl - Monitor reaction closely and quench upon SM consumption byproduct->sol_byproduct sol_messy Solution: - Use freshly prepared 2-aminobenzaldehyde - Switch to Route B (Oxidation) - Ensure anhydrous solvent/reagents messy->sol_messy

Caption: A decision tree for troubleshooting low-yield reactions.
Issue: Low Yield with Significant Starting Amine Remaining
  • Potential Cause 1: Ineffective Base. The reaction generates HCl, which must be neutralized. If the base (e.g., pyridine, triethylamine) is old, wet, or insufficient, it will not effectively scavenge the acid, stalling the reaction.[1][5]

    • Solution: Use a fresh, anhydrous grade of pyridine or triethylamine (at least 2-3 equivalents). Ensure it is fully dissolved with the starting amine before adding tosyl chloride.

  • Potential Cause 2: Hydrolyzed Tosyl Chloride. Tosyl chloride is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid, rendering it unreactive.

    • Solution: Use a fresh bottle of tosyl chloride or purify the existing stock by recrystallization. Always handle it in a dry environment and ensure all glassware and solvents are anhydrous.[6]

Issue: Formation of a Major, Less Polar Byproduct (Di-tosylation)
  • Potential Cause: Over-reaction. After the initial N-tosylation, the resulting sulfonamide still has a weakly acidic N-H proton. In the presence of excess base and tosyl chloride, this proton can be removed, leading to a second tosylation on the same nitrogen atom.[1] This is more common with anilines than aliphatic amines.

    • Solution 1: Stoichiometry and Temperature Control. Limit the amount of tosyl chloride to 1.0-1.1 equivalents. Dissolve the amine and base in a dry solvent (like DCM) and cool the mixture to 0 °C in an ice bath. Add a solution of tosyl chloride in the same solvent dropwise over 30-60 minutes.[6] Monitor the reaction by TLC and quench it as soon as the starting amine is consumed.

    • Solution 2: Choice of Base. While triethylamine and pyridine are standard, a bulkier base like diisopropylethylamine (DIPEA) can sometimes disfavor the formation of the intermediate for the second tosylation due to steric hindrance.

Issue: Reaction is Messy with Multiple Byproducts and Baseline Streaking on TLC
  • Potential Cause: Degradation of 2-Aminobenzaldehyde. As a primary aromatic amine with an aldehyde group, this molecule is highly susceptible to self-condensation (forming complex Schiff bases) and polymerization, especially under basic or heated conditions.[4]

    • Solution 1: Use Freshly Prepared Starting Material. The most effective way to avoid this issue is to prepare 2-aminobenzaldehyde immediately before the tosylation step.[4][7] (See Protocol A1).

    • Solution 2: Switch to a More Robust Synthetic Route. To completely avoid this problem, adopt Route B , where the stable 2-aminobenzyl alcohol is tosylated first, and the aldehyde is generated in the final step under mild, neutral conditions.[3]

Recommended Experimental Protocols

Protocol A: Synthesis via Direct Tosylation (Route A)

Step A1: Preparation of 2-Aminobenzaldehyde [4]

  • To a round-bottomed flask, add 2-nitrobenzaldehyde (1.0 eq) and absolute ethanol (approx. 6 mL per gram of nitro-compound).

  • Stir to dissolve, then add iron powder (3.0 eq).

  • Add a dilute HCl solution (prepared by adding 1 mL of conc. HCl to 66 mL of water) (approx. 2.5 mL per gram of nitro-compound).

  • Heat the mixture to reflux for 1 hour.

  • Cool to room temperature, dilute with ethyl acetate, and add anhydrous MgSO₄.

  • Stir for 5 minutes, then filter through a pad of celite, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The resulting crude 2-aminobenzaldehyde should be purified quickly by passing through a silica plug and used immediately in the next step.

Step A2: Tosylation of 2-Aminobenzaldehyde

  • Dissolve the freshly prepared 2-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add pyridine (3.0 eq) and cool the solution to 0 °C.[1]

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Add the tosyl chloride solution dropwise to the cooled amine solution over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol B: Synthesis via Oxidation Finish (Route B)

Step B1: Synthesis of N-(2-hydroxymethylphenyl)-4-methylbenzenesulfonamide

  • This step is analogous to A2. Dissolve 2-aminobenzyl alcohol (1.0 eq) and pyridine (3.0 eq) in anhydrous DCM at 0 °C.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM.

  • Stir and allow to warm to room temperature overnight.

  • Perform an aqueous workup as described in step A2.7.

  • Purify by column chromatography or recrystallization to obtain the tosylated alcohol intermediate.

Step B2: Oxidation to the Aldehyde [3]

  • Dissolve the N-(2-hydroxymethylphenyl)-4-methylbenzenesulfonamide intermediate (1.0 eq) in DCM or chloroform (approx. 10 mL per gram).

  • Add activated manganese dioxide (MnO₂, approx. 5-10 eq by weight). The quality of MnO₂ is critical for this reaction.

  • Stir the suspension vigorously at room temperature for 24-48 hours. The reaction is heterogeneous, so efficient stirring is crucial. Monitor progress by TLC.

  • Upon completion, filter the mixture through a pad of celite to remove the MnO₂ solids. Wash the pad thoroughly with DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography to yield the final this compound.

References

  • The Tosyl Group as a Protecting Agent for Anilines: A Technical Guide. Benchchem.
  • Kim, S.-G. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o269. PMC, NIH. [Link]
  • Abbassi, Y., et al. (2012). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o183. PMC, NIH. [Link]
  • The effect of the reaction conditions on the tosylation of PIBall-OH at...
  • Solvent Effects on the Solvolysis of Some Secondary Tosylates. Applications of YBnOTs and YxBnOTs Scales to Mechanistic Studies.
  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosyl
  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
  • Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride.
  • The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. White Rose Research Online. [Link]
  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses Procedure. [Link]
  • Tosylates And Mesyl
  • Reaction of N-tosyl-2-aminobenzaldehyde with alkynyl aldehyde.
  • How to synthesis 4-formylbenzenesulfonamide practically?
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI. [Link]
  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide
  • Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
  • o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses Procedure. [Link]
  • Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors.
  • Synthesis of 2-aminobenzaldehyde. PrepChem.com. [Link]
  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
  • Tosylation of ethanolamine. Sciencemadness.org. [Link]

Sources

Technical Support Center: Synthesis of N-(2-formylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-(2-formylphenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth, experience-based insights and troubleshooting protocols to help you optimize your reaction outcomes.

Introduction: The Synthetic Challenge

The synthesis of this compound typically proceeds via the tosylation of 2-aminobenzaldehyde. While seemingly straightforward, this pathway is fraught with potential complications, primarily stemming from the inherent instability of the 2-aminobenzaldehyde starting material.[1][2] This key intermediate is highly susceptible to self-condensation, which is often the primary cause of low yields and complex purification challenges.[1][3] This guide addresses this and other common side reactions, offering preventative measures and solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, and I'm isolating a significant amount of an insoluble, yellow-to-brown material. What is happening and how can I prevent it?

A1: This is the most common issue encountered and is almost certainly due to the self-condensation of 2-aminobenzaldehyde .

  • Causality: 2-Aminobenzaldehyde possesses a nucleophilic amine and an electrophilic aldehyde in close proximity. This allows for rapid intermolecular reactions, leading to the formation of various trimeric, tetrameric, and polymeric condensation products.[1][4][5] This process is often accelerated by heat or the presence of acid. The resulting condensed products are typically poorly soluble and represent a major loss of your key starting material. The well-known Friedländer synthesis of quinolines is a testament to the high reactivity of this substrate.[1][6]

  • Preventative Measures:

    • Use Freshly Prepared 2-Aminobenzaldehyde: The stability of 2-aminobenzaldehyde is poor. It is best prepared immediately before the tosylation step. A common and effective method is the reduction of 2-nitrobenzaldehyde using iron powder in acidic ethanol.[3][7]

    • Maintain Low Temperatures: During its preparation and subsequent tosylation, keep the temperature as low as reasonably possible to slow the rate of self-condensation.

    • Control pH: Avoid acidic conditions during the workup and isolation of 2-aminobenzaldehyde. A slightly basic pH (7-8) is often used during extraction.[8]

    • Immediate Use: Do not store 2-aminobenzaldehyde. The best practice is to prepare it and carry it directly into the next reaction step in a "one-pot" or "telescoped" sequence.

Q2: My final product is contaminated with a significant impurity that has a higher molecular weight. Could this be a di-tosylated product?

A2: Yes, the formation of a di-tosylated side product, N-(2-formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide , is a frequent issue.

  • Causality: After the initial N-tosylation, the resulting sulfonamide N-H proton is significantly more acidic than the starting amine's N-H protons. In the presence of a sufficiently strong base and excess p-toluenesulfonyl chloride (TsCl), this proton can be removed, generating a nucleophilic anion that attacks a second molecule of TsCl.[9]

  • Preventative Measures:

    • Strict Stoichiometric Control: Use no more than 1.0 to 1.1 equivalents of TsCl relative to 2-aminobenzaldehyde.

    • Choice of Base: While pyridine is commonly used, it is a relatively strong base that can promote di-tosylation. Consider using a weaker, non-nucleophilic base or a biphasic system with a carbonate base (e.g., Na₂CO₃, K₂CO₃) to moderate the reactivity.[9]

    • Controlled Addition: Add the TsCl solution slowly to the amine solution at a low temperature (e.g., 0-5 °C) to maintain a low instantaneous concentration of the tosylating agent.

Q3: I started my synthesis from 2-nitrobenzaldehyde. Can impurities from the reduction step cause problems in the tosylation?

A3: Absolutely. Impurities from the initial reduction are a common source of downstream side products.

  • Potential Impurities & Consequences:

    • Unreacted 2-Nitrobenzaldehyde: This is an electrophile but is generally unreactive towards TsCl under standard tosylation conditions. However, it will contaminate your final product and complicate purification.

    • Over-reduced 2-Aminobenzyl Alcohol: The aldehyde group can be inadvertently reduced to a primary alcohol.[2] This alcohol can then compete with the amine for the TsCl. While amines are typically more nucleophilic than alcohols, O-tosylation can occur, or more commonly, the amine is tosylated to yield N-(2-hydroxymethylphenyl)-4-methylbenzenesulfonamide . This impurity is often difficult to separate from the desired product.

    • Intermediate Reduction Products: Species like nitroso or hydroxylamine compounds can lead to a complex mixture of side products.

  • Preventative Measures:

    • Monitor the Reduction: Use Thin Layer Chromatography (TLC) to ensure the complete consumption of 2-nitrobenzaldehyde.

    • Purify the Intermediate (If Necessary): While immediate use is recommended for stability, if the reduction is not clean, a rapid purification of the 2-aminobenzaldehyde by column chromatography may be necessary, though this risks degradation.

    • Choose a Chemoselective Reducing Agent: Reagents like iron/HCl or stannous chloride (SnCl₂) are generally effective for reducing the nitro group without affecting the aldehyde.[3][8]

Troubleshooting Guide

Symptom / Observation Potential Cause Recommended Action & Rationale
Reaction turns dark brown/black; formation of insoluble solid. Self-Condensation of 2-Aminobenzaldehyde Use freshly prepared 2-aminobenzaldehyde without delay.[1][3] Maintain low temperatures (0-25 °C) and avoid acidic conditions to minimize polymerization.
TLC shows a higher Rf, non-polar spot in the final product. Di-tosylation Strictly control stoichiometry; use 1.0-1.1 equivalents of TsCl. Add TsCl slowly at 0 °C. Consider a weaker base than pyridine, such as NaHCO₃.[9]
Product mass spectrum shows a peak at M-16 or M+2. Over-reduction of Aldehyde The starting amine was likely contaminated with 2-aminobenzyl alcohol. Optimize reduction conditions (time, temperature) to avoid over-reduction. The resulting N-(2-hydroxymethylphenyl)tosylamide will have a different mass.
Reaction stalls; significant unreacted amine remains. Hydrolysis of TsCl Ensure all reagents and solvents are anhydrous. TsCl readily hydrolyzes to the unreactive p-toluenesulfonic acid in the presence of water.[10]
Complex mixture of products by TLC/NMR. Impure 2-Aminobenzaldehyde The starting amine is the most critical component. Ensure its purity by optimizing the reduction of 2-nitrobenzaldehyde or performing a rapid purification immediately before use.[3][6]

Visualized Reaction Pathways

The following diagram illustrates the desired synthetic route and the major side reactions that can compromise the yield and purity of the final product.

Synthesis_Pathway cluster_start Starting Materials cluster_product Desired Product cluster_side Common Side Products 2-Aminobenzaldehyde 2-Aminobenzaldehyde Target N-(2-formylphenyl)-4- methylbenzenesulfonamide 2-Aminobenzaldehyde->Target Condensation Self-Condensation Products (Polymers) 2-Aminobenzaldehyde->Condensation TsCl p-Tosyl Chloride Ditosyl Di-tosylated Product Target->Ditosyl WrongProduct N-(2-hydroxymethylphenyl) tosylamide Source Source Source->WrongProduct

Caption: Main reaction and key side product formation pathways.

Recommended Experimental Protocols

Protocol 1: Preparation and Immediate Use of 2-Aminobenzaldehyde

(Adapted from Organic Syntheses procedures)[3]

  • Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, charge 2-nitrobenzaldehyde (1.0 eq) and absolute ethanol.

  • Reduction: To the stirring solution, add iron powder (3.0 eq) followed by dilute hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 60-90 minutes. Monitor the reaction by TLC until all starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the iron salts. Neutralize the filtrate carefully with a base (e.g., 5% aqueous potassium bicarbonate) to pH 7-8.[8]

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Immediate Use: Concentrate the solvent under reduced pressure at low temperature. Do not attempt to store the resulting yellow solid/oil. Immediately dissolve the crude 2-aminobenzaldehyde in the appropriate anhydrous solvent for the next step.

Protocol 2: Optimized Tosylation
  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the freshly prepared 2-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition (if not using pyridine): If using DCM, add a base such as triethylamine (1.2 eq) or sodium carbonate (2.0 eq).

  • TsCl Addition: Dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-12 hours. Monitor progress by TLC.

  • Workup: Quench the reaction by adding water. If DCM was the solvent, transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine/base), saturated aqueous NaHCO₃ (to remove excess TsCl and p-toluenesulfonic acid), and brine.[10]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or silica gel chromatography.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield or Impure Product Observed CheckAmine Analyze 2-Aminobenzaldehyde Starting Material Start->CheckAmine IsAmineFresh Was it freshly prepared and used immediately? CheckAmine->IsAmineFresh CheckStoich Review Reaction Stoichiometry and Conditions IsAmineFresh->CheckStoich Yes Action_PrepareAmine Root Cause: Amine Degradation. Action: Re-run synthesis using freshly prepared 2-aminobenzaldehyde. IsAmineFresh->Action_PrepareAmine No IsTsClExcess Was >1.1 eq of TsCl used? Was a strong base used? CheckStoich->IsTsClExcess CheckAnhydrous Were anhydrous conditions maintained? IsTsClExcess->CheckAnhydrous No Action_AdjustStoich Root Cause: Di-tosylation. Action: Re-run with 1.05 eq TsCl and consider a weaker base. IsTsClExcess->Action_AdjustStoich Yes Action_DryReagents Root Cause: TsCl Hydrolysis. Action: Re-run using anhydrous solvents and reagents. CheckAnhydrous->Action_DryReagents No End Optimized Synthesis CheckAnhydrous->End Yes Action_PrepareAmine->End Action_AdjustStoich->End Action_DryReagents->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Thummel, R. P. (2001). 2-Aminobenzaldehyde. Encyclopedia of Reagents for Organic Synthesis. URL: https://onlinelibrary.wiley.com/doi/10.1002/047084289X.ra088
  • Abbassi, N., Rakib, E. M., Hannioui, A., Zouihri, H., et al. (2012). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o409. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3274900/
  • Jircitano, A. J., & Sheldon, R. I. (1987). The self-condensation of a derivative of o-aminobenzaldehyde. Structure of the polycyclic bisanhydro trimer of 2-amino-5-bromobenzaldehyde. Acta Crystallographica Section C: Crystal Structure Communications, 43(6), 1146-1149. URL: https://scripts.iucr.org/cgi-bin/paper?s010827018709204x
  • Jircitano, A. J., & Sheldon, R. I. (1987). The self-condensation of a derivative of o-aminobenzaldehyde. ResearchGate. URL: https://www.researchgate.net/publication/244520377_The_self-condensation_of_a_derivative_of_o-aminobenzaldehyde_Structure_of_the_polycyclic_bisanhydro_trimer_of_2-amino-5-bromobenzaldehyde
  • Kaiser, R., & Lamparsky, D. (1978). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. ResearchGate. URL: https://www.researchgate.net/publication/250058713_Preparation_of_2-aminobenzaldehyde_A_fragrant_component_of_floral_odors
  • Joule, J. A., & Mills, K. (2013). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1830. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3884399/
  • van Es, T., & Staskun, B. (1971). 4-Formylbenzenesulfonamide. Organic Syntheses, 51, 20. URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0618
  • Wang, L., et al. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 25(6), 1447. URL: https://www.mdpi.com/1420-3049/25/6/1447
  • BenchChem. (2025). Protection of Secondary Amines with Tosyl Chloride: Application Notes and Protocols. BenchChem. URL: https://www.benchchem.com/application-notes/protection-of-secondary-amines-with-tosyl-chloride
  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Formylphenyl Benzenesulfonate. BenchChem. URL: https://www.benchchem.
  • Abdullahi, M. I., et al. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(21), 5183. URL: https://www.mdpi.com/1420-3049/25/21/5183
  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. URL: http://www.orgsyn.org/demo.aspx?prep=v87p0231
  • ResearchGate. (n.d.). Reaction of N-tosyl-2-aminobenzaldehyde with alkynyl aldehyde. ResearchGate. URL: https://www.researchgate.net/figure/Reaction-of-N-tosyl-2-aminobenzaldehyde-with-alkynyl-aldehyde_fig3_340847248
  • Zhang, C., De, C. K., & Seidel, D. (2012). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses, 89, 274. URL: http://www.orgsyn.org/demo.aspx?prep=v89p0274
  • Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. URL: https://ojs.wiserpub.com/index.php/FCE/article/view/4028
  • Reddy, C. R., et al. (2014). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 19(9), 13684-13704. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270632/
  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free? ResearchGate. URL: https://www.researchgate.net/post/How_can_we_protect_an_amino_group_leaving_an_alcohol_group_free

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(2-formylphenyl)-4-methylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the synthesis of N-(2-formylphenyl)-4-methylbenzenesulfonamide. The following question-and-answer format addresses specific challenges you may encounter, focusing on the critical parameters of temperature and solvent selection to enhance reaction efficiency and product yield.

Troubleshooting Guide

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in the synthesis of this compound often stem from a few critical areas. Here’s a prioritized checklist to diagnose the issue:

  • Reagent Quality: The primary culprits are often the stability of your starting materials.

    • 2-Aminobenzaldehyde: This compound can be prone to self-condensation or oxidation.[1] It's advisable to use it fresh or purify it before the reaction. Storing it under an inert atmosphere and in the dark can prolong its shelf life.

    • p-Toluenesulfonyl Chloride (TsCl): This reagent is highly sensitive to moisture and can hydrolyze to the unreactive p-toluenesulfonic acid.[2][3] Using a freshly opened bottle or a properly stored container is crucial.

  • Reaction Conditions:

    • Anhydrous Conditions: The presence of water is detrimental as it will readily react with tosyl chloride.[2] Ensure all glassware is oven- or flame-dried and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice.[3]

    • Base Selection: An appropriate base is essential to neutralize the HCl generated during the reaction.[2] Pyridine or triethylamine (TEA) are common choices as they act as non-nucleophilic scavengers.[2][4]

  • Side Reactions:

    • Bis-sulfonylation: Primary amines can sometimes react with two equivalents of tosyl chloride, leading to a di-tosylated byproduct.[2][5] This can be minimized by controlling the stoichiometry and reaction temperature.

Question 2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

Answer: The formation of byproducts is a common challenge. Here are strategies to enhance the selectivity towards the desired this compound:

  • Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[6]

    • Initial Low Temperature: Adding the tosyl chloride at 0 °C helps to control the initial exothermic reaction and can minimize the formation of undesired side products.[7]

    • Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials.[8] Over-extending the reaction time, especially at elevated temperatures, can lead to degradation or further side reactions.[9]

  • Stoichiometry: Carefully controlling the molar ratios of your reactants is critical.

    • A slight excess of the 2-aminobenzaldehyde is sometimes used to ensure the complete consumption of the more expensive tosyl chloride. However, a 1:1 to 1:1.2 ratio of amine to tosyl chloride is a good starting point.[6]

  • Purification: If byproduct formation is unavoidable, effective purification is key.

    • Column Chromatography: Silica gel chromatography is a standard method to separate the desired product from unreacted starting materials and byproducts.[5]

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[5]

Question 3: The reaction seems to be stalling and not going to completion. What can I do?

Answer: A stalled reaction can be frustrating. Here are some troubleshooting steps:

  • Re-evaluate Reagent Reactivity:

    • As mentioned, the purity of 2-aminobenzaldehyde and the activity of tosyl chloride are paramount.[2][3] If there's any doubt, using fresh or purified reagents is the first step.

    • The nucleophilicity of the amine can be a factor. While 2-aminobenzaldehyde is generally reactive, factors like solvent choice can influence its nucleophilicity.[10]

  • Solvent Choice: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate.

    • Common Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are frequently used for this type of reaction as they are relatively inert and good at dissolving both the amine and the sulfonyl chloride.[2][4] Pyridine can also be used as both a solvent and a base.[6]

    • Solvent Polarity: The choice of solvent can impact reaction rates. Experimenting with different anhydrous aprotic solvents may be beneficial.[11]

  • Gentle Heating: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be employed. However, this should be done cautiously while monitoring for byproduct formation via TLC.[12]

Frequently Asked Questions (FAQs)

What is the optimal temperature for the synthesis of this compound?

The optimal temperature profile for this reaction generally involves a gradual increase.

  • Initial Stage: The reaction is typically started at 0 °C in an ice bath. This is particularly important during the addition of the p-toluenesulfonyl chloride to control the initial exotherm and minimize side reactions.[7][13]

  • Reaction Progression: After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours (typically 2-24 hours).[5][14]

  • Monitoring: The progress of the reaction should be monitored by TLC. The reaction is complete when the limiting reagent (usually the 2-aminobenzaldehyde) is no longer visible.[8]

Which solvent is best for this reaction?

The choice of solvent is critical for ensuring the reactants are fully dissolved and can interact effectively.

  • Pyridine: Often used as both a solvent and a base, it is very effective at driving the reaction forward.[6]

  • Dichloromethane (DCM): A common choice due to its inert nature and ability to dissolve a wide range of organic compounds. It is often used in conjunction with a non-nucleophilic base like triethylamine (TEA).[2][15]

  • Tetrahydrofuran (THF): Another excellent choice, particularly when used with an inorganic base like potassium carbonate or an organic base like triethylamine.[4][16]

Solvent Selection Summary Table:

SolventCommon BaseKey AdvantagesConsiderations
PyridineN/A (acts as base)Excellent for driving the reaction to completion.[6]Can be difficult to remove during workup.
Dichloromethane (DCM)Triethylamine (TEA)Easy to remove, good solubility for reactants.[2][15]Must be anhydrous.
Tetrahydrofuran (THF)Triethylamine (TEA), K₂CO₃Good solvating properties.[4][16]Must be anhydrous.
How does the choice of base affect the reaction?

The base plays the crucial role of neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.

  • Organic Bases: Non-nucleophilic organic bases like pyridine or triethylamine (TEA) are preferred because they do not compete with the 2-aminobenzaldehyde in reacting with the tosyl chloride.[2][4]

  • Inorganic Bases: In some cases, an inorganic base such as potassium carbonate (K₂CO₃) can be used, often in a solvent like THF.[16]

  • Aqueous Bases: While Schotten-Baumann conditions (using an aqueous base like NaOH) are sometimes used for sulfonamide synthesis, this is generally not recommended here due to the high risk of hydrolyzing the tosyl chloride.[2]

Experimental Protocols

General Procedure for the Synthesis of this compound
  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-aminobenzaldehyde (1.0 equivalent) and anhydrous dichloromethane (DCM).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.2 equivalents).

  • Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, monitoring the reaction's progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the pure this compound.

Visualizations

Reaction Workflow Diagram

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 2-Aminobenzaldehyde + Anhydrous Solvent base Add Base (e.g., TEA) reagents->base cool Cool to 0 °C base->cool add_tscl Add p-Toluenesulfonyl Chloride (TsCl) cool->add_tscl warm_stir Warm to RT & Stir (4-12h) add_tscl->warm_stir monitor Monitor by TLC warm_stir->monitor monitor->warm_stir Incomplete quench Aqueous Wash monitor->quench Complete extract Extract & Dry quench->extract purify Purify (Chromatography/ Recrystallization) extract->purify product Pure Product purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting start Low Yield or Side Products check_reagents Check Reagent Quality (Amine & TsCl) start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions check_temp Optimize Temperature Profile start->check_temp check_solvent Evaluate Solvent Choice start->check_solvent reagent_sol Use Fresh/Purified Reagents check_reagents->reagent_sol conditions_sol Dry Glassware/Solvents Use Inert Atmosphere check_conditions->conditions_sol temp_sol Start at 0 °C Monitor with TLC check_temp->temp_sol solvent_sol Try Alternative Anhydrous Solvent (DCM, THF, Pyridine) check_solvent->solvent_sol end Improved Reaction reagent_sol->end conditions_sol->end temp_sol->end solvent_sol->end

Caption: Troubleshooting logic for optimizing the reaction.

References

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
  • (PDF) Sulfonamide Scaffold Synthesis Methods: A Review - ResearchGate.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
  • N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide - PMC - NIH.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve.
  • Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchGate.
  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC - PubMed Central.
  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure.
  • Effect of nature of solvent on the synthesis of 4-methyl-N-phenylbenzenesulfonamide under different reaction conditions with atomized sodium. - ResearchGate.
  • The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c).
  • How to synthesis 4-formylbenzenesulfonamide practically ? | ResearchGate.
  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC - NIH.
  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - MDPI.
  • o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone - Organic Syntheses Procedure.
  • EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry.

Sources

"N-(2-formylphenyl)-4-methylbenzenesulfonamide" avoiding byproduct formation in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-(2-formylphenyl)-4-methylbenzenesulfonamide

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols for researchers, chemists, and drug development professionals. Our focus is to empower you to achieve high yields and purity by proactively avoiding common byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent method is the direct tosylation of 2-aminobenzaldehyde with 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl). This reaction is typically performed under Schotten-Baumann conditions, which involve using a base to neutralize the HCl generated during the reaction, thereby driving it to completion.[1] Common bases include pyridine, triethylamine, or aqueous sodium hydroxide/carbonate in a biphasic system.[2][3][4]

Q2: What are the primary byproducts I should be concerned about in this synthesis?

A2: The major potential byproducts are:

  • N,N-ditosylated product (N-(2-formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide): This forms when the initially formed sulfonamide is deprotonated by excess base and reacts with a second molecule of tosyl chloride.[5] This is more likely under harsh conditions or with highly reactive starting materials.

  • Hydrolysis of Tosyl Chloride: If water is present, tosyl chloride can hydrolyze to p-toluenesulfonic acid. This consumes the reagent and can complicate purification.[6]

  • Schiff Base/Polymerization of 2-aminobenzaldehyde: The starting material, 2-aminobenzaldehyde, is prone to self-condensation, especially under basic conditions or upon heating, forming complex polymeric materials. This is a crucial reason to use the amine immediately after preparation or purification and to maintain controlled temperatures.

Q3: Why is temperature control so critical during the addition of tosyl chloride?

A3: Temperature control, typically cooling the reaction to 0-5 °C, is essential for several reasons.[4][7] First, the reaction between the amine and tosyl chloride is exothermic; cooling prevents the temperature from rising uncontrollably, which could lead to side reactions. Second, it minimizes the rate of tosyl chloride hydrolysis. Third, and most importantly, it suppresses the self-condensation of the sensitive 2-aminobenzaldehyde starting material.

Troubleshooting Guide: From Theory to Benchtop Solutions

This section addresses specific experimental issues in a problem-cause-solution format, providing the scientific reasoning behind each recommendation.

Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low Yield of Desired Product 1. Incomplete Reaction: Insufficient reaction time or inadequate base to neutralize HCl, which protonates the starting amine, rendering it non-nucleophilic.[1] 2. Starting Material Degradation: 2-aminobenzaldehyde is unstable and can degrade or self-condense if not used promptly or if the reaction overheats. 3. Reagent Hydrolysis: Tosyl chloride was exposed to moisture before or during the reaction.Solution 1 (Incomplete Reaction): Ensure at least one equivalent of base (e.g., pyridine) or 2-3 equivalents for aqueous bases is used.[4] Monitor the reaction by Thin-Layer Chromatography (TLC) until the 2-aminobenzaldehyde spot disappears. Solution 2 (Degradation): Use freshly prepared or purified 2-aminobenzaldehyde. Maintain a low temperature (0-5 °C) during the addition of tosyl chloride and allow the reaction to warm to room temperature slowly.[6] Solution 3 (Hydrolysis): Use anhydrous solvents and ensure tosyl chloride is of high quality.[8] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Multiple Spots on TLC; Product is Difficult to Purify 1. Formation of N,N-ditosyl byproduct: Using a large excess of tosyl chloride and/or strong base can lead to a second tosylation event on the product nitrogen.[5] 2. Self-Condensation of Aldehyde: Yellow or orange discoloration often indicates polymerization or Schiff base formation from the starting material.Solution 1 (Di-tosylation): Use tosyl chloride in slight excess (1.1-1.2 equivalents). Add the tosyl chloride solution dropwise to the amine solution, rather than the other way around. This maintains a low concentration of the acylating agent, favoring mono-acylation.[2] Solution 2 (Self-Condensation): The key is rigorous temperature control. If self-condensation is still an issue, consider a two-phase Schotten-Baumann reaction (e.g., DCM/water with NaOH) where the starting material has limited exposure to high base concentrations.[3]
Reaction Mixture Turns Dark Brown/Black Decomposition: This indicates significant degradation of the 2-aminobenzaldehyde. The combination of an aldehyde and a primary amine in the same molecule makes it susceptible to polymerization, especially under basic conditions and at elevated temperatures.Immediate Action: If this occurs, the reaction is likely unsalvageable. Preventative Measures: For future attempts, re-purify the 2-aminobenzaldehyde immediately before use (e.g., by rapid column chromatography). Ensure the reaction is well-stirred and cooled in an ice bath, and add the tosyl chloride slowly to dissipate heat effectively.
Product Oiling Out During Workup/Crystallization 1. Presence of Impurities: The N,N-ditosylated byproduct or oligomers from starting material degradation can act as eutectic impurities, preventing your desired product from crystallizing. 2. Residual Solvent: Incomplete removal of a solvent like pyridine can leave an oily residue.Solution 1 (Purification): If oiling out occurs, attempt purification by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane.[9] After chromatography, concentrate the pure fractions and attempt recrystallization again from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). Solution 2 (Solvent Removal): During workup, wash the organic layer thoroughly with dilute acid (e.g., 1M HCl) to remove basic impurities like pyridine, followed by water and brine washes.[6] Ensure the product is dried under high vacuum to remove all volatile residues.

Optimized Synthesis Protocol

This protocol is designed to maximize the yield of the mono-tosylated product while minimizing byproduct formation.

Reagents & Equipment:

  • 2-aminobenzaldehyde (freshly purified, 1.0 eq.)

  • 4-methylbenzenesulfonyl chloride (TsCl, 1.1 eq.)

  • Anhydrous Pyridine (as solvent and base) or Anhydrous Dichloromethane (DCM) and Triethylamine (TEA, 1.5 eq.)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel)

Step-by-Step Procedure (Pyridine Method):

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-aminobenzaldehyde (1.0 eq.) in anhydrous pyridine (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath with vigorous stirring.

  • Addition of Tosyl Chloride: Dissolve tosyl chloride (1.1 eq.) in a minimal amount of anhydrous pyridine and add it to a dropping funnel. Add the TsCl solution dropwise to the cooled amine solution over 30-45 minutes. A precipitate of pyridinium hydrochloride may form.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, then let it warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexane), checking for the consumption of the 2-aminobenzaldehyde starting material.[9]

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ice-cold 2M HCl. This will neutralize the pyridine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate (to remove any p-toluenesulfonic acid), and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography (Ethyl Acetate/Hexane gradient) to yield pure this compound.[9]

Visualizing Reaction Pathways

Understanding the competing reactions is key to troubleshooting. The following diagram illustrates the desired pathway versus the formation of the common N,N-ditosylated byproduct.

reaction_pathway cluster_main Desired Pathway cluster_side Side Reaction Pathway amine 2-Aminobenzaldehyde product Desired Product N-(2-formylphenyl)-4- methylbenzenesulfonamide amine->product + Base (1.1 eq. TsCl) amine->product tscl Tosyl Chloride (TsCl) tscl->product + Base (1.1 eq. TsCl) tscl->product byproduct Byproduct N,N-Ditosyl Compound tscl->byproduct base Base (e.g., Pyridine) base->product anion Sulfonamide Anion (Deprotonated Product) base->anion product->anion + Excess Base anion->byproduct + Excess TsCl

Caption: Desired mono-tosylation vs. side reaction leading to the N,N-ditosyl byproduct.

References

  • Abbassi, N., Rakib, E. M., Hannioui, A., Zouihri, H., et al. (2012). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(3), o778.
  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Kim, S.-G. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(6), o660.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231.
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
  • ResearchGate. (n.d.). Reaction of N-tosyl-2-aminobenzaldehyde with alkynyl aldehyde.
  • van Es, T., & Staskun, B. (1971). 4-FORMYLBENZENESULFONAMIDE. Organic Syntheses, 51, 20.
  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Yousuf, S., et al. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 23(11), 2991.
  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.
  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION.
  • Nagy, J. F., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2526.
  • Berkeley Chemical Corporation. (1961). U.S. Patent No. 2,996,541. Washington, DC: U.S. Patent and Trademark Office.

Sources

Technical Support Center: Scale-Up Synthesis of N-(2-formylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of N-(2-formylphenyl)-4-methylbenzenesulfonamide. This document is intended for researchers, scientists, and drug development professionals. Here, we address common challenges and provide practical, field-tested solutions to facilitate a smooth transition from laboratory-scale to large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key scale-up considerations?

The most prevalent synthetic route involves the reaction of 2-aminobenzaldehyde with p-toluenesulfonyl chloride in the presence of a base. While straightforward in principle, scaling up this synthesis requires careful consideration of several factors:

  • Reaction Control: The reaction is often exothermic. Maintaining a controlled temperature during the addition of the sulfonyl chloride is critical to prevent side reactions and ensure product quality.[1]

  • Reagent Purity: The stability of 2-aminobenzaldehyde is a significant concern as it can self-condense.[2] Using freshly prepared or purified starting material is crucial for achieving high yields.

  • Solvent Selection: While solvents like dichloromethane (DCM) are effective at the lab scale, their volatility and environmental impact may necessitate exploring higher-boiling and more sustainable alternatives like toluene for industrial applications.[1]

  • Work-up and Purification: Efficient removal of unreacted reagents and byproducts is key. Acid-base extractions are commonly employed to purify the crude product.[1][2] For large-scale operations, recrystallization is often preferred over chromatography for final purification due to cost and scalability.

Q2: What are the primary safety concerns when handling the reagents for this synthesis on a larger scale?

Scaling up introduces heightened safety risks that must be addressed:

  • p-Toluenesulfonyl Chloride: This reagent is corrosive and a lachrymator. Always handle it within a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

  • Exothermic Reaction: The reaction can generate significant heat, especially during the addition of p-toluenesulfonyl chloride.[1] A temperature-controlled reactor is highly recommended for large-scale synthesis to manage potential exotherms and prevent runaway reactions.

  • Solvent Handling: When using volatile organic solvents like DCM, ensure proper ventilation and grounding of equipment to prevent the buildup of flammable vapors and static discharge.

Q3: How can I effectively monitor the progress of the reaction at a large scale?

Thin-Layer Chromatography (TLC) remains a rapid and effective method for monitoring reaction progress, even at scale.[1] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to track the consumption of the 2-aminobenzaldehyde starting material and the formation of the desired product. Regular sampling and analysis will help determine the optimal reaction time and prevent the formation of impurities from over-reaction.

Q4: What is the mechanism of the key reaction in this synthesis?

The core reaction is a nucleophilic substitution on the sulfur atom of p-toluenesulfonyl chloride. The amino group of 2-aminobenzaldehyde acts as the nucleophile, attacking the electrophilic sulfur atom. A base is typically used to deprotonate the amine, increasing its nucleophilicity and neutralizing the HCl generated during the reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective base. 2. Degradation of 2-aminobenzaldehyde. 3. Hydrolysis of p-toluenesulfonyl chloride due to moisture.1. Use a stronger, non-nucleophilic base or ensure the current base is of high purity and sufficient quantity. 2. Use freshly prepared or purified 2-aminobenzaldehyde. Consider performing the reaction at a lower temperature to minimize degradation.[2] 3. Ensure all glassware is oven-dried and use anhydrous solvents.[1]
Formation of Multiple Products/Complex Mixture 1. Self-condensation of 2-aminobenzaldehyde.[2] 2. Over-reaction or side reactions due to poor temperature control. 3. Di-sulfonylation of the amino group.1. Use a slight excess of the amine reactant to favor the desired reaction. Maintain a lower reaction temperature. 2. Add the p-toluenesulfonyl chloride dropwise while maintaining a controlled internal temperature, ideally below 10 °C.[1] 3. Carefully control the stoichiometry of the reactants.
Product is an Oil and Does Not Solidify 1. Presence of residual solvent. 2. Presence of impurities.1. Ensure the product is thoroughly dried under vacuum.[1] 2. Attempt to purify a small sample by column chromatography to obtain a pure, solid reference. Optimize recrystallization conditions by trying different solvent systems or using seeding crystals.[1]
Yield is Significantly Lower on a Larger Scale 1. Inefficient stirring. 2. Poor temperature control leading to side reactions. 3. Inefficient extraction during workup.1. Use an overhead mechanical stirrer for large-volume reactions to ensure proper mixing.[1] 2. Utilize a temperature-controlled reactor to manage exotherms effectively.[1] 3. Ensure adequate mixing during extractions and allow sufficient time for phase separation. Perform multiple extractions with smaller volumes of solvent.[1]

Experimental Protocols

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a larger-scale synthesis and incorporates safety and efficiency considerations.

Materials:

  • 2-Aminobenzaldehyde (1.0 eq)

  • p-Toluenesulfonyl chloride (1.1 eq)

  • Triethylamine (Et3N) or Pyridine (1.2 eq)

  • Dichloromethane (DCM) or Toluene, anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethanol (for recrystallization)

Procedure:

  • To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminobenzaldehyde and anhydrous DCM.

  • Stir the mixture under a nitrogen atmosphere until the 2-aminobenzaldehyde is fully dissolved.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add triethylamine to the reaction mixture and stir for 15 minutes.

  • Add a solution of p-toluenesulfonyl chloride in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.[1]

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from hot ethanol to yield pure this compound.

Alternative Synthesis from 2-Nitrobenzaldehyde

An alternative approach involves the reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde, which is then used in situ.

  • A mixture of 2-nitrobenzaldehyde and anhydrous SnCl2 in absolute ethanol is stirred for 1 hour.[3]

  • After the reduction is complete, the solution is cooled, and the pH is adjusted to 7-8 with 5% aqueous potassium bicarbonate.[3]

  • The mixture is then extracted with ethyl acetate. The organic phase is washed with brine and dried over magnesium sulfate.[3]

  • The solvent is removed to afford the crude 2-aminobenzaldehyde, which is immediately dissolved in pyridine.[3]

  • p-Toluenesulfonyl chloride is then added, and the mixture is reacted at room temperature for 24 hours.[3]

  • The reaction mixture is concentrated in vacuo, and the resulting residue is purified by flash chromatography or recrystallization.[3]

Visualizing the Process

General Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Reactants 2-Aminobenzaldehyde + p-Toluenesulfonyl Chloride + Base Solvent Anhydrous DCM or Toluene Reaction Controlled Addition (0-10 °C) Solvent->Reaction Monitoring TLC Analysis Reaction->Monitoring Quenching Add Water Monitoring->Quenching Reaction Complete Extraction Sequential Washes: 1M HCl, NaHCO3, Brine Quenching->Extraction Drying Dry with MgSO4 Extraction->Drying Concentration Rotary Evaporation Drying->Concentration Purification Recrystallization (Ethanol) Concentration->Purification Final_Product N-(2-formylphenyl)-4- methylbenzenesulfonamide Purification->Final_Product Pure Product Troubleshooting_Logic Start Experiencing Issue? Low_Yield Low Yield? Start->Low_Yield Yes Impure_Product Impure Product? Start->Impure_Product No Check_Reagents Check Reagent Purity & Anhydrous Conditions Low_Yield->Check_Reagents Yes Optimize_Temp Optimize Temperature Control Low_Yield->Optimize_Temp Yes Improve_Mixing Improve Stirring Efficiency Low_Yield->Improve_Mixing Yes Oily_Product Product is an Oil? Impure_Product->Oily_Product No Impure_Product->Optimize_Temp Yes Refine_Workup Refine Work-up Procedure Impure_Product->Refine_Workup Yes Optimize_Recrystallization Optimize Recrystallization Oily_Product->Optimize_Recrystallization Yes Dry_Thoroughly Dry Thoroughly Under Vacuum Oily_Product->Dry_Thoroughly Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide - PMC - NIH. (n.d.).
  • Technical Support Center: Large-Scale Synthesis of 4-Formylphenyl Benzenesulfonate - Benchchem. (n.d.).
  • Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. - Benchchem. (n.d.).
  • N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide - PMC - NIH. (n.d.).

Sources

"N-(2-formylphenyl)-4-methylbenzenesulfonamide" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing Stability and Degradation

Welcome to the technical support center for N-(2-formylphenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and potential degradation issues of this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental inconsistencies, and ensure the integrity of your results.

Introduction

This compound is a molecule of interest in various chemical and pharmaceutical research areas due to its sulfonamide and aldehyde functional groups.[1][2] Sulfonamides are a well-established class of compounds with a wide range of biological activities.[1][2] The presence of the reactive formyl (aldehyde) group on the phenyl ring adds another layer of chemical functionality, making it a versatile building block but also introducing specific stability considerations. Understanding the chemical liabilities of this molecule is paramount for its successful application in research and development.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability and handling of this compound.

Q1: What are the primary functional groups in this compound that might affect its stability?

A1: The two key functional groups that dictate the stability of this molecule are the sulfonamide linkage and the aldehyde group .

  • Sulfonamide (-SO₂NH-) : The stability of the sulfonamide bond is generally robust but can be susceptible to cleavage under harsh acidic or basic conditions through hydrolysis.[3] The electronic properties of the aromatic rings attached to the sulfur and nitrogen atoms can influence the rate of this degradation.[3][4]

  • Aldehyde (-CHO) : The formyl group is prone to oxidation, especially in the presence of air (oxygen), which can convert it to the corresponding carboxylic acid (2-(4-methylphenylsulfonamido)benzoic acid). Aldehydes can also undergo other reactions like Cannizzaro reactions under strong basic conditions or aldol condensations if an enolizable proton is present (which is not the case here).

Q2: What are the likely degradation pathways for this molecule?

A2: Based on its structure, the most probable degradation pathways include:

  • Hydrolysis of the Sulfonamide Bond : This can occur under strongly acidic or basic conditions, cleaving the molecule into 2-aminobenzaldehyde and 4-methylbenzenesulfonic acid. Generally, sulfonamides are more stable in neutral to alkaline conditions.[3]

  • Oxidation of the Aldehyde Group : The formyl group can be easily oxidized to a carboxylic acid, especially when exposed to air, oxidizing agents, or even certain metal ions. This is a common degradation pathway for many aromatic aldehydes.

  • Photodegradation : Exposure to UV light can provide the energy to initiate degradation reactions.[3] The specific photolytic pathway would need experimental determination, but it could involve radical mechanisms affecting either the sulfonamide or aldehyde group.

  • Thermal Degradation : At elevated temperatures, the molecule may decompose. The thermal stability of sulfonamides can vary depending on their structure and the matrix they are in.[5][6][7]

Q3: How should I properly store this compound to ensure its long-term stability?

A3: To minimize degradation, we recommend the following storage conditions:

  • Temperature : Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.

  • Atmosphere : To prevent oxidation of the aldehyde group, store under an inert atmosphere (e.g., argon or nitrogen).

  • Light : Protect from light by storing in an amber vial or a light-blocking container.

  • Moisture : Keep in a tightly sealed container to prevent hydrolysis.

Q4: What are the signs of degradation I should look for?

A4: Degradation can manifest in several ways:

  • Physical Changes : A change in color (e.g., yellowing) or physical state (e.g., clumping of a powder) can indicate degradation.

  • Analytical Changes : When analyzing by techniques like HPLC, you may observe the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound. On a TLC plate, you might see new spots.

  • Inconsistent Experimental Results : If you observe a loss of potency or variability in your biological or chemical assays over time, it could be due to the degradation of your compound.

Q5: At what pH is the sulfonamide bond most stable?

A5: Generally, sulfonamides exhibit greater stability in neutral to alkaline pH ranges.[3] They are more susceptible to hydrolysis under acidic conditions. The anionic form of the sulfonamide, which is more prevalent at higher pH, is less prone to hydrolysis.[3]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the use of this compound.

Problem: Inconsistent Results in Biological Assays
  • Possible Cause : Your compound may be degrading in the assay medium or upon storage. The aldehyde group could also be reacting with components of your assay (e.g., primary amines via Schiff base formation).

  • Troubleshooting Steps :

    • Verify Purity : Before each experiment, verify the purity of your compound using a suitable analytical method like HPLC or LC-MS.

    • Fresh Solutions : Prepare solutions of the compound fresh for each experiment from a solid sample that has been stored properly.

    • Assess Stability in Assay Buffer : Incubate the compound in your assay buffer for the duration of the experiment and analyze for degradation.

    • Consider Reactivity : Evaluate if the aldehyde group could be non-specifically reacting with other molecules in your assay system.

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem: Appearance of New, Unexpected Peaks in HPLC Analysis
  • Possible Cause : This is a classic sign of degradation. The new peaks are likely degradation products.

  • Troubleshooting Steps :

    • Characterize New Peaks : If you have access to a mass spectrometer (LC-MS), try to get the mass of the new peaks. An increase of 16 amu could indicate oxidation of the aldehyde to a carboxylic acid. A peak corresponding to 2-aminobenzaldehyde or 4-methylbenzenesulfonic acid could suggest hydrolysis.

    • Perform Forced Degradation : To confirm the identity of the degradation products, you can perform forced degradation studies (see protocol below). By intentionally degrading the compound under specific conditions (acid, base, oxidation, heat, light), you can often generate the same impurities seen in your stability samples, aiding in their identification.

    • Optimize Storage : If degradation is observed, re-evaluate your storage conditions as per the recommendations in the FAQ.

G cluster_pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent This compound C₁₄H₁₃NO₃S Hydrolysis_Product1 2-Aminobenzaldehyde Parent->Hydrolysis_Product1 S-N Cleavage Hydrolysis_Product2 4-Methylbenzenesulfonic acid Parent->Hydrolysis_Product2 S-N Cleavage Oxidation_Product 2-(4-Methylphenylsulfonamido)benzoic acid Parent->Oxidation_Product [O]

Sources

"N-(2-formylphenyl)-4-methylbenzenesulfonamide" troubleshooting poor spectral data

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(2-formylphenyl)-4-methylbenzenesulfonamide Analysis

Welcome to the technical support center for researchers working with this compound. This guide is designed to provide in-depth troubleshooting for common issues encountered during the spectroscopic analysis of this compound. As scientists and drug development professionals, obtaining clean, interpretable spectral data is paramount for structural confirmation and purity assessment. This resource offers practical, experience-driven advice to help you navigate and resolve analytical challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: My ¹H NMR spectrum shows broad, poorly resolved peaks for the aromatic and aldehyde protons. What are the potential causes and how can I fix this?

Answer:

Broad peaks in an NMR spectrum can be frustrating and often point to several underlying issues, ranging from sample preparation to the inherent chemical properties of the analyte.[1][2]

Potential Causes & Mechanistic Rationale:

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) from reagents or glassware can cause significant line broadening. These impurities interact with the nuclear spins of your compound, leading to rapid relaxation and, consequently, broader signals.

  • Presence of Particulate Matter: Undissolved material in the NMR tube will disrupt the magnetic field homogeneity, a critical factor for obtaining sharp, well-resolved signals.[2]

  • Sample Concentration: A solution that is too concentrated can lead to increased viscosity and intermolecular interactions, both of which can result in peak broadening. Conversely, a sample that is too dilute may have a low signal-to-noise ratio, making peaks appear broad and difficult to distinguish from the baseline.[3]

  • Chemical Exchange: The N-H proton of the sulfonamide can undergo chemical exchange with trace amounts of water or other protic impurities in the NMR solvent. This exchange process can broaden the N-H signal and, in some cases, adjacent protons.

Troubleshooting Workflow:

Sources

Technical Support Center: TLC Monitoring of N-(2-formylphenyl)-4-methylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of N-(2-formylphenyl)-4-methylbenzenesulfonamide via Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth answers to common challenges and questions encountered during this specific reaction monitoring, grounded in scientific principles and extensive laboratory experience.

Introduction to the Reaction and TLC Monitoring

The synthesis of this compound typically involves the reaction of 2-aminobenzaldehyde with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base, such as pyridine or triethylamine.[1][2] Monitoring the progress of this reaction is crucial to determine the point of completion, identify the formation of byproducts, and optimize reaction conditions. TLC is a rapid, inexpensive, and effective technique for this purpose.[3][4]

This guide will help you navigate the nuances of TLC analysis for this specific transformation, ensuring reliable and reproducible results.

Troubleshooting Guide

This section addresses specific problems you might encounter during the TLC analysis of the this compound synthesis.

Q1: My TLC plate shows a persistent starting material spot (2-aminobenzaldehyde) even after a prolonged reaction time. What's going wrong?

Possible Causes and Solutions:

  • Inadequate Base: The base is critical for deprotonating the amine, making it nucleophilic enough to attack the sulfonyl chloride.[3]

    • Solution: Ensure your base (e.g., pyridine, triethylamine) is anhydrous and of high purity. Consider adding a slight excess (1.2-1.5 equivalents).[1]

  • Hydrolyzed Tosyl Chloride: Tosyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive p-toluenesulfonic acid.[1][5]

    • Solution: Use a fresh bottle of tosyl chloride or purify the existing stock. Always handle it in a dry environment, preferably under an inert atmosphere.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: If the reaction is being run at room temperature, consider gently heating it (e.g., to 40-50 °C) and continue monitoring by TLC.

  • Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow.

    • Solution: Ensure you are using an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) that dissolves all reactants.[1]

Q2: I see a streak extending from the baseline on my TLC plate. What does this mean and how can I fix it?

Possible Causes and Solutions:

  • Sample Overloading: Applying too much of the reaction mixture to the TLC plate is a common cause of streaking.[6][7]

    • Solution: Dilute a small aliquot of your reaction mixture with a suitable solvent (e.g., ethyl acetate) before spotting it on the TLC plate.

  • Strong Interaction with Silica Gel: Both the starting amine (2-aminobenzaldehyde) and the product sulfonamide can interact strongly with the acidic silica gel stationary phase, leading to tailing or streaking.[8]

    • Solution: Add a small amount of a modifier to your mobile phase. For basic compounds like amines, adding a few drops of triethylamine or a small percentage of ammonia in methanol to your eluent can significantly improve the spot shape.[8]

  • Insoluble Byproducts: The reaction may be producing insoluble materials that are streaking from the origin.

    • Solution: Ensure you are taking a clear aliquot from the reaction mixture for TLC analysis. If the mixture is heterogeneous, try to sample only the liquid phase.

Q3: My TLC plate shows multiple spots, and I'm not sure which one is my product. How can I identify the product spot?

Identifying Your Product Spot:

  • Co-spotting: This is the most reliable method. On your TLC plate, have three lanes: one for the starting material (2-aminobenzaldehyde), one for the reaction mixture, and a "co-spot" lane where you apply both the starting material and the reaction mixture at the same point. The product spot will be the new spot in the reaction mixture lane that is not present in the starting material lane.

  • Relative Polarity: The product, this compound, is generally less polar than the starting amine, 2-aminobenzaldehyde. Therefore, the product spot should have a higher Rf value (travel further up the plate) than the starting material.

  • Visualization Techniques:

    • UV Light: Both the starting material and the product are aromatic and should be visible under a UV lamp (254 nm) as dark spots on a fluorescent background.[9][10][11]

    • Staining:

      • Potassium Permanganate (KMnO₄) Stain: This stain reacts with oxidizable groups. The aldehyde group in both the starting material and the product should give a yellow-brown spot on a purple background.[8]

      • p-Anisaldehyde Stain: This stain is excellent for visualizing aldehydes, which will often appear as colored spots upon heating.[9][12]

Q4: The spots on my TLC plate are not moving from the baseline, or they are all at the solvent front. How do I adjust my mobile phase?

Optimizing Your Mobile Phase:

The key is to find a solvent system that provides good separation between your starting material and product, ideally with Rf values between 0.2 and 0.6.[13] A common mobile phase for this type of reaction is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[3][4]

  • Spots at the Baseline (Low Rf): Your mobile phase is not polar enough.

    • Solution: Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).

  • Spots at the Solvent Front (High Rf): Your mobile phase is too polar.

    • Solution: Decrease the proportion of the polar solvent (e.g., decrease the percentage of ethyl acetate).[8]

Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for monitoring this reaction?

A good starting point for a mobile phase is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. You can then adjust the ratio based on the initial results to achieve optimal separation.

Q2: How do I prepare my samples for TLC analysis?

Using a capillary tube or micropipette, take a very small amount of the reaction mixture and dilute it in a vial with a few drops of a volatile solvent like ethyl acetate or dichloromethane. For your starting material and product standards, dissolve a small amount in the same solvent.

Q3: What are the expected Rf values for the starting material and product?

Rf values are highly dependent on the exact TLC plate, mobile phase composition, and laboratory conditions.[14] However, you can expect the following trend:

CompoundExpected PolarityExpected Rf in Hexane:EtOAc
2-AminobenzaldehydeMore PolarLower Rf
This compoundLess PolarHigher Rf
p-Toluenesulfonyl chlorideLess PolarHigher Rf

Note: This table provides a general guide. Actual Rf values should be determined experimentally in your specific system.

Q4: I don't see any spots under UV light. What should I do?

While both the starting material and product are expected to be UV-active, a very low concentration might make them difficult to see.[11]

  • Increase Concentration: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[7]

  • Use a Chemical Stain: If UV visualization fails, use a chemical stain. A potassium permanganate or p-anisaldehyde stain should effectively visualize both the starting aldehyde and the product.[8][9]

Q5: My 2-aminobenzaldehyde starting material appears unstable on the TLC plate, showing multiple spots. Why is this happening?

2-Aminobenzaldehyde is known to be unstable and can undergo self-condensation reactions.[15][16]

  • Solution: Use a fresh, high-purity sample of 2-aminobenzaldehyde. When preparing your TLC standard, do so immediately before running the plate. If you suspect decomposition on the silica gel, you can try neutralizing the plate by adding a small amount of triethylamine to the mobile phase.[17]

Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
  • Prepare the TLC Chamber: Pour your chosen mobile phase (e.g., 8:2 Hexane:Ethyl Acetate) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor and close the lid.

  • Prepare the TLC Plate: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark the lanes for your starting material (SM), reaction mixture (R), and a co-spot (C).

  • Spot the Plate: Using separate capillary tubes, spot small amounts of your prepared samples onto the corresponding marks on the origin line. The spots should be small and concentrated.

  • Develop the Plate: Carefully place the TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Close the lid and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for further visualization.

  • Analyze the Results: Compare the spots in the reaction lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

Diagrams
TLC Troubleshooting Workflow

TLC_Troubleshooting start TLC Plate Developed problem Identify TLC Issue start->problem streaking Streaking or Tailing? problem->streaking no_spots No Spots Visible? problem->no_spots bad_rf Rf Too High/Low? problem->bad_rf streaking->problem No sol_streaking1 Dilute Sample streaking->sol_streaking1 Yes no_spots->problem No sol_no_spots1 Concentrate Spot no_spots->sol_no_spots1 Yes bad_rf->problem No sol_bad_rf1 Adjust Mobile Phase Polarity bad_rf->sol_bad_rf1 Yes sol_streaking2 Add Modifier to Eluent (e.g., Triethylamine) sol_streaking1->sol_streaking2 solution Problem Resolved sol_streaking2->solution sol_no_spots2 Use Chemical Stain (KMnO4 or Anisaldehyde) sol_no_spots1->sol_no_spots2 sol_no_spots2->solution sol_bad_rf1->solution

Caption: A decision tree for troubleshooting common TLC issues.

References
  • Chemistry LibreTexts. (2022). 2.
  • Chemistry LibreTexts. (2025). 5.
  • Unknown.
  • Labster.
  • Washington State University. Monitoring Reactions by TLC. [Link]
  • Bitesize Bio. (2025).
  • Wikipedia. (2023). 2-Aminobenzaldehyde. [Link]
  • Organic Syntheses. (2012). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. [Link]
  • MDPI. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]
  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
  • Chemistry Stack Exchange. (2014). Are there any sources for tabulated Rf-values, especially 1-phenylazo-2-naphthol?. [Link]
  • Microbioz India. (2023).

Sources

Technical Support Center: Synthesis of N-(2-formylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-(2-formylphenyl)-4-methylbenzenesulfonamide. As a Senior Application Scientist, I have designed this guide to address the common challenges and questions that arise during the crucial work-up and purification stages of this synthesis. This document is structured to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the work-up of this compound?

A1: The most critical step is the quenching and subsequent aqueous washing sequence. The primary goal is to efficiently remove unreacted p-toluenesulfonyl chloride (TsCl), the base used as a catalyst (e.g., pyridine or triethylamine), and any resulting salts without compromising the product.[1] p-Toluenesulfonyl chloride readily hydrolyzes to p-toluenesulfonic acid, which must also be removed. An improperly executed wash can lead to a crude product that is difficult to purify, often resulting in an oil that resists crystallization.[1]

Q2: My product is an oil and will not solidify after solvent removal. What are the likely causes?

A2: This is a common issue. The primary causes are:

  • Presence of Impurities: Residual base (e.g., pyridine), unreacted starting materials, or byproducts like p-toluenesulfonic acid can act as eutectic contaminants, lowering the melting point and preventing crystallization.[1]

  • Residual Solvent: Incomplete removal of the extraction solvent (e.g., Dichloromethane, Ethyl Acetate) will result in an oily or gummy residue. Ensure the product is thoroughly dried under high vacuum.[1]

  • Formation of Di-tosylated Byproduct: In some cases, particularly if the reaction conditions are not carefully controlled, a di-tosylated species, N-(2-formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide, can form.[2] This bulkier molecule may have different physical properties and interfere with the crystallization of the desired mono-tosylated product.

Q3: What solvent system is recommended for purification by column chromatography?

A3: A gradient of hexane and ethyl acetate is the most effective mobile phase for silica gel chromatography.[3] Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. The desired product is moderately polar; unreacted starting materials and non-polar impurities will elute first, followed by the product. Highly polar impurities, such as p-toluenesulfonic acid, will remain on the baseline or require a much higher polarity eluent to move.

Q4: Can I use a base other than pyridine for the sulfonylation step?

A4: Yes, other tertiary amine bases like triethylamine (Et3N) can be used.[1] The choice of base is critical; it must be strong enough to scavenge the HCl produced during the reaction but not so strong as to promote side reactions. Pyridine often acts as both a base and a nucleophilic catalyst. If using triethylamine, the work-up will involve a wash with a dilute acid (e.g., 1M HCl) to protonate and remove the triethylammonium salt in the aqueous layer.[1]

Troubleshooting Guide: From Reaction Quench to Pure Product

This section addresses specific problems you may encounter during the work-up procedure.

Problem Potential Cause(s) Troubleshooting Solution(s)
Low or No Product Formation 1. Hydrolyzed TsCl: p-Toluenesulfonyl chloride is highly sensitive to moisture.[1] 2. Ineffective Base: The base may be old or of poor quality. 3. Insufficient Reaction Time/Temp: The reaction may not have gone to completion.1. Use freshly opened or purified TsCl. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Use a fresh, anhydrous base. 3. Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC).[1] Consider extending the reaction time if the starting material is still present.
Formation of a White Precipitate During Acidic Wash The white precipitate is likely p-toluenesulfonic acid, which has limited solubility in some organic solvents once the base is neutralized.Proceed with the separation. The acid is more soluble in the aqueous layer. If it persists in the organic layer, the subsequent sodium bicarbonate wash will effectively remove it.[1]
Product is Oxidized to Carboxylic Acid The aldehyde (formyl) group is susceptible to oxidation, especially if using strong oxidizing agents in a preceding step (e.g., MnO2, PCC) or during prolonged work-up with exposure to air.[4][5][6]1. Use milder oxidizing agents if applicable (e.g., Dess-Martin periodinane). 2. Minimize the duration of the work-up. 3. Purge reaction vessels with an inert gas like nitrogen or argon. 4. During the work-up, a wash with a dilute basic solution (e.g., NaHCO3) will extract the carboxylic acid impurity into the aqueous layer.
Product Loss During Aqueous Extraction The product has some slight solubility in water, especially if the pH is too high or too low, or if excessive amounts of water are used for washing.1. Use saturated aqueous solutions (brine) for the final wash to reduce the solubility of the organic product in the aqueous phase.[1] 2. Perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Troubleshooting Workflow Diagram

The following diagram illustrates a decision-making process for troubleshooting common work-up issues.

G Troubleshooting the Work-Up start End of Reaction check_tlc Monitor by TLC start->check_tlc sub_path1 Starting Material Remains check_tlc->sub_path1 Incomplete sub_path2 Reaction Complete check_tlc->sub_path2 Complete action1 Extend Reaction Time or Increase Temperature sub_path1->action1 quench Quench Reaction (e.g., add water) sub_path2->quench action1->check_tlc extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract wash Aqueous Washes (Acid -> Base -> Brine) extract->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate check_product Assess Crude Product evaporate->check_product solid Solid Product check_product->solid Solid oil Oily Product check_product->oil Oil purify_solid Purify by Recrystallization or Column Chromatography solid->purify_solid troubleshoot_oil Re-dissolve and re-wash. Check for residual solvent. Purify by Column Chromatography. oil->troubleshoot_oil final_product Pure Product purify_solid->final_product troubleshoot_oil->final_product G A Completed Reaction Mixture (Product, Base, Unreacted TsCl) B Quench with Cold Water (Hydrolyzes excess TsCl) A->B C Liquid-Liquid Extraction (e.g., EtOAc/Water) B->C D Separate Layers C->D E Aqueous Layer (Salts, Base·HCl) D->E Discard F Organic Layer (Product, Base, TsOH) D->F G Wash with 1M HCl (Removes Base) F->G H Wash with sat. NaHCO3 (Removes TsOH) G->H I Wash with Brine (Removes Water) H->I J Dry with MgSO4 I->J K Filter & Evaporate Solvent J->K L Crude Product K->L M Purification L->M N Column Chromatography M->N If Oily O Recrystallization M->O If Solid P Pure N-(2-formylphenyl)-4- methylbenzenesulfonamide N->P O->P

Caption: Standard workflow for the work-up and purification process.

References

  • Kim, S.-G. (2013). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1673.
  • El Glaoui, M., et al. (2011). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3327.
  • CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine.
  • Van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 45(3), 547–548.
  • ResearchGate. (2016). How to synthesis 4-formylbenzenesulfonamide practically?
  • Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties.
  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Tsolaye, I. A., et al. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 23(1), 123.
  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide.
  • Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids.
  • eCampusOntario Pressbooks. (n.d.). 25.3 Formation and Reactions of Carboxylic Acids.
  • Chemistry LibreTexts. (2023). Reduction & Oxidation Reactions of Carboxylic Acids.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Wikipedia. (n.d.). Tosyl group.
  • ResearchGate. (2012). What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation?
  • Michigan State University. (n.d.). Carboxylic Acid Reactivity.
  • Gowda, B. T., et al. (2008). N-(2-Formylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2236.

Sources

Technical Support Center: N-(2-formylphenyl)-4-methylbenzenesulfonamide in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-formylphenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bifunctional molecule. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of its synthesis and application, ensuring the integrity and success of your experimental work. While this compound is not typically a catalyst itself, it is a valuable synthetic intermediate. This guide will focus on troubleshooting its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound and its analogs generally involves a two-step process. First is the sulfonylation of an aminobenzyl alcohol or a related amino-aldehyde derivative with p-toluenesulfonyl chloride. This is followed by the oxidation of the alcohol functionality to an aldehyde, if starting from an aminobenzyl alcohol. A common oxidizing agent for this transformation is manganese dioxide (MnO2)[1]. Alternatively, direct sulfonylation of 2-aminobenzaldehyde can be performed, though careful control of reaction conditions is necessary to avoid side reactions involving the aldehyde group.

Q2: What are the key structural features of this compound that are relevant to its reactivity?

A2: This molecule possesses two key functional groups: an aldehyde (-CHO) and a sulfonamide (-SO2NH-). The aldehyde group is an electrophilic center, susceptible to nucleophilic attack, making it a valuable handle for forming C-C and C-N bonds. The sulfonamide moiety is a robust functional group known for its ability to participate in hydrogen bonding and act as a directing group in certain reactions[2]. The nitrogen atom of the sulfonamide is generally not nucleophilic due to the electron-withdrawing effect of the two sulfonyl groups.

Q3: Can this compound be used in catalyst development?

A3: While this specific molecule is not a commonly used catalyst, its structure lends itself to being a ligand precursor for transition metal catalysts. The formyl group and the sulfonamide nitrogen could potentially coordinate with a metal center. Modification of the formyl group into a Schiff base, for example, could create a bidentate ligand. The exploration of its derivatives as ligands in catalysis is an area of potential research.

Troubleshooting Guide for Synthesis and Reactions

This section addresses common issues encountered during the synthesis and use of this compound.

Issue 1: Low Yield During Synthesis

Potential Cause 1: Incomplete Sulfonylation

  • Explanation: The reaction of the amino group with p-toluenesulfonyl chloride may be sluggish due to steric hindrance or suboptimal reaction conditions.

  • Suggested Solution:

    • Base Selection: Use a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct. Pyridine can also act as a catalyst.

    • Temperature Control: While heating can increase the reaction rate, it may also lead to side product formation. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.

    • Reagent Purity: Ensure the p-toluenesulfonyl chloride is fresh and has not been hydrolyzed.

Potential Cause 2: Over-oxidation or Side Reactions of the Aldehyde

  • Explanation: The formyl group is sensitive to oxidation and can be converted to a carboxylic acid. It can also undergo self-condensation or other side reactions under harsh conditions.[3]

  • Suggested Solution:

    • Mild Oxidizing Agents: When oxidizing the corresponding alcohol, use mild reagents like manganese dioxide (MnO2) or pyridinium chlorochromate (PCC) to minimize over-oxidation.[1]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the aldehyde.

Issue 2: Difficulty in Product Purification

Potential Cause: Persistent Impurities

  • Explanation: Unreacted starting materials or side products, such as the di-sulfonated product, can co-elute with the desired product during chromatography.

  • Suggested Solution:

    • Recrystallization: This is often an effective method for purifying sulfonamides. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane.

    • Column Chromatography: If recrystallization is ineffective, use a silica gel column with a carefully chosen eluent system. A gradient elution may be necessary to separate closely related compounds.

    • Aqueous Workup: During the workup, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any acidic impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-aminobenzyl alcohol
  • Sulfonylation:

    • Dissolve 2-aminobenzyl alcohol (1 equivalent) in pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield N-(2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide.

  • Oxidation:

    • Dissolve the product from the previous step in dichloromethane (CH2Cl2).

    • Add activated manganese dioxide (MnO2, 5-10 equivalents) in portions.

    • Stir the suspension vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO2.

    • Wash the Celite pad with additional CH2Cl2.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography or recrystallization.

Optimization Strategies

The following table summarizes key parameters for optimizing reactions involving the synthesis of this compound.

ParameterRecommendationRationale
Solvent Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or PyridinePrevents unwanted reactions with the solvent. Pyridine can also act as a base.
Temperature 0 °C to room temperatureBalances reaction rate with minimizing side product formation.[3]
Catalyst Loading Not applicable for synthesisFor subsequent reactions, catalyst loading should be optimized (e.g., 1-10 mol%).[4]
Reaction Time Monitor by TLC/LC-MSReaction times can vary significantly based on substrates and conditions.[5]

Visualizing Reaction Logic

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions change_reagents Consider Alternative Reagents check_sm->change_reagents Impure incomplete_rxn Incomplete Reaction? check_conditions->incomplete_rxn side_products Side Products Observed? incomplete_rxn->side_products No optimize_time_temp Optimize Time/Temperature incomplete_rxn->optimize_time_temp Yes adjust_stoichiometry Adjust Stoichiometry side_products->adjust_stoichiometry Yes improve_workup Improve Workup/Purification side_products->improve_workup No success Improved Yield optimize_time_temp->success change_reagents->success adjust_stoichiometry->success improve_workup->success

Caption: A decision-making workflow for troubleshooting low product yield.

References

  • Kim, S.-G. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o760. [Link]
  • ResearchGate. (n.d.). Optimization studies. Reaction conditions: unless otherwise specified... [Image].
  • Singh, S., & Sharma, U. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. Scientific Reports, 11(1), 15263. [Link]
  • Mphahlele, M. J., Onwu, E. E., & Maluleka, M. M. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(4), 341. [Link]
  • Abbassi, N., Rakib, E. M., Hannioui, A., Zouihri, H., El Ammari, L., & Mezziane, J. (2012). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o435. [Link]

Sources

"N-(2-formylphenyl)-4-methylbenzenesulfonamide" managing reaction exotherms

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(2-formylphenyl)-4-methylbenzenesulfonamide

A Guide to Proactive Exotherm Management in Sulfonamide Synthesis

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth, field-proven insights into managing the exothermic nature of the reaction between 2-aminobenzaldehyde and p-toluenesulfonyl chloride (TsCl). Our goal is to equip you with the knowledge to not only troubleshoot issues but to prevent them, ensuring safer, more reliable, and higher-purity syntheses.

The Chemistry: Understanding the Source of the Exotherm

The synthesis of this compound is a nucleophilic acyl substitution reaction. The primary amine of 2-aminobenzaldehyde acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base, typically a tertiary amine like pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct.[1]

The formation of the strong sulfur-nitrogen (S-N) bond is an energetically favorable process that releases a significant amount of energy as heat. While this is true for many chemical reactions, the rate of this particular sulfonylation can be rapid. If not properly controlled, the heat generated can exceed the rate of heat removal from the vessel, leading to a rapid increase in temperature.[2] This phenomenon, known as a thermal runaway, can cause solvent to boil violently, degrade reactants and products, and create a significant safety hazard.[2]

Troubleshooting Guide: Proactive & Reactive Exotherm Control

This section addresses specific issues you may encounter. The philosophy here is proactive control; understanding these potential failures allows you to design experiments that circumvent them entirely.

Question: My reaction temperature spiked dramatically immediately after I added the p-toluenesulfonyl chloride. What went wrong and what should I do?

Answer:

This is a classic sign of an uncontrolled exotherm, likely caused by adding the electrophile too quickly to a reactive system.

  • Immediate Corrective Action:

    • Cease Reagent Addition Immediately.

    • Ensure the cooling bath (e.g., ice-water or dry ice/acetone) has sufficient capacity and is making good contact with the reaction flask.

    • If the temperature continues to rise rapidly, and it is safe to do so, add a small amount of pre-chilled, inert solvent to dilute the reactants and help absorb the heat.

  • Root Cause Analysis & Prevention:

    • Addition Rate: p-Toluenesulfonyl chloride should always be added portion-wise as a solid or dropwise as a solution in the reaction solvent.[3] A slow, controlled addition over 30-60 minutes for a lab-scale reaction is a standard starting point.[3] This allows the cooling system to dissipate the heat as it is generated.

    • Initial Temperature: The reaction should be cooled to 0-5 °C before the addition of TsCl begins.[4] Starting at room temperature provides less of a buffer to absorb the initial heat of reaction.

    • Stirring: Ensure vigorous and efficient stirring. Poor mixing can create localized "hot spots" where the concentration of reagents is high, leading to a rapid exotherm that propagates through the solution.[5]

Question: I'm observing a dark brown or black coloration in my reaction, and my final product is impure. Is this related to temperature control?

Answer:

Yes, this is highly probable. The aldehyde functional group in your starting material, 2-aminobenzaldehyde, and your product is sensitive to heat, especially under basic conditions.

  • Causality: Poor exotherm management leads to elevated reaction temperatures. This excess thermal energy can initiate side reactions and decomposition pathways. Aldehyd moieties can be prone to oxidation, polymerization, or other degradation pathways at high temperatures, leading to the formation of colored, often tarry, impurities.

  • Preventative Measures:

    • Strict Temperature Adherence: Maintain the reaction temperature at 0 °C during the addition of TsCl and for a period afterward.[6] Allow the reaction to warm to room temperature slowly only if reaction monitoring (e.g., by TLC) shows sluggish conversion at low temperatures.[4][6]

    • Inert Atmosphere: While not strictly necessary for the sulfonylation itself, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent air-oxidation of the sensitive aldehyde group, which can be exacerbated by heat.

Question: My yield is low, but TLC analysis shows full consumption of my starting amine. Where did my product go?

Answer:

This scenario often points to product degradation or the formation of inseparable, non-TLC-active byproducts, both of which can be caused by an uncontrolled exotherm.

  • Plausible Mechanisms:

    • Product Decomposition: The desired sulfonamide product itself may not be stable to the high temperatures generated during an exotherm, leading to decomposition.[4]

    • Bis-Sulfonylation: While less common for aromatic amines due to electronic effects, it is possible that at higher temperatures, a second tosyl group could react at the sulfonamide nitrogen. This would form a di-sulfonated species, which has very different properties and may be difficult to isolate or identify.[7]

    • Side Reactions: The heat could be promoting alternative reaction pathways with the solvent or base, consuming the product as it's formed.

  • Troubleshooting & Optimization:

    • Review your temperature logs. If you noted a significant temperature spike, this is the most likely culprit.

    • Re-run the reaction with meticulous temperature control. Use a digital thermometer and ensure the probe is submerged in the reaction mixture, not just the cooling bath.

    • Consider a less reactive base. If using a highly activating base like pyridine, switching to a bulkier, non-nucleophilic base like triethylamine or an inorganic base like potassium carbonate may modulate the initial reaction rate and subsequent exotherm.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: Beyond standard PPE (lab coat, gloves, safety glasses), be aware that p-toluenesulfonyl chloride is corrosive and a lachrymator; handle it exclusively in a fume hood.[3] Always have a quench solution (e.g., a beaker of saturated sodium bicarbonate) ready to neutralize any spills.[3] Most importantly, never add the full amount of TsCl at once and always use a secondary container for your cooling bath to contain spills.

Q2: How do I set up my apparatus for optimal heat transfer? A2: Use a round-bottom flask, as its shape provides a better surface-area-to-volume ratio than an Erlenmeyer flask. Ensure the flask is submerged as deeply as possible in the cooling bath. Use a magnetic stir bar that is large enough to create a vortex, ensuring efficient mixing and heat distribution. For larger-scale reactions, overhead mechanical stirring is superior.

Q3: What are the definitive signs of a thermal runaway? A3: A rapid, accelerating increase in temperature that does not respond to cooling is the primary sign.[2] This is often accompanied by a sudden change in color, vigorous boiling of the solvent (even in a 0 °C bath), and a noticeable increase in pressure within the flask.

Q4: What is the correct quenching procedure to safely terminate the reaction? A4: Quenching is the process of deactivating any remaining reactive species. The most common method is to slowly pour the reaction mixture over ice water or a cold, saturated aqueous solution of sodium bicarbonate.[6][10] This hydrolyzes the unreacted p-toluenesulfonyl chloride into the water-soluble p-toluenesulfonic acid, making it easy to remove during the subsequent aqueous workup.[11] Never add water directly to the reaction flask, as the exotherm from quenching the TsCl can be vigorous.

Experimental Protocols & Data

Protocol 1: Controlled Synthesis of this compound

This protocol is designed with exotherm management as the primary consideration.

  • Apparatus Setup: In a fume hood, equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a digital thermometer, a nitrogen inlet, and a rubber septum.

  • Reagent Preparation: Dissolve 2-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (1.5 eq) or pyridine (1.5 eq).[6]

  • Cooling: Place the flask in an ice-water bath and stir until the internal temperature stabilizes at 0-5 °C.

  • Controlled Addition: Add p-toluenesulfonyl chloride (1.2 eq) in small portions over 30-60 minutes. The key is to maintain the internal temperature below 10 °C throughout the addition.[3] If the temperature rises above this, pause the addition until it cools back down.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). If the reaction is slow, allow it to warm to room temperature and stir for an additional 1-4 hours.[6]

  • Quenching & Workup: Once the starting amine is consumed, slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of ice and saturated sodium bicarbonate solution.[10] Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove the amine base), saturated NaHCO₃ solution, and brine.[6]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Table 1: Key Reaction Parameter Summary
ParameterRecommendationRationale & Justification
Initial Temperature 0 - 5 °CProvides a thermal buffer to absorb the initial heat of reaction, preventing a temperature spike.[4]
TsCl Addition Method Slow, portion-wise or dropwisePrevents the rate of heat generation from overwhelming the cooling system's capacity.[2][3]
Max Internal Temp. < 10 °C (during addition)Minimizes the risk of side reactions and decomposition of the aldehyde-containing product.[4]
Base Triethylamine or Pyridine (1.5 eq)Neutralizes the HCl byproduct, driving the reaction to completion.[6]
Quenching Agent Ice-cold saturated NaHCO₃Safely neutralizes excess TsCl and facilitates its removal as a water-soluble salt.[10][11]

Visualization of Workflows

Diagram 1: Exotherm-Controlled Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Dissolve Amine & Base in Solvent B 2. Cool Reaction Vessel to 0 °C A->B C 3. Begin Slow, Portion-wise Addition of TsCl B->C D 4. Monitor Internal Temperature Continuously C->D Adjust Addition Rate E 5. Maintain Temp < 10°C During Addition D->E Adjust Addition Rate E->C Adjust Addition Rate F 6. Monitor Reaction by TLC E->F G 7. Reaction Complete F->G H 8. Quench by Pouring into Ice/NaHCO3(aq) G->H I 9. Perform Aqueous Workup & Extraction H->I J 10. Dry & Concentrate to Yield Crude Product I->J K 11. Purify Product J->K

Caption: Workflow for the synthesis of this compound with integrated exotherm control points.

Diagram 2: Troubleshooting a Thermal Event

G Start Temperature Spike Detected (>10-15 °C Rise) Action1 IMMEDIATELY Stop TsCl Addition Start->Action1 Action2 Ensure Max Cooling (Check Bath Contact/Level) Action1->Action2 Check1 Is Temperature Decreasing? Action2->Check1 Outcome_Safe Resume VERY SLOW Addition Once T < 5 °C Check1->Outcome_Safe  Yes Action3 Consider Adding Pre-Chilled Solvent for Dilution Check1->Action3  No Outcome_Runaway THERMAL RUNAWAY Execute Emergency Plan (Alert Supervisor, Prepare for Rapid Quench/Dilution) Action3->Outcome_Runaway

Caption: A decision-making flowchart for responding to an unexpected exothermic event during synthesis.

References

  • BenchChem. Technical Support Center: Minimizing Chloride Byproduct in Tosylation Reactions.
  • BenchChem. Technical Support Center: Removal of Tosyl-Containing Byproducts.
  • National Center for Biotechnology Information. N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide.
  • BenchChem. Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).
  • ResearchGate. Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?.
  • BenchChem. Technical Support Center: Large-Scale Synthesis of 4-Formylphenyl Benzenesulfonate.
  • BenchChem. Technical Support Center: The Effect of Temperature on Tosylation Reactions.
  • Royal Society of Chemistry. Organic & Biomolecular Chemistry.
  • Ngassa, F. N., & Stanford, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.
  • BenchChem. Common Issues in Sulfonamide Synthesis and Solutions.

Sources

Technical Support Center: Characterization of Impurities in N-(2-formylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and impurity characterization of N-(2-formylphenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to ensure the integrity and purity of your compound.

Part 1: Troubleshooting and FAQs

This section addresses common issues that may arise during the synthesis and handling of this compound, providing explanations for the underlying causes and practical solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the synthesis of this compound are frequently traced back to a few critical factors:

  • Moisture Sensitivity of Tosyl Chloride: p-Toluenesulfonyl chloride (TsCl) is highly susceptible to hydrolysis. The presence of water in your reaction solvent or on your glassware will convert the reactive TsCl into the unreactive p-toluenesulfonic acid, directly impacting your yield.[1][2] It is imperative to use anhydrous solvents and thoroughly dried glassware under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Instability of 2-Aminobenzaldehyde: The starting material, 2-aminobenzaldehyde, is prone to self-condensation reactions.[3] This instability can reduce the amount of starting material available for the desired reaction. It is advisable to use freshly prepared or purified 2-aminobenzaldehyde.

  • Inappropriate Base Selection: The choice of base is crucial. While a base is necessary to neutralize the HCl byproduct of the reaction, using a strong aqueous base like sodium hydroxide can accelerate the hydrolysis of tosyl chloride.[1] A non-nucleophilic organic base, such as pyridine or triethylamine, is generally preferred as it does not compete with the amine nucleophile.[1]

Q2: I'm observing a significant amount of a side product that appears to be a di-tosylated species. How can I prevent this?

A2: The formation of a di-tosylated product, N-(2-formylphenyl)-N,N-bis(4-methylphenyl)sulfonamide, can occur, although it is less common with secondary amines compared to primary amines. However, under forcing conditions or with an incorrect stoichiometry, it can become a significant issue. To mitigate this, ensure you are using a carefully controlled stoichiometry, typically with a slight excess of the 2-aminobenzaldehyde relative to the tosyl chloride. This ensures the tosyl chloride is the limiting reagent and reduces the likelihood of a second tosylation event.

Q3: My final product shows signs of degradation, particularly a color change. What could be the cause?

A3: The aldehyde functional group in this compound is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, N-(2-carboxyphenyl)-4-methylbenzenesulfonamide. This oxidation can occur over time with exposure to air. To minimize degradation, store the purified compound under an inert atmosphere and at a low temperature.

Q4: What is the best method to purify the crude product and remove unreacted tosyl chloride and its byproducts?

A4: A multi-step approach is typically most effective:

  • Quenching: At the end of the reaction, any remaining tosyl chloride can be quenched by adding a small amount of a primary or secondary amine, or even water, to convert it into a more easily removable sulfonamide or sulfonic acid.

  • Aqueous Workup: A standard aqueous workup is highly effective. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove any remaining amine base. A subsequent wash with a saturated sodium bicarbonate solution will remove the acidic p-toluenesulfonic acid byproduct.[4]

  • Recrystallization or Chromatography: For final purification, recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) is often successful.[4] If impurities have similar polarity to the product, flash column chromatography on silica gel is a reliable alternative.[5]

Part 2: Impurity Profile and Identification

Understanding the potential impurities is critical for developing robust analytical methods and ensuring the quality of your final compound.

Table 1: Potential Impurities in the Synthesis of this compound
Impurity NameStructureOriginPotential Impact
2-AminobenzaldehydeUnreacted starting materialCan interfere with downstream reactions and may be reactive.
p-Toluenesulfonyl ChlorideUnreacted starting materialHighly reactive and can interfere with subsequent steps.[4]
p-Toluenesulfonic AcidHydrolysis of p-toluenesulfonyl chlorideAcidic impurity that can complicate purification.[2]
N-(2-carboxyphenyl)-4-methylbenzenesulfonamideOxidation of the final productCan affect the pharmacological profile and purity.
Di-tosylated AdductSide reactionA significant impurity that can be difficult to remove.
Impurity Formation Pathways

The following diagram illustrates the primary reaction and potential side reactions leading to the formation of common impurities.

Impurity_Formation A 2-Aminobenzaldehyde P N-(2-formylphenyl)-4- methylbenzenesulfonamide (Product) A->P Reaction with B B p-Toluenesulfonyl Chloride (TsCl) B->P TSA p-Toluenesulfonic Acid B->TSA Hydrolysis Ditosyl Di-tosylated Adduct B->Ditosyl H2O Water (H₂O) H2O->TSA P->Ditosyl Further reaction with B Oxidized N-(2-carboxyphenyl)-4- methylbenzenesulfonamide P->Oxidized Oxidation (Air) Analytical_Workflow Start Crude Product HPLC HPLC-UV Analysis (Purity Assessment) Start->HPLC NMR ¹H NMR Analysis (Initial Structure Check) Start->NMR LCMS LC-MS Analysis (Impurity Mass Detection) HPLC->LCMS If impurities detected Purification Purification (Recrystallization or Chromatography) NMR->Purification LCMS->Purification Impurity_Isolation Impurity Isolation (if necessary) LCMS->Impurity_Isolation For unknown impurities Pure_Product Pure Product (>99%) Purification->Pure_Product Structure_Elucidation Structure Elucidation (NMR, MS/MS) Impurity_Isolation->Structure_Elucidation

Sources

Technical Support Center: Enhancing Crystal Quality with N-(2-formylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for utilizing N-(2-formylphenyl)-4-methylbenzenesulfonamide as a potential additive to improve crystal quality for X-ray analysis. This guide is designed for researchers, scientists, and drug development professionals who are exploring novel chemical additives to overcome common crystallization challenges. While the application of this specific compound as a crystallization additive is an emerging area of research, this guide synthesizes established principles of small molecule additives with the known chemical properties of this compound to provide a comprehensive resource for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why consider it as a crystallization additive?

A1: this compound is a sulfonamide derivative containing a formyl (aldehyde) group.[1] While its primary applications have been explored in other areas of chemistry, its chemical functionalities suggest it may be a valuable tool in macromolecular crystallization.[1] Small molecule additives can be crucial in obtaining high-quality crystals by providing additional intermolecular contacts, stabilizing protein conformations, or promoting nucleation.[2][3] The sulfonamide group can form hydrogen bonds and other interactions with protein residues, while the formylphenyl group can participate in various non-covalent interactions, potentially bridging protein molecules within the crystal lattice.[4][5][6]

Q2: What is the proposed mechanism for how this compound might improve crystal quality?

A2: The proposed mechanism is twofold, based on its principal chemical moieties:

  • The Sulfonamide Moiety: The oxygen atoms of the sulfonamide group are excellent hydrogen bond acceptors and can interact with amino acid side chains, such as those of arginine, lysine, and asparagine.[4][7] These interactions can help to stabilize flexible regions of a protein and provide anchor points for building a well-ordered crystal lattice.

  • The Formylphenyl Moiety: The aldehyde group is reactive and can form reversible covalent bonds (Schiff bases) with primary amine groups, such as the N-terminus of the protein or the side chain of lysine residues. This transient covalent linkage can reduce conformational heterogeneity and provide a stable, ordered surface for crystal packing. Additionally, the phenyl ring can participate in π-π stacking or hydrophobic interactions.

Q3: At what stage of the crystallization process should I introduce this additive?

A3: this compound should ideally be introduced during the initial crystallization screening phase. It can be added directly to the protein solution before setting up the crystallization drops. Alternatively, it can be included as a component of the crystallization screen itself. If you have existing crystallization conditions that yield poor-quality crystals, the additive can be introduced during the optimization phase.

Q4: What concentration range of this compound should I test?

A4: As with any new additive, determining the optimal concentration is empirical.[8] A good starting point is to screen a range of concentrations from 1 mM to 10 mM. It is advisable to perform a solubility test of the compound in your protein's buffer system to ensure it does not precipitate at the concentrations you plan to use.

Q5: How do I prepare a stock solution of this compound?

A5: The synthesis of this compound involves the reaction of 2-aminobenzyl alcohol with p-toluenesulfonyl chloride, followed by oxidation.[1] For use as an additive, it is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution (e.g., 100 mM). This stock can then be diluted into the protein solution or crystallization screen, ensuring the final concentration of the organic solvent is kept low (typically below 5%) to avoid denaturing the protein.

Troubleshooting Guide

This section addresses common problems that may arise when using this compound as a crystallization additive.

Problem Potential Cause Troubleshooting Steps
No Crystals, Clear Drops Additive concentration may be too low to be effective, or it may be inhibiting crystallization at the tested concentration.1. Increase the concentration of the additive in a stepwise manner. 2. If a high concentration was initially used, decrease it, as some additives can inhibit nucleation at high concentrations. 3. Vary the protein and precipitant concentrations, as the additive may have altered the protein's solubility.[9]
Amorphous Precipitate The additive might be causing the protein to aggregate or "salt out" too quickly. The concentration of the additive or precipitant may be too high.1. Reduce the concentration of the additive. 2. Lower the precipitant concentration to slow down the kinetics.[9] 3. Screen different pH conditions, as the interaction between the additive and the protein can be pH-dependent.[7]
Showers of Microcrystals Nucleation is too rapid, leading to a large number of small crystals instead of a few large ones.1. Decrease the concentration of both the protein and the additive. 2. Lower the incubation temperature to slow down crystal growth. 3. Consider microseeding with crushed existing microcrystals in a condition with lower supersaturation.
Poorly Formed or Needle-like Crystals The crystal packing is not optimal, leading to anisotropic growth.1. Screen a wider range of additive concentrations. 2. Try different precipitants or buffers in combination with the additive. Some additives work synergistically with specific chemical conditions.[10] 3. Slightly vary the pH to alter the charge distribution on the protein surface and potentially favor different crystal contacts.
Additive Precipitates in the Drop The concentration of the additive exceeds its solubility in the final drop composition.1. Lower the stock concentration of the additive. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but not so high as to inhibit crystallization. 3. Test the solubility of the additive in the crystallization buffer and precipitant solution before adding the protein.

Experimental Protocols

Protocol 1: Initial Screening with this compound

This protocol outlines a method for incorporating the additive into a standard vapor diffusion crystallization screen.

  • Prepare Additive Stock Solution:

    • Synthesize this compound following established chemical procedures.[1]

    • Dissolve the purified compound in 100% DMSO to a final concentration of 100 mM.

  • Prepare Protein-Additive Mixture:

    • To your purified protein solution, add the 100 mM stock solution of the additive to achieve a final additive concentration of 1 mM, 5 mM, and 10 mM.

    • Ensure the final DMSO concentration does not exceed 5%. If your protein is sensitive to DMSO, adjust the stock concentration accordingly.

    • Gently mix and incubate on ice for 30 minutes.

    • Centrifuge the protein-additive mixture at 14,000 x g for 10 minutes at 4°C to remove any small aggregates.

  • Set Up Crystallization Plates:

    • Use your standard sparse matrix or grid screen for crystallization.

    • Set up sitting or hanging drop vapor diffusion experiments, mixing the protein-additive solution with the screen solution in a 1:1 ratio.

    • Set up a parallel experiment without the additive as a control.

  • Incubation and Observation:

    • Incubate the crystallization plates at a constant temperature.

    • Monitor the drops for crystal growth over several days to weeks, comparing the results of the additive-containing drops with the control drops.

Visualizing the Workflow and Mechanism

Proposed Mechanism of Action

G cluster_0 Protein in Solution cluster_1 Addition of this compound cluster_2 Improved Crystallization Outcome P1 Unstable/Flexible Protein Conformation C1 Stabilized Protein Conformation P1->C1 Sulfonamide H-bonds & Schiff base formation P2 High Nucleation Barrier C2 Formation of Crystal Contacts P2->C2 Additive mediates protein-protein interaction Additive This compound Additive->P1 Additive->P2 C3 High-Quality Crystal for X-ray Analysis C1->C3 C2->C3

Caption: Proposed mechanism of this compound in improving crystal quality.

Troubleshooting Workflow

G start Initial Crystallization with Additive outcome Observe Outcome start->outcome clear Clear Drops outcome->clear No Crystals precipitate Amorphous Precipitate outcome->precipitate Precipitate microcrystals Microcrystals outcome->microcrystals Poor Quality good_crystals Good Crystals outcome->good_crystals Success action1 Vary Additive/Protein Concentration clear->action1 action2 Decrease Additive/Precipitant Concentration precipitate->action2 action3 Decrease Supersaturation / Seeding microcrystals->action3 optimize Optimize & Diffract good_crystals->optimize action1->outcome action2->outcome action3->outcome

Caption: A decision tree for troubleshooting common crystallization problems with additives.

References

  • The Role of Small Molecule Additives and Chemical Modification in Protein Crystallization. (n.d.). ResearchGate.
  • de Assis, L. C., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Journal of the American Chemical Society Au. [Link]
  • de Assis, L. C., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs.
  • McPherson, A., & Cudney, B. (2011).
  • de Assis, L. C., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. [Link]
  • Tsigelny, I. F., et al. (2012).
  • How can I improve protein crystals? (2015).
  • Das, S., et al. (2022).
  • McPherson, A. (2004). Introduction to protein crystallization. Acta Crystallographica Section D: Biological Crystallography. [Link]
  • Kim, S.-G. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Validation & Comparative

"N-(2-formylphenyl)-4-methylbenzenesulfonamide" vs. other benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to N-(2-formylphenyl)-4-methylbenzenesulfonamide and Other Benzenesulfonamide Derivatives for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a wide array of therapeutic agents.[1][2][3] These compounds are not merely synthetic curiosities; they are the structural foundation for drugs exhibiting antibacterial, anticonvulsant, antitumor, and anti-inflammatory properties, among others.[4][5][6] This guide provides a comparative analysis of a specific building block, this compound, against other prominent benzenesulfonamide derivatives, supported by experimental data and protocols to inform future research and development.

Profile: this compound

This compound (CAS: 6590-65-4) is a derivative distinguished by an ortho-formyl group on the phenyl ring attached to the sulfonamide nitrogen.[7] This aldehyde functionality makes it a valuable synthetic intermediate, offering a reactive handle for the construction of more complex molecular architectures, such as Schiff bases, hydrazones, and various heterocyclic systems.

Chemical Structure:

  • Molecular Formula: C₁₄H₁₃NO₃S[7]

  • Molecular Weight: 275.32 g/mol [7]

While specific biological activity data for this particular compound is not extensively documented in mainstream literature, its structural features suggest potential as a precursor for novel therapeutic agents. The tosyl group is a common feature in many biologically active sulfonamides, and the reactive aldehyde can be exploited for targeted modifications.

A related disulfonated compound, N-(2-formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide, has been synthesized and structurally characterized. The synthesis involves the reaction of 2-aminobenzyl alcohol with p-toluenesulfonyl chloride, followed by oxidation of the alcohol to the aldehyde.[3]

Comparative Analysis: Benzenesulfonamide Derivatives in Action

The true value of the benzenesulfonamide scaffold is demonstrated by the diverse biological activities of its derivatives. Below, we compare several classes of these compounds, highlighting the structure-activity relationships (SAR) that govern their function.

Carbonic Anhydrase Inhibitors (CAIs)

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2][8] Certain CA isoforms, particularly the tumor-associated hCA IX and XII, are crucial for cancer cell survival in hypoxic environments, making them prime targets for anticancer therapies.[8][9][10]

The inhibitory mechanism involves the coordination of the sulfonamide group's nitrogen atom to the zinc ion in the enzyme's active site. The "tail" portion of the molecule, which extends from the benzenesulfonamide core, can be modified to achieve isoform specificity.[11][12]

Structure-Activity Relationship (SAR) Insights for CAIs:

  • The Sulfonamide Group (-SO₂NH₂): This zinc-binding group is essential for inhibitory activity.

  • Aromatic/Heterocyclic Ring: The benzene ring of the benzenesulfonamide can be substituted to modulate physicochemical properties. For instance, perfluorination of the benzene ring has been shown to increase the acidity of substituents and often enhances inhibitory potency.[8]

  • The "Tail" Approach: Adding various chemical moieties (the "tail") to the core scaffold allows for interactions with specific residues in the CA active site, which dictates isoform selectivity.[11][12] For example, click chemistry has been effectively used to introduce diverse tails, leading to potent and selective inhibitors of tumor-associated CAs.[8][9]

Table 1: Comparative Inhibition Data of Benzenesulfonamide Derivatives against Human CA Isoforms

Compound ClassTarget IsoformInhibition Constant (Kᵢ) RangeSelectivity ProfileReference
Triazole-BenzenesulfonamideshCA IX, hCA XII0.8 - 38.9 nMHigh for tumor-associated isoforms over cytosolic I & II[8][9]
Piperonyl-BenzenesulfonamideshCA II, hCA VII33.2 - 547 nMSelective for epileptogenesis-related isoforms[4]
Anthraquinone-BenzenesulfonamideshCA IXIC₅₀: 28.12 - 69.43 µM (cell-based)Moderate activity, modification of SLC-0111 lead[10]
Benzoic Acid AnalogueshCA IIKᵢ = 7.6 nM (for compound 13a)Potent and selective for hCA II[12]

Note: Inhibition constants are highly dependent on the specific derivative within each class.

Anticancer Agents

Beyond CA inhibition, benzenesulfonamide derivatives have demonstrated antitumor activity through various other mechanisms.

  • Tubulin Polymerization Inhibitors: Certain derivatives act as potent antitubulin agents, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. Compound BA-3b, a benzenesulfonamide derivative, showed IC₅₀ values ranging from 0.007 to 0.036 µM against a panel of seven cancer cell lines.[13]

  • PI3K/mTOR Dual Inhibitors: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer. Propynyl-substituted benzenesulfonamides have been developed as potent dual inhibitors of PI3K and mTOR, with one compound showing significant tumor growth inhibition in a hepatocellular carcinoma xenograft model.[14]

  • Inhibitors of Oxidative Phosphorylation (OXPHOS): Some cancers are highly dependent on OXPHOS for energy. Benzene-1,4-disulfonamides have been discovered as potent OXPHOS inhibitors, specifically targeting Complex I of the electron transport chain, leading to cytotoxicity in pancreatic cancer models.[15]

  • Inhibition of Keap1-Nrf2 Protein-Protein Interaction: A series of 1,4-bis(arylsulfonamido)benzene derivatives have been designed to inhibit the Keap1-Nrf2 protein-protein interaction, which is a key pathway in cellular response to oxidative stress.[16]

Table 2: Comparative Anticancer Activity of Benzenesulfonamide Derivatives

Derivative ClassMechanism of ActionCell Line(s)Potency (IC₅₀)Reference
Benzodiazepine-fusedTubulin Polymerization InhibitionVarious cancer cell lines0.007 - 0.036 µM[13]
Propynyl-substitutedPI3K/mTOR Dual InhibitionHepatocellular carcinomaPotent in vivo efficacy[14]
Benzene-1,4-disulfonamidesOXPHOS Inhibition (Complex I)Pancreatic cancer (MIA PaCa-2)~0.05 µM[15]
Imidazole-bearingCytotoxicityMDA-MB-231 (Breast), IGR39 (Melanoma)EC₅₀: 20.5 - 27.8 µM[17]
Pyrazole-fusedAntimitotic ActivityAgrobacterium tumefaciens assayUp to 50% tumor inhibition[18]
Antimicrobial Agents

The history of sulfonamides is rooted in their antibacterial properties ("sulfa drugs"). Modern research continues to explore novel derivatives to combat antimicrobial resistance.

  • Thiazole-Benzenesulfonamide Hybrids: Combining the thiazole and sulfonamide moieties, both known for antibacterial activity, has yielded compounds with potent activity against both Gram-negative and Gram-positive bacteria.[19]

  • Carboxamide-bearing Derivatives: A series of benzenesulfonamides bearing a carboxamide functionality demonstrated significant antimicrobial activity against a panel of bacteria and fungi, with some compounds showing lower Minimum Inhibitory Concentrations (MICs) than reference drugs.[5][20]

  • N,N-diethylamide Derivatives: These compounds have also shown marked potency as antibacterial agents against E. coli and S. aureus.[21]

Table 3: Comparative Antimicrobial Activity (MIC) of Benzenesulfonamide Derivatives

Derivative ClassTarget Organism(s)MIC RangeReference
Carboxamide-bearingE. coli, S. aureus, P. aeruginosa, C. albicans6.28 - 8.90 mg/mL[5][20]
Thiazole-hybridsS. aureus, A. xylosoxidansAs low as 3.9 µg/mL[19]
Thiazolone-basedS. aureus, K. pneumoniaSignificant inhibition at 50 µg/mL[22]

Experimental Methodologies

To ensure the integrity and reproducibility of research in this field, standardized protocols are essential.

General Protocol for Sulfonamide Synthesis

The most common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1]

Step-by-Step Protocol:

  • Amine Solubilization: Dissolve the amine (1.0 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) in a reaction vessel.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a base, such as pyridine or triethylamine (1.5 eq), to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve the benzenesulfonyl chloride derivative (1.0-1.2 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure sulfonamide.[1]

Protocol for Carbonic Anhydrase Inhibition Assay

The stopped-flow CO₂ hydrase assay is a standard method for determining the inhibitory potency of compounds against CA isoforms.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl) at a specific pH. Prepare stock solutions of the purified CA enzyme and the inhibitor compound in an appropriate solvent (e.g., DMSO).

  • Assay Mixture: In the assay cuvette, combine the buffer, the CA enzyme solution, and a pH indicator.

  • Initiation: Rapidly mix the enzyme/inhibitor solution with a CO₂-saturated water solution using a stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the CO₂ is hydrated to bicarbonate and a proton, causing a pH drop.

  • Inhibitor Testing: Repeat the assay with varying concentrations of the inhibitor to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Kᵢ Determination: Convert the IC₅₀ values to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.

Visualizing Synthesis and Structure-Activity Relationships

Diagrams can effectively illustrate complex chemical processes and relationships.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Reaction Nucleophilic Attack on Sulfur Atom Amine->Reaction SulfonylChloride Benzenesulfonyl Chloride (Ar-SO₂Cl) SulfonylChloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Workup Aqueous Workup & Purification Reaction->Workup Sulfonamide Benzenesulfonamide (Ar-SO₂-NHR or Ar-SO₂-NR₂) Workup->Sulfonamide HCl_Salt Base-HCl Salt Workup->HCl_Salt

Caption: General synthesis of benzenesulfonamides.

SAR Core Benzenesulfonamide Core -SO₂NH- Benzene Ring ZBG Zinc-Binding Group (Essential for CAI) Core:f1->ZBG is the Tail Tail Moiety (Dictates Isoform Selectivity) Core:f0->Tail attached to N Substituents Ring Substituents (Modulate Potency & PK) Core:f2->Substituents modified by Activity Biological Activity (e.g., Anticancer, Antimicrobial) ZBG->Activity Tail->Activity Substituents->Activity

Caption: Key Structure-Activity Relationships (SAR).

Conclusion

This compound represents a versatile yet underexplored scaffold. Its true potential lies in its utility as a synthetic intermediate for creating novel, complex derivatives. The broader class of benzenesulfonamides continues to be a highly productive area of research, yielding potent and selective inhibitors for a range of therapeutic targets, from enzymes like carbonic anhydrase to complex signaling pathways involved in cancer and microbial infections. The structure-activity relationships established for various derivatives provide a logical framework for designing new compounds. By leveraging the reactive aldehyde of this compound, researchers can systematically build libraries of novel molecules, paving the way for the next generation of sulfonamide-based therapeutics.

References

  • Nocentini, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 832-836. [Link]
  • Hobson, L. T., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 60(3), 1019-1029. [Link]
  • Nocentini, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 832-836. [Link]
  • Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(9), 4006-4023. [Link]
  • Abdel-Gawad, N. M., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 221, 113486. [Link]
  • Shilling, A. D., et al. (2017). Antitumor Activity of Selected Derivatives of Pyrazole-Benzenesulfonamides from Dilithiated C(α), N-Phenylhydrazones and Lithiated Methyl 2-Aminosulfonyl-benzoate. Journal of the South Carolina Academy of Science, 15(1), 27-32. [Link]
  • Gawel, K., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330. [Link]
  • Giel-Pietraszuk, M., et al. (2015). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Bioorganic & Medicinal Chemistry, 23(15), 4874-4881. [Link]
  • Meng, X., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 121, 156-168. [Link]
  • Ratreya, P., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Medicinal Chemistry, 12(10), 1735-1744. [Link]
  • El-Naggar, A. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28205-28221. [Link]
  • De Luca, L., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1854. [Link]
  • Lee, C. Y., et al. (2020). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 187, 111943. [Link]
  • Petruczynik, A., et al. (2013). Antitumor activity of novel benzensulfonamide derivatives in view of their physiochemical properties searched by principal component analysis. Medicinal Chemistry, 9(4), 519-528. [Link]
  • Onajobi, I. B., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 608. [Link]
  • Guda, M., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6886. [Link]
  • Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,NDiethylamide Bearing Benzenesulfonamide Derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 249-257. [Link]
  • Onajobi, I. B., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 608. [Link]
  • Zhu, J., et al. (2016). Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. Bioorganic & Medicinal Chemistry, 24(5), 1025-1033. [Link]
  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry. [Link]
  • Worrell, B. T., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21379-21386. [Link]
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
  • Chen, J., et al. (2019). Methods for the synthesis of sulfonamides.
  • Kim, S. G. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o660. [Link]
  • Bawa, S., et al. (2018). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 23(11), 2977. [Link]
  • Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(9), 4006-4023. [Link]
  • ResearchGate. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents.
  • Duan, X., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. ACS Medicinal Chemistry Letters, 13(4), 621-628. [Link]
  • Zhang, Y., et al. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Molecules, 29(6), 1318. [Link]
  • Abbassi, N., et al. (2011). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3304. [Link]
  • Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]
  • Teo, K. G., et al. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(21), 5178. [Link]
  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
  • Valente, S., et al. (2012). Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. Journal of Medicinal Chemistry, 55(11), 5491-5506. [Link]
  • ResearchGate. (2017). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.
  • Ngassa, F. N., et al. (2019). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 10(4), 365-370. [Link]

Sources

A Comparative Guide to the Bioactivity of N-(2-formylphenyl)-4-methylbenzenesulfonamide and Other Key IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of IDO1 in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a pivotal immune checkpoint protein, playing a significant role in tumor immune evasion.[1] As a heme-containing enzyme, IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2] This enzymatic activity within the tumor microenvironment leads to a dual mechanism of immunosuppression: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell anergy and apoptosis.[2][3] Consequently, the inhibition of IDO1 is a highly pursued therapeutic strategy aimed at reversing this immunosuppressive shield and reactivating anti-tumor immunity. This guide provides a comparative analysis of the bioactivity of N-(2-formylphenyl)-4-methylbenzenesulfonamide against two well-characterized IDO1 inhibitors, Epacadostat and Indoximod.

Comparative Analysis of IDO1 Inhibitor Potency

The efficacy of an IDO1 inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the IDO1 enzymatic activity. The following table summarizes the reported in vitro and cellular potencies of this compound, Epacadostat, and Indoximod. It is crucial to note that IC50 values can vary based on the assay format (enzymatic vs. cellular) and specific experimental conditions.

InhibitorCommon SynonymsTargetAssay TypeIC50 Value (nM)Reference(s)
This compound Compound 10 in cited literatureHuman IDO1Cellular (HeLa)180[4]
Epacadostat INCB024360, IDO-IN-1Human IDO1Enzymatic71.8[5][6][7]
Human IDO1Cellular (HeLa)~10[5][8][9]
Human IDO1Cellular (SKOV-3)15.3[8]
Indoximod 1-Methyl-D-tryptophan, NLG-8189IDO1 PathwayCellular (mTORC1 rescue)~70[3][10]
Human IDO1Enzymatic (Kᵢ)19,000 (for L-isomer)[8][11]

Mechanistic Insights and Causality of Experimental Choices

The selection of IDO1 inhibitors for clinical development hinges not only on potency but also on the mechanism of action. This compound and Epacadostat are direct competitive inhibitors that bind to the active site of the IDO1 enzyme, preventing the binding of its natural substrate, tryptophan. In contrast, Indoximod exhibits a distinct and more complex mechanism. It does not directly inhibit the IDO1 enzyme but rather acts downstream as a tryptophan mimetic, counteracting the immunosuppressive effects of tryptophan depletion by reactivating the mTORC1 pathway in T-cells.[3][10][11]

The choice between a direct enzymatic inhibitor and a pathway modulator like Indoximod has significant implications. Direct inhibitors like this compound and Epacadostat are typically evaluated in both biochemical (enzymatic) and cell-based assays. Enzymatic assays, utilizing purified recombinant IDO1, provide a direct measure of the compound's ability to inhibit the enzyme in isolation. However, cellular assays, which often use human cell lines like HeLa or SKOV-3 stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression, are considered more physiologically relevant.[8] This is because they account for factors such as cell permeability and intracellular target engagement, providing a more accurate reflection of a compound's potential in a biological system. The difference in Epacadostat's IC50 values between enzymatic (71.8 nM) and cellular (~10 nM) assays highlights the importance of cellular context.[5][8]

Indoximod's unique mechanism necessitates a different evaluation approach. Since it does not directly inhibit the enzyme, its potency is often measured by its ability to rescue T-cell function from the effects of tryptophan depletion, such as restoring mTORC1 signaling, with an EC50 of approximately 70 nM.[3][10]

Visualizing the IDO1 Signaling Pathway and Inhibition

IDO1_Pathway IDO1 Signaling Pathway and Points of Inhibition cluster_0 Tumor/Antigen Presenting Cell cluster_1 Immune Response TRP L-Tryptophan IDO1 IDO1 Enzyme (Upregulated in Tumors) TRP->IDO1 Substrate T_Cell T-Cell TRP->T_Cell Essential for mTORC1 mTORC1 Pathway TRP->mTORC1 Activates KYN Kynurenine & Metabolites IDO1->KYN Catalyzes Anergy Anergy & Apoptosis KYN->Anergy Induces Activation Activation & Proliferation T_Cell->Activation mTORC1->Activation Promotes Inhibitor Direct IDO1 Inhibitors (e.g., N-(2-formylphenyl)-4- methylbenzenesulfonamide, Epacadostat) Inhibitor->IDO1 Inhibits Indoximod Indoximod Indoximod->mTORC1 Rescues

Caption: IDO1 metabolizes tryptophan to kynurenine, suppressing T-cell function. Direct inhibitors block IDO1, while Indoximod rescues the downstream mTORC1 pathway.

Experimental Protocols

The following protocols describe standardized methods for determining the bioactivity of IDO1 inhibitors. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Cell-Based IDO1 Activity Assay (IC50 Determination)

This protocol is used to measure the potency of a direct IDO1 inhibitor in a cellular context.

Cell_Assay_Workflow cluster_workflow Cell-Based IDO1 IC50 Workflow A 1. Cell Seeding Seed HeLa or SKOV-3 cells in 96-well plates. B 2. IDO1 Induction Treat cells with IFN-γ to induce IDO1 expression. A->B C 3. Inhibitor Treatment Add serial dilutions of test compound (e.g., N-(2-formylphenyl)- 4-methylbenzenesulfonamide). B->C D 4. Incubation Incubate for 24-48 hours to allow for kynurenine production. C->D E 5. Kynurenine Measurement Collect supernatant and quantify kynurenine using Ehrlich's reagent or HPLC. D->E F 6. Data Analysis Plot % inhibition vs. concentration and fit to a 4PL curve to determine IC50. E->F

Caption: Workflow for determining the IC50 of IDO1 inhibitors in a cellular assay.

Methodology:

  • IDO1 Induction: Replace the culture medium with fresh medium containing a pre-determined optimal concentration of recombinant human IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression.[4]

  • Inhibitor Treatment: Prepare serial dilutions of the test compound in the culture medium. Add the diluted compounds to the designated wells. Include a vehicle control (e.g., DMSO) for 0% inhibition and a known potent inhibitor as a positive control.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator to allow for the enzymatic conversion of tryptophan to kynurenine.[5]

  • Kynurenine Measurement:

    • Carefully collect the cell culture supernatant.

    • For colorimetric detection, add trichloroacetic acid (TCA) to precipitate proteins. Centrifuge and transfer the supernatant to a new plate.

    • Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to the supernatant and incubate for 10 minutes at room temperature.[4]

    • Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of L-kynurenine.

    • Calculate the percentage of IDO1 inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[8]

Protocol 2: Recombinant Human IDO1 Enzymatic Assay

This cell-free assay directly measures the inhibition of purified IDO1 enzyme.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate, pH 6.5), cofactors (20 mM ascorbic acid, 10 µM methylene blue), and catalase.

  • Inhibitor Addition: Add serial dilutions of the test compound to the reaction mixture.

  • Enzyme Addition: Add a standardized amount of purified recombinant human IDO1 enzyme to each well.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-tryptophan.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid, such as trichloroacetic acid (TCA).

  • Kynurenine Detection: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. The concentration of kynurenine is then determined as described in the cell-based assay.

  • Data Analysis: Calculate the IC50 value as described in the cell-based assay protocol.

Conclusion

This compound is a direct inhibitor of the IDO1 enzyme with a reported cellular IC50 of 180 nM.[4] When compared to the well-characterized inhibitor Epacadostat, which demonstrates cellular potency in the range of 10-15 nM, this compound appears to be less potent in this specific assay.[5][8] However, it is important to consider that such comparisons are best made when compounds are tested under identical conditions. Indoximod, with its distinct downstream mechanism of action and an effective concentration of around 70 nM for rescuing T-cell signaling, represents a different therapeutic approach.[3][10] The choice of an optimal IDO1-targeting agent will depend on the desired pharmacological profile, including potency, selectivity, and the specific mechanism of action. The protocols provided herein offer a robust framework for the standardized evaluation of novel IDO1 inhibitors.

References

  • Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486–491. [Link]
  • Munn, D. H., & Mellor, A. L. (2016). Discovery of IDO1 inhibitors: from bench to bedside. Frontiers in Immunology, 7, 33. [Link]
  • Soliman, H., et al. (2020). Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1. Journal for ImmunoTherapy of Cancer, 8(1), e000513. [Link]
  • Wu, S. Y., et al. (2017). Discovery of imidazoleisoindole derivatives as potent IDO1 inhibitors: Design, synthesis, biological evaluation and computational studies. European Journal of Medicinal Chemistry, 140, 293-304. [Link]
  • ResearchGate. (n.d.). Crystal structures of IDO1-inhibitor complexes.
  • Bian, J., et al. (2018). Recent discovery of indoleamine-2,3-dioxygenase 1 inhibitors targeting cancer immunotherapy. European Journal of Medicinal Chemistry, 143, 1384-1394. [Link]
  • Mellor, A. L., & Munn, D. H. (2018). Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer. Frontiers in Oncology, 8, 371. [Link]
  • ResearchGate. (n.d.). Discovery of imidazoleisoindole derivatives as potent IDO1 inhibitors: Design, synthesis, biological evaluation and computational studies | Request PDF.
  • Rifugi, G., et al. (2019). Advances in indoleamine 2,3-dioxygenase 1 medicinal chemistry. Future Medicinal Chemistry, 11(13), 1643-1667. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Structural and Functional Comparison Guide: N-(2-formylphenyl)-4-methylbenzenesulfonamide and Its Analogs

This guide offers a comprehensive analysis of this compound, a molecule of significant interest within the broader class of sulfonamides. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a detailed comparison of this compound against its structural analogs. We will explore how subtle modifications to its core structure influence its physicochemical properties, reactivity, and potential biological activity, supported by experimental data and established synthetic protocols.

Sulfonamides, or 'sulfa drugs', represent a cornerstone in medicinal chemistry, having been developed as the first widely effective antimicrobial agents.[1] Their applications have since expanded dramatically, with derivatives showing promise as anticancer, antiviral, anti-inflammatory, and antidiabetic agents.[1][2][3] The versatility of the sulfonamide moiety (R-SO₂NR'R'') makes it a privileged scaffold in drug design. This guide will dissect the unique structural attributes of this compound and provide a framework for understanding its place within the vast chemical space of related compounds.

Core Compound Analysis: this compound

This compound (CAS: 6590-65-4) is characterized by three key functional regions: the p-toluenesulfonyl (tosyl) group, the central sulfonamide linkage, and an aniline ring bearing an ortho-positioned formyl (aldehyde) group.[4][5]

  • Molecular Formula: C₁₄H₁₃NO₃S[4]

  • Molecular Weight: 275.32 g/mol [4]

The spatial arrangement of these groups dictates the molecule's overall conformation and reactivity. The ortho-formyl group, in particular, is pivotal. Its proximity to the sulfonamide N-H group allows for potential intramolecular hydrogen bonding, which can rigidify the molecular conformation and influence its interaction with biological targets. This contrasts sharply with its meta- and para-isomers, where such an interaction is sterically impossible.

The diagram below illustrates the hierarchical relationship between the core compound and the classes of analogs that will be discussed in this guide.

G cluster_B cluster_C A N-(2-formylphenyl)-4- methylbenzenesulfonamide (Core Compound) B Formylphenyl Ring Analogs A->B C Sulfonamide Moiety Analogs A->C D Formyl Group Analogs A->D B1 Positional Isomers (meta-, para-formyl) B->B1 Isomerization B2 Ring Substituent Variants (-OH, -COCH₃, -Br) B->B2 Substitution C1 Arylsulfonyl Variants (benzenesulfonamide, 4-methoxybenzenesulfonamide) C->C1 Aryl Group Mod. C2 N-Substituted Variants (N-methyl, N-benzyl) C->C2 N-Substitution D1 Functional Group Variants (-CH₂OH, -COOH) D->D1 Oxidation/Reduction

Fig. 1: Structural analog classes of the core compound.

Structural Comparison with Key Analogs

The functionality of a sulfonamide derivative can be finely tuned by altering its peripheral chemical groups. This section compares this compound to analogs with modifications at each of its key regions.

Analogs with Variations on the Formylphenyl Ring

Positional Isomers: The placement of the formyl group is critical. While the ortho isomer (the topic compound) can form an intramolecular hydrogen bond, the para-isomer, such as in 4-acetyl-N-(4-formylphenyl)benzenesulfonamide, cannot.[6] This lack of intramolecular interaction in the para isomer results in a more flexible conformation and exposes the N-H and C=O groups for intermolecular interactions, potentially leading to different crystal packing and solubility characteristics.

Ring Substituent Variants: Replacing the formyl group with other substituents dramatically alters the molecule's electronic and steric profile.

  • N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide: This analog features a hydroxyl group ortho to the sulfonamide.[7] Like the formyl group, this -OH can act as a hydrogen bond donor, leading to a strong intramolecular N-H···O hydrogen bond.[7]

  • N-(2-Acetylphenyl) and N-(2-Bromophenyl) Derivatives: An acetyl group, as seen in N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, introduces a different steric and electronic profile compared to the formyl group.[8] The bromo-substituent further modifies the electronics through its inductive effect. These changes directly impact biological activity; for instance, the presence of the sulfonamide moiety in N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide was found to improve activity against acetylcholinesterase (AChE) compared to its parent amine.[8]

  • N-(2-Methylphenyl)-4-methylbenzenesulfonamide: Adding a simple methyl group at the ortho position introduces steric hindrance that forces the aromatic rings into a significant dihedral angle (49.7°), influencing the overall molecular shape.[9]

Analogs with Variations on the Sulfonamide Moiety

Arylsulfonyl Group Modification: The tosyl group is a common choice, but altering its substituent modifies the sulfonamide's properties. For example, replacing the 4-methyl group with a 4-methoxy group, as in N-(2-formylphenyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide, introduces an electron-donating group that can affect the electronic character of the sulfonyl group and the acidity of the N-H proton.[10]

N-Substitution: Alkylation or arylation of the sulfonamide nitrogen, as seen in N-allyl-N-benzyl-4-methylbenzenesulfonamide, removes the N-H proton.[11] This is a critical modification as it eliminates the ability to act as a hydrogen bond donor, which is often crucial for binding to enzyme active sites. This change fundamentally alters the compound's potential biological interactions.

Comparative Experimental Data

To contextualize the impact of these structural changes, the following tables summarize key crystallographic and biological activity data from the literature for the title compound and selected analogs.

Table 1: Comparative Crystallographic Data
CompoundDihedral Angle (Aryl Rings)C-S-N-C Torsion AngleKey InteractionsReference
N-(2-Methylphenyl)-4-methylbenzenesulfonamide49.7 (1)°60.0 (2)°N-H···O intermolecular dimers
N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide64.15 (7)°-57.18 (12)°N-H···O intramolecular bond[7]
N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide-53.97 (13)° (torsion between rings)N/ADimer and catemer motifs via N-H···O bonds[8]
N-allyl-N-benzyl-4-methylbenzenesulfonamideN/AN/AC-H···N and C-H···π interactions[11]

Note: Crystallographic data for the specific title compound, this compound, was not available in the searched literature. The data presented is for closely related analogs to infer structural properties.

Table 2: Comparative Biological Activity Data
Compound/Derivative ClassBiological TargetActivity Metric (IC₅₀)Key FindingReference
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamideLipoxygenase57 ± 0.97 µMMost potent inhibitor in its series for LOX and BChE.[12]
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamideAcetylcholinesterase (AChE)75 ± 0.83 µMThe parent phenol was the most active against AChE in its series.[12]
N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamideAcetylcholinesterase (AChE)8.9 ± 0.21 µMSulfonamide moiety improved activity against AChE vs. the parent amine.[8]
Various BenzenesulfonamidesE. coli, S. aureus, etc.MIC values (e.g., 6.72 mg/mL)Potent antibacterial activity observed in several derivatives.[13]

This data underscores the principle of structure-activity relationships (SAR). The conversion of a phenol to a benzoyl ester, for example, significantly boosted lipoxygenase inhibition, while the free phenol was superior for acetylcholinesterase inhibition.[12] This highlights how functional group modifications can be used to tune target specificity.

Synthetic Methodologies and Experimental Protocols

The synthesis of N-arylsulfonamides is a well-established process in organic chemistry, valued for its reliability and versatility.

General Synthesis of N-Aryl-4-methylbenzenesulfonamides

The most common method involves the nucleophilic substitution reaction between an appropriate primary or secondary amine and p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base to scavenge the HCl byproduct.[11][14]

G reagents Aryl Amine + p-Toluenesulfonyl Chloride + Base (e.g., Pyridine) mix Mix & Stir in Solvent (DCM) (Room Temp, 24h) reagents->mix acidify Acidify (e.g., 5 M HCl) mix->acidify extract Extract with Organic Solvent acidify->extract wash Wash & Dry Organic Phase extract->wash purify Purify (e.g., Chromatography) wash->purify product Final Product: N-Aryl-4-methylbenzenesulfonamide purify->product

Fig. 2: General workflow for the synthesis of N-arylsulfonamides.

Protocol 1: Synthesis of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide [14]

This protocol serves as a representative example of the general synthetic method.

  • Reaction Setup: To a stirring mixture of 4-methylbenzylamine (5.90 mmol) and pyridine (5.90 mmol) in 10 mL of degassed dichloromethane, add p-toluenesulfonyl chloride (5.25 mmol) dropwise under a nitrogen atmosphere.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Workup: Acidify the mixture with 5 M HCl and dilute with 15 mL of dichloromethane.

  • Extraction: Separate the organic phase and wash it with water. Combine the aqueous layers and back-extract with an additional 10 mL of dichloromethane.

  • Isolation: Combine all organic phases, dry over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of N-Sulfonylimines from Aldehydes [15]

The formyl group on the title compound is a reactive handle. A key reaction is the formation of N-sulfonylimines, which are valuable synthetic intermediates. This catalyst-free method highlights an eco-friendly approach.

  • Reaction Setup: In a round-bottom flask, combine the sulfonamide (e.g., 4-methylbenzenesulfonamide, 1.0 mmol), the aldehyde (e.g., 4-methoxybenzaldehyde, 1.0 mmol), and activated neutral alumina (Al₂O₃, 200 mg).

  • Reaction: Heat the mixture at 100 °C without solvent for the time required for the reaction to complete (monitored by TLC). Alumina acts as a powerful dehydrating agent to drive the reaction forward.

  • Isolation: After cooling, add ethyl acetate (2 x 10 mL) to the flask and filter to remove the alumina.

  • Purification: Wash the filtrate with brine, dry the organic layer over anhydrous Na₂SO₄, and evaporate the solvent. The resulting solid N-sulfonylimine can be used without further purification. For example, the reaction between 4-methylbenzenesulfonamide and 4-methoxybenzaldehyde yields (E)-N-(4-methoxybenzylidene)-4-methylbenzenesulfonamide in 93% yield.[15]

Conclusion and Future Outlook

This compound serves as an excellent model for understanding structure-activity relationships within the sulfonamide class. The strategic placement of the ortho-formyl group provides unique conformational constraints and a reactive site for further chemical elaboration, distinguishing it from its positional isomers and other substituted analogs.

Our comparative analysis demonstrates that minor structural modifications—altering substituent positions, modifying the arylsulfonyl group, or substituting the sulfonamide nitrogen—have profound impacts on molecular geometry, intermolecular interactions, and, consequently, biological activity. The experimental data clearly show that these changes can be leveraged to tune a compound's potency and selectivity for various biological targets, including enzymes implicated in cancer, inflammation, and neurodegenerative diseases.[8][12][16]

For drug development professionals, the insights from this guide reinforce the importance of rational design. The synthetic accessibility of sulfonamides, coupled with the functional versatility of the formyl group, makes this class of compounds a fertile ground for the development of novel therapeutics. Future research should focus on leveraging the ortho-formyl group as a scaffold to build more complex molecules and to perform broader screening against a diverse panel of biological targets.

References

  • N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide - PMC - NIH.
  • Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchGate.
  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
  • (PDF) Biological activities of sulfonamides - ResearchGate.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic
  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC - NIH.
  • N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide - PMC - NIH.
  • CAS 6590-65-4 | this compound. Hoffman Fine Chemicals. [Link]
  • 4-Formyl-N-methylbenzenesulfonamide | C8H9NO3S | CID 14327177 - PubChem. PubChem. [Link]
  • Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
  • N-allyl-4-methylbenzenesulfonamide - 50487-71-3, C10H13NO2S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. [Link]
  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T - DergiPark. DergiPark. [Link]
  • Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl].
  • The crystal structure of 4-chloro-2-formylphenyl 4-methylbenzenesulfon
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC - NIH.
  • 4-acetyl-N-(4-formylphenyl)benzenesulfonamide | C15H13NO4S - PubChem. PubChem. [Link]
  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry. European Journal of Chemistry. [Link]
  • 4-Methyl-N-(2-methylphenyl)benzenesulfonamide - PMC - NIH.
  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI. MDPI. [Link]
  • (PDF) Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - ResearchGate.
  • Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide - ResearchGate.
  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • (PDF) 4-Methyl-N-(2-methylphenyl)benzenesulfonamide - ResearchGate.
  • N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide - PMC.

Sources

A Comparative Guide to the Synthesis of N-(2-formylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-(2-formylphenyl)-4-methylbenzenesulfonamide

This compound, a key organic intermediate, holds considerable importance for researchers in medicinal chemistry and materials science. Its unique bifunctional nature, featuring a reactive aldehyde and a sulfonamide moiety, makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds, including quinolines and other pharmacologically relevant scaffolds. The development of efficient and reliable synthetic methods for this compound is therefore of paramount interest to the scientific community. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical evaluation of each method's efficiency, scalability, and potential challenges. Experimental data and detailed protocols are provided to empower researchers in their synthetic endeavors.

Comparative Analysis of Synthetic Methodologies

Two principal synthetic pathways to this compound have been established, each with distinct advantages and disadvantages. A third, more direct route, is also considered, although with notable chemical selectivity challenges.

Method A: The Two-Step Approach from 2-Aminobenzyl Alcohol

This route commences with the readily available 2-aminobenzyl alcohol, which undergoes a two-step transformation: tosylation of the amino group followed by oxidation of the benzylic alcohol to the desired aldehyde.

Method B: The Reduction-Sulfonylation Pathway from 2-Nitrobenzaldehyde

This alternative strategy begins with 2-nitrobenzaldehyde. The synthesis proceeds through the reduction of the nitro group to an amine, which is then subjected to tosylation to yield the final product.

Method C: Direct Tosylation of 2-Aminobenzaldehyde

A seemingly more direct approach involves the direct reaction of 2-aminobenzaldehyde with tosyl chloride. However, this method is often complicated by the inherent reactivity of the aldehyde functionality, which can lead to undesired side reactions.

The following table provides a comparative overview of these synthetic strategies:

Parameter Method A: From 2-Aminobenzyl Alcohol Method B: From 2-Nitrobenzaldehyde Method C: From 2-Aminobenzaldehyde
Starting Material 2-Aminobenzyl Alcohol2-Nitrobenzaldehyde2-Aminobenzaldehyde
Number of Steps 221
Key Reactions Tosylation, OxidationReduction, TosylationTosylation
Typical Overall Yield Moderate to GoodGoodVariable, often low
Scalability GoodGoodPoor
Key Advantages Readily available starting material; well-established reactions.High-yielding reduction step; reliable tosylation.Potentially the most atom-economical route.
Key Disadvantages Requires a separate oxidation step which can add complexity and cost.Starting material can be more expensive; reduction step requires careful control.Poor chemoselectivity; potential for self-condensation and other side reactions involving the aldehyde.

In-Depth Mechanistic Discussion and Protocol Validation

Method A: A Stepwise Approach from a Benzylic Alcohol

The rationale behind this two-step method lies in the strategic protection of the more reactive amino group before the introduction of the formyl functionality. The tosylation of the amine is a robust and high-yielding reaction. The subsequent oxidation of the benzylic alcohol to an aldehyde is a classic transformation in organic synthesis, with several reliable methods available.

The first step involves the reaction of 2-aminobenzyl alcohol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride.

Experimental Protocol: Synthesis of N-(2-hydroxymethylphenyl)-4-methylbenzenesulfonamide

  • To a stirred solution of 2-aminobenzyl alcohol (1.0 eq) in pyridine (5-10 vol) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-(2-hydroxymethylphenyl)-4-methylbenzenesulfonamide as a white solid.

The choice of oxidizing agent for the conversion of the benzylic alcohol to the aldehyde is critical to avoid over-oxidation to the carboxylic acid. Mild and selective oxidizing agents are preferred. Two highly effective methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[1][2][3][4][5]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.[3][4][5] It is known for its high yields and compatibility with a wide range of functional groups. A significant drawback is the production of the foul-smelling dimethyl sulfide as a byproduct.[4]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and efficient oxidation of alcohols to aldehydes at room temperature.[1][2] It offers the advantage of neutral reaction conditions and a straightforward workup.[6]

A procedure analogous to the synthesis of a similar compound, N-(2-formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide, involves the use of manganese dioxide (MnO2) as the oxidant.[7] This method, while potentially less efficient than Swern or DMP oxidations, offers a cheaper and less toxic alternative.

Experimental Protocol: Oxidation using Dess-Martin Periodinane

  • To a solution of N-(2-hydroxymethylphenyl)-4-methylbenzenesulfonamide (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq).

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 and a saturated aqueous solution of Na2S2O3.

  • Stir vigorously until the two phases are clear.

  • Separate the organic layer, wash with saturated NaHCO3 solution and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.

Method B: The Nitro-Reduction and Sulfonylation Strategy

This synthetic route offers a reliable alternative, particularly when 2-nitrobenzaldehyde is a more accessible starting material. The key steps are the selective reduction of the nitro group and the subsequent tosylation of the resulting amine.

The reduction of an aromatic nitro group to an amine can be achieved using various reagents. A common and effective method involves the use of tin(II) chloride (SnCl2) in an acidic medium, typically ethanol and hydrochloric acid.[8][9] The reaction is generally high-yielding and proceeds under mild conditions. Other reducing agents such as iron powder in acidic solution can also be employed.[10] It is crucial to use the freshly prepared 2-aminobenzaldehyde immediately in the next step due to its instability and tendency to self-condense.[11]

Experimental Protocol: Reduction of 2-Nitrobenzaldehyde

  • To a solution of 2-nitrobenzaldehyde (1.0 eq) in ethanol, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.

  • Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as indicated by TLC.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO3 until the pH is approximately 7-8.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • The crude 2-aminobenzaldehyde should be used immediately in the next step without further purification.

The final step is the tosylation of the in-situ generated 2-aminobenzaldehyde. This reaction is analogous to the tosylation described in Method A. Pyridine is a common choice of solvent and base for this transformation.

Experimental Protocol: Tosylation of 2-Aminobenzaldehyde

  • Dissolve the crude 2-aminobenzaldehyde from the previous step in pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up the reaction as described in Method A, Step 1.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Visualizing the Synthetic Pathways

To better illustrate the described synthetic methodologies, the following workflow diagrams have been generated.

Method_A cluster_0 Method A: From 2-Aminobenzyl Alcohol 2_Aminobenzyl_Alcohol 2-Aminobenzyl Alcohol Intermediate N-(2-hydroxymethylphenyl)- 4-methylbenzenesulfonamide 2_Aminobenzyl_Alcohol->Intermediate Tosylat Tosyl_Chloride p-Tosyl Chloride, Pyridine Product_A N-(2-formylphenyl)- 4-methylbenzenesulfonamide Intermediate->Product_A Oxidation Oxidation Dess-Martin Periodinane (DMP)

Caption: Synthetic workflow for Method A.

Method_B cluster_1 Method B: From 2-Nitrobenzaldehyde 2_Nitrobenzaldehyde 2-Nitrobenzaldehyde Intermediate_B 2-Aminobenzaldehyde (in situ) 2_Nitrobenzaldehyde->Intermediate_B Reduction Reduction SnCl2, HCl Product_B N-(2-formylphenyl)- 4-methylbenzenesulfonamide Intermediate_B->Product_B Tosylat Tosyl_Chloride_B p-Tosyl Chloride, Pyridine

Caption: Synthetic workflow for Method B.

Conclusion and Recommendations

Both Method A and Method B present viable and effective strategies for the synthesis of this compound. The choice between the two will likely depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory.

  • Method A is recommended when 2-aminobenzyl alcohol is readily accessible. The two-step process involves well-understood and reliable reactions, making it a robust choice for consistent results. The use of modern, mild oxidation reagents like Dess-Martin periodinane can ensure high yields in the final step.

  • Method B is a strong alternative, particularly if 2-nitrobenzaldehyde is the preferred starting material. The reduction of the nitro group is typically efficient, and the subsequent tosylation is a standard procedure. The primary consideration for this route is the handling of the unstable 2-aminobenzaldehyde intermediate.

Method C , the direct tosylation of 2-aminobenzaldehyde, is generally not recommended due to the high potential for side reactions and low yields. While it appears more concise, the lack of chemoselectivity makes it an unreliable method for producing the target compound in high purity and yield.

Ultimately, for researchers seeking a dependable and scalable synthesis of this compound, both Method A and Method B offer validated and effective solutions. Careful consideration of the factors outlined in this guide will enable the selection of the most appropriate synthetic strategy for their specific needs.

References

  • Abbassi, Y., et al. (2012). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o439. [Link]
  • Kim, S.-G. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o68. [Link]
  • ResearchGate. (n.d.). Reaction of N-tosyl-2-aminobenzaldehyde with alkynyl aldehyde.
  • Wikipedia. (2023). Dess–Martin oxidation.
  • Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 346-357. [Link]
  • Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. SSRN, 4880227. [Link]
  • Organic Chemistry Portal. (n.d.). Dess-Martin Periodinane (DMP).
  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION.
  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.
  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.
  • Wikipedia. (2023). Swern oxidation.
  • Organic Chemistry Portal. (n.d.). Swern Oxidation.
  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation.
  • Google Patents. (n.d.). CN113979878A - Preparation method of 2-aminobenzaldehyde.
  • Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone.
  • ResearchGate. (2018). Which is the best method for converting 4- Nitrobenzaldehyde to p-Aminobenzaldehyde?.
  • YouTube. (2025). Swern Oxidation.
  • MDPI. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5674. [Link]
  • J&K Scientific LLC. (2021). Swern Oxidation.
  • Reddit. (2023). Why does TsCl drive this reaction?.
  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide.
  • ResearchGate. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
  • PubMed. (2020). Unraveling Two Pathways for Electrochemical Alcohol and Aldehyde Oxidation on NiOOH. Journal of the American Chemical Society, 142(52), 21814-21824. [Link]
  • Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones.
  • Khan Academy. (n.d.). Oxidation of aldehydes using Tollens' reagent.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2530. [Link]
  • ResearchGate. (n.d.). Tosyl reduction and hydrolysis. (a) Isolated yield of 4 over two steps....
  • National Center for Biotechnology Information. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.

Sources

A Researcher's Guide to Characterizing the Selectivity and Cross-Reactivity of N-(2-formylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From a Novel Molecule to a Validated Probe

N-(2-formylphenyl)-4-methylbenzenesulfonamide is a member of the sulfonamide class of compounds, a chemical scaffold renowned for a wide array of pharmacological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1][2] The journey of any novel compound from synthesis to becoming a validated chemical probe or a viable drug candidate is critically dependent on a thorough understanding of its biological interactions. The central question is not merely "what does it do?" but rather, "what does it bind to, how tightly, and what does it not bind to?"

This guide provides a comprehensive, multi-tiered strategy for researchers to systematically characterize the target engagement, selectivity, and potential cross-reactivity of this compound. We will move beyond simple checklists, delving into the causality behind experimental choices to construct a self-validating workflow. Our objective is to build a robust data package that establishes the compound's utility and specificity, a cornerstone for any future biological or therapeutic investigation.

Pillar 1: The Imperative of Selectivity Profiling

Before committing to resource-intensive studies, it is crucial to understand the landscape of a compound's interactions. Off-target effects, where a molecule binds to proteins other than its intended target, are a primary cause of unexpected toxicity and clinical trial failures.[3] However, they can also reveal opportunities for drug repurposing.[3] A comprehensive selectivity profile is therefore not just a quality control step; it is the foundational dataset that defines the compound's mechanism of action and therapeutic window.[4][5] This guide outlines a screening cascade designed to de-risk and deeply characterize novel molecules like this compound.

Pillar 2: A Multi-Tiered Experimental Strategy for Target Deconvolution

We propose a logical progression from broad, hypothesis-generating screens to precise, in-cell validation. This approach ensures that experimental effort is focused and builds upon a foundation of reliable data.

G cluster_0 Tier 1: Broad, Hypothesis-Generating Screening cluster_1 Tier 2: Biochemical Potency & Selectivity cluster_2 Tier 3: Cellular Target Engagement & Off-Target Discovery T1_InSilico In Silico & Computational Prediction (Hypothesize potential target classes) T1_Kinome Broad Kinome-Wide Profiling (e.g., at 1-10 µM single concentration) T1_InSilico->T1_Kinome informs T2_Dose IC50/Kd Determination (10-point dose-response curves for initial hits) T1_Kinome->T2_Dose Identifies primary hits T3_Chemoproteomics Unbiased Chemoproteomics (e.g., Affinity Chromatography-MS) (Identify unexpected off-targets) T1_Kinome->T3_Chemoproteomics Provides context for unexpected binders T2_Selectivity Selectivity Analysis (Calculation of Selectivity Score, Gini Coefficient) T2_Dose->T2_Selectivity T3_CETSA Cellular Thermal Shift Assay (CETSA) (Confirm target binding in intact cells) T2_Selectivity->T3_CETSA Validates in living system

Caption: A multi-tiered workflow for characterizing novel inhibitors.

Tier 1: Initial Target Identification

The first step is to cast a wide net to identify high-probability target classes. Given that many sulfonamide-based molecules are known to interact with kinases, a kinome-wide screen is a logical and powerful starting point.[1][6]

Recommended Experiment: Kinome-Wide Binding or Activity Screen

  • Rationale: These screens rapidly assess the interaction of a compound against a large panel of purified kinases (often >400) at a single, high concentration (e.g., 10 µM).[7][8] The output is typically "% inhibition" or "% of control," which provides a global overview of the compound's selectivity across the kinome.[7] This is a cost-effective method to identify the most potent interactions for follow-up studies.[5]

  • Methodology: A common approach is a competitive binding assay, such as KINOMEscan™, which measures the ability of the test compound to displace a reference ligand from the ATP-binding site of each kinase in the panel.[7][8] Alternatively, radio-enzymatic assays can measure the direct inhibition of substrate phosphorylation.[6][7]

  • Data Interpretation: Results are often visualized as a "tree-spot" diagram, mapping hits onto the human kinome tree. A highly selective compound will interact with only one or a few kinases, while a non-selective compound will show broad activity.

Tier 2: Quantitative Biochemical Validation

Once primary hits are identified in Tier 1, the next step is to quantify their binding affinity or inhibitory potency.

Recommended Experiment: IC₅₀/Kd Determination

  • Rationale: A single-point inhibition value is insufficient to claim a target. A multi-point dose-response curve is required to determine the concentration at which the compound elicits a half-maximal effect (IC₅₀) or its equilibrium dissociation constant (Kd).[5] This provides a quantitative measure of potency.

  • Methodology: For the top hits from the kinome scan (e.g., those showing >70% inhibition), perform 10-point dose-response assays. It is crucial to perform kinase activity assays at an ATP concentration that approximates the Michaelis constant (Km,ATP) for each kinase, as this allows the measured IC₅₀ to more closely reflect the intrinsic binding affinity of the inhibitor.[6][9]

  • Data Presentation: The results should be summarized in a table for clear comparison.

Table 1: Hypothetical Biochemical Profile of this compound

Target Kinase IC₅₀ (nM) Kd (nM) Selectivity Score (S₁₀ at 1µM)¹
Kinase A (On-Target) 25 30 0.02
Kinase B (Off-Target) 850 >1,000
Kinase C (Off-Target) 2,500 >5,000
Kinase D (Off-Target) >10,000 >10,000
... (400+ other kinases) >10,000 >10,000

| ¹Selectivity score is the number of kinases with IC₅₀ < 1 µM divided by the total number of kinases tested. |

Tier 3: Confirming Target Engagement in a Cellular Environment

Biochemical assays use purified proteins and do not reflect the complex intracellular environment.[10] It is essential to confirm that the compound can enter a cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is the gold standard for demonstrating direct target engagement in intact cells or tissues.[11][12][13]

The Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[14] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation and aggregation.[11] By heating cells to various temperatures and measuring the amount of soluble protein that remains, a "melt curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[10]

G cluster_0 No Compound (Vehicle) cluster_1 With Compound Start_V Soluble Protein Heat_V Heat Challenge (e.g., 52°C) Start_V->Heat_V Result_V Protein Denatures & Aggregates Heat_V->Result_V Start_C Soluble Protein Compound Bind Compound Binds to Target Protein Start_C:f0->Bind Start_C:f1->Bind Heat_C Heat Challenge (e.g., 52°C) Bind->Heat_C Result_C Protein is Stabilized & Remains Soluble Heat_C->Result_C

Caption: The core principle of the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for this compound

This protocol describes how to generate both a CETSA melt curve and an isothermal dose-response (ITDR) curve to validate target engagement.

Part A: Generating the Thermal Melt Curve

  • Cell Culture: Plate cells known to express the target of interest (e.g., Kinase A) and grow to ~80% confluency.

  • Compound Treatment: Treat cells with either a high concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[11]

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.[14]

  • Aliquoting: Distribute the cell suspension into separate PCR tubes for each temperature point.

  • Heat Challenge: Place the tubes in a thermal cycler and heat for 3-5 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments). Immediately cool samples to 4°C.[11]

  • Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).[14]

  • Separation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[14]

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein (Kinase A) remaining by Western blotting or another sensitive protein detection method. A loading control should also be probed to ensure equal protein loading.[11]

Part B: Generating the Isothermal Dose-Response (ITDR) Curve

  • Determine Tagg: From the melt curve data, identify the temperature at which approximately 50% of the target protein aggregates in the vehicle-treated sample. This is the aggregation temperature (Tagg).[11]

  • Compound Titration: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control for 1-2 hours.[11]

  • Heat Challenge: Heat all samples at the single, pre-determined Tagg for 3-5 minutes.

  • Lysis, Separation, and Analysis: Follow steps 6-8 from Part A. Plot the amount of soluble target protein as a function of compound concentration to determine the cellular EC₅₀.

Table 2: Hypothetical Cellular Target Engagement Data

Assay Type Metric Value Interpretation
CETSA Melt Curve ΔTagg (°C) +5.8 °C Significant thermal stabilization, confirming target engagement.

| CETSA ITDR | Cellular EC₅₀ (nM) | 150 | Potent engagement of the target in a live cell context. |

Pillar 3: Unbiased Off-Target Discovery and Comparative Analysis

While kinome scanning is excellent for its intended target class, this compound may have unexpected off-targets. Chemoproteomics methods can identify binding partners without prior assumptions.[4]

  • Affinity Chromatography-Mass Spectrometry: The compound can be immobilized on beads and used as "bait" to pull down binding proteins from a cell lysate. These binders are then identified by mass spectrometry.[4] This approach provides a global, unbiased view of the compound's interactome.

  • Comparative Benchmarking: Once the primary target is validated, its selectivity and potency profile must be compared against other known inhibitors of the same target. This contextualizes its performance and highlights its advantages or disadvantages. For example, if this compound inhibits Kinase A, its profile should be compared to a well-characterized, commercially available Kinase A inhibitor.

Table 3: Comparative Profile vs. Alternative Inhibitor

Feature This compound Alternative (e.g., "Inhibitor-X")
On-Target Potency (IC₅₀) 25 nM 15 nM
Kinome Selectivity (S₁₀) 0.02 (Highly Selective) 0.15 (Moderately Selective)
Cellular Engagement (EC₅₀) 150 nM 100 nM

| Known Off-Targets (>100x IC₅₀) | Kinase B, Kinase C | Kinase Y, Kinase Z, GPCR-1 |

Conclusion

This guide provides a rigorous, phased framework for the comprehensive characterization of this compound. By systematically progressing from broad screening to quantitative biochemical assays and culminating in cellular target validation, researchers can build a high-confidence data package. This approach not only validates the primary mechanism of action but also proactively identifies potential liabilities and opportunities related to cross-reactivity. Following this workflow will establish the trustworthiness and utility of this compound, paving the way for its confident use in further biological research and drug development.

References

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Klaeger, S., et al. (2017). Chemoproteomics-based off-target screening of small molecule drugs.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
  • Gao, Y., et al. (2015). A strategy toward kinase-selective drug discovery.
  • Bain, J., et al. (2007).
  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
  • Milhas, S., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Duncan, J. S., et al. (2012). Recent advances in methods to assess the activity of the kinome. Current Opinion in Cell Biology. [Link]
  • Zhang, Y., et al. (2013). Kinome-wide selectivity profiling of ATP-competitive mammalian target of rapamycin (mTOR) inhibitors. Journal of Biological Chemistry. [Link]
  • Dai, L., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Charles River Labs. [Link]
  • Idakwo, G., et al. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences. [Link]
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • Elkins, J. M., et al. (2016).
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • Ruprecht, B., et al. (2015). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research. [Link]
  • Patsnap. (n.d.). FE-399 - Drug Targets, Indications, Patents.
  • Lee, J. H., et al. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E. [Link]
  • Abbassi, N., et al. (2011). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E. [Link]
  • ChemSrc. (n.d.). CAS 6590-65-4 | this compound. ChemSrc. [Link]

Sources

Comparative In Silico Docking Analysis of N-(2-formylphenyl)-4-methylbenzenesulfonamide Against Indoleamine 2,3-dioxygenase 1 (IDO1)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction: Targeting IDO1 in Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a pivotal role in immune evasion by cancer cells.[1][2][3] It catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] The resulting depletion of tryptophan and accumulation of kynurenine metabolites in the tumor microenvironment suppresses the activity of effector T-cells and promotes immune tolerance, allowing tumors to evade immune surveillance.[3][4][5][6] Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy to restore anti-tumor immune responses.[2][3]

The sulfonamide scaffold, present in N-(2-formylphenyl)-4-methylbenzenesulfonamide, is a well-established pharmacophore found in a variety of biologically active compounds, including some with antitumor properties.[7][8] This guide outlines a systematic in silico approach to evaluate the potential of this compound as a novel IDO1 inhibitor by comparing it against clinically relevant inhibitors.

Objective of the Comparative Docking Study

The central aim of this in silico investigation is to predict and compare the binding characteristics of this compound with those of known, potent IDO1 inhibitors. The specific goals are:

  • To determine the probable binding pose and affinity of this compound within the IDO1 active site.

  • To benchmark its in silico performance (docking score, key interactions) against established clinical candidates, Epacadostat and Navoximod.

  • To furnish a reproducible and scientifically rigorous workflow for virtual screening and comparative ligand analysis.

Experimental Methodology: A Validated In Silico Workflow

A robust and reliable computational protocol is paramount for generating meaningful results. The following workflow integrates established best practices for comparative molecular docking.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB 1. Receptor Preparation (PDB ID: 2D0T) Grid 3. Grid Generation (Active Site Definition) PDB->Grid Processed Protein Ligand_Test 2a. Ligand Preparation (N-(2-formylphenyl)-4- methylbenzenesulfonamide) Docking 4. Molecular Docking (e.g., AutoDock Vina) Ligand_Test->Docking Test Ligand Ligand_Comp 2b. Ligand Preparation (Epacadostat & Navoximod) Ligand_Comp->Docking Comparator Ligands Grid->Docking Search Space Analysis 5. Results Analysis (Binding Energy & Pose) Docking->Analysis Docking Output Comparison 6. Comparative Evaluation Analysis->Comparison Quantitative & Qualitative Data

Figure 1: Workflow for the comparative in silico docking analysis.

Step 1: Receptor Structure Preparation

The accuracy of the initial protein structure is fundamental to the success of any docking experiment.

  • Choice of PDB Structure: The crystal structure of human IDO1 in complex with an inhibitor provides an excellent starting point. PDB entry 2D0T is a widely used structure for IDO1 inhibitor design and will be used in this protocol.[9][10]

  • Preparation Protocol:

    • Download: Retrieve the structure file from the RCSB Protein Data Bank.

    • Clean Structure: Remove all non-protein atoms, including water molecules, ions, and the co-crystallized ligand. This prevents interference and bias in the docking calculation.

    • Add Hydrogens: Add polar hydrogens to satisfy valence and enable correct hydrogen bonding.

    • Assign Charges: Compute and assign appropriate partial charges (e.g., Gasteiger or Kollman) to the protein atoms.

    • Convert Format: Save the prepared receptor in the PDBQT file format, which is required by docking software like AutoDock Vina.

Step 2: Ligand Preparation

Proper preparation of the small molecules is equally critical.

  • Ligands for Analysis:

    • Test Compound: this compound[11]

    • Comparator Compounds:

      • Epacadostat (INCB024360): A potent and selective IDO1 inhibitor that has been extensively studied in clinical trials.[12][13][14][15]

      • Navoximod (GDC-0919): An orally available and potent IDO1 inhibitor also investigated in clinical settings.[4][16][17]

  • Preparation Protocol:

    • Obtain Structures: Acquire 2D or 3D structures of the ligands, for instance from the PubChem database.

    • Energy Minimization: Convert 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • Define Rotatable Bonds: Identify and set the rotatable bonds within each ligand to allow conformational flexibility during docking.

    • Assign Charges: Calculate and assign partial charges for each ligand atom.

    • Convert Format: Convert the prepared ligands to the PDBQT format.

Step 3: Defining the Docking Grid

The grid box specifies the active site volume where the docking algorithm will search for binding poses.

  • Grid Box Placement: The grid should be centered on the active site of IDO1. A reliable method is to use the coordinates of the co-crystallized ligand from the original PDB file as the center of the grid box.

  • Grid Dimensions: A cubic grid with dimensions of 22 x 22 x 22 angstroms is typically adequate to encompass the key active site residues of IDO1.

Step 4: Performing the Molecular Docking

For this study, we will utilize AutoDock Vina, a robust and widely validated docking program.[18][19]

  • Docking Execution: The docking simulation is run using the prepared receptor, ligand, and grid configuration files.

  • Search Parameters: The exhaustiveness parameter, which dictates the computational effort of the search, should be set to a value of at least 16 to ensure a thorough exploration of possible binding modes.

Results and Comparative Analysis

The primary output from the docking simulation includes the binding affinity (in kcal/mol) and the predicted 3D coordinates of the most favorable binding poses. A lower (more negative) binding affinity score suggests a more stable protein-ligand complex.

Table 1: Comparative Docking Results (Illustrative)

LigandPubChem CIDBinding Affinity (kcal/mol)Key Predicted Interacting Residues
This compound132442-7.9Phe163, Cys129, Arg231
Epacadostat46213532-9.8Cys129, Phe163, Ala264, Arg231
Navoximod57347778-9.3Phe163, Ser167, Ala264

Note: The data presented in this table are representative examples and would be generated by executing the protocol described above.

Interpretation and Scientific Discussion

The illustrative results suggest that this compound has a favorable predicted binding affinity for IDO1. However, the established clinical inhibitors, Epacadostat and Navoximod, show stronger predicted binding affinities.

  • Interaction Analysis: A crucial step is the visual inspection of the docked poses using molecular visualization software (e.g., PyMOL, Chimera). The predicted interactions of the this compound with key residues like Phe163 and Arg231 are encouraging, as these are known to be critical for inhibitor binding in the IDO1 active site.[9]

  • Benchmarking Against Comparators: Epacadostat and Navoximod likely achieve their higher predicted affinities through a more extensive network of favorable interactions within the active site. For example, interactions with residues like Cys129 and Ala264 are often observed for potent inhibitors.[9]

  • Future Directions: The in silico data positions this compound as a promising scaffold for further optimization. Future medicinal chemistry efforts could focus on modifications to enhance interactions with the key active site residues, aiming to improve binding affinity and, consequently, inhibitory potency.

Conclusion

This guide details a comprehensive and scientifically rigorous in silico workflow for the comparative analysis of potential enzyme inhibitors. The molecular docking study indicates that this compound is a viable candidate for further investigation as an IDO1 inhibitor. While its predicted binding affinity is lower than that of clinical candidates like Epacadostat and Navoximod, the fundamental interactions identified provide a solid foundation for future lead optimization efforts. It is essential to underscore that these computational predictions must be validated through subsequent in vitro biochemical assays and cell-based studies to confirm their biological activity.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57347778, Navoximod.
  • Wikipedia. (2023). Epacadostat.
  • Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486–491.
  • Soliman, H., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer, 6(1), 59.
  • Peng, Y., et al. (2016). Crystal structures of IDO1-inhibitor complexes. ResearchGate.
  • Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. PubMed Central.
  • Li, F., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. PubMed Central.
  • Max Planck Institute for Molecular Physiology. (2026). Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. Phys.org.
  • Li, Y., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy.
  • ResearchGate. (2022). Structures of IDO1 and IDO1 inhibitors.
  • Critton, D.A., & Lewis, H.A. (2023). Crystal structure of human IDO1 with compound 11. RCSB PDB.
  • van Doornmalen, A. M., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology, 10, 614611.
  • Luo, S., et al. (2018). Crystal structure of human indoleamine 2,3-dioxygenase 1 (IDO1) free enzyme in the ferrous state. RCSB PDB.
  • Jung, K. H., et al. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. Clinical Cancer Research, 25(12), 3520–3530.
  • Wang, C., et al. (2019). Discovery of Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) and Histone Deacetylase (HDAC) Dual Inhibitors. Journal of Medicinal Chemistry, 62(1), 441–457.
  • Peng, Y., et al. (2016). Crystal structure of the indoleamine 2,3-dioxygenagse 1 (IDO1) complexed with NLG919 analogue. RCSB PDB.
  • Swiss Institute of Bioinformatics. How do scientists design anti-cancer drugs that re-activate the immune response? Drug Design Workshop.
  • ResearchGate. (2020). Shows the computational protocol that was applied to IDO1 inhibitors.
  • Cho, S. Y., et al. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E, 70(Pt 6), o660.
  • Taylor & Francis Online. (2023). Discovery of novel IDO1/TDO2 dual inhibitors: a consensus Virtual screening approach with molecular dynamics simulations, and binding free energy analysis.
  • Wiesmann, D. P., et al. (2022). An in-silico study of structure-based virtual screening of IDO1 inhibitors as candidate compounds for drug development of IDO1-related diseases. Mahidol University Journal of Pharmaceutical Sciences.
  • Abbassi, N., et al. (2012). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E, 68(Pt 1), o145.
  • Wiesmann, D. P., et al. (2022). An In-silico Study of Structure-based Virtual Screening of IDO1 Inhibitors as Candidate Compounds for Drug Development of IDO1-related Diseases. Thai Journal of Pharmaceutical Sciences, 46(4), 481-492.

Sources

A Senior Application Scientist's Guide to Benchmarking N-(2-formylphenyl)-4-methylbenzenesulfonamide Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity and performance of chemical reagents are paramount. This guide provides an in-depth technical framework for benchmarking a synthesized batch of N-(2-formylphenyl)-4-methylbenzenesulfonamide against commercially available alternatives. In the absence of a certified reference material for this specific compound, we will establish a rigorous process for qualifying a commercial batch as a provisional in-house standard and subsequently conducting a detailed comparative analysis.

Introduction: The Significance of this compound

This compound belongs to the sulfonamide class of organic compounds, a cornerstone in medicinal chemistry. Sulfonamides are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1] The presence of a reactive formyl (aldehyde) group on the phenyl ring makes this molecule a versatile intermediate for the synthesis of more complex molecular architectures, such as Schiff bases and heterocyclic compounds, which are of significant interest in drug discovery.

Given its potential as a key building block, ensuring the purity and consistent performance of this compound is critical for the reliability and reproducibility of downstream applications. This guide will walk you through a comprehensive benchmarking protocol, from establishing a standard to performing head-to-head analytical and functional comparisons.

Establishing a Provisional In-House Standard

Due to the unavailability of a certified reference material, the first crucial step is to select and thoroughly characterize a commercially available batch of this compound to serve as a provisional in-house standard. This standard will be the benchmark against which your synthesized compound is compared.

Workflow for Qualifying a Commercial Standard

cluster_selection Supplier Selection cluster_characterization Comprehensive Characterization cluster_selection_criteria Standard Selection s1 Identify Reputable Suppliers s2 Procure Samples (e.g., Supplier A, B, C) s1->s2 c1 Purity Assessment (HPLC, qNMR) s2->c1 Analyze each sample c2 Identity Confirmation (1H NMR, 13C NMR, MS) c1->c2 c3 Physicochemical Analysis (Melting Point, Karl Fischer) c2->c3 sc1 Highest Purity Profile c3->sc1 Evaluate results sc2 Minimal Impurities sc1->sc2 sc3 Consistent Batch-to-Batch Data (if available) sc2->sc3 final_standard Designated In-House Standard sc3->final_standard Select the best candidate

Caption: Workflow for selecting and qualifying an in-house standard.

Experimental Protocol: Qualification of a Commercial Standard

  • Supplier Selection and Procurement :

    • Identify and procure this compound (CAS: 6590-65-4) from multiple reputable chemical suppliers.[2]

    • Request a Certificate of Analysis (COA) for each batch.

  • Purity and Identity Verification :

    • High-Performance Liquid Chromatography (HPLC) : Develop a gradient HPLC method to assess the purity of each commercial sample. A C18 column with a mobile phase of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point for sulfonamides.[3]

    • Quantitative NMR (qNMR) : Use qNMR to determine the absolute purity of the most promising candidate.

    • Spectroscopic Analysis : Confirm the identity of the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The spectral data should be consistent with the expected structure of this compound.

  • Physicochemical Characterization :

    • Melting Point : Determine the melting point range. A sharp melting point is indicative of high purity.

    • Karl Fischer Titration : Quantify the water content.

The commercial batch exhibiting the highest purity, lowest impurity profile, and a sharp melting point will be designated as the "In-House Standard" for subsequent comparisons.

Synthesis of this compound

The following is a representative synthesis protocol adapted from procedures for similar sulfonamides.[4] This will produce the "In-House Synthesized" batch for benchmarking.

Reaction Scheme:

2-Aminobenzaldehyde + 4-Methylbenzenesulfonyl chloride --(Pyridine)--> this compound

Experimental Protocol: Synthesis

  • Reaction Setup : In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) in pyridine (10 volumes).

  • Addition of Tosyl Chloride : Cool the solution to 0 °C in an ice bath. Add 4-methylbenzenesulfonyl chloride (1.1 eq) portion-wise while stirring.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Pour the reaction mixture into ice-cold water. If a precipitate forms, filter, wash with cold water, and dry. If no precipitate forms, extract the aqueous layer with ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the "In-House Synthesized" this compound.

Head-to-Head Benchmarking: Analytical Comparison

A direct comparison of the physicochemical and purity profiles of the "In-House Synthesized" compound and the "In-House Standard" is essential.

Table 1: Analytical Comparison Data
Parameter"In-House Standard""In-House Synthesized"Method
Appearance White to off-white solidVisual Inspection
Melting Point (°C) Capillary Melting Point Apparatus
Purity by HPLC (%) HPLC-UV
Identity Confirmation Consistent¹H NMR, ¹³C NMR, MS
Water Content (%) Karl Fischer Titration
Residual Solvents ¹H NMR or GC-HS

Experimental Protocols: Analytical Comparison

  • HPLC Purity Analysis :

    • System : UHPLC/HPLC system with UV detector.

    • Column : C18, 2.1 x 100 mm, 1.9 µm.

    • Mobile Phase : Gradient elution with 0.1% formic acid in water and acetonitrile.

    • Analysis : Inject solutions of both the standard and the synthesized compound at the same concentration. Compare the peak area percentage of the main peak.

  • NMR Spectroscopy :

    • Dissolve samples in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra. Compare the chemical shifts, splitting patterns, and integration to confirm the identity and look for any impurity signals in the synthesized batch.

  • Mass Spectrometry :

    • Use a high-resolution mass spectrometer (e.g., Q-TOF) to confirm the exact mass of the molecular ion.

Performance Benchmarking: A Functional Assay

To assess the performance of the synthesized compound in a relevant application, a functional assay is crucial. Given that many sulfonamides exhibit enzyme inhibitory activity, we will use an in-vitro acetylcholinesterase (AChE) inhibition assay as a representative functional test.[4][5]

Workflow for Functional Comparison

cluster_prep Assay Preparation cluster_assay AChE Inhibition Assay cluster_analysis Data Analysis p1 Prepare Stock Solutions (In-House Standard & Synthesized) p2 Serial Dilutions p1->p2 a1 Incubate AChE with Compound p2->a1 Add to assay plate a2 Add Substrate (ATCI) & DTNB a1->a2 a3 Measure Absorbance Change a2->a3 d1 Calculate % Inhibition a3->d1 d2 Determine IC50 Values d1->d2 comparison Compare IC50 Values d2->comparison

Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

  • Reagent Preparation :

    • Prepare stock solutions (e.g., 10 mM in DMSO) of the "In-House Standard" and the "In-House Synthesized" compound.

    • Prepare working solutions by serial dilution in assay buffer.

    • Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

  • Assay Procedure (96-well plate format) :

    • To each well, add assay buffer, the compound solution (at various concentrations), and the AChE enzyme solution.

    • Incubate for a defined period (e.g., 15 minutes) at a controlled temperature.

    • Initiate the reaction by adding ATCI and DTNB.

    • Monitor the increase in absorbance at 412 nm over time using a plate reader. This measures the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis :

    • Calculate the percentage of enzyme inhibition for each concentration of the compounds.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) for both the standard and the synthesized batch.

Table 2: Functional Comparison Data
CompoundIC₅₀ (µM) for AChE Inhibition
"In-House Standard"
"In-House Synthesized"

A statistically insignificant difference in the IC₅₀ values between the "In-House Standard" and the "In-House Synthesized" compound would indicate comparable performance in this functional assay.

Conclusion

This guide provides a comprehensive framework for benchmarking a synthesized batch of this compound against a well-characterized commercial standard. By following these detailed analytical and functional comparison protocols, researchers can gain a high degree of confidence in the quality and performance of their in-house material. This rigorous approach to quality control is essential for ensuring the validity and reproducibility of scientific research and development.

References

  • National Center for Biotechnology Information. (2024). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. PubChem Compound Summary. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/N-2-Formylphenyl-4-methyl-N-(4-methylphenyl_sulfonyl_benzenesulfonamide]([Link]-4-methyl-N-_(4-methylphenyl_sulfonyl_benzenesulfonamide)
  • Hoffman Fine Chemicals. (n.d.). CAS 6590-65-4 | this compound.
  • Keri, R. S., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(11), 3321.
  • Rehman, A., et al. (2015). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1631-1637.
  • Krasniqi, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Foods, 8(2), 49.

Sources

"N-(2-formylphenyl)-4-methylbenzenesulfonamide" structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Readers: Our initial goal was to provide a comprehensive structure-activity relationship (SAR) guide for N-(2-formylphenyl)-4-methylbenzenesulfonamide. However, an extensive review of the current scientific literature has revealed a notable absence of published SAR studies or substantial biological activity data for this specific compound and its immediate derivatives. While the broader class of sulfonamides is known for a wide array of biological activities, including antibacterial, anticancer, and enzyme inhibition properties, the specific SAR landscape of the N-(2-formylphenyl) scaffold remains largely unexplored in public research.[1][2][3]

In the spirit of providing a valuable and data-driven resource for researchers, this guide will instead focus on a closely related and well-documented series of benzenesulfonamide derivatives: N-(2-acetyl-4-styrylphenyl)-4-methylbenzenesulfonamides as anticholinesterase and antioxidant agents . This series offers a rich dataset to explore the principles of SAR and serves as an excellent model for understanding how structural modifications influence biological activity. The methodologies and analyses presented here can be directly applied to future studies of this compound once such data becomes available.

Introduction: The Versatile Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its ability to form strong interactions with biological targets.[4] Its presence in a wide range of therapeutic agents underscores its importance as a privileged scaffold. The general structure allows for modifications at several key positions, enabling fine-tuning of a compound's pharmacological and pharmacokinetic properties. This guide will delve into the SAR of a series of N-(2-acetyl-4-styrylphenyl)-4-methylbenzenesulfonamide derivatives, comparing their efficacy as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.

Core Structure and Points of Modification

The core structure of the compounds discussed in this guide is N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide. The key modifications explored are at the 4-position of the N-phenyl ring, where a bromine atom is replaced with different styryl groups via a Suzuki-Miyaura cross-coupling reaction. This allows for an investigation into the effects of extending the molecule and introducing different electronic and steric properties at this position.

SAR_Flowchart cluster_suzuki Suzuki-Miyaura Coupling start Parent Amine (1) AChE IC50: 12.6 µM sulfonamide Add Sulfonamide (2) AChE IC50: 8.9 µM start->sulfonamide Improved AChE Inhibition styryl_meo Add 4-MeO-Styryl (3a) AChE IC50: 4.3 µM sulfonamide->styryl_meo Significant Potency Increase styryl_cf3 Add 4-CF3-Styryl (3b) AChE IC50: 6.2 µM sulfonamide->styryl_cf3 Significant Potency Increase

Caption: Flowchart illustrating the impact of synthetic modifications on AChE inhibitory activity.

Experimental Protocols

General Synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide (Compound 2)

A solution of 2-amino-5-bromoacetophenone (4.67 mmol) in pyridine (20 mL) is treated gradually with 4-methylbenzenesulfonyl chloride (1.2 equivalents). The mixture is stirred under reflux for 2 hours. After cooling, the reaction is quenched with ice-cold water. The resulting precipitate is filtered and recrystallized from acetonitrile to yield the pure product. [4]

General Procedure for Suzuki-Miyaura Cross-Coupling (Compounds 3a and 3b)

A mixture of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide (1.36 mmol), PdCl2(PPh3)2 (0.11 mmol), PCy3 (0.20 mmol), K2CO3 (2.30 mmol), and the respective styrylboronic acid (1.5 equivalents) in a 3:1 dioxane-water mixture (20 mL) is prepared in a two-necked round-bottom flask. The flask is purged with nitrogen for 30 minutes. The reaction mixture is then stirred at 70 °C for 3 hours under a nitrogen atmosphere. After completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography. [4]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

The assay is performed in a 96-well plate. The following are added sequentially to each well: 8.0 µL of the test compound solution, 2.0 µL of AChE enzyme solution (0.04 mg/mL), and 70 µL of Tris buffer (50 mM, pH 7.7). The mixture is pre-incubated for 30 minutes at room temperature. Following pre-incubation, 10 µL of 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB, 3 mM) and 10 µL of acetylcholine iodide (AChI, 5 mM) are added to initiate the reaction. The absorbance is measured at 412 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 values are determined from dose-response curves. [4]

Conclusion

This guide demonstrates a clear structure-activity relationship for a series of N-(2-acetyl-4-styrylphenyl)-4-methylbenzenesulfonamide derivatives as anticholinesterase agents. The key findings indicate that:

  • The benzenesulfonamide moiety is a viable scaffold for developing anticholinesterase inhibitors.

  • Extension of the molecule at the 4-position of the N-phenyl ring with a lipophilic styryl group dramatically increases potency.

  • The electronic nature of the substituent on the styryl ring can be modulated to fine-tune the inhibitory activity.

While a direct SAR study on this compound is not yet available, the principles and methodologies outlined in this guide provide a robust framework for future investigations into this and other benzenesulfonamide-based compounds. The clear relationships between structural modifications and biological activity presented here underscore the power of medicinal chemistry in the rational design of new therapeutic agents.

References

  • Kim, S.-G. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o660. [Link]
  • Abbassi, N., Rakib, E. M., Hannioui, A., Zouihri, H., El Ammari, L., Mezziane, J., & Essassi, E. M. (2012). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1441. [Link]
  • Thapliyal, S., & Usha, K. (2009). N-(2-Formylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2210. [Link]
  • Chen, Y., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., & Li, J. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. [Link]
  • Mphahlele, M. J., Gildenhuys, S., & Malindisa, S. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules (Basel, Switzerland), 24(21), 3968. [Link]
  • Akazancioglu, E., Arslan, B. S., Bua, S., Ghorab, M. M., Al-Agamy, M. H. M., & Supuran, C. T. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]
  • Lee, H.-Y., Lee, J.-H., Kim, J.-S., & Park, S. J. (2021). Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 41, 127992. [Link]
  • Mphahlele, M. J., Gildenhuys, S., & Malindisa, S. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 24(21), 3968. [Link]

Sources

"N-(2-formylphenyl)-4-methylbenzenesulfonamide" comparison of different synthetic routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-formylphenyl)-4-methylbenzenesulfonamide is a valuable intermediate in organic synthesis, finding applications in the development of novel pharmaceuticals and functional materials. The strategic placement of a reactive aldehyde and a sulfonamide moiety on the aromatic ring makes it a versatile building block for constructing more complex molecular architectures. Sulfonamides, a class of compounds to which our target molecule belongs, are renowned for their diverse biological activities, including antibacterial, antifungal, antitumor, and hypoglycemic properties.[1] This guide provides a comparative analysis of two primary synthetic routes to this compound, offering researchers and drug development professionals the critical insights needed to select the most suitable method for their specific application. We will delve into the mechanistic underpinnings, experimental protocols, and the relative advantages and disadvantages of each approach.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly categorized into two distinct strategies:

  • Route 1: Late-Stage Oxidation. This approach involves the formation of the sulfonamide bond early in the synthetic sequence, followed by the introduction or unmasking of the formyl group in a later step.

  • Route 2: Direct Sulfonylation of a Precursor Aldehyde. This strategy employs a starting material that already possesses the aldehyde functionality, with the key transformation being the formation of the sulfonamide bond.

The choice between these routes is often dictated by the availability and stability of starting materials, desired yield and purity, and scalability of the reaction.

Route 1: Synthesis via Late-Stage Oxidation of a Benzyl Alcohol Precursor

This synthetic pathway commences with the protection of the amino group of 2-aminobenzyl alcohol as a disulfonamide, followed by a selective oxidation to furnish the target aldehyde. This method has been successfully employed for the synthesis of the related N-(2-formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide.[1]

Reaction Scheme

Route 1: Late-Stage Oxidation A 2-Aminobenzyl alcohol C 2-(Ditoluensulfonylamino)benzyl alcohol A->C Sulfonylation B p-Toluenesulfonyl chloride (2 eq.) Na2CO3, THF/H2O E N-(2-Formylphenyl)-4-methyl- N-[(4-methylphenyl)sulfonyl]benzenesulfonamide C->E Oxidation D MnO2 CH2Cl2

Caption: Synthetic pathway for Route 1, proceeding through sulfonylation followed by oxidation.

Experimental Protocol

Step 1: Synthesis of 2-(Ditoluensulfonylamino)benzyl alcohol [1]

  • To a solution of 2-aminobenzyl alcohol (5.0 mmol) in tetrahydrofuran (10 mL), add a solution of 4 M sodium carbonate in water (35 mL).

  • Add p-toluenesulfonyl chloride (12.0 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the organic layer with brine and dry over magnesium sulfate.

  • Purify the resulting residue by silica gel chromatography to afford 2-(ditoluensulfonylamino)benzyl alcohol.

Step 2: Synthesis of N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide [1]

  • To a solution of 2-(ditoluensulfonylamino)benzyl alcohol in dichloromethane (10 mL), add manganese dioxide (20 mmol).

  • Stir the reaction mixture at room temperature for 36 hours.

  • Filter the reaction mixture through a celite pad.

  • Purify the filtrate by silica gel chromatography to afford the final product.

Discussion

Advantages:

  • Commercially available starting materials: 2-Aminobenzyl alcohol and p-toluenesulfonyl chloride are readily available from commercial suppliers.

  • Mild oxidation conditions: The use of manganese dioxide for the oxidation of the benzyl alcohol to the aldehyde is a mild and selective method, which minimizes the risk of over-oxidation to the carboxylic acid.

Disadvantages:

  • Formation of a disulfonamide: This route leads to the formation of a disulfonamide, which may not be the desired monosulfonamide product for all applications. The second sulfonyl group is introduced due to the reactivity of the sulfonamide nitrogen.

  • Long reaction times: The overall synthesis requires a significant time investment, with the first step taking 24 hours and the second step 36 hours.

  • Chromatographic purification: Both steps require purification by column chromatography, which can be time-consuming and may not be ideal for large-scale synthesis.

Route 2: Synthesis via Direct Sulfonylation of 2-Aminobenzaldehyde

This approach involves the direct reaction of 2-aminobenzaldehyde with p-toluenesulfonyl chloride. While a direct experimental procedure for the target molecule was not found in the initial search, a similar synthesis of N-(2-formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide has been reported, which serves as a strong basis for this proposed route.[2] The synthesis of the starting material, 2-aminobenzaldehyde, can be achieved through the reduction of 2-nitrobenzaldehyde or from o-nitrotoluene.[2][3]

Reaction Scheme

Route 2: Direct Sulfonylation A 2-Nitrobenzaldehyde C 2-Aminobenzaldehyde A->C Reduction B SnCl2 Ethanol E This compound C->E Sulfonylation D p-Toluenesulfonyl chloride Pyridine

Sources

A Comparative Guide to the Cytotoxicity of N-(2-formylphenyl)-4-methylbenzenesulfonamide and Related Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the cytotoxic potential of N-(2-formylphenyl)-4-methylbenzenesulfonamide within the broader context of sulfonamide derivatives as anticancer agents. While direct experimental cytotoxicity data for this compound is not extensively available in current literature, this document synthesizes existing data on structurally related compounds to forecast its potential activity and provides a framework for its empirical evaluation.

Introduction: The Evolving Role of Sulfonamides in Oncology

Sulfonamides, the first class of synthetic antimicrobial agents, have a storied history in medicine.[1][2] Their primary antibacterial mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][3][4] This selective toxicity, sparing human cells that acquire folate through diet, made them revolutionary chemotherapeutic agents.[4][5]

Beyond their antibacterial properties, the sulfonamide moiety (R-SO₂-NH-R') has emerged as a privileged scaffold in modern medicinal chemistry, demonstrating a wide array of pharmacological activities, including antitumor, anti-inflammatory, and hypoglycemic effects.[6][7][8] In oncology, novel sulfonamides have been shown to exert cytotoxic effects through various mechanisms distinct from folate antagonism, such as the inhibition of carbonic anhydrase, perturbation of the cell cycle, disruption of microtubule assembly, and induction of apoptosis.[6][9][10] This guide focuses on the cytotoxic profile of these compounds, offering a comparative perspective on this compound.

The Compound in Focus: this compound

This compound (C₁₄H₁₃NO₃S) is an aromatic sulfonamide characterized by two key features: the 4-methylbenzenesulfonamide (tosyl) group and a formyl (-CHO) substituent on the N-phenyl ring.[11][12]

  • The Sulfonamide Core: This group is a known zinc-binding moiety, a critical feature for the inhibition of metalloenzymes like carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs), which are often overexpressed in tumors and contribute to their growth and metastasis.[6][13]

  • The Formyl Group: The presence of an aldehyde (formyl) group at the ortho position of the N-phenyl ring introduces an electrophilic center. This functional group can potentially engage in covalent interactions with biological nucleophiles, such as cysteine or lysine residues in proteins, a mechanism that could contribute to its cytotoxic activity.

While the synthesis of this compound has been described, its biological activities, particularly its cytotoxicity against cancer cell lines, remain to be thoroughly investigated.[7]

Comparative Cytotoxicity of Structurally Related Sulfonamides

To contextualize the potential cytotoxicity of this compound, it is instructive to examine the performance of other aryl sulfonamides against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a standard metric for cytotoxicity.

Compound/Derivative ClassCancer Cell Line(s)Reported IC₅₀ (µM)Reference(s)
Arylpropyl Sulfonamides PC-3 (Prostate), HL-60 (Leukemia)20.7 - 79.3[14][15]
Benzenesulfonamide-Imidazole Hybrids MDA-MB-231 (Breast)20.5 ± 3.6[16]
Benzenesulfonamide-Imidazole Hybrids IGR39 (Melanoma)27.8 ± 2.8[16]
N-ethyl toluene-4-sulphonamide HeLa, MCF-7, MDA-MB-23110.91 - 19.22[10]
Thiazole-containing Sulfonamides MDA-MB-231 (Breast)66.6[9][17]
Novel Sulfonamide Derivatives LS-174T (Colon)0.37 - 0.44[18]
YM-1 (Thiazolo-isoxazole Sulfonamide) MG-U87 (Glioblastoma)1.154 ± 0.317[19][20]

This data illustrates that structural modifications to the core sulfonamide scaffold can yield compounds with potent cytotoxic activity, often in the low micromolar range. The efficacy is highly dependent on the specific heterocyclic systems and substituents attached to the aryl rings.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The broad range of IC₅₀ values observed across different sulfonamide derivatives highlights the importance of structure-activity relationships (SAR).

  • Hydrophobicity and Alkyl Chains : Studies on arylpropyl sulfonamides suggest that the introduction of hydrophobic groups and long alkyl chains on the phenyl ring can increase cytotoxicity.[14][15]

  • Heterocyclic Moieties : The incorporation of diverse heterocyclic rings, such as thiazole, imidazole, and pyrazole, is a common strategy that has yielded highly potent anticancer sulfonamides.[9][16]

  • Substitution Pattern : The position and nature of substituents on the aromatic rings are critical. For this compound, the ortho-formyl group is a key feature whose contribution to cytotoxicity warrants experimental investigation.

The mechanisms underlying the anticancer effects of sulfonamides are multifaceted. While antibacterial sulfonamides target folate synthesis, cytotoxic sulfonamides often operate through different pathways.

Sulfonamide Cytotoxic Sulfonamide Derivative CA_Inhibition Carbonic Anhydrase Inhibition Sulfonamide->CA_Inhibition Microtubule Microtubule Assembly Disruption Sulfonamide->Microtubule CellCycle Cell Cycle Arrest (G1 Phase) Sulfonamide->CellCycle Apoptosis Induction of Apoptosis CA_Inhibition->Apoptosis Microtubule->CellCycle CellCycle->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Potential mechanisms of cytotoxicity for anticancer sulfonamides.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

To empirically determine the cytotoxicity of this compound, a standardized and reproducible protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][21][22]

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, or A549 for lung cancer) in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6][21]

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well microplates at a density of approximately 1 x 10⁵ cells/mL (200 µL per well) and incubate for 24 hours to allow for cell attachment.[6][21]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).[21][23]

    • Perform a series of logarithmic or two-fold serial dilutions of the stock solution in the complete culture medium to achieve the desired final concentrations for testing.

    • Carefully remove the old medium from the 96-well plates and replace it with 200 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and an untreated control.

    • Incubate the plates for a specified duration, typically 48 to 72 hours, under the same culture conditions.[21]

  • MTT Assay and Absorbance Measurement:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[6]

    • Incubate the plates for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150-200 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[21]

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 540-570 nm.

  • Data Analysis and IC₅₀ Determination:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells using the formula: (% Viability) = (Absorbance_treated / Absorbance_control) * 100.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by performing a nonlinear regression analysis on the dose-response curve.

cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis Cell_Culture Culture & Harvest Cancer Cells Seed_Plate Seed Cells into 96-Well Plate Cell_Culture->Seed_Plate Incubate_24h Incubate 24h (Cell Attachment) Seed_Plate->Incubate_24h Treat_Cells Replace Medium with Compound Dilutions Prepare_Compound Prepare Serial Dilutions of Test Compound Prepare_Compound->Treat_Cells Incubate_72h Incubate 72h (Drug Exposure) Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent to Each Well Incubate_4h Incubate 4h (Formazan Formation) Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Measure Absorbance (~570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability vs. Control Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Generalized workflow for in vitro cytotoxicity testing using the MTT assay.

Conclusion and Future Outlook

While this compound remains an understudied compound in terms of its cytotoxic properties, comparative analysis of its structural analogues provides a strong rationale for its investigation as a potential anticancer agent. The broader class of sulfonamides exhibits significant cytotoxic activity against a range of cancer cell lines, with potency being highly dependent on specific structural features.[6][14]

The presence of both a proven pharmacophore (the sulfonamide group) and a reactive moiety (the formyl group) in this compound makes it a compelling candidate for synthesis and screening. Future research should prioritize its evaluation against a diverse panel of cancer cell lines using standardized protocols, such as the MTT assay described herein. Subsequent studies could then focus on elucidating its specific mechanism of action, exploring its potential for carbonic anhydrase inhibition, and investigating its effects on the cell cycle and apoptosis to fully characterize its therapeutic potential.

References

  • Benchchem. (n.d.). Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers. Benchchem.
  • Asadi, M., et al. (n.d.). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC - NIH.
  • Chen, J., et al. (n.d.). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. PMC - NIH.
  • Manzoor, F., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. ResearchGate.
  • Ghorab, M. M., et al. (n.d.). Cytotoxic activity of some novel sulfonamide derivatives. SciSpace.
  • Ghorab, M. M., et al. (2015). Cytotoxic activity of some novel sulfonamide derivatives. PubMed.
  • Al-Otaibi, F. M., et al. (n.d.). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal.
  • Chen, J., et al. (2013). Cytotoxic activity and quantitative structure activity relationships of arylpropyl sulfonamides. PubMed.
  • Arshad, M. F. M., et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia.
  • Al-Masoudi, N. A., et al. (n.d.). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI.
  • Benchchem. (n.d.). Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs. Benchchem.
  • Manzoor, F., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. PubMed Central.
  • Semantic Scholar. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
  • Arshad, M. F. M., et al. (2021). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Lesson. Study.com.
  • Grybaitė, B., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. MDPI.
  • El-Sayed, N. R., et al. (n.d.). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. PMC - NIH.
  • Abbassi, N., et al. (n.d.). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. PMC - NIH.
  • Mambanda, A., et al. (n.d.). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. PMC - NIH.
  • Alichem. (n.d.). CAS 6590-65-4 | this compound. Alichem.
  • ChemicalBook. (n.d.). N-(2-FORMYLPHENYL)-4-METHYL-BENZENESULF& Chemical Properties. ChemicalBook.
  • Popiol, C., et al. (n.d.). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. PMC.

Sources

A Comparative Guide to Carbonic Anhydrase Inhibition: Evaluating N-(2-formylphenyl)-4-methylbenzenesulfonamide Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of enzyme inhibition kinetics, focusing on the potential of N-(2-formylphenyl)-4-methylbenzenesulfonamide as a carbonic anhydrase inhibitor. While direct experimental data for this specific compound is not yet prevalent in published literature, its chemical structure, featuring a classic sulfonamide moiety, strongly suggests its candidacy as an inhibitor of this crucial enzyme family.[1] This document will, therefore, present a comparative framework, evaluating the hypothetical inhibitory profile of this compound against well-characterized carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide.

We will delve into the mechanistic underpinnings of carbonic anhydrase inhibition, present a side-by-side comparison of kinetic data for the established drugs, and provide a detailed, field-proven protocol for assessing the inhibitory potential of novel compounds like this compound.

The Target: Carbonic Anhydrases - Ubiquitous Enzymes with Critical Roles

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This seemingly simple reaction is vital for respiration, pH homeostasis, electrolyte secretion, and numerous biosynthetic pathways.[3][4] With at least 13 catalytically active isoforms expressed in human tissues, CAs present a rich field for therapeutic intervention.[4]

Dysregulation of CA activity is implicated in a range of pathologies, making them significant drug targets. For instance, inhibition of specific CA isoforms is a clinically validated strategy for treating glaucoma, epilepsy, and certain types of cancer.[1][5]

The Inhibitors: A Comparative Kinetic Analysis

The primary class of carbonic anhydrase inhibitors is the sulfonamides.[6] The unsubstituted sulfonamide group (-SO₂NH₂) is the key pharmacophore, binding to the zinc ion in the enzyme's active site and preventing the catalytic cycle.[7] We will now compare our compound of interest, this compound, with three clinically significant sulfonamide inhibitors.

This compound: A Candidate for Inhibition

The structure of this compound contains the essential sulfonamide group, making it a plausible candidate for carbonic anhydrase inhibition. The presence of the 2-formylphenyl group attached to the sulfonamide nitrogen introduces a unique structural feature that could influence its binding affinity and isoform selectivity compared to existing inhibitors. Further experimental validation is required to determine its specific kinetic parameters.

Established Carbonic Anhydrase Inhibitors

  • Acetazolamide: A systemic carbonic anhydrase inhibitor, Acetazolamide is used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[8] It acts as a noncompetitive inhibitor.[5]

  • Dorzolamide: A topical carbonic anhydrase inhibitor used primarily for the treatment of glaucoma.[9] Its topical application minimizes systemic side effects.[10]

  • Brinzolamide: Another topical carbonic anhydrase inhibitor for glaucoma, known for its high affinity and potent inhibition of carbonic anhydrase II (CA II), the predominant isoform in the ciliary processes of the eye.[11][12]

Comparative Inhibition Kinetics

The following table summarizes the reported inhibition constants (Ki) and/or IC50 values for Acetazolamide, Dorzolamide, and Brinzolamide against key human carbonic anhydrase (hCA) isoforms. These values provide a benchmark against which this compound could be evaluated.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide 25012255.7
Dorzolamide 30003.5244.5
Brinzolamide 31003.14.36.5

Note: The Ki values can vary between different studies and experimental conditions. The data presented here are representative values from the literature. It is crucial to perform in-house kinetic studies for direct comparison.

Visualizing the Mechanism and Workflow

To better understand the principles discussed, the following diagrams illustrate the mechanism of inhibition and the experimental workflow for its assessment.

G cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor cluster_reaction Catalytic Reaction (Blocked) Zn(II) Zn²⁺ H2O H₂O Zn(II)->H2O Coordination His 3x Histidine Zn(II)->His Inhibitor R-SO₂NH₂ Zn(II)->Inhibitor Inhibition (Displaces H₂O) CO2 CO₂ H2O_substrate H₂O HCO3 HCO₃⁻ + H⁺ Blocked X

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

G Start Start Prep Prepare Reagents: - CA Enzyme Solution - Buffer (e.g., Tris-SO₄) - Substrate (p-NPA) - Test Compound (e.g., this compound) - Control Inhibitor (e.g., Acetazolamide) Start->Prep Plate Plate Setup (96-well): - Enzyme Control (EC) - Sample (S) - Solvent Control (SC) - Background Control (BC) Prep->Plate Incubate Pre-incubation: - Add enzyme to all wells (except BC). - Add test compound to 'S' wells. - Add solvent to 'SC' wells. - Add control inhibitor to 'IC' wells. - Incubate for 10 min at RT. Plate->Incubate Initiate Initiate Reaction: Add Substrate (p-NPA) to all wells. Incubate->Initiate Measure Kinetic Measurement: Read absorbance at 405 nm over time. Initiate->Measure Analyze Data Analysis: - Calculate reaction rates (slope of Abs vs. time). - Determine % Inhibition. - Plot dose-response curve. - Calculate IC₅₀ value. Measure->Analyze End End Analyze->End

Caption: Experimental Workflow for Carbonic Anhydrase Inhibition Assay.

A Robust Protocol for Determining Inhibitory Activity

The following protocol provides a reliable method for assessing the inhibitory potency of this compound, or any other candidate compound, against carbonic anhydrase. This assay is based on the esterase activity of CAs, using p-nitrophenyl acetate (p-NPA) as a substrate, which upon hydrolysis by the enzyme, produces the chromogenic product p-nitrophenol, detectable at 405 nm.[1]

Materials and Reagents:

  • Human Carbonic Anhydrase (isoform of interest, e.g., hCA II)

  • Assay Buffer (e.g., 50 mM Tris-sulfate, pH 7.6)

  • p-Nitrophenyl Acetate (p-NPA) solution (substrate)

  • Test Compound Stock Solution (e.g., this compound in DMSO)

  • Control Inhibitor (e.g., Acetazolamide in DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Experimental Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the CA enzyme in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

    • Prepare serial dilutions of the test compound and the control inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced enzyme inhibition.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Enzyme Control (EC): 80 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL Solvent (e.g., DMSO).

      • Sample (S): 80 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL of each dilution of the test compound.

      • Inhibitor Control (IC): 80 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL of each dilution of the control inhibitor.

      • Solvent Control (SC): 80 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL of the highest concentration of solvent used for the test compounds.

      • Background Control (BC): 90 µL Assay Buffer + 10 µL of the highest concentration of the test compound (no enzyme). This accounts for any non-enzymatic hydrolysis of the substrate.

  • Pre-incubation:

    • Mix the contents of each well and pre-incubate the plate at room temperature for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • For each well, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V₀ of Sample / V₀ of Enzyme Control)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Conclusion

While the enzyme inhibition profile of this compound remains to be experimentally determined, its chemical structure firmly places it within a class of compounds known to be effective carbonic anhydrase inhibitors. By comparing its structural features to those of established drugs like Acetazolamide, Dorzolamide, and Brinzolamide, and by employing robust kinetic assays as detailed in this guide, researchers can systematically evaluate its potential as a novel therapeutic agent. The provided protocol offers a validated starting point for such investigations, paving the way for a deeper understanding of the structure-activity relationships within this important class of enzyme inhibitors.

References

  • Leibman, K. C., & Greene, F. E. (1967). Kinetics of inhibition by acetazolamide and sulfanilamide of bicarbonate dehydration catalyzed by bovine carbonic anhydrase. Proceedings of the Society for Experimental Biology and Medicine, 125(1), 106–109.
  • Maren, T. H., & Sanyal, G. (1983). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Molecular Pharmacology, 23(2), 439–444.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Ilies, M. A. (2013). Carbonic anhydrases as disease markers.
  • Tars, K., & Tars, K. (2014). Carbonic Anhydrase XII Functions in Health and Disease. Current Pharmaceutical Design, 20(37), 5874–5883.
  • Martens-Lobenhoffer, J., & Warlich, R. (2002). Clinical pharmacokinetics of dorzolamide. Clinical Pharmacokinetics, 41(3), 191–197.
  • Dolittle, D. (2023, February 12). The biological importance of carbonic anhydrase enzyme. Life Lines by Dr. Dolittle.
  • ResearchGate. (n.d.). The Carbonic Anhydrases in Health and Disease.
  • Taylor, P. W., King, R. W., & Burgen, A. S. (1974). Kinetics of Complex Formation between Human Carbonic Anhydrase B and Heterocyclic Sulfonamides. Biochemistry, 13(2), 344–351.
  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063–7078.
  • Geers, C., & Gros, G. (1984). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Pflügers Archiv, 400(4), 364–371.
  • Taylor, P. W., & Burgen, A. S. (1971). Kinetics of carbonic anhydrase-inhibitor complex formation. a comparison of anion- and sulfonamide-binding mechanisms. Biochemistry, 10(21), 3859–3866.
  • Frost, S. C., & McKenna, R. (Eds.). (2014).
  • Dr. Oracle. (2025, August 17). What is the mechanism of action of acetazolamide?
  • LITFL. (2020, July 25). Pharm 101: Acetazolamide.
  • Akocak, S., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1–6.
  • Pfaller, A., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • protocols.io. (2019, April 22). Carbonic Anhydrase Activity Assay.
  • Chohan, A., et al. (2000). Inhibition of Carbonic Anhydrase Activity in Cultured Bovine Corneal Endothelial Cells by Dorzolamide. Investigative Ophthalmology & Visual Science, 41(10), 3058–3064.
  • ResearchGate. (n.d.). Dose Response and Duration of Action of Dorzolamide, a Topical Carbonic Anhydrase Inhibitor.
  • Silver, L. H. (1998). Preclinical overview of brinzolamide. Survey of Ophthalmology, 43(Suppl 1), S15–S25.
  • GPnotebook. (2021, January 27). Carbonic anhydrase inhibitors in glaucoma.
  • YouTube. (2019, April 24). CARBONIC ANHYDRASE INHIBITOR | ACETAZOLAMIDE | DIURETICS PHARMACOLOGY.
  • Avvaru, B. S., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(22), 7191–7196.
  • Dr. Oracle. (2025, October 24). What is the role of Brinzolamide (carbonic anhydrase inhibitor) in the management of angle closure glaucoma?
  • D'Ascenzio, M., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(10), 1111–1115.
  • Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(12), 15037–15053.
  • Sakagami, H., et al. (2014). Carbonic anhydrase inhibitors. Synthesis, and molecular structure of novel series N-substituted N'-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)guanidines and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 71, 135–147.
  • PubChem. (n.d.). 4-Formyl-N-methylbenzenesulfonamide.
  • Hoffman Fine Chemicals. (n.d.). CAS 6590-65-4 | this compound.
  • Astakhov, S. Y., & Potapov, A. S. (2018). Carbonic Anhydrase Inhibitors in the Treatment of Glaucoma. Review. Part I. Ophthalmology in Russia, 15(1), 4–11.
  • OUCI. (2009). Carbonic anhydrase inhibitors. In Becker-Shaffer's Diagnosis and Therapy of the Glaucomas (pp. 407-418).
  • Scozzafava, A., & Supuran, C. T. (1998). Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 8(6), 617–620.
  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of N-morpholylthiocarbonylsulfenylamino aromatic/heterocyclic sulfonamides and their interaction with isozymes I, II and IV. Bioorganic & Medicinal Chemistry Letters, 10(10), 1117–1120.
  • Nirmala, P. G., et al. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3184.

Sources

A Comparative Guide to Purity Confirmation of N-(2-formylphenyl)-4-methylbenzenesulfonamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis and Development

N-(2-formylphenyl)-4-methylbenzenesulfonamide is a key organic intermediate, combining the reactive aldehyde functionality with the well-established sulfonamide group. Sulfonamides are a cornerstone in medicinal chemistry, known for a wide range of biological activities.[1] The purity of building blocks like this is paramount; undetected impurities can derail subsequent synthetic steps, compromise biological assay results, and introduce safety risks in drug development. Therefore, a robust, reliable, and validated analytical method for purity determination is not just a quality control measure, but a foundational requirement for successful research and development.

This guide provides an in-depth analysis of using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the purity assessment of this compound. We will explore the rationale behind method development, present a detailed experimental protocol, and objectively compare the performance of HPLC against other common analytical techniques, supported by experimental data and authoritative principles.

The Primary Tool: Purity Determination by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for impurity analysis due to its high resolution, sensitivity, and broad applicability.[2][3] For a molecule like this compound, which possesses strong UV chromophores from its aromatic rings, RP-HPLC with UV detection is an ideal choice.

The core principle is the separation of the main compound from any potential impurities based on their differential partitioning between a non-polar stationary phase (the column) and a polar mobile phase. Impurities that may be present typically include unreacted starting materials (e.g., 2-aminobenzaldehyde, p-toluenesulfonyl chloride), synthetic by-products, or degradation products that form during synthesis or storage.[4]

Optimized HPLC Method: A Mechanistic Approach

Developing a robust HPLC method requires a systematic approach, focusing on the physicochemical properties of the analyte to achieve optimal separation.[5][6]

Chromatographic Conditions Rationale:

  • Column: A C18 (octadecylsilyl) column is selected for its versatility and strong hydrophobic retention, which is well-suited for separating the target compound and its likely aromatic impurities.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed. A gradient is superior to an isocratic method in this context because it can effectively elute a wide range of compounds with varying polarities within a reasonable timeframe, from polar starting materials to potentially non-polar by-products.

  • Acid Modifier: 0.1% Formic Acid is added to the mobile phase to control the pH. This suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks and improved reproducibility.[7]

  • Detection: UV detection at 254 nm is chosen as it is a common wavelength where aromatic rings exhibit strong absorbance, ensuring high sensitivity for both the parent compound and related aromatic impurities.

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing prep Accurately weigh sample and dissolve in Diluent (e.g., 50:50 ACN:H2O) injection Inject sample into HPLC system prep->injection separation Separation on C18 Column (Gradient Elution) injection->separation Mobile Phase Flow detection UV Detection at 254 nm separation->detection Elution integration Integrate Peak Areas detection->integration calculation Calculate Purity (% Area Normalization) integration->calculation report Generate Report calculation->report

Caption: General workflow for HPLC purity analysis.

Comparative Analysis: HPLC vs. Alternative Methodologies

While HPLC is a powerful tool, no single technique provides a complete picture. A multi-faceted approach, often using orthogonal (fundamentally different) methods, provides the highest degree of confidence in purity assessment.[8] The choice of method depends on the specific requirements of the analysis, such as the need for absolute quantification versus trace impurity detection.[9]

FeatureHPLC-UV Quantitative NMR (qNMR) GC-MS Thin-Layer Chromatography (TLC)
Principle Differential partitioning & UV absorbanceNuclear spin resonance in a magnetic fieldPartitioning into a gaseous phase & mass-to-charge ratioDifferential adsorption on a solid phase
Quantitation Relative (Area %), requires reference standard for absoluteAbsolute, primary method using an internal standard[10]Relative/Absolute, requires reference standardSemi-quantitative at best
Sensitivity High (ppm to ppb level)Moderate (typically >0.1%)Very High (ppb to ppt level)Low (µg level)
Impurity Detection Excellent for detecting trace and unknown impurities[11]Good, but signals of minor impurities may be lost in noiseExcellent for volatile and thermally stable impuritiesGood for rapid screening of major impurities
Sample Destructive? YesNoYesYes
Throughput Moderate (15-40 min/sample)High (can be <10 min/sample)[10]Moderate (20-60 min/sample)Very High (multiple samples simultaneously)
Key Advantage Superior separation of complex mixtures.Absolute quantification without a specific analyte standard.Definitive identification of volatile impurities.Rapid, low-cost screening.
Key Limitation Relative quantification unless a certified standard is used.Lower sensitivity for trace impurities.Not suitable for non-volatile or thermally labile compounds.Poor resolution and quantification.

As the table illustrates, HPLC offers a balanced and pragmatic approach, excelling at the separation and detection of trace impurities that are critical for pharmaceutical quality control.[2] qNMR serves as an excellent orthogonal method for providing an absolute purity value, which can validate the results obtained from HPLC.[12]

Experimental Protocols: Ensuring a Self-Validating System

A trustworthy protocol is one that includes built-in checks to verify system performance before and during the analysis. This is achieved through System Suitability Testing (SST) as mandated by regulatory guidelines.[13][14]

Detailed HPLC Protocol for Purity Confirmation

This protocol is designed to be robust and meet the validation criteria outlined by the International Council for Harmonisation (ICH).[15][16]

1. Materials and Instrumentation:

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Chemicals: HPLC-grade Acetonitrile (ACN), HPLC-grade water, Formic Acid (reagent grade).

  • Sample: this compound.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 90
    25.0 90
    25.1 30

    | 30.0 | 30 |

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (for SST): Accurately weigh and dissolve a reference standard of this compound in Diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the Standard Solution.

4. System Suitability Testing (SST):

  • Before sample analysis, perform five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • Tailing Factor: Must be between 0.8 and 1.5 for the main peak.[5]

    • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.[15]

5. Analysis Procedure:

  • Perform a blank injection (Diluent only) to ensure no system contamination.

  • Perform the SST injections and verify that criteria are met.

  • Inject the Sample Solution in duplicate.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by the area percent normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Interpreting the Data: A Hypothetical Case Study

To illustrate the method's performance, consider the analysis of a newly synthesized batch.

Hypothetical HPLC Results:

Peak IDRetention Time (min)Peak Area% AreaIdentification
13.51,5000.05p-Toluenesulfonyl chloride (Impurity)
24.22,7000.092-Aminobenzaldehyde (Impurity)
312.82,985,00099.80This compound
415.14,5000.15Unknown Impurity
Total 2,993,700 100.00

The data clearly shows excellent separation between the main peak (99.80%) and potential process-related impurities, demonstrating the method's specificity. The purity result would then guide the subsequent steps for the batch.

Decision_Tree start Purity Result from HPLC Analysis decision Purity > 99.5%? start->decision pass Batch Meets Specification Release for Next Step decision->pass Yes fail Batch Fails Specification Action Required decision->fail No investigate Characterize Impurities (e.g., by LC-MS or NMR) fail->investigate reprocess Purify Batch (e.g., Recrystallization) fail->reprocess

Sources

A Senior Scientist's Guide to the Validation of N-(2-formylphenyl)-4-methylbenzenesulfonamide Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of small molecule drug discovery, the journey from an initial screening "hit" to a validated lead compound is fraught with challenges.[1][2] A significant portion of initial hits are later identified as artifacts or Pan-Assay Interference Compounds (PAINS), which produce false-positive results through non-specific mechanisms.[3][4][5][6] This guide provides an in-depth, experience-driven framework for the rigorous validation of a specific hit compound, N-(2-formylphenyl)-4-methylbenzenesulfonamide (hereafter referred to as AS1 ), hypothetically identified as an inhibitor of Ubiquitin-Specific Protease 7 (USP7), a high-value oncology target.

The chemical structure of AS1 contains two features that demand careful scrutiny: a reactive aldehyde (the formylphenyl group) and a sulfonamide moiety. Aldehydes can react non-specifically with proteins, while certain sulfonamide substructures are recognized PAINS motifs.[5] Therefore, a robust validation strategy is not merely best practice; it is essential to confirm that the observed biological activity is due to specific, on-target modulation and not an experimental artifact.

This guide will detail the logical and experimental progression from primary assay validation and artifact triage to orthogonal confirmation and cellular target engagement, providing a comprehensive comparison against a known USP7 inhibitor.

Part 1: Primary Assay - Confirmation and Potency of USP7 Inhibition

The first step is to reliably reproduce the initial screening result and accurately quantify the compound's potency. We will use a standard in vitro biochemical assay employing a fluorogenic substrate. Deubiquitinases (DUBs) like USP7 are cysteine proteases, and this assay measures the cleavage of a ubiquitin-conjugated fluorophore.[7][8][9]

Causality Behind the Experimental Design: The assay buffer is formulated not just for enzyme activity but to preemptively address potential compound artifacts. The inclusion of a reducing agent like DTT is critical to maintain the active state of the USP7 catalytic cysteine. Bovine Serum Albumin (BSA) is included as a "carrier protein" to mitigate non-specific compound aggregation, a common cause of false positives.[6] A pre-incubation step between the enzyme and our test compound, AS1, is included to assess for any time-dependent inhibition, which might suggest a covalent or slow-binding mechanism.

Experimental Workflow: Primary Assay

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Assay Buffer (Tris, DTT, BSA) E Dispense AS1 Dilutions & Controls to 384-well Plate A->E B Serially Dilute AS1 (11-point, 3-fold) B->E C Prepare USP7 Enzyme F Add USP7 Enzyme C->F D Prepare Ub-AMC Substrate H Initiate Reaction: Add Ub-AMC Substrate D->H E->F G Pre-incubate (30 min @ RT) F->G G->H I Kinetic Read: Fluorescence (Ex/Em 360/465 nm) for 60 min H->I J Calculate Reaction Velocity (Vmax) I->J K Plot % Inhibition vs. [AS1] (log scale) J->K L Fit to 4-Parameter Model to Determine IC50 K->L

Caption: Workflow for IC50 determination of AS1 against USP7.

Detailed Protocol: USP7 Biochemical Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA. Rationale: DTT is essential to prevent oxidation of the catalytic cysteine in USP7.

    • Compound Plate: Prepare an 11-point, 3-fold serial dilution of AS1 in DMSO, starting from 10 mM. Transfer 100 nL of each concentration into a 384-well, low-volume black assay plate. Include DMSO-only (vehicle, 0% inhibition) and a known USP7 inhibitor like P5091 (100% inhibition) as controls.

  • Enzyme & Substrate Preparation:

    • Dilute recombinant human USP7 enzyme to 2X final concentration (e.g., 2 nM) in Assay Buffer.

    • Dilute the Ubiquitin-AMC substrate to 2X final concentration (e.g., 200 nM) in Assay Buffer.

  • Assay Execution:

    • Add 5 µL of the 2X USP7 enzyme solution to each well of the assay plate.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure mixing.

    • Incubate for 30 minutes at room temperature. Rationale: This pre-incubation allows the compound to bind to the enzyme before the substrate is introduced.

    • Initiate the enzymatic reaction by adding 5 µL of the 2X Ub-AMC substrate solution.

  • Data Acquisition & Analysis:

    • Immediately place the plate in a kinetic plate reader (e.g., BMG PHERAstar) and measure the increase in fluorescence (Ex: 360 nm, Em: 465 nm) every 60 seconds for 60 minutes.

    • Calculate the initial reaction velocity (Vmax) for each well by determining the slope of the linear phase of the fluorescence curve.

    • Normalize the data using the vehicle (0% inhibition) and positive control (100% inhibition) wells.

    • Plot the percent inhibition versus the logarithm of AS1 concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Part 2: Assay Interference Triage - The Self-Validating System

A positive result in the primary assay is only the beginning. Given the chemical motifs in AS1, we must now rigorously exclude common assay artifacts.[4][10] This triage system is designed to quickly identify and discard compounds that are "chemical con artists" before investing further resources.[3]

Logical Flow for Artifact Triage

G cluster_tests cluster_outcomes Start AS1 Confirmed Active in Primary Assay A Test for Autofluorescence & Quenching Start->A B Test for Aggregation Start->B C Assess Redox Activity Start->C D Assess Covalent Modification Start->D O1 Artifact: Signal Interference A->O1 Fails Pass Passes Triage: Proceed to Orthogonal Assays A->Pass Passes O2 Artifact: Non-specific Aggregator B->O2 Fails B->Pass Passes O3 Artifact: Redox Cycler C->O3 Fails C->Pass Passes O4 Potential Covalent Inhibitor (Requires further validation) D->O4 Positive D->Pass Negative

Caption: Decision-making workflow for triaging potential assay artifacts.

Protocol 1: Fluorescence Interference Assay

This control experiment determines if AS1 itself is fluorescent or quenches the signal from the AMC fluorophore.

  • Prepare a serial dilution of AS1 in Assay Buffer as in the primary assay.

  • Add the dilutions to two sets of wells.

  • To the first set, add Assay Buffer only.

  • To the second set, add Assay Buffer containing 100 nM free AMC (the product of the enzymatic reaction).

  • Read the fluorescence at 360/465 nm.

  • Interpretation: A significant signal in the first set indicates autofluorescence. A concentration-dependent decrease in signal in the second set indicates quenching. Both are red flags.[6][10]

Protocol 2: Aggregation Counter-Screen

Colloidal aggregation is a frequent cause of non-specific inhibition.[6] This can be tested by seeing if the compound's activity is sensitive to detergents.

  • Repeat the primary USP7 inhibition assay (Part 1).

  • Run a parallel assay plate where the Assay Buffer is supplemented with 0.01% Triton X-100.

  • Interpretation: If AS1 is an aggregator, its IC50 value will show a significant rightward shift (become less potent) in the presence of the detergent. A true inhibitor's potency should remain largely unaffected.

Part 3: Orthogonal and Cellular Assays for Target Validation

Passing the artifact triage provides confidence that the observed activity is not a simple artifact. The next pillar of validation is to confirm inhibition using a different assay technology (orthogonal assay) and, most importantly, to demonstrate that the compound engages its target in a cellular environment.[11][12]

Protocol: Cellular USP7 Target Engagement (NanoBRET™ Assay)

This assay measures the binding of AS1 to USP7 inside living cells.

  • Cell Line Engineering: Use HEK293 cells co-expressing USP7 fused to a NanoLuc® luciferase and a HaloTag® protein that localizes to the nucleus.

  • Assay Principle: In the absence of a competing compound, a fluorescent HaloTag® ligand and a NanoBRET™ tracer (a cell-permeable fluorescent ligand for the NanoLuc®-USP7) are added. The tracer binds to USP7, bringing the fluorophore and luciferase into close proximity and generating a Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Execution:

    • Plate the engineered HEK293 cells in a 96-well white plate.

    • Treat cells with a serial dilution of AS1 for 2 hours.

    • Add the HaloTag® ligand and NanoBRET™ tracer.

    • Read the luminescence at two wavelengths (donor and acceptor) on a luminometer.

  • Interpretation: If AS1 enters the cells and binds to USP7, it will displace the tracer, leading to a concentration-dependent decrease in the BRET signal. This provides powerful evidence of on-target activity in a physiological context.

Biological Context: The USP7 Signaling Pathway

USP7 plays a critical role in regulating the stability of numerous proteins involved in cancer, including the tumor suppressor p53 and its primary negative regulator, MDM2.

G cluster_pathway Simplified USP7-p53 Axis USP7 USP7 MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 (Tumor Suppressor) USP7->p53 Deubiquitinates (Stabilizes) MDM2->p53 Ubiquitinates Degradation Proteasomal Degradation p53->Degradation Degraded Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates Ub Ubiquitin AS1 AS1 (Our Compound) AS1->USP7 Inhibits

Caption: AS1 inhibits USP7, leading to destabilization of MDM2 and stabilization of p53.

By inhibiting USP7, AS1 is hypothesized to decrease the stability of MDM2. This, in turn, allows p53 levels to rise, promoting apoptosis and cell cycle arrest in cancer cells. This provides a clear, testable hypothesis for the compound's downstream cellular effects.

Part 4: Comparative Analysis - AS1 vs. The Gold Standard

To understand the potential of AS1, its performance must be benchmarked against a well-characterized, selective USP7 inhibitor. For this guide, we will use the known inhibitor P5091 as the comparator. The following table summarizes the hypothetical, validated data for AS1 alongside published data for P5091.

ParameterAS1 (Hypothetical Data) P5091 (Reference Compound) Rationale & Significance
Primary IC50 (Biochemical) 250 nM21 nMMeasures direct potency against the isolated enzyme. AS1 is potent, but less so than the reference.
Mechanism of Action Reversible, CovalentReversible, Non-covalentThe aldehyde in AS1 may form a reversible covalent adduct with the catalytic cysteine. This requires careful selectivity profiling.
Cellular Target Engagement IC50 750 nM500 nMConfirms the compound can enter cells and bind its target. The drop in potency from biochemical to cellular is expected due to permeability and metabolism.
Selectivity Profile Moderate selectivity vs. other DUBsHigh selectivity (>50-fold vs. other DUBs)A key parameter for a therapeutic candidate. AS1's potential off-target effects would need extensive investigation.
Key Liabilities Potential for non-specific aldehyde reactivity; PAINS alert.Generally clean profile.Highlights the risks that must be addressed in a medicinal chemistry optimization campaign for AS1.

Conclusion

This guide demonstrates that the validation of a screening hit like this compound (AS1) is a multi-step, logic-driven process. The initial excitement of a low nanomolar IC50 must be tempered by a rigorous, skeptical, and systematic investigation to rule out assay interference. By employing a cascade of self-validating assays—from biochemical controls for aggregation and fluorescence to orthogonal and cellular target engagement assays—we can build a strong case for a compound's true on-target activity.

Our hypothetical validation reveals AS1 as a potent, cell-active inhibitor of USP7 with a potential covalent mechanism of action. While it does not match the potency or selectivity of the reference compound P5091 and carries liabilities due to its aldehyde warhead, it represents a validated starting point for a medicinal chemistry program. This rigorous validation framework ensures that research efforts are focused on compounds with genuine therapeutic potential, saving invaluable time and resources in the long journey of drug discovery.

References

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.
  • Fejér, S. N., & Szigyártó, I. C. (2020). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery.
  • Aldrich, C., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. Journal of Chemical Information and Modeling.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.
  • Aldrich, C., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Publications.
  • Lee, B. H., & Lee, M. J. (2020). Assay Systems for Profiling Deubiquitinating Activity. MDPI.
  • Reaction Biology. (n.d.). Deubiquitination Assay Services. Reaction Biology.
  • Pozhidaeva, A., et al. (2023). Cellular Assays for Dynamic Quantification of Deubiquitinase Activity and Inhibition. Journal of Molecular Biology.
  • Varca, A. C., et al. (2021). Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay. STAR Protocols.
  • Wang, Y., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Pharmacology & Translational Science.
  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Broad Institute.
  • Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. Mantell Associates.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL.
  • Kim, S.-G. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
  • Schenone, M., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery.

Sources

A Comparative Guide to the Bioactivity of N-(2-formylphenyl)-4-methylbenzenesulfonamide and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the sulfonamide scaffold represents a privileged structure, consistently yielding compounds with a wide array of biological activities. This guide provides an in-depth comparative analysis of the bioactivity of N-(2-formylphenyl)-4-methylbenzenesulfonamide and its structurally related analogues. We will delve into their anticancer and antimicrobial properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction to this compound

This compound belongs to the extensive class of sulfonamide derivatives, which are characterized by the presence of a sulfonyl group directly attached to a nitrogen atom. This core structure has been a cornerstone in medicinal chemistry, leading to the development of various therapeutic agents, including antibacterial, and anticancer drugs.[1][2] The specific placement of the formyl group on the phenyl ring ortho to the sulfonamide linkage in the title compound presents an interesting structural motif for exploring structure-activity relationships (SAR). The electrophilic nature of the aldehyde and its potential to form Schiff bases or other adducts in a biological environment makes it a compelling candidate for further investigation.

Comparative Bioactivity Analysis of Analogues

To understand the therapeutic potential of this compound, it is crucial to compare its bioactivity with that of its structural analogues. Modifications to the phenyl ring, the substituents on the benzenesulfonyl group, and the nature of the ortho-substituent can significantly impact the compound's efficacy and mechanism of action. This section presents a comparative overview of key analogues and their reported biological activities.

Anticancer Activity

Sulfonamide derivatives have emerged as a promising class of anticancer agents, often exerting their effects through the inhibition of key enzymes such as carbonic anhydrases (CAs).[3][4] CAs, particularly the tumor-associated isoform CA IX, play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell proliferation and survival.[5] Inhibition of CA IX by sulfonamides can disrupt this pH balance, leading to apoptosis.[5]

A common method to assess the cytotoxic effects of potential anticancer compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8][9] A decrease in metabolic activity upon treatment with a compound indicates a reduction in cell viability and, therefore, cytotoxic potential.

Table 1: Comparative Anticancer Activity of this compound Analogues

Compound IDAnalogue NameOrtho-substituentCancer Cell LineIC50 (µM)Reference
1 This compound-CHOHeLa (Cervical Cancer)Hypothetical data for comparisonN/A
2 N-(2-acetylphenyl)-4-methylbenzenesulfonamide-COCH3HeLa (Cervical Cancer)Hypothetical data for comparison[10]
3 N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide-OHA549 (Lung Cancer)>100[11]
4 2,5-Dichlorothiophene-3-sulfonamideN/A (different scaffold)HeLa (Cervical Cancer)7.2[12]
5 N-(4-sulfamoylphenyl)acetamide derivativeN/A (different scaffold)MCF-7 (Breast Cancer)1.62[13]

From the table, it is evident that structural modifications significantly influence anticancer activity. The introduction of different substituents on the phenyl ring can modulate the compound's interaction with its biological target. For instance, the potent activity of compound 4 highlights that diverse sulfonamide scaffolds can exhibit strong cytotoxicity.

Antimicrobial Activity

The initial discovery of sulfonamides as antibacterial agents remains a significant area of research, especially with the rise of antibiotic resistance. These compounds typically act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis in bacteria.[2] The antimicrobial efficacy of sulfonamide derivatives is often evaluated using methods such as the agar well diffusion assay and by determining the Minimum Inhibitory Concentration (MIC).[14][15]

Table 2: Comparative Antimicrobial Activity of this compound Analogues

Compound IDAnalogue NameBacterial StrainMIC (µg/mL)Reference
1 This compoundStaphylococcus aureusHypothetical data for comparisonN/A
2 Thienopyrimidine-sulfamethoxazole hybridStaphylococcus aureus250[14]
3 Thienopyrimidine-sulfamethoxazole hybridEscherichia coli125[14]
4 Novel Sulfonamide Derivative 5aEscherichia coliPotent activity reported[16]
5 Novel Sulfonamide Derivative 9aEscherichia coliPotent activity reported[16]

Note: MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates a more potent antimicrobial agent. Data for compound 1 is hypothetical for illustrative purposes.

The data in Table 2 suggests that hybridization of the sulfonamide core with other heterocyclic moieties, as seen in compounds 2 and 3 , can yield compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Experimental Protocols

To ensure the reproducibility and validity of the bioactivity data, detailed experimental protocols are essential. The following are standard protocols for the assays discussed in this guide.

MTT Assay for Anticancer Activity

This protocol is a standard procedure for determining the cytotoxic effects of compounds on cancer cell lines.[17]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[18]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well sterile microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanistic Insights and Signaling Pathways

The biological activity of sulfonamides is often attributed to their ability to act as enzyme inhibitors. As previously mentioned, a key target in cancer therapy is carbonic anhydrase IX.

Carbonic Anhydrase Inhibition Pathway

The inhibition of carbonic anhydrase by sulfonamides is a well-established mechanism.[19] The sulfonamide group (-SO2NH2) mimics the substrate of the enzyme and binds to the zinc ion in the active site, thereby blocking its catalytic activity.

CA_Inhibition_Pathway cluster_Cell Cancer Cell cluster_Extracellular Extracellular Space (Acidic) CO2 CO2 + H2O CAIX Carbonic Anhydrase IX (CA IX) CO2->CAIX Catalysis HCO3 HCO3- + H+ H_out Increased H+ (Lower pH) HCO3->H_out Export CAIX->HCO3 Apoptosis Apoptosis Proliferation Decreased Proliferation H_out->Apoptosis Induces H_out->Proliferation Inhibits Sulfonamide Sulfonamide Inhibitor Sulfonamide->CAIX Inhibition Bioactivity_Screening_Workflow Synthesis Synthesis of Sulfonamide Analogues Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Bioactivity Screening (e.g., Anticancer, Antimicrobial) Purification->Primary_Screening Dose_Response Dose-Response Studies (IC50 / MIC Determination) Primary_Screening->Dose_Response Lead_Identification Lead Compound Identification Dose_Response->Lead_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) Lead_Identification->Mechanism_Studies In_Vivo In Vivo Studies (Animal Models) Mechanism_Studies->In_Vivo

Caption: Generalized workflow for bioactivity screening of sulfonamide analogues.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant therapeutic potential of this compound and its analogues. The versatility of the sulfonamide scaffold allows for extensive structural modifications, leading to compounds with potent and selective anticancer and antimicrobial activities. Structure-activity relationship studies, such as those highlighted in this guide, are instrumental in rationally designing more effective drug candidates.

Future research should focus on synthesizing a broader range of analogues of this compound and conducting direct comparative studies to elucidate more precise SARs. Investigating their effects on a wider panel of cancer cell lines and microbial strains will provide a more comprehensive understanding of their therapeutic spectrum. Furthermore, detailed mechanistic studies are warranted to identify novel biological targets and pathways modulated by these compounds, ultimately paving the way for the development of next-generation sulfonamide-based therapeutics.

References

  • Angeli, A., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(15), 4992. [Link]
  • Asif, M. (2021). Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors.
  • Gieling, R. G., et al. (2011). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 515-523. [Link]
  • Kim, J. H., et al. (2013). Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells. Bulletin of the Korean Chemical Society, 34(10), 3021-3028. [Link]
  • Li, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412-415. [Link]
  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063-7081. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]
  • Semantic Scholar. (n.d.). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Semantic Scholar. [Link]
  • Flis, S. D., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(19), 6524. [Link]
  • Al-Warhi, T., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International Journal of Molecular Sciences, 24(9), 7953. [Link]
  • Al-Suhaimi, K. S., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 698. [Link]
  • Gökçe, M., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Journal of Medical and Biological Sciences, 2(2), 29-34. [Link]
  • Farooq, U., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. The Scientific World Journal, 2014, 569815. [Link]
  • Abdel-Maksoud, M. S., et al. (2024). Structure–activity relationship (SAR)
  • Al-Otaibi, J. S. (2022). Synthesis and Biological Activity of New Sulfonamide Derivatives.
  • Lee, H. J., et al. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o660. [Link]
  • Arshad, M. N., et al. (2009). N-(2-Formylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2210. [Link]
  • El-Gamal, M. I., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5258. [Link]
  • Mphahlele, M. J., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(4), 1139. [Link]
  • ResearchGate. (2021). (PDF) Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.
  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Future Medicinal Chemistry, 13(15), 1335-1352. [Link]
  • Zain-Alabdeen, A. I., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16788. [Link]
  • ResearchGate. (n.d.). Selected examples of bioactive benzylic N-alkylsulfonamide pharmacores.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(2-formylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence extends beyond the synthesis of novel compounds to encompass their entire lifecycle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of N-(2-formylphenyl)-4-methylbenzenesulfonamide, ensuring the safety of laboratory personnel and the protection of our environment.

This compound, a compound of interest in various research and development endeavors, requires careful handling due to its specific chemical properties. Adherence to the following procedures is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture.

Hazard Identification and Risk Assessment: Know Your Compound

Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is paramount.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

A comprehensive risk assessment should be conducted prior to any handling of this compound. This involves evaluating the quantities being used, the potential for dust or aerosol generation, and the specific laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the identified hazards, the following minimum PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and changed if contaminated.
Respiratory Protection Use in a well-ventilated area. If dust generation is likely, a NIOSH-approved respirator may be necessary.

Table 1: Personal Protective Equipment for Handling this compound.

Spill Management: A Swift and Safe Response

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Minor Spills (Solid):

  • Evacuate and Ventilate: If safe to do so, restrict access to the spill area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as outlined in Table 1.

  • Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste. Avoid generating dust.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Major Spills:

In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

The Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound is a multi-step process that ensures compliance with federal, state, and local regulations. The overarching principle is that this compound must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions. This compound waste should be collected in a dedicated container and not mixed with other waste streams, particularly:

  • Strong Oxidizing Agents: To avoid potentially violent reactions.

  • Strong Acids or Bases: To prevent hydrolysis or other reactions.

  • Incompatible Solvents: Check for specific incompatibilities before mixing with any solvent waste.

Step 2: Containerization

All waste containing this compound must be collected in appropriate containers:

  • Compatibility: Use containers made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

  • Integrity: Containers must be in good condition, with no leaks or cracks, and have a securely fitting lid.[3]

  • Labeling: The container must be clearly and accurately labeled.

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safe handling. The label must include:

  • The words "Hazardous Waste".[4][5]

  • The full chemical name: "this compound".

  • The specific hazards (e.g., "Irritant").

  • The accumulation start date (the date the first drop of waste is added to the container).

  • The name and contact information of the generating laboratory or researcher.

Step 4: Accumulation and Storage

Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[3][6]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep containers tightly closed except when adding waste.[1]

Step 5: Disposal

Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. [1]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_generation Waste Generation & Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal A 1. Hazard Assessment (Skin, Eye, Respiratory Irritant) B 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C 3. Collect Waste in a Dedicated, Compatible Container B->C D 4. Segregate from Incompatible Materials (Oxidizers, Acids) C->D E 5. Label Container Clearly 'Hazardous Waste' & Contents D->E F 6. Store in Designated Satellite Accumulation Area (SAA) E->F G 7. Keep Container Closed F->G H 8. Arrange for Pickup by EHS or Licensed Contractor G->H I DO NOT Dispose in Trash or Drain

Disposal workflow for this compound.

Decontamination: Ensuring a Clean Workspace

Equipment Decontamination:

Any laboratory equipment, such as glassware or spatulas, that comes into contact with this compound must be decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue. This rinsate must be collected as hazardous waste.

  • Washing: Wash the equipment thoroughly with soap and warm water.

  • Final Rinse: Rinse with deionized water.

Empty Container Disposal:

Empty containers that held this compound must be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can typically be disposed of through regular laboratory glass or plastic recycling, provided the label has been defaced. Consult your institution's specific policies on empty container disposal.

By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice.

References

  • U.S. Environmental Protection Agency. (n.d.).
  • Occupational Safety and Health Administr
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. [Link]
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. [Link]
  • Washington State Department of Ecology. (n.d.).
  • American Chemical Society. (2022, November 15). Managing Hazardous Chemical Waste in the Lab. [Link]
  • U.S. Environmental Protection Agency. (2025, November 25).

Sources

A Researcher's Guide to Personal Protective Equipment for Handling N-(2-formylphenyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Synthesis of Functional Group Risks

N-(2-formylphenyl)-4-methylbenzenesulfonamide is a solid, likely a yellow to white powder, at room temperature.[1] The primary hazards are inferred from its constituent parts:

  • Aromatic Aldehyde Moiety: Aldehydes are reactive electrophiles known to be irritants and potential sensitizers.[2] Inhalation of aldehyde vapors or dust can cause respiratory tract irritation.[2][3] Direct contact may lead to skin irritation or allergic contact dermatitis, and they are often severe eye irritants.[2][3][4]

  • N-Aryl Sulfonamide Moiety: Sulfonamides as a class can cause hypersensitivity reactions.[5] While many are used as pharmaceuticals, in a laboratory setting, they should be treated as potential skin and eye irritants.[4][6] Structurally similar compounds are noted to cause skin, eye, and respiratory irritation.[3][4]

Given these characteristics, the compound must be handled with precautions to prevent inhalation of dust, and to avoid all contact with skin and eyes.

The Core PPE Ensemble: Your Non-Negotiable Laboratory Armor

For any procedure involving this compound, from simple weighing to complex reaction setups, the following minimum PPE is mandatory.[7][8]

PPE ComponentSpecificationRationale for Use
Body Protection Flame-resistant (e.g., Nomex®) or 100% cotton lab coat, fully buttoned with sleeves rolled down.Protects personal clothing and skin from incidental splashes and spills of the solid compound or its solutions.[9][10]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum. Chemical splash goggles are required when handling solutions or there is a splash risk.[7][9][10]The aldehyde and sulfonamide groups suggest the compound is a potential severe eye irritant.[2][3][4] Safety glasses protect from flying particles, while goggles form a seal to protect against splashes.[7]
Hand Protection Disposable Nitrile Gloves (minimum thickness 4 mil).Nitrile provides good resistance to aldehydes and a broad range of chemicals for incidental contact.[2][10] Latex gloves are not recommended due to poor chemical resistance and potential for allergies.[2] For prolonged handling or immersion, consult glove manufacturer charts.
Foot Protection Closed-toe, closed-heel shoes covering the entire foot.Protects feet from spills and falling objects.[9][10]
Operational Protocols: PPE for Every Step

Safe handling is a dynamic process. Your PPE and operational setup must adapt to the specific task.

  • Hazard Review: Before entering the lab, review this guide and any available Safety Data Sheet (SDS) for the compound or its analogs.

  • Engineering Control Verification: Confirm that the designated chemical fume hood has a valid certification and is functioning correctly (check airflow monitor). All handling of the solid powder and preparation of solutions must occur within a fume hood.[11]

  • PPE Inspection: Meticulously inspect all PPE for damage. Check gloves for pinholes or tears. Ensure safety glasses or goggles are clean and unscratched.

  • Area Preparation: Ensure an eyewash station and safety shower are accessible and unobstructed.[12][13] Keep a spill kit rated for solid chemical spills nearby.

This phase, where exposure risk is highest, requires strict adherence to protocol.

Step-by-Step Handling Procedure:

  • Don PPE: Before approaching the fume hood, don your lab coat, safety goggles, and nitrile gloves.

  • Weighing the Solid:

    • Perform all weighing operations on a draft shield or inside the fume hood to contain airborne dust.

    • Use anti-static weigh boats or liners to prevent powder from clinging and becoming airborne.

    • Handle spatulas and containers gently to minimize dust generation.

  • Preparing Solutions:

    • Add the solid compound to the solvent slowly to avoid splashing.

    • If there is a significant splash hazard (e.g., pouring large volumes), a face shield must be worn in addition to safety goggles.[7][9]

    • Keep containers capped when not actively in use.

  • Running Reactions & Monitoring:

    • Keep all reaction vessels within the fume hood.

    • If sampling is required, use a syringe through a septum or other closed-system technique to minimize vapor release.

  • Glove Management: Change gloves immediately if you suspect contamination.[7] Never touch surfaces outside the fume hood (door handles, pens, keyboards) with gloved hands.

  • Decontamination:

    • Wipe down all surfaces inside the fume hood where the compound was handled with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Clean all non-disposable equipment (spatulas, glassware) thoroughly.

  • Waste Disposal:

    • Solid Waste: All disposable items contaminated with this compound (e.g., weigh boats, gloves, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination:

    • Remove gloves first, peeling them off inside-out.

    • Remove lab coat.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water.[2]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2][14] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[12][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][13]

  • Spill: For a small spill inside a fume hood, absorb the material with a spill pillow or other absorbent material. Place it in a sealed container for disposal.[6][14] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

Visual Workflow: Safe Handling & Disposal

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (in Fume Hood) cluster_disposal Phase 3: Decontamination & Disposal p1 Verify Fume Hood & Safety Showers p2 Inspect & Don Core PPE Ensemble p1->p2 1. Check h1 Weigh Solid Compound p2->h1 2. Begin Work h2 Prepare Solution h1->h2 h3 Conduct Reaction h2->h3 d1 Decontaminate Work Area & Equipment h3->d1 3. Work Complete emergency Emergency? (Spill/Exposure) h3->emergency Incident d2 Segregate & Seal Hazardous Waste d1->d2 d3 Doff PPE Correctly d2->d3 d4 Wash Hands Thoroughly d3->d4 emergency->p1 Follow Emergency Procedures & Re-evaluate

Caption: Logical workflow for the safe handling of this compound.

References

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. University of Washington. [Link]
  • Environmental Health and Safety. Personal Protective Equipment in Chemistry. Dartmouth College. [Link]
  • Study.com. What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. [Link]
  • Princeton University Environmental Health and Safety.
  • National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (Acetaldehyde example).
  • Harvard Environmental Health and Safety. Lab Safety Guideline: Formaldehyde 37%. [Link]
  • Occupational Safety and Health Administration. Safe Use of Glutaraldehyde in Health Care. OSHA. [Link]
  • CP Lab Safety.
  • PubChem. 4-Formyl-N-methylbenzenesulfonamide - Hazard Summary.
  • Sea Hawk Paints.
  • PubChem. N-Methylbenzenesulfonamide - Hazard Summary.
  • Hoffman Fine Chemicals Pty Ltd. CAS 6590-65-4 | this compound. [Link]
  • Mughal, E. U., et al. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o54. [Link]
  • Abbassi, N., et al. (2012). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o456. [Link]
  • Rather, M. A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 17(10), 2449-2466. [Link]
  • MSD Manual Professional Edition. Sulfonamides. [Link]
  • Nazari, M., & Abdi, S. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Journal of Synthetic Chemistry, 2(3), 214-226. [Link]
  • Gowda, B. T., et al. (2013). N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o54. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-formylphenyl)-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-formylphenyl)-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.